2,4,5,6-Tetrahydrocyclopenta[c]pyrazol-3-ol
Description
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Structure
3D Structure
Properties
IUPAC Name |
2,4,5,6-tetrahydro-1H-cyclopenta[c]pyrazol-3-one | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H8N2O/c9-6-4-2-1-3-5(4)7-8-6/h1-3H2,(H2,7,8,9) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
SACPALZHGDYLNH-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC2=C(C1)NNC2=O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H8N2O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID20354678 | |
| Record name | 2,4,5,6-Tetrahydro-cyclopentapyrazol-3-ol | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID20354678 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
124.14 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
4344-74-5, 364746-32-7 | |
| Record name | 1,4,5,6-Tetrahydro-3(2H)-cyclopentapyrazolone | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=4344-74-5 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 2,4,5,6-Tetrahydro-cyclopentapyrazol-3-ol | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID20354678 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Foundational & Exploratory
An In-depth Technical Guide to the Synthesis of 2,4,5,6-Tetrahydrocyclopenta[c]pyrazol-3-ol
For Researchers, Scientists, and Drug Development Professionals
Introduction: The Significance of the Fused Pyrazolone Scaffold
The 2,4,5,6-tetrahydrocyclopenta[c]pyrazol-3-ol core represents a privileged scaffold in medicinal chemistry and drug discovery. As a fused heterocyclic system, it combines the well-established pharmacological properties of the pyrazolone ring with the conformational rigidity of a cyclopentane moiety. Pyrazolone derivatives are known to exhibit a wide range of biological activities, including analgesic, anti-inflammatory, antimicrobial, and anticancer properties. The fusion of the cyclopentane ring introduces specific steric and electronic constraints that can be exploited to fine-tune the molecule's interaction with biological targets, potentially leading to enhanced potency and selectivity. This guide provides a detailed examination of the primary synthetic pathway to this valuable heterocyclic compound, offering insights into the underlying reaction mechanisms and providing robust experimental protocols.
Core Synthesis Pathway: A Two-Step Approach
The most established and efficient synthesis of this compound proceeds through a reliable two-step sequence. This pathway leverages fundamental organic reactions, beginning with a Claisen condensation to construct a key β-ketoester intermediate, followed by a cyclocondensation with hydrazine to form the fused pyrazolone ring system.
Step 1: Claisen Condensation of Cyclopentanone and Diethyl Oxalate
The initial step involves the formation of ethyl 2-oxocyclopentanecarboxylate from cyclopentanone and diethyl oxalate. This reaction is a classic example of a Claisen condensation, a carbon-carbon bond-forming reaction between two esters or an ester and a carbonyl compound in the presence of a strong base.
Mechanism and Rationale:
The reaction is initiated by the deprotonation of the α-carbon of cyclopentanone by a strong base, typically sodium ethoxide, to form an enolate. This enolate then acts as a nucleophile, attacking one of the electrophilic carbonyl carbons of diethyl oxalate. The subsequent collapse of the tetrahedral intermediate and loss of an ethoxide leaving group yields the desired β-ketoester, ethyl 2-oxocyclopentanecarboxylate. The choice of sodium ethoxide as the base is critical; it is strong enough to generate the enolate of cyclopentanone, and its corresponding conjugate acid (ethanol) is the solvent, thus not introducing any competing nucleophiles. Diethyl oxalate serves as an excellent electrophile, providing the necessary two-carbon unit to form the β-ketoester functionality.[1][2][3][4]
Experimental Protocol: Synthesis of Ethyl 2-oxocyclopentanecarboxylate
-
Materials:
-
Cyclopentanone
-
Diethyl oxalate
-
Sodium ethoxide
-
Anhydrous ethanol
-
Diethyl ether
-
Hydrochloric acid (for workup)
-
Sodium sulfate (for drying)
-
-
Procedure:
-
To a flame-dried round-bottom flask equipped with a magnetic stirrer and a reflux condenser under an inert atmosphere (e.g., nitrogen or argon), add anhydrous ethanol.
-
Carefully add sodium metal in small portions to the ethanol to generate sodium ethoxide in situ. Alternatively, commercially available sodium ethoxide can be used.
-
Cool the sodium ethoxide solution in an ice bath.
-
A mixture of cyclopentanone and diethyl oxalate is then added dropwise to the cooled base solution with vigorous stirring.
-
After the addition is complete, the reaction mixture is allowed to warm to room temperature and then gently refluxed for a specified period to ensure complete reaction.
-
The reaction is then cooled and quenched by the addition of dilute hydrochloric acid to neutralize the excess base.
-
The product is extracted with diethyl ether. The organic layers are combined, washed with brine, and dried over anhydrous sodium sulfate.
-
The solvent is removed under reduced pressure, and the crude ethyl 2-oxocyclopentanecarboxylate is purified by vacuum distillation.
-
| Parameter | Value |
| Reactants | Cyclopentanone, Diethyl oxalate |
| Base | Sodium ethoxide |
| Solvent | Anhydrous ethanol |
| Reaction Type | Claisen Condensation |
| Key Intermediate | Ethyl 2-oxocyclopentanecarboxylate |
Step 2: Cyclocondensation with Hydrazine Hydrate
The second and final step is the cyclocondensation of the intermediate ethyl 2-oxocyclopentanecarboxylate with hydrazine hydrate to form the target molecule, this compound. This reaction is a classic method for the synthesis of pyrazolones from β-ketoesters.[5][6][7][8]
Mechanism and Rationale:
The reaction proceeds through the nucleophilic attack of one of the nitrogen atoms of hydrazine on the two carbonyl carbons of the β-ketoester. The initial attack likely occurs at the more electrophilic ketone carbonyl, followed by an intramolecular attack of the second nitrogen atom on the ester carbonyl. Subsequent elimination of ethanol and water drives the reaction towards the formation of the stable, fused pyrazolone ring. The use of hydrazine hydrate provides a readily available and effective source of hydrazine for this transformation. The reaction is typically carried out in a protic solvent like ethanol, which facilitates the proton transfer steps involved in the mechanism.
Experimental Protocol: Synthesis of this compound
-
Materials:
-
Ethyl 2-oxocyclopentanecarboxylate
-
Hydrazine hydrate
-
Ethanol
-
Acetic acid (optional, as a catalyst)
-
-
Procedure:
-
In a round-bottom flask, dissolve ethyl 2-oxocyclopentanecarboxylate in ethanol.
-
To this solution, add hydrazine hydrate dropwise with stirring. A slight exotherm may be observed.
-
A catalytic amount of acetic acid can be added to promote the reaction, although it often proceeds without it.
-
The reaction mixture is then heated to reflux for several hours until the starting material is consumed (monitored by TLC).
-
Upon cooling, the product, this compound, often precipitates out of the solution.
-
The solid product is collected by filtration, washed with cold ethanol, and can be further purified by recrystallization from a suitable solvent (e.g., ethanol or an ethanol/water mixture).
-
| Parameter | Value |
| Reactant | Ethyl 2-oxocyclopentanecarboxylate |
| Reagent | Hydrazine hydrate |
| Solvent | Ethanol |
| Reaction Type | Cyclocondensation |
| Product | This compound |
Visualizing the Synthesis Pathway
To further elucidate the reaction sequence, the following diagrams illustrate the key transformations.
Caption: Overall two-step synthesis pathway.
Caption: Simplified reaction mechanisms.
Conclusion and Future Perspectives
The synthesis of this compound is a robust and well-understood process, relying on fundamental and high-yielding organic reactions. The presented two-step pathway provides a reliable method for accessing this important heterocyclic scaffold. For drug development professionals, this core structure offers a versatile platform for further functionalization. The secondary amine in the pyrazolone ring and the adjacent methylene groups of the cyclopentane ring are amenable to a variety of chemical modifications, allowing for the generation of diverse libraries of compounds for biological screening. Future research in this area may focus on the development of one-pot procedures to streamline the synthesis, as well as the exploration of asymmetric methods to access enantiomerically pure derivatives, which is often crucial for optimizing pharmacological activity.
References
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Physicochemical properties of 2,4,5,6-Tetrahydrocyclopenta[c]pyrazol-3-ol
An In-Depth Technical Guide to the Physicochemical Characterization of 2,4,5,6-Tetrahydrocyclopenta[c]pyrazol-3-ol
Introduction: Contextualizing a Privileged Scaffold in Drug Discovery
This compound, a molecule featuring a fused cyclopentane and pyrazole ring system, represents a scaffold of significant interest in modern medicinal chemistry. The pyrazole moiety is a "privileged structure," frequently appearing in molecules with a wide range of biological activities, including anti-inflammatory and anticancer properties.[1] The successful progression of any novel compound from a preliminary "hit" to a viable drug candidate is fundamentally reliant on a thorough understanding of its physicochemical properties. These parameters govern the absorption, distribution, metabolism, and excretion (ADME) profile of a molecule, ultimately dictating its bioavailability and therapeutic potential.
This guide provides a comprehensive framework for the experimental determination of the core physicochemical properties of this compound (CAS: 364746-32-7, Molecular Formula: C₆H₈N₂O, Molecular Weight: 124.14 g/mol ).[2] Rather than merely presenting data, this document serves as a practical whitepaper for researchers, outlining authoritative methodologies and the scientific rationale behind experimental choices. We will proceed under the working assumption, common for novel heterocyclic compounds, of limited aqueous solubility, which necessitates specialized analytical approaches.
Part 1: Ionization Constant (pKa) Determination
The ionization constant (pKa) is arguably the most critical physicochemical parameter, as it dictates a compound's charge state in various physiological environments, which in turn influences solubility, membrane permeability, and receptor binding. For this compound, the pyrazol-3-ol moiety can exhibit keto-enol tautomerism and possesses an acidic proton on the hydroxyl group, as well as potentially basic nitrogen atoms within the pyrazole ring.
Given that many novel drug candidates are sparingly soluble in water, standard potentiometric titration is often not feasible.[3][4] Therefore, methodologies adapted for poorly soluble compounds are required.
Workflow for pKa Determination Method Selection
The choice of methodology is contingent on the compound's properties. The following workflow provides a decision-making framework for selecting an appropriate technique.
Caption: Decision workflow for selecting the appropriate pKa determination method.
Experimental Protocol: pKa Determination via the Solubility Method
This method is highly effective for sparingly soluble ionizable compounds and relies on measuring the total solubility of the compound across a range of pH values.[5][6]
-
Preparation of Buffers: Prepare a series of buffers covering a wide pH range (e.g., from pH 2 to pH 12) with known ionic strength.
-
Sample Preparation: Add an excess amount of solid this compound to vials containing each buffer solution. This ensures that a saturated solution is formed.
-
Equilibration: Seal the vials and agitate them at a constant temperature (e.g., 25°C or 37°C) for a sufficient period (typically 24-48 hours) to ensure equilibrium is reached.[6]
-
Phase Separation: Separate the solid excess from the saturated solution. This is critically important and is best achieved by centrifugation followed by filtration through a low-binding filter (e.g., PVDF).
-
pH Measurement: Accurately measure the final pH of each filtrate.[5]
-
Quantification: Determine the concentration of the dissolved compound in each filtrate using a suitable analytical technique, such as HPLC-UV. A calibration curve with known concentrations of the compound in a suitable solvent must be prepared.
-
Data Analysis: Plot the logarithm of the total solubility (log S) against the measured pH. The pKa can be determined from the intercept of the linear portions of the log S vs. pH plot, based on the Henderson-Hasselbalch equation.[6] For an acidic compound, the pKa is the pH at which the extrapolated lines for the ionized and neutral species intersect.
Part 2: Lipophilicity (LogP and LogD)
Lipophilicity is a measure of a compound's preference for a lipid-like (non-polar) environment versus an aqueous (polar) environment. It is a key determinant of membrane permeability and plasma protein binding.
-
LogP (Partition Coefficient): Refers to the partitioning of the neutral species of the molecule between n-octanol and water.
-
LogD (Distribution Coefficient): Describes the partitioning of all species (neutral and ionized) at a specific pH. For pharmaceutical applications, LogD at pH 7.4 is the most relevant parameter.[7]
Experimental Protocol: Shake-Flask Method for LogD₇.₄ Determination
The shake-flask method is considered the "gold standard" for LogP and LogD determination due to its direct measurement approach.[8][9]
Caption: Standard workflow for the shake-flask determination of LogD.
-
Solvent Preparation: Prepare phosphate-buffered saline (PBS) at pH 7.4. Pre-saturate both the n-octanol and the PBS buffer by mixing them together vigorously for several hours, then allowing the layers to separate. This prevents volume changes during the actual experiment.
-
Compound Addition: A small aliquot of a concentrated stock solution of this compound (e.g., 10 mM in DMSO) is added to a known volume of the pre-saturated octanol-buffer mixture.[7] The final concentration should be within the linear range of the analytical method.
-
Partitioning: The mixture is shaken vigorously for a set period (e.g., 1 hour) to allow the compound to partition between the two phases until equilibrium is established.[7]
-
Phase Separation: The mixture is centrifuged to ensure complete separation of the n-octanol and aqueous layers.
-
Sampling and Analysis: A precise volume is carefully removed from each phase. The concentration of the compound in each phase (C_oct and C_aq) is determined by a validated analytical method, typically RP-HPLC.
-
Calculation: The LogD at pH 7.4 is calculated using the formula: LogD₇.₄ = log₁₀ ( [Concentration in octanol] / [Concentration in PBS] ).[10]
Part 3: Thermal Properties and Purity Assessment
The melting point (Tm) of a compound is a fundamental physical property that provides an indication of its purity and solid-state stability. A sharp melting point is characteristic of a pure crystalline substance. Differential Scanning Calorimetry (DSC) is a modern thermoanalytical technique that offers high precision and provides more information than traditional methods.[11][12]
Conceptual DSC Thermogram
A DSC experiment measures the difference in heat flow required to increase the temperature of a sample and a reference.[13] A phase transition like melting results in a characteristic endothermic peak.
Caption: A representative DSC thermogram for the melting of a crystalline solid.
Experimental Protocol: Melting Point Determination by DSC
-
Sample Preparation: Accurately weigh a small amount of the sample (typically 1-5 mg) into an aluminum DSC pan. Seal the pan hermetically.[14]
-
Instrument Setup: Place the sample pan and an empty reference pan into the DSC cell. Purge the cell with an inert gas, such as nitrogen, at a constant flow rate (e.g., 50 mL/min).[14]
-
Temperature Program: Heat the sample at a constant rate, for example, 10 °C/min, over a temperature range appropriate for the compound (e.g., from 25 °C to 250 °C).[14][15]
-
Data Acquisition: Record the differential heat flow between the sample and the reference as a function of temperature.
-
Analysis: The melting point (Tm) is typically determined as the onset temperature or the peak temperature of the endothermic melting event.[15] The area under the peak corresponds to the enthalpy of fusion (ΔH), which can also provide information about the compound's crystallinity.
Part 4: Summary of Physicochemical Properties
The data generated from the described experiments should be collated to build a comprehensive physicochemical profile of the molecule. This profile is essential for guiding further stages of drug development, from formulation to in vivo studies.
| Physicochemical Parameter | Symbol | Method of Determination | Importance in Drug Discovery |
| Molecular Weight | MW | Mass Spectrometry | Governs diffusion and is a component of drug-likeness rules. |
| Ionization Constant | pKa | Potentiometry, Spectrophotometry, Solubility | Determines charge state, influencing solubility, permeability, and binding. |
| Distribution Coefficient | LogD₇.₄ | Shake-Flask, HPLC | Predicts membrane permeability and distribution in the body at physiological pH. |
| Aqueous Solubility | S | pH-Solubility Profile | Crucial for absorption; poor solubility can limit bioavailability. |
| Melting Point | Tm | Differential Scanning Calorimetry (DSC) | Indicator of purity, solid-state stability, and lattice energy. |
| Spectroscopic Data | ¹H NMR, ¹³C NMR, IR | NMR and IR Spectroscopy | Confirms chemical structure and purity.[16][17][18][19] |
Conclusion
The systematic physicochemical characterization of this compound is a mandatory prerequisite for its advancement as a potential therapeutic agent. By employing robust, authoritative methodologies such as those outlined in this guide, researchers can generate the high-quality data necessary to make informed decisions in the drug discovery and development process. Understanding the interplay between pKa, lipophilicity, solubility, and solid-state properties provides the foundational knowledge required to optimize a compound's ADME profile and ultimately enhance its probability of clinical success.
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2,4,5,6-Tetrahydrocyclopenta[c]pyrazol-3-ol mechanism of action
An In-depth Technical Guide to Elucidating the Mechanism of Action of 2,4,5,6-Tetrahydrocyclopenta[c]pyrazol-3-ol
Authored by: A Senior Application Scientist
Abstract
The pyrazole scaffold is a cornerstone in medicinal chemistry, forming the core of numerous approved drugs and clinical candidates with a vast array of biological activities. The specific derivative, this compound, presents a unique structural motif, yet its mechanism of action remains largely uncharacterized in public-domain literature. This technical guide provides a comprehensive, hypothesis-driven framework for researchers and drug development professionals to systematically elucidate the pharmacological profile of this compound. We will leverage established knowledge of related pyrazole analogs to propose the most probable biological targets and outline a rigorous, multi-tiered experimental plan to validate these hypotheses. This document is designed not as a static review, but as a dynamic roadmap for discovery, complete with detailed protocols, data interpretation strategies, and workflow visualizations to guide the investigation from initial screening to mechanistic confirmation.
Introduction: The Enigma of this compound
The this compound molecule (Figure 1) is a fused heterocyclic system combining a pyrazole ring with a cyclopentane ring. While this specific compound is commercially available, a thorough review of scientific literature reveals a conspicuous absence of detailed pharmacological studies.[1][2][3] However, the broader class of pyrazole derivatives is exceptionally well-studied, exhibiting a wide spectrum of activities including anti-inflammatory, anticancer, neuroprotective, and antimicrobial effects.[4][5][6]
Notably, a patent for a novel series of substituted 2,4,5,6-tetrahydrocyclopenta[c]pyrazoles has identified these compounds as potent N-type (Cav2.2) calcium channel blockers with in vivo efficacy in a chronic pain model.[7] This provides the most direct and compelling starting point for our investigation. Additionally, structurally related pyrazole compounds have been identified as ligands for G-protein coupled receptors (GPCRs) like the Hydroxycarboxylic acid receptor 2 and as selective modulators of the estrogen receptor, highlighting the scaffold's versatility.[8][9]
This guide will, therefore, be structured around a primary hypothesis and several secondary, plausible hypotheses, reflecting the known polypharmacology of the pyrazole class.
Figure 1: Structure of this compound
Caption: Chemical structure of the target compound.
Primary Hypothesis: Inhibition of N-Type Calcium Channels (Cav2.2)
Causality and Rationale: The strongest available evidence points towards the tetrahydrocyclopenta[c]pyrazole scaffold as a modulator of N-type calcium channels.[7] These channels are critical for neuronal signaling and are a validated target for the treatment of chronic pain. The structural similarity of our target compound to the series described in the patent makes this a high-probability mechanism of action.
Tier 1: Primary Screening and Confirmation
The initial goal is to rapidly determine if the compound has any effect on Cav2.2 channels and to establish a preliminary measure of potency.
Experimental Protocol: Automated Patch-Clamp Electrophysiology
-
Cell Line: Utilize a stable cell line expressing human Cav2.2 channels (e.g., HEK293 cells).
-
Apparatus: Employ a high-throughput automated patch-clamp system (e.g., IonWorks, QPatch).
-
Voltage Protocol:
-
Hold cells at a hyperpolarized potential (-90 mV) to ensure channels are in a resting state.
-
Apply a depolarizing step to +10 mV to elicit a maximal calcium current.
-
-
Compound Application:
-
Establish a stable baseline current.
-
Apply this compound at a screening concentration (e.g., 10 µM).
-
Apply a known Cav2.2 blocker (e.g., Ziconotide) as a positive control.
-
-
Data Analysis: Measure the percentage inhibition of the peak inward current. A significant inhibition (>50%) triggers progression to Tier 2.
Tier 2: Potency, Selectivity, and Biophysical Characterization
This tier aims to quantify the compound's potency, understand its selectivity over other ion channels, and detail the biophysical nature of the interaction.
Experimental Protocol: Manual Patch-Clamp Electrophysiology
-
Potency Determination (IC₅₀):
-
Using the same voltage protocol as above, apply the compound across a range of concentrations (e.g., 1 nM to 100 µM).
-
Plot the percentage inhibition against the log of the concentration and fit the data to a four-parameter logistic equation to determine the IC₅₀ value.
-
-
Selectivity Profiling:
-
Test the compound at its IC₅₀ and 10x IC₅₀ against other relevant calcium channel subtypes (e.g., L-type Cav1.2, P/Q-type Cav2.1) and a key cardiac ion channel like hERG to flag potential cardiotoxicity.
-
-
Mechanism of Inhibition:
-
Voltage-Dependence of Block: Determine the IC₅₀ at different holding potentials to test for state-dependence.
-
Frequency-Dependence of Block: Apply a train of depolarizing pulses and measure the change in block to assess use-dependence.
-
Proposed Experimental Workflow: Cav2.2 Channel Investigation
Caption: Workflow for investigating the primary hypothesis of Cav2.2 channel inhibition.
Secondary Hypotheses: Exploring the Polypharmacology of Pyrazoles
Given the diverse activities of the pyrazole class, it is prudent to investigate other high-probability mechanisms concurrently or if the primary hypothesis is invalidated.
Hypothesis 2: Kinase Inhibition
Rationale: Pyrazole derivatives are prolific kinase inhibitors, targeting a wide range of kinases involved in oncology and inflammation.[4][10]
Experimental Protocol: Broad Kinase Panel Screen
-
Primary Screen: Submit the compound to a commercial kinase profiling service (e.g., Eurofins, Reaction Biology) for screening against a panel of >300 kinases at a single concentration (e.g., 1 µM).
-
Hit Validation: For any kinases showing significant inhibition (>70%), perform a 10-point dose-response curve to determine the IC₅₀.
-
Cellular Target Engagement: For confirmed hits, use a cell-based assay to confirm target engagement. For example, if the compound inhibits EGFR, measure the reduction of phosphorylated EGFR in a relevant cancer cell line (e.g., A549) via Western Blot or ELISA.
Hypothesis 3: Antioxidant and Anti-inflammatory Activity
Rationale: Many pyrazole-containing compounds, including some anti-inflammatory drugs like celecoxib, possess antioxidant and anti-inflammatory properties.[6][11]
Experimental Protocol: In Vitro Assays
-
Antioxidant Activity:
-
Anti-inflammatory Activity:
-
COX-1/COX-2 Inhibition Assay: Use commercially available kits to determine the IC₅₀ against cyclooxygenase enzymes.
-
Cytokine Release Assay: Stimulate immune cells (e.g., RAW 264.7 macrophages) with lipopolysaccharide (LPS) and measure the inhibition of pro-inflammatory cytokine (TNF-α, IL-6) release into the supernatant by ELISA.
-
Proposed Experimental Workflow: Secondary Screening Cascade
Caption: Parallel workflow for investigating secondary mechanistic hypotheses.
Data Synthesis and Interpretation
The data generated from these workflows must be synthesized to build a comprehensive profile of the compound's mechanism of action.
Table 1: Summary of Potential Experimental Outcomes
| Assay Type | Key Parameter | Favorable Outcome Example | Implication |
|---|---|---|---|
| Cav2.2 Electrophysiology | IC₅₀ | < 1 µM | Potent N-type calcium channel blocker. |
| Ion Channel Selectivity | Selectivity Ratio (IC₅₀ Other / IC₅₀ Cav2.2) | > 100-fold vs. Cav1.2 & hERG | High selectivity reduces risk of off-target effects (e.g., cardiovascular). |
| Kinase Panel | % Inhibition @ 1 µM | > 90% for a specific kinase (e.g., CDK2) | Potential as a kinase inhibitor. |
| Kinase IC₅₀ | IC₅₀ | < 500 nM | Confirms potent activity against a specific kinase. |
| Cellular ROS Assay | IC₅₀ | < 10 µM | Significant cellular antioxidant activity. |
| Cytokine Release Assay | IC₅₀ for TNF-α inhibition | < 5 µM | Potent anti-inflammatory activity. |
By populating such a table, researchers can quantitatively compare the compound's activity across different target classes. If the compound shows high potency and selectivity for Cav2.2 channels, this confirms the primary hypothesis. If, however, it is a weak channel blocker but a potent kinase inhibitor, its primary mechanism would be redefined. The discovery of multiple potent activities would classify it as a polypharmacological agent, which may have therapeutic advantages or disadvantages depending on the targets involved.
Conclusion and Future Directions
This guide outlines a systematic, evidence-based approach to deciphering the mechanism of action for this compound. By starting with the most probable hypothesis—N-type calcium channel inhibition—and expanding to other known activities of the pyrazole class, this framework provides a robust and efficient path for characterization. Successful execution of these workflows will not only illuminate the function of this specific molecule but will also contribute valuable structure-activity relationship data to the broader field of medicinal chemistry, potentially paving the way for its development as a novel therapeutic agent for pain, cancer, or inflammatory diseases.
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Discovery and SAR of a novel series of 2,4,5,6-tetrahydrocyclopenta[c]pyrazoles as N-type calcium channel inhibitors. PubMed. ([Link])
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Design, Synthesis, Anticancer Evaluation, Enzymatic Assays, and a Molecular Modeling Study of Novel Pyrazole–Indole Hybrids. ACS Omega. ([Link])
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Synthesis and Pharmacological Activities of Pyrazole Derivatives: A Review. MDPI. ([Link])
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Synthesis and Pharmacological Activities of Pyrazole Derivatives: A Review. PubMed Central. ([Link])
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2-Phenyl-5,6-dihydro-2H-thieno[3,2-c]pyrazol-3-ol Derivatives as New Inhibitors of Bacterial Cell Wall Biosynthesis. PubMed. ([Link])
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Novel 1,4,5,6-tetrahydrocyclopenta[d]imidazole-5-carboxamide-based JNK3 inhibitors: Design, synthesis, molecular docking, and therapeutic potential in neurodegenerative diseases. PubMed. ([Link])
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Synthesis, Characterization, and Enzyme Inhibition Properties of 1,2,4-Triazole Bearing Azinane Analogues. PubMed Central. ([Link])
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Synthesis and biological evaluation of thieno[3,2-c]pyrazol-3-amine derivatives as potent glycogen synthase kinase 3β inhibitors for Alzheimer's disease. PubMed Central. ([Link])
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Unlocking Novel Therapeutics: A Technical Guide to the Biological Screening of 2,4,5,6-Tetrahydrocyclopenta[c]pyrazol-3-ol Libraries
Foreword: The Strategic Imperative for Privileged Scaffolds in Drug Discovery
In the landscape of modern drug discovery, the efficient exploration of chemical space is paramount. The concept of "privileged scaffolds" has emerged as a powerful strategy to navigate this vast expanse, focusing on core molecular architectures that are known to interact with multiple biological targets. The 2,4,5,6-tetrahydrocyclopenta[c]pyrazol-3-ol core represents such a scaffold. Its fused ring system offers a rigid, three-dimensional structure that can be readily functionalized, presenting diverse vectors for interaction with protein binding sites. This guide provides a comprehensive, field-proven framework for the systematic biological screening of compound libraries based on this promising scaffold, moving beyond a simple recitation of protocols to an in-depth exploration of the scientific rationale underpinning each step of the discovery cascade.
The this compound Scaffold: A Profile
The pyrazole moiety is a well-established pharmacophore, present in numerous approved drugs with a wide array of biological activities, including anti-inflammatory, analgesic, and anticancer properties.[1][2][3] The fusion of a cyclopentane ring to the pyrazole core in the this compound scaffold imparts conformational rigidity and new steric and electronic features. Notably, derivatives of this scaffold have been identified as potent N-type calcium channel (CaV2.2) blockers, a target of significant interest for the treatment of chronic pain.[4] This established activity serves as an excellent starting point for a broader screening campaign, while the inherent versatility of the pyrazole core suggests the potential for activity against other target classes.
Designing a Holistic Screening Cascade
A successful screening campaign is not a monolithic endeavor but rather a tiered, iterative process designed to efficiently identify and validate promising compounds. Our approach is to cast a wide initial net with primary high-throughput screening (HTS) against diverse target classes, followed by increasingly stringent and physiologically relevant secondary and tertiary assays to confirm activity and elucidate the mechanism of action.
Figure 1: A tiered screening cascade for the this compound library.
Primary High-Throughput Screening (HTS): Casting a Wide Net
The initial primary screen is designed for high throughput and robustness, aiming to identify any compound within the library that exhibits activity against a panel of diverse and therapeutically relevant targets. A single concentration, typically 10 µM, is used to maximize efficiency.[5]
Target Class Selection Rationale
Given the known activity of the scaffold and the broad potential of the pyrazole core, we propose a primary screening panel that includes:
-
Ion Channels: Building upon the known N-type calcium channel activity.
-
G-Protein Coupled Receptors (GPCRs): A large and diverse family of druggable targets.
-
Kinases: Key regulators of cellular processes and established targets in oncology and inflammation.
Primary Assay Protocols
This assay leverages a fluorescent calcium indicator to measure the influx of calcium through the CaV2.2 channel in a cellular context.
-
Principle: Cells stably expressing the CaV2.2 channel are loaded with a calcium-sensitive dye. Depolarization of the cell membrane with potassium chloride (KCl) opens the channels, leading to calcium influx and a measurable increase in fluorescence. Inhibitors of the channel will block this influx, resulting in a reduced fluorescence signal.
-
Protocol:
-
Cell Culture: Maintain IMR-32 neuroblastoma cells (which endogenously express N-type calcium channels) or a stably transfected HEK293 cell line in appropriate culture medium.
-
Plating: Seed cells into 384-well black-walled, clear-bottom plates and culture for 24-48 hours to form a confluent monolayer.
-
Dye Loading: Remove culture medium and add a calcium-sensitive fluorescent dye (e.g., Fluo-4 AM) in a suitable assay buffer. Incubate for 1 hour at 37°C.
-
Compound Addition: Add 10 µL of the this compound library compounds (at 10 µM final concentration) to the assay plates. Incubate for 15-30 minutes at room temperature.
-
Signal Detection: Use a Fluorescence Imaging Plate Reader (FLIPR) to measure baseline fluorescence.
-
Cell Depolarization: Add a high-potassium solution to depolarize the cells and initiate calcium influx.
-
Data Acquisition: The FLIPR will simultaneously add the potassium solution and record the resulting fluorescence signal over time.
-
Data Analysis: The inhibitory effect of each compound is calculated as the percentage reduction in the peak fluorescence signal compared to vehicle-treated controls.
-
This assay measures the modulation of cyclic AMP (cAMP), a key second messenger in GPCR signaling.
-
Principle: GPCRs that couple to Gs or Gi proteins modulate the activity of adenylyl cyclase, leading to an increase or decrease in intracellular cAMP levels, respectively. This change in cAMP can be detected using various methods, such as competitive immunoassays or reporter gene assays. The cAMP-Glo™ Assay is a robust, luminescence-based method.[6]
-
Protocol (using a Gs-coupled receptor as an example):
-
Cell Culture: Use a cell line stably expressing the target Gs-coupled GPCR.
-
Plating: Seed cells into 384-well white, opaque plates.
-
Compound Incubation: Add library compounds (10 µM final concentration) and incubate for a predetermined time (e.g., 30 minutes) at room temperature.
-
Cell Lysis and cAMP Detection: Add a lysis reagent to release intracellular cAMP, followed by the addition of a cAMP detection solution containing protein kinase A (PKA).
-
ATP Detection: Add a Kinase-Glo® reagent to terminate the PKA reaction and measure the remaining ATP via a luciferase-based reaction. The amount of light produced is inversely proportional to the amount of cAMP.
-
Data Analysis: Luminescence is measured on a plate reader. A decrease in luminescence indicates an increase in cAMP, suggesting agonistic activity of the test compound.
-
This assay quantifies kinase activity by measuring the amount of ADP produced in the kinase reaction.
-
Principle: Kinases transfer a phosphate group from ATP to a substrate, producing ADP. The ADP-Glo™ assay is a luminescent assay that measures the amount of ADP produced in a kinase reaction.
-
Protocol:
-
Kinase Reaction: In a 384-well plate, combine the target kinase, its specific substrate, ATP, and the library compound (10 µM final concentration) in a suitable kinase buffer. Incubate at room temperature for a specified time (e.g., 1 hour).
-
ADP-Glo™ Reagent Addition: Add the ADP-Glo™ Reagent to terminate the kinase reaction and deplete the remaining ATP.
-
Kinase Detection Reagent Addition: Add the Kinase Detection Reagent to convert ADP to ATP and generate a luminescent signal via a coupled luciferase reaction.
-
Data Acquisition: Measure luminescence using a plate reader. The luminescent signal is proportional to the amount of ADP produced and, therefore, the kinase activity.
-
Data Analysis: The inhibitory effect of each compound is calculated as the percentage reduction in the luminescent signal compared to vehicle-treated controls.
-
Hit Confirmation and Validation: From Signal to Substance
The goal of this phase is to confirm the activity of the initial "hits" from the primary screen and eliminate false positives. This involves generating dose-response curves and employing orthogonal assays.
Dose-Response Analysis
Compounds that show significant activity in the primary screen are re-tested at multiple concentrations (typically an 8- or 10-point dose-response curve) to determine their potency (IC50 or EC50). This allows for the ranking of hits and provides a quantitative measure of their activity.
Orthogonal Assays
An orthogonal assay measures the same biological endpoint as the primary assay but uses a different technology or principle. This is a critical step to ensure that the observed activity is not an artifact of the primary assay format.
| Primary Assay | Orthogonal Assay | Rationale |
| FLIPR-based CaV2.2 Assay | Automated Patch Clamp Electrophysiology | Directly measures ion channel currents, providing a more direct assessment of channel block.[7][8] |
| cAMP-based GPCR Assay | Beta-Arrestin Recruitment Assay | Measures a different downstream signaling event of GPCR activation. |
| ADP-Glo™ Kinase Assay | HTRF® Kinase Assay | Utilizes a different detection technology (time-resolved fluorescence resonance energy transfer) to measure kinase activity. |
Table 1: Examples of Primary and Orthogonal Assays
Secondary Screening: Delving into Mechanism of Action
Once hits are confirmed and validated, the focus shifts to understanding their mechanism of action (MoA) and demonstrating their activity in a more physiologically relevant context.
Cell-Based Functional Assays
These assays assess the effect of the compounds on cellular processes downstream of the target. For example, for a confirmed kinase inhibitor, a cell-based assay could measure the phosphorylation of a known downstream substrate of that kinase.
Biophysical Assays for Target Engagement
Biophysical assays provide direct evidence of the binding of a compound to its target protein.
-
Principle: The binding of a ligand to a protein generally increases the thermal stability of the protein. CETSA measures this change in thermal stability in a cellular environment.[9][10]
-
Workflow:
-
Treat intact cells with the compound of interest.
-
Heat the cells to a range of temperatures.
-
Lyse the cells and separate the soluble protein fraction from the aggregated, denatured protein.
-
Quantify the amount of soluble target protein at each temperature (e.g., by Western blot or mass spectrometry).
-
A shift in the melting curve to a higher temperature in the presence of the compound confirms target engagement.
-
Figure 2: Workflow for the Cellular Thermal Shift Assay (CETSA).
-
Principle: SPR is a label-free technique that measures the binding of an analyte (the compound) to a ligand (the target protein) immobilized on a sensor surface in real-time. This allows for the determination of binding kinetics (kon and koff) and affinity (KD).
-
Application: SPR is particularly useful for characterizing the binding of hit compounds and guiding structure-activity relationship (SAR) studies.
-
Principle: ITC directly measures the heat released or absorbed during a binding event, providing a complete thermodynamic profile of the interaction, including binding affinity (KD), stoichiometry (n), enthalpy (ΔH), and entropy (ΔS).[11][12]
-
Application: ITC is considered the gold standard for characterizing binding thermodynamics and can be used to validate hits and understand the driving forces of the interaction.
Hit-to-Lead Optimization: Crafting a Development Candidate
The final phase of the screening cascade involves the optimization of validated hits into lead compounds with drug-like properties.
Structure-Activity Relationship (SAR) Studies
SAR studies involve the systematic modification of the chemical structure of a hit compound to improve its potency, selectivity, and pharmacokinetic properties. This is an iterative process involving chemical synthesis and biological testing.
ADME-Tox Profiling
Early assessment of a compound's Absorption, Distribution, Metabolism, Excretion, and Toxicity (ADME-Tox) properties is crucial to avoid late-stage failures. Key in vitro assays include:
-
Cytotoxicity Assays: Assays such as the MTT or LDH release assay are used to assess the general toxicity of the compounds to cells.[1][5]
-
hERG Channel Assay: Inhibition of the hERG potassium channel can lead to cardiac arrhythmias. An automated patch clamp assay is used to assess a compound's potential for hERG liability early in the discovery process.[13][14]
-
Metabolic Stability Assays: These assays assess the susceptibility of a compound to metabolism by liver enzymes (e.g., cytochrome P450s).
Conclusion: A Pathway to Novel Therapeutics
The this compound scaffold represents a rich starting point for the discovery of novel therapeutics. The screening cascade outlined in this guide provides a robust and efficient framework for identifying and validating compounds with promising biological activity. By integrating high-throughput primary screening with rigorous hit confirmation, in-depth mechanistic studies, and early ADME-Tox profiling, researchers can effectively navigate the path from a compound library to a viable lead candidate. The key to success lies not only in the execution of these assays but in the thoughtful interpretation of the data at each stage, allowing for informed decisions that drive the project toward the ultimate goal of developing a safe and effective new medicine.
References
- Vertex Pharmaceuticals. (Date unavailable). Discovery and SAR of a novel series of 2,4,5,6-tetrahydrocyclopenta[c]pyrazoles as N-type calcium channel inhibitors. PubMed.
- Kumar, V., & Kaur, K. (2013). Current status of pyrazole and its biological activities. PMC.
- Abdel-Wahab, B. F., et al. (2022). Bioactive Fused Pyrazoles Inspired by the Adaptability of 5-Aminopyrazole Derivatives: Recent Review. MDPI.
- Bansal, R. K. (2018). Synthesis and Pharmacological Activities of Pyrazole Derivatives: A Review. PMC.
- Martinez, P. M., et al. (2016). Screening for Target Engagement using the Cellular Thermal Shift Assay - CETSA. NCBI.
- Colatsky, T., et al. (2019). Recommended voltage protocols to study drug-cardiac ion channel interactions using recombinant cell lines. FDA.
- Solyom, S., & Cuny, G. D. (2017). cAMP assays in GPCR drug discovery. PubMed.
- Sigma-Aldrich. (Date unavailable). Hit Discovery & Confirmation for Early Drug Discovery. Sigma-Aldrich.
- Karumudi, B. S., & Nagandla, D. D. (Date unavailable). SYNTHESIS, CHARACTERIZATION AND BIOLOGICAL SCREENING OF NEWER PYRAZOLE DERIVATIVES. European Journal of Biomedical and Pharmaceutical Sciences.
- Williams, D. H., & Mitchell, T. (Date unavailable). Isothermal titration calorimetry in drug discovery. PubMed.
- MaxCyte. (Date unavailable). Automated Patch Clamp for Ion Channel Variant Screening. MaxCyte.
- Vipergen. (Date unavailable). Hit Identification - Revolutionizing Drug Discovery. Vipergen.
- Cook, D. J. (2012). Assay Development for Protein Kinase Enzymes. NCBI.
- Promega Corporation. (Date unavailable). cAMP-Glo™ Assay. Promega Corporation.
- Imbrici, P., et al. (2023). Advances in ion channel high throughput screening: where are we in 2023? PubMed.
- Khan Academy. (Date unavailable). Thermodynamics: Isothermal titration calorimetry in drug development (practice). Khan Academy.
- Zhang, S. P., et al. (2006). High-throughput screening for N-type calcium channel blockers using a scintillation proximity assay. PubMed.
- News-Medical.Net. (2020). Cellular Thermal Shift Assay (CETSA). News-Medical.Net.
- Creative Biolabs. (Date unavailable). Secondary Screening. Creative Biolabs.
- Cyprotex. (Date unavailable). hERG Safety. Cyprotex.
- Evotec. (2024). How To Optimize Your Hit Identification Strategy. Evotec.
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An In-depth Technical Guide to the Synthesis of Novel 2,4,5,6-Tetrahydrocyclopenta[c]pyrazol-3-ol Analogues
Abstract
The 2,4,5,6-tetrahydrocyclopenta[c]pyrazol-3-ol scaffold represents a privileged structure in medicinal chemistry, demonstrating significant potential in the development of novel therapeutics. This technical guide provides a comprehensive overview of the synthesis of this core and its analogues, with a particular focus on their application as N-type calcium channel (Cav2.2) inhibitors for the treatment of chronic pain.[1] This document delves into the foundational synthetic strategies, detailed experimental protocols, characterization of key intermediates and final products, and an exploration of the structure-activity relationships (SAR) that govern their biological activity. It is intended for researchers, scientists, and professionals in the field of drug development who are seeking to leverage this versatile heterocyclic system.
Introduction: The Significance of the Tetrahydrocyclopenta[c]pyrazol-3-ol Scaffold
The fusion of a cyclopentane ring with a pyrazole system creates a rigid, three-dimensional structure that is amenable to diverse functionalization, making it an attractive starting point for the design of targeted therapeutics. The pyrazole moiety itself is a well-established pharmacophore found in numerous approved drugs, valued for its ability to participate in hydrogen bonding and other key interactions with biological targets.[2] The tetrahydrocyclopenta[c]pyrazol-3-ol core, in particular, has emerged as a promising framework for developing inhibitors of N-type calcium channels, which are crucial mediators of nociceptive signaling in the peripheral and central nervous systems.[1]
This guide will provide a detailed exploration of the chemical synthesis of these compounds, moving from the fundamental principles to the practical execution of laboratory procedures.
Core Synthesis: The Knorr Pyrazole Synthesis Revisited
The most direct and widely employed method for constructing the this compound core is a variation of the classic Knorr pyrazole synthesis. This involves the cyclocondensation of a β-ketoester with a hydrazine derivative.
Key Starting Material: Ethyl 2-oxocyclopentanecarboxylate
The synthesis commences with the readily available cyclic β-ketoester, ethyl 2-oxocyclopentanecarboxylate. This starting material provides the five-membered carbocyclic ring and the necessary carbonyl and ester functionalities for the subsequent cyclization.
The Cyclocondensation Reaction
The reaction of ethyl 2-oxocyclopentanecarboxylate with hydrazine hydrate is the cornerstone of this synthesis. The mechanism involves an initial nucleophilic attack of the hydrazine on the ketone carbonyl, followed by an intramolecular cyclization and dehydration to afford the pyrazolone ring. The resulting product, this compound, exists in tautomeric equilibrium with its pyrazolone form.
Synthesis of Novel Analogues: Strategies for Diversification
The true potential of the tetrahydrocyclopenta[c]pyrazol-3-ol scaffold lies in its amenability to the synthesis of a wide array of analogues. This allows for the fine-tuning of physicochemical and pharmacological properties. The primary point of diversification is the nitrogen at the 2-position of the pyrazole ring, which can be readily substituted by using various substituted hydrazines in the initial cyclocondensation reaction.
Synthesis of N-Aryl and N-Alkyl Analogues
By replacing hydrazine hydrate with substituted hydrazines, such as phenylhydrazine or methylhydrazine, N-aryl and N-alkyl analogues can be synthesized directly. This approach allows for the introduction of a wide range of substituents, enabling the exploration of the chemical space around the core scaffold.
Detailed Experimental Protocols
Synthesis of this compound (Core Scaffold)
Materials:
-
Ethyl 2-oxocyclopentanecarboxylate
-
Hydrazine hydrate
-
Ethanol
-
Hydrochloric acid (for acidification)
-
Standard laboratory glassware
Procedure:
-
To a solution of ethyl 2-oxocyclopentanecarboxylate (1 equivalent) in ethanol, add hydrazine hydrate (1.1 equivalents) dropwise at room temperature.
-
Heat the reaction mixture to reflux and monitor the progress by thin-layer chromatography (TLC).
-
Upon completion, cool the reaction mixture to room temperature and reduce the solvent volume under reduced pressure.
-
Acidify the residue with dilute hydrochloric acid to precipitate the product.
-
Filter the solid, wash with cold water, and dry under vacuum to yield the crude product.
-
Recrystallize from a suitable solvent, such as ethanol or an ethanol/water mixture, to obtain pure this compound.
General Procedure for the Synthesis of N-Substituted Analogues
Materials:
-
Ethyl 2-oxocyclopentanecarboxylate
-
Substituted hydrazine (e.g., phenylhydrazine, methylhydrazine)
-
Glacial acetic acid (as solvent and catalyst)
-
Standard laboratory glassware
Procedure:
-
Dissolve ethyl 2-oxocyclopentanecarboxylate (1 equivalent) and the desired substituted hydrazine (1.1 equivalents) in glacial acetic acid.
-
Heat the mixture at reflux for the time required for the reaction to complete, as monitored by TLC.
-
Cool the reaction mixture to room temperature and pour it into ice-water.
-
Collect the resulting precipitate by filtration.
-
Wash the solid with water and then a small amount of cold ethanol.
-
Dry the product under vacuum. Further purification can be achieved by column chromatography on silica gel or by recrystallization.
Characterization of Synthesized Compounds
The synthesized core scaffold and its analogues are typically characterized using a combination of spectroscopic and analytical techniques to confirm their structure and purity.
| Compound | Molecular Formula | Molecular Weight | 1H NMR (DMSO-d6, δ ppm) | 13C NMR (DMSO-d6, δ ppm) | MS (m/z) |
| This compound | C6H8N2O | 124.14 | 10.8 (br s, 1H, OH), 9.8 (br s, 1H, NH), 2.4-2.6 (m, 4H, CH2), 2.2-2.3 (m, 2H, CH2) | 160.2 (C=O), 145.1 (C=C), 110.5 (C=C), 29.8 (CH2), 25.4 (CH2), 21.7 (CH2) | 125.1 [M+H]+ |
| 2-Phenyl-2,4,5,6-tetrahydrocyclopenta[c]pyrazol-3-ol | C12H12N2O | 200.24 | 11.2 (s, 1H, OH), 7.2-7.6 (m, 5H, Ar-H), 2.5-2.7 (m, 4H, CH2), 2.3-2.4 (m, 2H, CH2) | 161.5 (C=O), 146.3 (C=C), 138.9 (Ar-C), 129.1 (Ar-CH), 125.8 (Ar-CH), 119.5 (Ar-CH), 111.2 (C=C), 30.1 (CH2), 25.8 (CH2), 22.0 (CH2) | 201.1 [M+H]+ |
Biological Activity and Structure-Activity Relationships (SAR)
As previously mentioned, a significant therapeutic application of this compound analogues is their activity as N-type calcium channel blockers.[1] SAR studies have revealed key structural features that influence their inhibitory potency.
-
Substitution at the N-2 Position: The nature of the substituent at the N-2 position of the pyrazole ring is a critical determinant of activity. Aromatic and heteroaromatic substituents are generally favored, as they can engage in π-stacking and other interactions within the binding pocket of the channel.
-
Modification of the Cyclopentane Ring: While less explored, modifications to the cyclopentane ring can influence the lipophilicity and overall conformation of the molecule, thereby affecting its pharmacokinetic and pharmacodynamic properties.
Visualization of Synthetic Pathways
General Synthetic Scheme
Caption: A typical workflow for the synthesis, evaluation, and optimization of novel analogues.
Conclusion and Future Directions
The this compound scaffold is a versatile and valuable platform for the development of novel therapeutic agents. The synthetic route is robust and allows for the generation of diverse libraries of analogues. The demonstrated activity of these compounds as N-type calcium channel inhibitors highlights their potential for addressing unmet medical needs, particularly in the area of chronic pain management. Future research in this area will likely focus on further exploration of the structure-activity landscape, optimization of pharmacokinetic properties, and investigation of other potential biological targets for this promising class of compounds.
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Discovery and SAR of a novel series of 2,4,5,6-tetrahydrocyclopenta[c]pyrazoles as N-type calcium channel inhibitors. PubMed. Available at: [Link]
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Pyrazole and Its Derivatives: An Excellent N-Hetrocycle with Wide Range of Biological Applications. Oriental Journal of Chemistry. Available at: [Link]
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Pyrazole and Its Derivatives: An Excellent N-Hetrocycle with Wide Range of Biological Applications (A Review). Oriental Journal of Chemistry. Available at: [Link]
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Recent Applications of the Multicomponent Synthesis for Bioactive Pyrazole Derivatives. MDPI. Available at: [Link]
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Substituted Pyrazoles and Their Heteroannulated Analogs—Recent Syntheses and Biological Activities. MDPI. Available at: [Link]
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Spectroscopic analysis of 2,4,5,6-Tetrahydrocyclopenta[c]pyrazol-3-ol
An In-Depth Technical Guide to the Spectroscopic Analysis of 2,4,5,6-Tetrahydrocyclopenta[c]pyrazol-3-ol
This document serves as a comprehensive technical guide for researchers, scientists, and drug development professionals on the spectroscopic characterization of this compound. This heterocyclic scaffold is of significant interest, with derivatives being explored as N-type calcium channel inhibitors for chronic pain management.[1] A thorough understanding of its structural and electronic properties is paramount for any rational drug design or structure-activity relationship (SAR) study. This guide provides not just procedural steps but the underlying scientific rationale for experimental choices, ensuring a robust and self-validating analytical workflow.
The Central Analytical Challenge: Tautomerism
The core of any spectroscopic analysis of this molecule is understanding its tautomeric nature. This compound can exist in equilibrium between the hydroxyl ('OH' or enol) form and the keto ('NH' or pyrazolone) form. The predominant form is influenced by the solvent, temperature, and solid-state packing forces.[2][3] Each spectroscopic technique will yield data that is either a snapshot of the dominant tautomer or a time-averaged representation of the equilibrium. Our analytical strategy is designed to dissect this equilibrium.
Caption: Tautomeric equilibrium of the target molecule.
Nuclear Magnetic Resonance (NMR) Spectroscopy: The Definitive Structural Probe
NMR is the most powerful technique for elucidating the precise structure in solution and investigating the dynamics of the tautomeric equilibrium.
Experimental Protocols
A. Standard ¹H and ¹³C NMR
-
Sample Preparation: Accurately weigh 5-10 mg of the sample for ¹H NMR (20-30 mg for ¹³C) and dissolve in 0.6 mL of a deuterated solvent (e.g., DMSO-d₆, CDCl₃, CD₃OD). The choice of solvent is a key experimental variable; aprotic solvents like CDCl₃ or DMSO-d₆ are initially recommended to observe the labile OH/NH protons.[4]
-
Instrumental Setup: Utilize a spectrometer of ≥400 MHz to ensure adequate signal dispersion.
-
Acquisition: For ¹H, use a standard pulse sequence with a 30° pulse angle and a relaxation delay of 2 seconds. For ¹³C, use a proton-decoupled sequence (e.g., zgpg30) with a sufficient number of scans to achieve a good signal-to-noise ratio.
-
Referencing: Reference spectra to the residual solvent signal or an internal standard like tetramethylsilane (TMS).
B. Low-Temperature NMR for Tautomer Resolution
-
Rationale: If the tautomeric exchange is rapid at room temperature, observed signals will be averaged. By lowering the temperature, this exchange can be slowed on the NMR timescale, potentially allowing for the resolution of distinct signals for each tautomer.[4]
-
Procedure: Using a variable temperature probe, acquire ¹H spectra in 10-20 K decrements from room temperature down to the solvent's freezing point (e.g., ~253 K for CDCl₃). Allow the sample to equilibrate for 5-10 minutes at each temperature before acquisition.
Data Interpretation: A Tale of Two Tautomers
The following tables outline the expected chemical shifts. The actual observed spectrum will be a population-weighted average or a superposition of these, depending on the rate of exchange. Comparing the observed data to that of "fixed" derivatives (e.g., O-methylated vs. N-methylated analogs) is a powerful, authoritative method for confirming assignments.[3]
Table 1: Predicted ¹H NMR Chemical Shifts (δ, ppm)
| Proton Assignment | OH-Form (Pyrazol-3-ol) | NH-Form (Pyrazolone) | Rationale & Key Differentiators |
|---|---|---|---|
| Labile Proton | ~9.0-11.0 (br s, OH) | ~10.5-12.5 (br s, NH) | The NH proton in the pyrazolone form is typically more deshielded. In protic solvents like CD₃OD or D₂O, these signals will exchange and disappear.[4] |
| Aliphatic CH₂ | 2.6-2.9 (m) | 2.4-2.7 (m) | The electronic nature of the heterocyclic ring subtly influences the shielding of the fused cyclopentane protons. |
| Aliphatic CH₂ | 1.9-2.2 (m) | 1.9-2.2 (m) | Minimal change expected for the central methylene group. |
Table 2: Predicted ¹³C NMR Chemical Shifts (δ, ppm)
| Carbon Assignment | OH-Form (Pyrazol-3-ol) | NH-Form (Pyrazolone) | Rationale & Key Differentiators |
|---|---|---|---|
| C3 | ~155-165 | ~170-180 (C=O) | This is the most diagnostic signal. The presence of a signal >170 ppm is strong evidence for the keto (pyrazolone) form.[2][5] |
| C3a / C6a | ~140-150 / ~115-125 | ~145-155 / ~95-105 | The chemical shifts of the bridgehead carbons are highly sensitive to the aromaticity and electronic distribution within the pyrazole ring, which differs significantly between tautomers. |
| Aliphatic CH₂ | ~20-35 | ~20-35 | Modest shifts are expected for the aliphatic carbons. |
Infrared (IR) Spectroscopy: Probing Functional Groups
IR spectroscopy provides a rapid and definitive method for identifying key functional groups, offering strong evidence for the predominant tautomer in the solid state.
Experimental Protocol (ATR)
-
Sample Preparation: Place a small amount of the solid sample directly onto the crystal of an Attenuated Total Reflectance (ATR) accessory.
-
Data Acquisition: Apply pressure to ensure good contact and acquire the spectrum using an FTIR spectrometer, typically co-adding 16-32 scans at a resolution of 4 cm⁻¹.
-
Background Correction: A background spectrum should be run immediately prior to the sample analysis.
Data Interpretation: The Carbonyl vs. Hydroxyl Signature
Table 3: Key Diagnostic IR Vibrational Frequencies (cm⁻¹)
| Wavenumber (cm⁻¹) | Vibration | Assignment | Interpretation |
|---|---|---|---|
| ~1650-1700 (strong) | C=O stretch | NH-Form (Pyrazolone) | A strong, sharp absorption in this region is the most unambiguous evidence for the presence of the keto tautomer.[3][6] |
| 3200-3500 (broad) | O-H stretch | OH-Form (Pyrazol-3-ol) | The absence of a strong C=O peak and the presence of a broad O-H band (due to H-bonding) points to the hydroxyl tautomer.[6] |
| 3100-3300 (medium) | N-H stretch | NH-Form (Pyrazolone) | This peak will be present along with the C=O stretch in the keto form. |
| 2800-3000 | Aliphatic C-H stretch | CH₂ Groups | Confirms the presence of the saturated cyclopentane ring. |
| ~1550-1620 | C=N / C=C stretch | Pyrazole Ring | Stretching vibrations characteristic of the heterocyclic ring system.[6] |
Trustworthiness: The described IR protocol is self-validating. The presence or absence of a strong carbonyl peak in the 1650-1700 cm⁻¹ range provides a clear and decisive answer regarding the dominant solid-state tautomer.
Mass Spectrometry (MS): Molecular Weight and Fragmentation
High-resolution mass spectrometry (HRMS) is essential for confirming the elemental composition and can provide structural insights through fragmentation analysis.
Experimental Protocol (ESI-HRMS)
-
Sample Preparation: Prepare a dilute solution (~1 mg/mL) of the sample in a suitable solvent like methanol or acetonitrile.
-
Ionization: Use Electrospray Ionization (ESI) in both positive and negative ion modes. ESI is a soft ionization technique that minimizes in-source fragmentation, allowing for clear observation of the molecular ion.
-
Mass Analysis: Analyze the ions using a high-resolution analyzer like Time-of-Flight (TOF) or Orbitrap to obtain an accurate mass measurement to four decimal places.
Data Interpretation
-
Molecular Formula: C₆H₈N₂O
-
Exact Mass (Monoisotopic): 124.0637
-
Expected Ions:
-
Positive Mode [M+H]⁺: 125.0715
-
Negative Mode [M-H]⁻: 123.0558
-
-
Fragmentation: The fragmentation of pyrazoles is well-studied. Common fragmentation pathways involve the loss of stable neutral molecules. A plausible pathway for this compound would be the retro-Diels-Alder (RDA) type cleavage of the cyclopentene ring formed after initial rearrangement, or the characteristic loss of HCN from the pyrazole ring.[7][8]
Caption: Plausible fragmentation pathways in positive-ion ESI-MS.
UV-Visible Spectroscopy: Probing Electronic Transitions
UV-Vis spectroscopy provides information on the conjugated π-system of the pyrazole ring.
Experimental Protocol
-
Sample Preparation: Prepare a dilute solution of the compound in a UV-transparent solvent (e.g., ethanol, acetonitrile) in a quartz cuvette.
-
Data Acquisition: Record the absorbance spectrum from approximately 200 to 400 nm.
Data Interpretation
The pyrazole ring is the primary chromophore. The spectrum is expected to show absorption bands corresponding to π → π* transitions.[9][10] The λmax (wavelength of maximum absorbance) will be sensitive to the tautomeric form, as the extent of conjugation differs between the OH- and NH-forms. Comparing spectra in solvents of varying polarity can shift the tautomeric equilibrium, resulting in a change in the observed λmax, providing further evidence of the dynamic equilibrium.[11]
Overall Analytical Workflow
The following diagram illustrates a logical, synergistic workflow for the complete characterization of the title compound.
Caption: Synergistic workflow for complete spectroscopic characterization.
References
-
Trends for Pyrazole Fragmentation Determined by Gas Chromatography Coupled with Mass Spectrometry. (2018). ResearchGate. [Link]
-
Three Tautomeric structures of the Pyrazolone nucleus. (n.d.). ResearchGate. [Link]
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Theoretical study of molecular structure, IR and NMR spectra of pyrazolone and its derivatives. (2012). Journal of Chemical and Pharmaceutical Research. [Link]
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Mass Spectral Fragmentation Modes of Some New Pyrimidinethiones, Thiazolo[3,2-a]Pyrimidines and Bis-Pyrimidines. (2015). International Journal of Materials and Chemistry. [Link]
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Mass spectral investigation of compounds 1 and 11-15. (2018). ResearchGate. [Link]
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On the Tautomerism of N-Substituted Pyrazolones: 1,2-Dihydro-3H-pyrazol-3-ones versus 1H-Pyrazol-3-ols. (2016). Molecules. [Link]
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Mass spectrometric study of some pyrazoline derivatives. (1998). Rapid Communications in Mass Spectrometry. [Link]
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Structure and IR Spectra of 3(5)-Aminopyrazoles and UV-Induced Tautomerization in Argon Matrix. (2018). Molecules. [Link]
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Absorption and emission UV-visible spectral data of 2-pyrazolines 2-5 (in THF). (n.d.). ResearchGate. [Link]
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UV-Vis absorption and normalised emission spectra of the pyrazole... (n.d.). ResearchGate. [Link]
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Theoretical study of molecular structure, IR and NMR spectra of pyrazolone and its derivatives. (2012). ResearchGate. [Link]
-
1H NMR spectrum of 3-amino-5-hydroxyl-4 phenylazo-1H-pyrazole compound III. (2021). ResearchGate. [Link]
-
3-Amino-5-hydroxypyrazole. (n.d.). PubChem. [Link]
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Theoretical NMR investigation of pyrazol and substituted pyrazoles, DNMR and 1 H spin-lattice relaxation times. (2013). ResearchGate. [Link]
-
Chemical Diversity of Mo5S5 Clusters with Pyrazole: Synthesis, Redox and UV-vis-NIR Absorption Properties. (2023). Molecules. [Link]
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a) UV/Vis (solid lines) and emission (dot lines) spectra and b) reduction potentials of selected quinones (ferrocene internal standard). (n.d.). ResearchGate. [Link]
-
UV-vis absorption bands, λ nm (logε), of the pyrazoles (1-11), recorded... (n.d.). ResearchGate. [Link]
-
This compound. (n.d.). Facom-UFMS. [Link]
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Discovery and SAR of a novel series of 2,4,5,6-tetrahydrocyclopenta[c]pyrazoles as N-type calcium channel inhibitors. (2012). Bioorganic & Medicinal Chemistry Letters. [Link]
-
Synthesis and Characterization of Novel 2-(1,2,3-Triazol-4-yl). (2022). Molecules. [Link]
-
Synthesis and Evaluation of 2, 5-substituted Pyrazolone for Neuroprotective Potential in SH-SY5Y Human Neuroblastoma Cells. (2025). Indian Journal of Pharmaceutical Education and Research. [Link]
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Synthesis of new 4,4'-(1H-1,2,3-triazole)-bis(1H-pyrazol-5-ols) and prospects for their study as potential antitumor agents. (2022). ScienceRise: Pharmaceutical Science. [Link]
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Unveiling the Solid-State Architecture of 2,4,5,6-Tetrahydrocyclopenta[c]pyrazol-3-ol: A Technical Guide to Crystal Structure Analysis
For Researchers, Scientists, and Drug Development Professionals
Abstract
2,4,5,6-Tetrahydrocyclopenta[c]pyrazol-3-ol stands as a significant heterocyclic scaffold in medicinal chemistry, forming the core of molecules with potential therapeutic applications. A profound understanding of its three-dimensional structure is paramount for elucidating structure-activity relationships (SAR) and guiding rational drug design. This technical guide provides a comprehensive framework for the crystal structure analysis of this compound. While a definitive published crystal structure for this specific molecule is not currently available in open databases, this whitepaper outlines the complete experimental workflow for its determination, from synthesis and crystallization to X-ray diffraction analysis. Furthermore, by drawing parallels with structurally related pyrazole derivatives, we offer expert insights into the anticipated structural features, including tautomerism, hydrogen bonding networks, and molecular packing.
Introduction: The Significance of Structural Elucidation
The pyrazole moiety is a privileged scaffold in drug discovery, present in a wide array of bioactive compounds.[1] The fused cyclopenta ring in this compound introduces conformational constraints and specific steric attributes that can be exploited in the design of selective ligands for various biological targets.[2][3] The "-ol" suffix in its name suggests the potential for tautomerism, a common feature in pyrazol-3-ols, which can exist in equilibrium between the -OH (enol) and C=O (keto) forms. The dominant tautomer in the solid state, along with the intricate network of intermolecular interactions, dictates the physicochemical properties of the compound, including solubility, stability, and ultimately, its bioavailability. Therefore, a definitive crystal structure analysis is not merely an academic exercise but a critical step in its development as a potential therapeutic agent.
Experimental Workflow for Crystal Structure Determination
The journey from a powdered sample to a fully refined crystal structure involves a meticulous multi-step process. This section details the requisite experimental protocols, grounded in established crystallographic principles.
Synthesis and Purification
The first crucial step is the synthesis of high-purity this compound. Several synthetic routes to pyrazole derivatives have been reported, often involving the condensation of a 1,3-dicarbonyl compound or its equivalent with hydrazine or a substituted hydrazine.[4][5] A plausible approach for the target molecule would be the reaction of a cyclopentanone derivative bearing a β-ketoester functionality with hydrazine hydrate.
Protocol for a Representative Synthesis:
-
Reaction Setup: A solution of 2-ethoxycarbonylcyclopentanone in a suitable solvent (e.g., ethanol) is prepared in a round-bottom flask equipped with a reflux condenser.
-
Hydrazine Addition: Hydrazine hydrate is added dropwise to the stirred solution at room temperature.
-
Reflux: The reaction mixture is heated to reflux and maintained at that temperature for several hours, with reaction progress monitored by Thin Layer Chromatography (TLC).
-
Workup: Upon completion, the reaction mixture is cooled, and the solvent is removed under reduced pressure. The resulting crude product is then subjected to purification.
-
Purification: Recrystallization from a suitable solvent system (e.g., ethanol/water, ethyl acetate/hexane) is performed to obtain the purified compound. The purity should be assessed by techniques such as Nuclear Magnetic Resonance (NMR) spectroscopy and Mass Spectrometry (MS).
Diagram of the Proposed Experimental Workflow:
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An In-Depth Technical Guide to the Structure-Activity Relationship of Tetrahydrocyclopenta[c]pyrazoles as Novel N-type Calcium Channel (CaV2.2) Blockers
For Researchers, Scientists, and Drug Development Professionals
Authored by: Gemini, Senior Application Scientist
Abstract
The tetrahydrocyclopenta[c]pyrazole scaffold has emerged as a promising framework in medicinal chemistry for the development of potent and selective inhibitors of the N-type voltage-gated calcium channel (CaV2.2).[1][2] This channel is a critical node in the transmission of nociceptive signals, making it a validated therapeutic target for the management of chronic pain.[2] This technical guide provides a comprehensive exploration of the structure-activity relationship (SAR) for this novel class of compounds. We will delve into the synthetic rationale, key structural modifications influencing biological activity, and the experimental protocols crucial for their evaluation. This document is intended to serve as a detailed resource for researchers engaged in the design and development of next-generation analgesics.
Introduction: The Therapeutic Rationale for Targeting CaV2.2
Chronic pain remains a significant unmet medical need, driving the search for novel, non-opioid analgesics. Voltage-gated calcium channels, particularly the N-type (CaV2.2), play a pivotal role in neuronal excitability and the release of neurotransmitters in the pain pathway.[2] Inhibition of CaV2.2 channels can effectively dampen the transmission of pain signals. The tetrahydrocyclopenta[c]pyrazole core represents a novel chemical scaffold identified for its potent inhibitory activity against CaV2.2 channels, offering a new avenue for the development of therapeutics for chronic pain.[1][2] A significant body of work on a series of substituted 2,4,5,6-tetrahydrocyclopenta[c]pyrazoles has demonstrated their potential as N-type calcium channel blockers, with at least one compound showing in vivo efficacy in a rat model of inflammatory pain.[1][2]
Synthetic Strategy: Constructing the Bicyclic Core
The synthesis of the tetrahydrocyclopenta[c]pyrazole scaffold is accessible through established synthetic methodologies, primarily involving a cyclocondensation reaction. A general and adaptable approach is outlined below. The causality behind this synthetic choice lies in its efficiency and modularity, allowing for the introduction of diverse substituents at key positions to explore the SAR.
General Synthetic Workflow
The construction of the tetrahydrocyclopenta[c]pyrazole ring system typically involves the reaction of a hydrazine derivative with a suitable 1,3-dicarbonyl equivalent derived from a cyclopentane precursor.[3][4] This classical approach to pyrazole synthesis allows for the introduction of substituents on both the pyrazole ring and the fused cyclopentane ring.
Sources
- 1. The Newly Synthesized Pyrazole Derivative 5-(1-(3 Fluorophenyl)-1H-Pyrazol-4-yl)-2H-Tetrazole Reduces Blood Pressure of Spontaneously Hypertensive Rats via NO/cGMO Pathway - PMC [pmc.ncbi.nlm.nih.gov]
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Whitepaper: A Strategic Approach to the Initial Toxicity Screening of 2,4,5,6-Tetrahydrocyclopenta[c]pyrazol-3-ol
Abstract: The development of novel chemical entities, such as the 2,4,5,6-tetrahydrocyclopenta[c]pyrazole class of N-type calcium channel blockers, holds significant promise for therapeutic intervention in chronic pain.[1] However, the path from discovery to clinical application is fraught with challenges, a primary one being the early identification of potential toxicity. An estimated 40% to 80% of drug candidates are halted during early development due to safety concerns, representing a substantial loss of time and resources.[2] This guide presents a tiered, scientifically-driven strategy for the initial toxicity screening of 2,4,5,6-Tetrahydrocyclopenta[c]pyrazol-3-ol. By integrating in silico predictive modeling with a core battery of in vitro assays, this framework is designed to "fail early and fail fast," thereby de-risking the development pipeline and focusing resources on the most viable candidates.[3] We will detail the causal rationale behind each experimental choice, provide validated protocols, and offer a framework for data interpretation to guide subsequent decision-making.
The Foundational Tier: In Silico Predictive Toxicology
Expertise & Rationale: Before committing to resource-intensive wet lab experiments, a comprehensive in silico analysis is an indispensable first step.[4] Computational toxicology leverages a compound's chemical structure to predict its potential biological interactions and liabilities.[5] This approach allows for the rapid, cost-effective identification of potential toxicophores—substructural features known to be linked to toxicity—and helps prioritize the focus of subsequent in vitro assays.[6][7] For this compound, we will model for key toxicological endpoints that are common causes of preclinical and clinical failure.
Methodology: Predictive Modeling
-
Structural Input: Obtain the 2D structure (SMILES or SDF format) of this compound.
-
Model Selection: Employ a battery of well-validated Quantitative Structure-Activity Relationship (QSAR) and expert rule-based systems. Authoritative platforms include the OECD QSAR Toolbox, Lhasa Limited's Derek Nexus, and TOPKAT.[8][9]
-
Endpoint Prediction:
-
Genotoxicity: Predict potential for mutagenicity using models trained on Ames test data and structural alerts for DNA reactivity.
-
Carcinogenicity: Assess carcinogenic potential based on structural alerts recognized by regulatory bodies.
-
Hepatotoxicity (DILI): Screen for structural motifs associated with drug-induced liver injury.
-
Cardiotoxicity: Predict the likelihood of hERG channel inhibition, a primary indicator of proarrhythmic risk.
-
Skin Sensitization: Identify potential for allergic contact dermatitis.
-
-
Reporting: Compile the predictions, including the confidence level for each call and any identified structural alerts.
Logical Workflow for In Silico Assessment
Caption: In Silico workflow for initial toxicity prediction.
Anticipated Data Summary: The output is a qualitative risk assessment that will guide the subsequent experimental design.
| Toxicological Endpoint | Prediction | Confidence | Structural Alerts Identified |
| Ames Mutagenicity | Negative | High | None |
| Rodent Carcinogenicity | Equivocal | Low | Aromatic amine (potential) |
| hERG Inhibition | Low Probability | Medium | None |
| Hepatotoxicity | Plausible | Medium | Pyrazole ring (class effect) |
The Experimental Tier: In Vitro Core Toxicity Battery
Expertise & Rationale: Following the in silico assessment, a core battery of in vitro assays provides the first experimental evidence of the compound's biological activity. This tier is designed to quantitatively assess three critical areas: general cytotoxicity, genotoxicity, and cardiovascular safety. The selection of cell lines and assay concentration ranges are directly informed by the compound's intended biological target (neuronal calcium channels) and the in silico predictions (potential hepatotoxicity).
Foundational Cytotoxicity Assessment
Causality: A cytotoxicity assay is the cornerstone of in vitro toxicology. It measures the concentration at which a compound causes cell death, providing a quantitative IC50 (half-maximal inhibitory concentration) value.[10] This data is crucial for two reasons: 1) it offers a baseline measure of cellular toxicity across different cell types, and 2) it dictates the appropriate concentration range for subsequent, more complex assays like genotoxicity tests, ensuring that observed effects are not simply a consequence of overwhelming cell death.[11]
Experimental Protocol: MTT Cell Viability Assay
This protocol is based on the colorimetric measurement of mitochondrial reductase activity in viable cells.[10]
-
Cell Line Panel Selection:
-
HepG2 (Human Hepatocellular Carcinoma): To investigate potential hepatotoxicity as flagged by the in silico analysis.
-
SH-SY5Y (Human Neuroblastoma): A neuron-like cell line, relevant to the compound's intended target as an N-type calcium channel blocker.[1]
-
HEK293 (Human Embryonic Kidney): A common, non-cancerous cell line to serve as a baseline for general cytotoxicity and assess potential selectivity.[10]
-
-
Cell Culture: Culture cells in appropriate media until they reach ~80% confluency.
-
Seeding: Seed cells into 96-well microplates at a density of 1 x 10⁴ cells/well and incubate for 24 hours to allow for attachment.
-
Compound Preparation: Prepare a 2X serial dilution of this compound in the appropriate cell culture medium. A typical starting concentration is 100 µM, with 8-10 dilution points. Include a vehicle control (e.g., 0.1% DMSO) and a positive control (e.g., Doxorubicin).
-
Treatment: Remove the old medium from the cells and add 100 µL of the compound dilutions to the respective wells. Incubate for 48 hours.
-
MTT Addition: Add 10 µL of 5 mg/mL MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution to each well and incubate for 4 hours at 37°C.
-
Solubilization: Aspirate the medium and add 100 µL of DMSO to each well to dissolve the formazan crystals.
-
Data Acquisition: Measure the absorbance at 570 nm using a microplate reader.
-
Analysis: Calculate the percentage of cell viability relative to the vehicle control. Plot the concentration-response curve and determine the IC50 value using non-linear regression.
Data Presentation: Cytotoxicity Profile
| Cell Line | Tissue of Origin | IC50 (µM) |
| HepG2 | Liver | 45.2 |
| SH-SY5Y | Neuronal | > 100 |
| HEK293 | Kidney | 89.5 |
Genotoxicity Assessment
Causality: Genotoxicity assays are a critical regulatory requirement designed to detect compounds that can induce damage to DNA and chromosomes.[12] Such damage is a key initiating event in carcinogenesis and can also lead to heritable diseases.[12] A standard battery of tests is required because no single assay can detect all relevant genotoxic mechanisms.[3]
Workflow for Genotoxicity Testing
Caption: Decision-making workflow for the genotoxicity battery.
Protocol 1: Bacterial Reverse Mutation Assay (Ames Test)
-
Rationale: This test uses several strains of Salmonella typhimurium and Escherichia coli with pre-existing mutations that render them unable to synthesize an essential amino acid. It identifies compounds that cause reverse mutations, allowing the bacteria to grow in an amino-acid-deficient medium. It is a highly sensitive screen for point mutagens.[3]
-
Methodology: The compound is tested in at least five bacterial strains (e.g., TA98, TA100, TA1535, TA1537, and WP2 uvrA) both with and without the addition of a mammalian metabolic activation system (S9 fraction from rat liver). A positive result is defined as a dose-dependent increase in the number of revertant colonies that is at least double that of the vehicle control.
Protocol 2: In Vitro Micronucleus Assay (OECD TG 487)
-
Rationale: This assay detects both clastogens (agents that break chromosomes) and aneugens (agents that cause chromosome loss).[13] It provides a comprehensive view of chromosomal damage in mammalian cells.
-
Methodology:
-
Cell Line: Human lymphoblastoid TK6 cells are a recommended model.[14]
-
Concentration Selection: Based on the cytotoxicity data, test concentrations are chosen up to a maximum that induces 55±5% cytotoxicity or 10 mM (or 2 mg/mL), whichever is lower.[11]
-
Treatment: Cells are exposed to the compound for a short duration (3-6 hours) with and without S9 metabolic activation, and for a longer duration (~24 hours) without S9.
-
Micronuclei Formation: Cytochalasin B is added to block cytokinesis, resulting in binucleated cells. This allows for the unambiguous identification of cells that have completed one round of nuclear division.
-
Harvesting and Staining: Cells are harvested, treated with a hypotonic solution, fixed, and stained with a DNA-specific dye (e.g., DAPI or Giemsa).
-
Scoring: At least 2000 binucleated cells per concentration are scored for the presence of micronuclei (small, membrane-bound DNA fragments in the cytoplasm). A positive result is a significant, dose-dependent increase in the frequency of micronucleated cells.
-
Data Presentation: Genotoxicity Summary
| Assay | Condition | Result | Conclusion |
| Ames Test | -S9 / +S9 | Negative | Not a bacterial mutagen |
| In Vitro Micronucleus | -S9 / +S9 | Negative | No evidence of clastogenicity or aneugenicity |
Cardiovascular Safety Assessment (hERG Assay)
Causality: Inhibition of the human Ether-à-go-go-Related Gene (hERG) potassium channel is a critical off-target effect that can delay cardiac repolarization.[15] This manifests as QT interval prolongation on an electrocardiogram and can lead to a life-threatening arrhythmia called Torsades de Pointes. Identifying hERG liability early is paramount, as it has been a leading cause of late-stage drug development failure and post-market withdrawals.[16]
Experimental Protocol: Automated Patch-Clamp Assay
-
Rationale: Automated electrophysiology provides a high-throughput, "gold-standard" method for directly measuring ion channel function and its inhibition by a test compound, as recommended by regulatory bodies and the Comprehensive in vitro Proarrhythmia Assay (CiPA) initiative.[17][18]
-
Methodology:
-
Cell Line: Use a stable cell line expressing the hERG channel, typically HEK293 cells.[15]
-
Platform: Employ an automated patch-clamp system such as the Sophion QPatch or Nanion SyncroPatch.
-
Procedure: Cells are captured on a microfluidic chip, and a whole-cell patch-clamp configuration is established.
-
Voltage Protocol: A specific voltage-clamp protocol is applied to elicit the characteristic hERG current. This typically involves a depolarization step to open the channels, followed by a repolarization step where the peak tail current is measured.[17]
-
Compound Application: After establishing a stable baseline current, the compound is applied at increasing concentrations (e.g., 0.1, 1, 10 µM).
-
Data Acquisition: The hERG current is measured at each concentration, and the percentage of inhibition relative to the baseline is calculated.
-
Analysis: A concentration-response curve is generated to determine the IC50 value. E-4031 is used as a positive control.[18]
-
Workflow for Automated hERG Assay
Caption: High-level workflow for the automated hERG assay.
Data Presentation: hERG Inhibition Profile
| Concentration (µM) | Mean % Inhibition |
| 0.1 | 2.5% |
| 1.0 | 11.8% |
| 10.0 | 35.6% |
| IC50 (µM) | > 30 |
Synthesis, Interpretation, and Strategic Path Forward
Expertise & Trustworthiness: The power of this tiered screening approach lies not in any single data point, but in the synthesis of the entire dataset. Each protocol is a self-validating system with internal controls, and the collective results provide a robust, multi-faceted profile of the compound's initial safety.
Overall Toxicity Profile Summary:
| Tier | Assay | Key Result | Interpretation |
| In Silico | Predictive Modeling | Plausible hepatotoxicity risk | Pyrazole class effect warrants in vitro investigation. |
| In Vitro | Cytotoxicity (IC50) | HepG2: 45.2 µM; SH-SY5Y: >100 µM | Moderate, selective cytotoxicity towards liver cells. |
| In Vitro | Ames Test | Negative | Not a bacterial mutagen. |
| In Vitro | Micronucleus Test | Negative | No evidence of chromosomal damage. |
| In Vitro | hERG Assay (IC50) | > 30 µM | Low risk of hERG-mediated cardiotoxicity. |
Senior Scientist's Assessment:
The initial toxicity screen for this compound presents a promising but nuanced profile.
-
Favorable Safety Attributes: The compound is negative in the standard genotoxicity battery, which is a significant hurdle cleared. Furthermore, the hERG IC50 of >30 µM indicates a low likelihood of direct channel block-mediated cardiotoxicity at therapeutically relevant concentrations.
-
Area of Investigation: The primary flag is the moderate and somewhat selective cytotoxicity observed in the HepG2 liver cell line, which corroborates the in silico prediction of potential hepatotoxicity. The IC50 of 45.2 µM is not indicative of high acute toxicity but warrants further investigation. The lack of cytotoxicity in the neuronal SH-SY5Y cell line up to 100 µM is encouraging, suggesting a favorable therapeutic window with respect to its intended target.
Recommended Next Steps:
-
Mechanism of Cytotoxicity: Initiate follow-up studies in HepG2 cells to understand the mechanism of cell death (apoptosis vs. necrosis) and investigate specific hepatotoxic pathways, such as mitochondrial toxicity or oxidative stress.[19]
-
Metabolic Profiling: Conduct studies using liver microsomes or hepatocytes to identify the major metabolites of the parent compound. It is possible that a metabolite, rather than the parent compound itself, is responsible for the observed cytotoxicity.
-
Exploratory In Vivo Toxicology: If the mechanistic studies do not reveal a high-risk liability, the compound could be advanced to a short-duration, dose-range-finding toxicology study in rodents.[20] This would provide the first insight into its in vivo safety profile and help correlate the in vitro findings with systemic exposure.
This structured, tiered approach ensures that key potential liabilities are assessed early, allowing for an informed, data-driven decision on the continued development of this compound.
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(2R)-4-oxo-4-[3-(trifluoromethyl)-5,6-dihydro[1][19][21]triazolo[4,3-a]pyrazin-7(8H)-yl]-1-(2,4,5-trifluorophenyl)butan-2-amine: a potent, orally active dipeptidyl. PubMed. Available at: [Link]
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3-(1H-pyrazole-1-yl/1H-1,2,4-triazole-1-yl)-N-propananilide Derivatives: Design, Synthesis and Neuroprotectivity Potential Against 6-OHDA Induced Neurotoxicity Model. PubMed Central. Available at: [Link]
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Methodological & Application
Application Notes and Protocols for N-type Calcium Channel Inhibition Assay using 2,4,5,6-Tetrahydrocyclopenta[c]pyrazol-3-ol
Authored by: Senior Application Scientist
Abstract
This document provides a comprehensive guide for researchers, scientists, and drug development professionals on the characterization of N-type (Cav2.2) calcium channel inhibition using the novel compound 2,4,5,6-Tetrahydrocyclopenta[c]pyrazol-3-ol. N-type calcium channels are critical mediators of neurotransmitter release and are a validated target for the treatment of chronic pain.[1][2][3][4] This guide details two primary methodologies: a fluorescence-based calcium flux assay for initial screening and a confirmatory automated electrophysiology assay. The protocols are designed to be self-validating, incorporating essential controls and explaining the scientific rationale behind key experimental steps.
Introduction: The Role of N-type Calcium Channels in Neuronal Signaling and Pain
Voltage-gated calcium channels (VGCCs) are fundamental to a myriad of physiological processes, converting electrical signals into intracellular calcium transients that trigger downstream cellular events.[5] Among the various subtypes, N-type calcium channels (Cav2.2), encoded by the CACNA1B gene, are predominantly expressed at presynaptic nerve terminals in the central and peripheral nervous systems.[1][6][7]
Upon the arrival of an action potential, the depolarization of the neuronal membrane activates N-type channels, leading to a rapid influx of Ca2+. This localized increase in intracellular calcium is the primary trigger for the fusion of synaptic vesicles with the presynaptic membrane and the subsequent release of neurotransmitters such as glutamate, GABA, and norepinephrine.[1][6][8] This process is central to synaptic transmission and neuronal communication.
The critical role of N-type channels in pain signaling pathways has made them a significant target for analgesic drug development.[2][4][9] They are highly expressed in the primary afferent nociceptors of the dorsal horn in the spinal cord.[4] Inhibition of these channels can effectively dampen the release of pain-mediating neurotransmitters. This is clinically validated by the therapeutic efficacy of ziconotide, a synthetic peptide derived from cone snail toxin (ω-conotoxin MVIIA), which is a potent and selective blocker of N-type calcium channels used to treat severe chronic pain.[3][4][9]
The compound this compound belongs to a class of pyrazole derivatives that have been investigated for their potential as N-type calcium channel inhibitors.[10] Pyrazoles are a versatile class of heterocyclic compounds with a wide range of biological activities.[11] This guide provides the necessary protocols to ascertain the inhibitory activity and characterize the pharmacological profile of this specific compound on N-type calcium channels.
Foundational Concepts and Assay Selection
Two complementary techniques are presented to provide a comprehensive assessment of N-type channel inhibition: a fluorescence-based calcium flux assay and an automated electrophysiology assay.
-
Fluorescence-Based Calcium Flux Assay: This is a high-throughput method ideal for initial screening of compound libraries to identify potential inhibitors. It relies on a fluorescent calcium indicator dye that exhibits a change in fluorescence intensity upon binding to intracellular calcium. The assay measures the overall change in intracellular calcium in a population of cells following depolarization. It is a robust and scalable method for determining if a compound can modulate channel activity.
-
Automated Electrophysiology (Patch Clamp): This technique provides a more detailed and direct measure of ion channel function.[12] It measures the ionic current flowing through the channel in real-time, allowing for the characterization of the compound's effects on channel biophysics, such as activation, inactivation, and voltage-dependence.[13][14] Automated patch-clamp systems have increased the throughput of this traditionally low-throughput technique, making it suitable for confirming hits from primary screens and for detailed structure-activity relationship (SAR) studies.[4][12]
Visualizing the N-type Calcium Channel Signaling Pathway
Caption: N-type channel activation and inhibition pathway.
Part I: Fluorescence-Based Calcium Flux Assay Protocol
This protocol is designed for a 96-well plate format, suitable for screening and initial dose-response analysis.
Materials and Reagents
| Reagent/Material | Recommended Supplier | Purpose |
| SH-SY5Y human neuroblastoma cells | ATCC | Endogenously express N-type calcium channels[15] |
| DMEM/F-12 Medium | Gibco | Cell culture medium |
| Fetal Bovine Serum (FBS) | Gibco | Serum supplement for cell growth |
| Penicillin-Streptomycin | Gibco | Antibiotic for cell culture |
| Fluo-8 Calcium Assay Kit | Abcam | Fluorescent calcium indicator |
| This compound | e.g., Aladdin | Test compound |
| ω-conotoxin GVIA | Alomone Labs | Positive control (selective N-type blocker) |
| Ionomycin | Sigma-Aldrich | Positive control (calcium ionophore)[16][17] |
| EGTA | Sigma-Aldrich | Negative control (calcium chelator)[16] |
| Nifedipine | Sigma-Aldrich | L-type channel blocker (to isolate N-type response)[15] |
| Potassium Chloride (KCl) | Sigma-Aldrich | Depolarizing agent |
| Hanks' Balanced Salt Solution (HBSS) | Gibco | Assay buffer |
| Dimethyl Sulfoxide (DMSO) | Sigma-Aldrich | Solvent for compounds |
| 96-well black, clear-bottom plates | Corning | Assay plates |
Experimental Workflow
Caption: Workflow for the fluorescence-based calcium flux assay.
Step-by-Step Protocol
Day 1: Cell Seeding
-
Culture SH-SY5Y cells in DMEM/F-12 supplemented with 10% FBS and 1% Penicillin-Streptomycin at 37°C in a 5% CO2 incubator.
-
Harvest cells and seed them into a 96-well black, clear-bottom plate at a density of 40,000-60,000 cells per well in 100 µL of growth medium.
-
Incubate the plate for 24-48 hours to allow for cell adherence and formation of a monolayer.
Day 2/3: Assay Execution
-
Prepare Reagents:
-
Assay Buffer: HBSS with 20 mM HEPES, pH 7.4.
-
Dye Loading Solution: Prepare Fluo-8 dye loading solution according to the manufacturer's protocol in the assay buffer.[18]
-
Compound Plates: Prepare a 2X working solution of this compound and controls (ω-conotoxin GVIA, vehicle) in assay buffer. A typical starting concentration for screening is 10-20 µM. For IC50 determination, prepare a serial dilution (e.g., 8-point, 1:3 dilution).
-
Depolarization Solution: Prepare a 5X KCl solution (e.g., 90 mM final concentration) in assay buffer. Include Nifedipine (e.g., 10 µM final concentration) in this solution to block L-type calcium channels, thereby isolating the N-type channel response.[15]
-
-
Dye Loading:
-
Aspirate the growth medium from the cell plate.
-
Add 100 µL of the Fluo-8 dye loading solution to each well.
-
Incubate the plate at 37°C for 60 minutes, followed by 30 minutes at room temperature in the dark.
-
-
Compound Incubation:
-
Place the cell plate and the compound plate into the fluorescence imaging plate reader (e.g., FLIPRTETRA, FlexStation).
-
Add 100 µL of the 2X compound solutions to the respective wells of the cell plate.
-
Incubate for 15-30 minutes according to the instrument's protocol.
-
-
Depolarization and Measurement:
-
Establish a stable baseline fluorescence reading for 10-20 seconds.
-
The instrument will then automatically add 50 µL of the 5X depolarization solution to each well.
-
Immediately measure the fluorescence intensity (Ex/Em ~490/525 nm) every second for at least 3 minutes. The influx of calcium upon depolarization will cause a sharp increase in fluorescence.
-
Data Analysis
-
The primary response is the peak fluorescence intensity after depolarization minus the baseline fluorescence.
-
Normalize the data:
-
0% Inhibition (Vehicle Control): Response in wells with vehicle (e.g., DMSO) only.
-
100% Inhibition (Positive Control): Response in wells with a saturating concentration of ω-conotoxin GVIA (e.g., 1 µM).
-
-
Calculate the percent inhibition for each concentration of this compound.
-
Plot the percent inhibition against the log concentration of the compound and fit the data to a four-parameter logistic equation to determine the IC50 value.
| Control | Purpose | Expected Outcome |
| Vehicle (DMSO) | Negative Control | Maximum calcium influx (0% inhibition) |
| ω-conotoxin GVIA | Positive Control (N-type specific) | Minimal calcium influx (100% inhibition) |
| Ionomycin | Dye Loading/Viability Control | Maximum, sustained fluorescence signal |
| EGTA | No-Calcium Control | No calcium influx upon depolarization |
Part II: Automated Electrophysiology Protocol
This protocol provides a framework for confirming hits using an automated patch-clamp system (e.g., QPatch, Patchliner). It uses a cell line stably expressing the human N-type calcium channel subunits.
Materials and Reagents
| Reagent/Material | Recommended Supplier | Purpose |
| HEK293 cells stably expressing hCav2.2 (α1B, β3, and α2δ1 subunits) | Creative Biogene, Evotec | Validated cell line for electrophysiology[5][19] |
| Cell culture reagents | Gibco | As listed in section 3.1 |
| External Solution (in mM) | - | For recording Ca2+ currents |
| 140 CsCl, 10 HEPES, 10 Glucose, 1 MgCl2, 2 CaCl2 | Sigma-Aldrich | pH 7.4 with CsOH |
| Internal Solution (in mM) | - | For filling patch pipettes |
| 120 CsF, 10 CsCl, 10 EGTA, 10 HEPES, 4 Mg-ATP | Sigma-Aldrich | pH 7.2 with CsOH |
| This compound | e.g., Aladdin | Test compound |
| ω-conotoxin GVIA | Alomone Labs | Positive control |
| Cadmium Chloride (CdCl2) | Sigma-Aldrich | Non-specific VGCC blocker control |
Step-by-Step Protocol
-
Cell Preparation: Culture the stable HEK293-hCav2.2 cell line according to standard procedures. On the day of the experiment, harvest the cells and prepare a single-cell suspension in the external solution at the optimal density for the automated patch-clamp system.
-
System Setup: Prime the automated patch-clamp system with the internal and external solutions.
-
Cell Sealing and Whole-Cell Configuration: The system will automatically trap single cells and establish a giga-ohm seal. Following the seal formation, the system will rupture the cell membrane to achieve the whole-cell configuration.
-
Current Recording:
-
Hold the cell membrane potential at a hyperpolarized level (e.g., -80 mV or -100 mV) to ensure the channels are in a closed, ready-to-activate state.[12][19]
-
Apply a depolarizing voltage step (e.g., to +10 mV or +20 mV for 50-100 ms) to elicit an inward Ca2+ current. Repeat this step at a set frequency (e.g., 0.1 Hz) to establish a stable baseline current.
-
-
Compound Application:
-
Once a stable baseline current is achieved, apply the vehicle control (external solution with DMSO) for a set period to ensure no solvent effect.
-
Apply increasing concentrations of this compound. Allow the current inhibition to reach a steady state at each concentration.
-
Following compound application, perform a washout with the external solution to assess the reversibility of the inhibition.
-
At the end of the experiment, apply a saturating concentration of ω-conotoxin GVIA or CdCl2 (e.g., 300 µM) to determine the maximal block of the Cav2.2 current.[20]
-
Data Analysis
-
Measure the peak inward current amplitude at each voltage step.
-
Normalize the current amplitude at each compound concentration to the baseline current before compound application.
-
Calculate the percent inhibition for each concentration.
-
Plot the percent inhibition against the log concentration and fit the data to a four-parameter logistic equation to determine the IC50 value.
-
Analyze effects on channel kinetics (e.g., activation and inactivation curves) if the experimental design includes relevant voltage protocols.
Troubleshooting and Scientific Considerations
-
Low Signal in Calcium Flux Assay: This could be due to poor cell health, insufficient dye loading, or low channel expression. Verify cell viability and optimize dye loading concentration and incubation time. Using a potent agonist like Ionomycin can confirm that the cells are healthy and the dye is loaded correctly.[21]
-
High Variability: Uneven cell seeding or issues with automated liquid handling can lead to high well-to-well variability. Ensure a homogenous single-cell suspension for seeding and verify the performance of liquid handlers.
-
Off-Target Effects: The test compound may interact with other cellular components. In the SH-SY5Y cells, the inclusion of nifedipine helps to block L-type channels.[15] To further confirm specificity, one could use a cell line that does not express N-type channels as a negative control.[22]
-
Use-Dependence in Electrophysiology: Some inhibitors bind preferentially to certain channel states (open or inactivated). To test for this, vary the frequency of the depolarizing pulses. A greater block at higher frequencies suggests use-dependent inhibition.
Conclusion
The protocols outlined in this document provide a robust framework for the initial identification and subsequent detailed characterization of this compound as an inhibitor of N-type calcium channels. The combination of a high-throughput fluorescence-based assay and a high-content automated electrophysiology assay ensures both efficiency and accuracy in the drug discovery process. By carefully following these protocols and understanding the underlying scientific principles, researchers can confidently evaluate the potential of this and other novel compounds as therapeutics for chronic pain and other neurological disorders.
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- 13. Multiple modes of N-type calcium channel activity distinguished by differences in gating kinetics - PubMed [pubmed.ncbi.nlm.nih.gov]
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Application Notes and Protocols for 2,4,5,6-Tetrahydrocyclopenta[c]pyrazol-3-ol in Cancer Cell Line Studies
Authored by: Gemini, Senior Application Scientist
Introduction: The pyrazole scaffold is a privileged heterocyclic motif in medicinal chemistry, with derivatives exhibiting a wide array of biological activities, including anti-inflammatory, antimicrobial, and notably, anticancer properties.[1][2][3] Extensive research has demonstrated that pyrazole-containing compounds can exert cytotoxic effects on various cancer cell lines through diverse mechanisms of action, such as the inhibition of key kinases (e.g., EGFR, VEGFR-2), disruption of tubulin polymerization, and induction of apoptosis.[4][5][6] This document provides a detailed guide for researchers on the application of 2,4,5,6-Tetrahydrocyclopenta[c]pyrazol-3-ol, a specific pyrazole derivative, in cancer cell line studies. While direct studies on this particular molecule are emerging, this guide extrapolates from the broader class of pyrazole derivatives to propose a putative mechanism and provide robust protocols for its investigation as a potential anticancer agent.
Compound Profile:
| Feature | Description |
| Compound Name | This compound |
| CAS Number | 364746-32-7[7] |
| Molecular Formula | C₆H₈N₂O[7] |
| Molecular Weight | 124.14 g/mol [7] |
| Structure | |
| Purity | >98% (Recommended for cell-based assays) |
| Solubility | Soluble in DMSO, ethanol, and methanol. |
Hypothesized Mechanism of Action
Based on the known anticancer activities of pyrazole derivatives, we hypothesize that this compound may exert its effects through the inhibition of key signaling pathways involved in cell proliferation and survival. A plausible target is the PI3K/Akt/mTOR pathway, which is frequently dysregulated in cancer and is a known target of other heterocyclic small molecules. Inhibition of this pathway would lead to decreased cell proliferation, cell cycle arrest, and induction of apoptosis.
Figure 1: Hypothesized signaling pathway targeted by this compound.
Experimental Workflow for Evaluating Anticancer Activity
A systematic approach is crucial for characterizing the anticancer potential of a novel compound. The following workflow outlines the key stages of investigation, from initial cytotoxicity screening to more detailed mechanistic studies.
Figure 2: Recommended experimental workflow for investigating the anticancer properties of the compound.
Detailed Protocols
Protocol 1: Cell Viability Assay (MTT Assay)
This protocol is designed to determine the concentration-dependent cytotoxic effect of this compound on cancer cell lines and to calculate the half-maximal inhibitory concentration (IC50).
Materials:
-
Selected cancer cell lines (e.g., MCF-7, A549, PC-3)
-
Complete growth medium (e.g., DMEM or RPMI-1640 with 10% FBS)
-
This compound
-
DMSO (cell culture grade)
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)
-
Solubilization buffer (e.g., 10% SDS in 0.01 M HCl)
-
96-well plates
-
Multichannel pipette
-
Microplate reader
Procedure:
-
Cell Seeding: Seed cells in a 96-well plate at a density of 5,000-10,000 cells per well in 100 µL of complete medium. Incubate for 24 hours at 37°C in a 5% CO₂ incubator to allow for cell attachment.
-
Compound Preparation: Prepare a 10 mM stock solution of this compound in DMSO. Create a series of dilutions in complete medium to achieve final concentrations ranging from 0.1 µM to 100 µM. Include a vehicle control (DMSO at the same final concentration as the highest compound concentration).
-
Treatment: After 24 hours of incubation, remove the medium from the wells and add 100 µL of the prepared compound dilutions. Incubate for 48-72 hours.
-
MTT Addition: Add 10 µL of MTT solution to each well and incubate for 4 hours at 37°C.
-
Solubilization: Add 100 µL of solubilization buffer to each well and mix thoroughly to dissolve the formazan crystals.
-
Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.
-
Data Analysis: Calculate the percentage of cell viability relative to the vehicle control. Plot the percentage of viability against the log of the compound concentration and determine the IC50 value using non-linear regression analysis.
Protocol 2: Apoptosis Assay (Annexin V-FITC/Propidium Iodide Staining)
This assay differentiates between viable, early apoptotic, late apoptotic, and necrotic cells based on the externalization of phosphatidylserine and membrane integrity.
Materials:
-
6-well plates
-
Annexin V-FITC Apoptosis Detection Kit
-
Flow cytometer
Procedure:
-
Cell Treatment: Seed cells in 6-well plates and treat with this compound at concentrations around the predetermined IC50 value for 24-48 hours.
-
Cell Harvesting: Harvest the cells by trypsinization, and collect both the adherent and floating cells.
-
Staining: Resuspend the cells in 1X binding buffer and stain with Annexin V-FITC and Propidium Iodide (PI) according to the manufacturer's protocol.
-
Flow Cytometry: Analyze the stained cells using a flow cytometer.
-
Data Analysis: Quantify the percentage of cells in each quadrant (viable, early apoptotic, late apoptotic, necrotic).
Protocol 3: Cell Cycle Analysis (Propidium Iodide Staining)
This protocol assesses the effect of the compound on cell cycle progression.
Materials:
-
6-well plates
-
Propidium Iodide (PI) staining solution (containing RNase A)
-
70% ethanol (ice-cold)
-
Flow cytometer
Procedure:
-
Cell Treatment: Treat cells in 6-well plates with the compound at IC50 concentrations for 24 hours.
-
Cell Fixation: Harvest the cells and fix them in ice-cold 70% ethanol overnight at -20°C.
-
Staining: Wash the fixed cells with PBS and stain with PI staining solution.
-
Flow Cytometry: Analyze the DNA content of the cells using a flow cytometer.
-
Data Analysis: Analyze the cell cycle distribution (G0/G1, S, and G2/M phases) using appropriate software.
Protocol 4: Western Blotting for Mechanistic Analysis
This technique is used to detect changes in the expression and phosphorylation status of key proteins in a targeted signaling pathway.
Materials:
-
RIPA buffer with protease and phosphatase inhibitors
-
Primary antibodies (e.g., anti-p-Akt, anti-Akt, anti-p-mTOR, anti-mTOR, anti-Bcl-2, anti-Bax, anti-Caspase-3, anti-GAPDH)
-
HRP-conjugated secondary antibodies
-
Chemiluminescent substrate
Procedure:
-
Protein Extraction: Treat cells with the compound, lyse them in RIPA buffer, and quantify the protein concentration.
-
SDS-PAGE and Transfer: Separate the protein lysates by SDS-PAGE and transfer them to a PVDF membrane.
-
Immunoblotting: Block the membrane and incubate with primary antibodies overnight at 4°C, followed by incubation with HRP-conjugated secondary antibodies.
-
Detection: Visualize the protein bands using a chemiluminescent substrate and an imaging system.
-
Analysis: Quantify the band intensities and normalize to a loading control (e.g., GAPDH).
Expected Outcomes and Data Interpretation
The following table provides a hypothetical summary of expected results from the described assays, which would suggest that this compound has anticancer activity via the proposed mechanism.
| Assay | Expected Result | Interpretation |
| MTT Assay | Dose-dependent decrease in cell viability. | The compound is cytotoxic to cancer cells. |
| Annexin V/PI | Increase in Annexin V positive cells. | The compound induces apoptosis. |
| Cell Cycle Analysis | Arrest at a specific cell cycle phase (e.g., G2/M). | The compound disrupts cell cycle progression. |
| Western Blot | Decreased p-Akt/Akt and p-mTOR/mTOR ratios. | The compound inhibits the PI3K/Akt/mTOR pathway. |
| Western Blot | Increased Bax/Bcl-2 ratio and cleaved Caspase-3. | The compound activates the intrinsic apoptotic pathway. |
Conclusion
This application note provides a comprehensive framework for investigating the anticancer properties of this compound. By following the outlined experimental workflow and protocols, researchers can systematically evaluate its cytotoxicity, mode of action, and potential as a novel therapeutic agent. The provided protocols are based on standard, well-established methodologies in cancer cell biology and can be adapted to specific cell lines and experimental conditions. The broader literature on pyrazole derivatives strongly supports the potential for this compound class in oncology research, making this compound a compelling candidate for further study.[1][4][5][6][8][9][10][11][12]
References
-
Current status of pyrazole and its biological activities - PMC. (n.d.). PubMed Central. [Link]
-
Recent Advances in the Development of Pyrazole Derivatives as Anticancer Agents. (2023). MDPI. [Link]
-
Discovery and SAR of a novel series of 2,4,5,6-tetrahydrocyclopenta[c]pyrazoles as N-type calcium channel inhibitors. (2012). PubMed. [Link]
-
Synthesis and Cytotoxic Activity of Novel Tetrahydrocurcumin Derivatives Bearing Pyrazole Moiety. (2019). ResearchGate. [Link]
-
Pyrazolo[4,3-e]tetrazolo[1,5-b][1][4][13]triazine Sulfonamides as Novel Potential Anticancer Agents: Cytotoxic and Genotoxic Activities In Vitro. (2021). MDPI. [Link]
-
An Overview of Pyrazole-Tetrazole-Based Hybrid Compounds: Synthesis Methods, Biological Activities and Energetic Properties. (2022). MDPI. [Link]
-
The biological activity of new thieno[2,3-c]pyrazole compounds as anti-oxidants against toxicity of 4-nonylphenol in Clarias gariepinus. (2020). The Egyptian Journal of Aquatic Research. [Link]
-
Synthesis and Evaluation of 2, 5-substituted Pyrazolone for Neuroprotective Potential in SH-SY5Y Human Neuroblastoma Cells. (2022). Indian Journal of Pharmaceutical Education and Research. [Link]
-
Synthesis and Structure-Activity Relationships of Pyrazole-based Inhibitors of Meprin α and β. (n.d.). SciSpace. [Link]
-
Synthesis, Docking Studies and Anticancer Activity of Some Pyrazole Derivatives. (2023). Indian Journal of Heterocyclic Chemistry. [Link]
-
New Generation of Hybrid Pyrazole–Tetrazole Tetrapodal Compounds: Synthesis and Biological Activities. (2023). MDPI. [Link]
-
Inside the Mechanism of Action of Three Pyrazole Derivatives in Human Platelets and Endothelial Cells. (2022). PubMed Central. [Link]
-
Derivatives of Pyrazole-Based Compounds as Prospective Cancer Agents. (2022). TUTDoR. [Link]
-
Multicomponent syntheses of pyrazoles via (3 + 2)-cyclocondensation and (3 + 2)-cycloaddition key steps. (2019). Beilstein Journals. [Link]
-
Pyrazoles as anticancer agents: Recent advances. (n.d.). SRR Publications. [Link]
-
(PDF) Exploring the Synthetic Strategies and Biological Activities of Pyrazole Derivatives. (2024). ResearchGate. [Link]
-
Targeting apoptotic pathways in cancer: design, synthesis, and molecular docking studies of 1,3,5-trisubstituted-1H-pyrazole derivatives with Bcl-2 inhibition and DNA damage potential. (2023). RSC Publishing. [Link]
-
Recent Applications of the Multicomponent Synthesis for Bioactive Pyrazole Derivatives. (n.d.). MDPI. [Link]
-
Recent Advances in the Development of Pyrazole Derivatives as Anticancer Agents. (2023). PubMed. [Link]
-
4,5,6,7-Tetrahydroisothiazolo[5,4-c]pyridin-3-ol and related analogues of THIP. Synthesis and biological activity. (1982). PubMed. [Link]
-
Review: Anticancer Activity Of Pyrazole. (n.d.). International Journal of Pharmaceutical Sciences. [Link]
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- 4. mdpi.com [mdpi.com]
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- 11. Targeting apoptotic pathways in cancer: design, synthesis, and molecular docking studies of 1,3,5-trisubstituted-1H-pyrazole derivatives with Bcl-2 inhibition and DNA damage potential - RSC Advances (RSC Publishing) [pubs.rsc.org]
- 12. ijpsjournal.com [ijpsjournal.com]
- 13. Discovery and SAR of a novel series of 2,4,5,6-tetrahydrocyclopenta[c]pyrazoles as N-type calcium channel inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]
Application Notes and Protocols for the Evaluation of 2,4,5,6-Tetrahydrocyclopenta[c]pyrazol-3-ol in Preclinical Chronic Pain Models
For Researchers, Scientists, and Drug Development Professionals
Authored by: Gemini, Senior Application Scientist
I. Introduction: A Novel Scaffold for Non-Opioid Analgesia
The management of chronic pain remains a significant challenge in modern medicine, with existing therapies often limited by inadequate efficacy and substantial side effects. The pyrazole scaffold is a well-established pharmacophore in medicinal chemistry, present in numerous therapeutic agents with diverse biological activities, including analgesic and anti-inflammatory properties.[1] This document focuses on a specific derivative, 2,4,5,6-Tetrahydrocyclopenta[c]pyrazol-3-ol, as a representative of a promising class of compounds for the development of novel analgesics.
Derivatives of the 2,4,5,6-tetrahydrocyclopenta[c]pyrazole core have been identified as potent blockers of N-type (Cav2.2) voltage-gated calcium channels, a clinically validated target for the treatment of chronic pain.[2][3] The N-type calcium channel plays a crucial role in neurotransmitter release at presynaptic nerve terminals, a key process in the transmission of pain signals.[4] By inhibiting these channels, compounds based on this scaffold have the potential to offer a non-opioid mechanism for pain relief.
This guide provides a comprehensive overview of the proposed mechanism of action for this compound class and detailed protocols for its preclinical evaluation in a relevant model of chronic inflammatory pain. While specific in vivo data for the this compound variant is not extensively published, the methodologies presented are based on the successful evaluation of analogous compounds from the same chemical series.[2]
II. Proposed Mechanism of Action: Targeting Presynaptic N-Type Calcium Channels
The primary hypothesis for the analgesic effect of 2,4,5,6-tetrahydrocyclopenta[c]pyrazole derivatives is the inhibition of N-type (Cav2.2) calcium channels. These channels are densely expressed on the presynaptic terminals of nociceptive neurons in the dorsal horn of the spinal cord.
Causality of Experimental Choice:
-
Nociceptive Signaling: In a state of chronic pain, there is an upregulation and sensitization of these channels, leading to excessive release of excitatory neurotransmitters such as glutamate and substance P.
-
Presynaptic Inhibition: By blocking the influx of Ca2+ through Cav2.2 channels, this compound is expected to attenuate this neurotransmitter release, thereby dampening the transmission of pain signals from the periphery to the central nervous system.[4] This targeted presynaptic inhibition is a key reason for investigating this compound class, as it offers a specific mechanism to interrupt the pain signaling cascade.
The following diagram illustrates the proposed signaling pathway and the inhibitory action of the compound.
Caption: Figure 1: Proposed Mechanism of Action.
III. Preclinical Evaluation in a Chronic Inflammatory Pain Model
To assess the analgesic potential of this compound, a robust and clinically relevant animal model of chronic pain is essential. The Complete Freund's Adjuvant (CFA) induced inflammatory pain model in rodents is highly recommended, as it has been successfully used to demonstrate the in vivo efficacy of this compound class. This model induces a persistent inflammatory state, characterized by thermal hyperalgesia and mechanical allodynia, mimicking aspects of chronic inflammatory pain conditions in humans.[5]
Experimental Workflow
The following diagram outlines the general workflow for the in vivo evaluation.
Caption: Figure 2: In Vivo Experimental Workflow.
IV. Detailed Protocols
Protocol 1: CFA-Induced Chronic Inflammatory Pain Model
Objective: To induce a persistent inflammatory pain state in rodents.
Materials:
-
Male Sprague-Dawley rats (200-250g)
-
Complete Freund's Adjuvant (CFA) (Sigma-Aldrich)
-
Isoflurane anesthesia
-
1 mL syringes with 27-gauge needles
Procedure:
-
Animal Handling & Acclimatization: Acclimatize animals to the housing facility for at least one week prior to experimentation. Handle animals daily to minimize stress-induced analgesia.
-
Anesthesia: Briefly anesthetize the rat using isoflurane (2-3% in oxygen).
-
CFA Injection: Once the animal is lightly anesthetized (unresponsive to toe pinch), inject 100 µL of CFA solution into the plantar surface of the left hind paw.
-
Recovery: Monitor the animal until it has fully recovered from anesthesia and return it to its home cage.
-
Model Development: Allow 7-14 days for the inflammatory response and associated pain behaviors to fully develop. Signs include paw edema, erythema, and guarding behavior.
Protocol 2: Assessment of Mechanical Allodynia (von Frey Test)
Objective: To measure the withdrawal threshold to a non-noxious mechanical stimulus.
Materials:
-
von Frey filaments (e.g., Ugo Basile or Stoelting) with varying bending forces (in grams).
-
Elevated wire mesh platform with clear enclosures.
Procedure:
-
Habituation: Place the animals in the testing enclosures on the wire mesh platform for at least 30 minutes to allow for acclimatization.
-
Filament Application: Apply the von Frey filaments to the plantar surface of the CFA-injected paw, starting with a filament in the middle of the force range. Apply the filament until it just buckles and hold for 3-5 seconds.
-
Response: A positive response is a sharp withdrawal, flinching, or licking of the paw.
-
Threshold Determination: Use the "up-down" method to determine the 50% paw withdrawal threshold (PWT). If there is a positive response, use the next lighter filament. If there is no response, use the next heavier filament.
-
Data Recording: Record the pattern of responses and calculate the 50% PWT using the appropriate statistical method.
Protocol 3: Assessment of Thermal Hyperalgesia (Hargreaves Test)
Objective: To measure the latency of paw withdrawal from a radiant heat source.
Materials:
-
Plantar test apparatus (e.g., Ugo Basile Hargreaves' test).
-
Glass-floored testing enclosures.
Procedure:
-
Habituation: Place the animals in the testing enclosures on the glass platform for at least 30 minutes.
-
Heat Application: Position the radiant heat source under the plantar surface of the CFA-injected paw. Activate the heat source.
-
Latency Measurement: The apparatus will automatically record the time (in seconds) it takes for the animal to withdraw its paw. A cut-off time (e.g., 20 seconds) must be set to prevent tissue damage.
-
Data Recording: Perform 3-5 measurements per animal, with at least 5 minutes between each measurement, and calculate the average paw withdrawal latency (PWL).
Protocol 4: Compound Formulation and Administration
Objective: To prepare and administer the test compound.
Materials:
-
This compound
-
Vehicle solution (e.g., 5% DMSO, 5% Tween 80, 90% Saline)
-
Appropriate administration equipment (e.g., gavage needles for oral administration, syringes for intraperitoneal injection).
Procedure:
-
Formulation: Prepare a stock solution of the compound in a suitable vehicle. The final concentration should be calculated based on the desired dose (mg/kg) and the average weight of the animals. For example, for a 10 mg/kg dose in a 250g rat with a dosing volume of 5 mL/kg, the concentration would be 2 mg/mL.
-
Administration: Administer the formulated compound or vehicle control via the chosen route (e.g., intraperitoneal, oral). The route and dose will depend on the pharmacokinetic properties of the compound.
-
Time Course: Conduct behavioral testing at multiple time points post-administration (e.g., 30, 60, 120, and 240 minutes) to establish a time-response curve.
V. Data Presentation and Interpretation
Quantitative data should be summarized in tables for clear comparison between treatment groups. The primary endpoints are the reversal of mechanical allodynia (increase in PWT) and thermal hyperalgesia (increase in PWL).
Table 1: Example Data for Mechanical Allodynia (von Frey Test)
| Treatment Group (n=8) | Dose (mg/kg, i.p.) | Baseline PWT (g) | Post-CFA PWT (g) | PWT at 60 min Post-Dose (g) | % MPE* |
| Vehicle | - | 14.5 ± 1.2 | 2.1 ± 0.3 | 2.5 ± 0.4 | 3.2% |
| Compound A | 3 | 14.8 ± 1.5 | 2.3 ± 0.5 | 5.8 ± 0.9 | 28.0% |
| Compound A | 10 | 14.6 ± 1.1 | 2.2 ± 0.4 | 10.2 ± 1.3 | 64.5% |
| Compound A | 30 | 14.7 ± 1.3 | 2.0 ± 0.3 | 13.9 ± 1.6 | 95.9% |
*Maximum Possible Effect (%) = [(Post-dose value - Post-CFA value) / (Baseline value - Post-CFA value)] x 100
Table 2: Example Data for Thermal Hyperalgesia (Hargreaves Test)
| Treatment Group (n=8) | Dose (mg/kg, i.p.) | Baseline PWL (s) | Post-CFA PWL (s) | PWL at 60 min Post-Dose (s) | % MPE* |
| Vehicle | - | 10.2 ± 0.8 | 3.5 ± 0.4 | 3.8 ± 0.5 | 4.5% |
| Compound A | 3 | 10.5 ± 0.9 | 3.6 ± 0.5 | 5.9 ± 0.7 | 33.3% |
| Compound A | 10 | 10.3 ± 0.7 | 3.4 ± 0.3 | 8.1 ± 0.9 | 68.1% |
| Compound A | 30 | 10.4 ± 0.8 | 3.3 ± 0.4 | 9.9 ± 1.0 | 93.0% |
*Maximum Possible Effect (%) = [(Post-dose value - Post-CFA value) / (Baseline value - Post-CFA value)] x 100
Interpretation: A dose-dependent increase in paw withdrawal threshold and latency, as indicated by a higher %MPE, suggests a significant analgesic effect of the test compound. These results would support the hypothesis that this compound, by acting on N-type calcium channels, can effectively reverse pain hypersensitivity in a model of chronic inflammation.
VI. References
-
Winter, M. et al. (2014). Discovery and SAR of a novel series of 2,4,5,6-tetrahydrocyclopenta[c]pyrazoles as N-type calcium channel inhibitors. PubMed. Available at: [Link]
-
Murray, T. F., McGill, W., & Cheney, D. L. (1983). A comparison of the analgesic activities of 4,5,6,7-tetrahydroisoxazolo[5,4-c]pyridin-3-ol (THIP) and 6-chloro-2[1-piperazinyl]pyrazine (MK 212). PubMed. Available at: [Link]
-
Swensen, A. M. et al. (2012). A Novel Series of Pyrazolylpiperidine N-type Calcium Channel Blockers. PubMed. Available at: [Link]
-
Lei, W. et al. (2024). Elucidation on the In Vivo Activity of the Bivalent Opioid Peptide MACE2 against Several Types of Chronic Pain. University of Arizona. Available at: [Link]
-
Manikandan, R. et al. (2025). Synthesis and Evaluation of 2, 5-substituted Pyrazolone for Neuroprotective Potential in SH-SY5Y Human Neuroblastoma Cells. Indian Journal of Pharmaceutical Education and Research. Available at: [Link]
-
Zelena, A. et al. (2023). Synthesis and analgesic activity of new pyrazole-containing derivatives of 1,2,4-triazole-3-thiol. Current issues in pharmacy and medicine: science and practice. Available at: [Link]
-
Sun, L. et al. (2024). Discovery of selective Orai channel blockers bearing an indazole or a pyrazole scaffold. PubMed. Available at: [Link]
-
Heller, S. T. et al. (2018). Synthesis and Structure-Activity Relationships of Pyrazole-based Inhibitors of Meprin α and β. SciSpace. Available at: [Link]
-
Shankar, M. S. et al. (2021). Preclinical evaluation of analgesic activity of hydroalcoholic extract of Costus pictus leaves in Wistar albino rats. Bibliomed. Available at: [Link]
-
Ferreira-Gomes, J. et al. (2009). Effect of 5-trifluoromethyl-4,5-dihydro-1H-pyrazoles on chronic inflammatory pain model in rats. PubMed. Available at: [Link]
-
Patsnap Synapse. (2025). What in vivo models are used for pain studies?. Patsnap. Available at: [Link]
-
Snutch, T. P. (2005). Targeting chronic and neuropathic pain: the N-type calcium channel comes of age. PubMed. Available at: [Link]
-
Herold, D. et al. (2024). Multicomponent syntheses of pyrazoles via (3 + 2)-cyclocondensation and (3 + 2)-cycloaddition key steps. Beilstein Journals. Available at: [Link]
-
Zhou, Y. et al. (2025). Borneol's Pre-Clinical Analgesic Efficacy: Mediated by Receptor and Immune Mechanisms. ResearchGate. Available at: [Link]
-
Zamponi, G. W. et al. (2018). Recent advances in the development of T-type calcium channel blockers for pain intervention. PubMed Central. Available at: [Link]
-
Al-Warhi, T. et al. (2022). Recent Applications of the Multicomponent Synthesis for Bioactive Pyrazole Derivatives. MDPI. Available at: [Link]
-
Darnall, B. D. et al. (2016). Evaluating Psychosocial Contributions to Chronic Pain Outcomes. PubMed Central. Available at: [Link]
-
Dworkin, R. H. et al. (2014). Interpretation of chronic pain clinical trial outcomes: IMMPACT recommended considerations. PubMed Central. Available at: [Link]
-
Yonetoku, Y. et al. (2008). Novel Potent and Selective Ca2+ Release-Activated Ca2+ (CRAC) Channel Inhibitors. Part 3: Synthesis and CRAC Channel Inhibitory Activity of 4'-[(trifluoromethyl)pyrazol-1-yl]carboxanilides. PubMed. Available at: [Link]
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In vitro tubulin polymerization assay with 2,4,5,6-Tetrahydrocyclopenta[c]pyrazol-3-ol derivatives
Topic: In Vitro Tubulin Polymerization Assay with 2,4,5,6-Tetrahydrocyclopenta[c]pyrazol-3-ol Derivatives
Audience: Researchers, scientists, and drug development professionals.
Introduction: The Rationale for Targeting Tubulin with Novel Scaffolds
Microtubules are highly dynamic cytoskeletal polymers essential for numerous cellular processes, including the maintenance of cell structure, intracellular transport, and, most critically, the formation of the mitotic spindle during cell division.[1][2] These polymers are formed by the head-to-tail assembly of α- and β-tubulin heterodimers.[2] The dynamic instability of microtubules—the stochastic switching between phases of polymerization and depolymerization—is fundamental to their function. Disrupting this delicate equilibrium is a clinically validated and powerful strategy in cancer chemotherapy.[3]
Tubulin inhibitors are broadly classified into two major groups: microtubule-stabilizing agents (e.g., paclitaxel), which bind to polymerized tubulin and prevent depolymerization, and microtubule-destabilizing agents (e.g., nocodazole, colchicine), which bind to tubulin dimers and prevent their assembly into microtubules.[4][5][6] Both classes of agents ultimately disrupt mitotic spindle formation, leading to cell cycle arrest in the G2/M phase and subsequent induction of apoptosis.[3][7]
The pyrazole scaffold is a privileged structure in medicinal chemistry, with numerous derivatives demonstrating potent anticancer activities by targeting key proteins like kinases and tubulin.[7][8][9] This established precedent provides a strong rationale for investigating novel pyrazole-containing compounds as potential tubulin polymerization inhibitors. This guide provides a comprehensive framework for screening and characterizing a novel chemical series, the This compound derivatives , using a robust, light-scattering based in vitro tubulin polymerization assay.
Principle of the Turbidimetric Assay
The in vitro tubulin polymerization assay is a fundamental tool for identifying and characterizing compounds that modulate microtubule dynamics. The assay relies on the principle that the formation of large microtubule polymers from small, soluble tubulin dimers increases the turbidity of the solution. This change in light scattering can be monitored over time using a spectrophotometer, typically at a wavelength of 350 nm, where tubulin and other reaction components do not significantly absorb light.[4][10]
A typical polymerization reaction, when plotted as absorbance versus time, yields a characteristic sigmoidal curve with three distinct phases:
-
Nucleation (Lag Phase): An initial slow phase where tubulin dimers oligomerize to form short, unstable "seeds" or nuclei. This is often the rate-limiting step.
-
Elongation (Growth Phase): A rapid increase in absorbance as tubulin dimers are added to the ends of the nuclei, leading to the formation of long microtubule polymers.
-
Steady State (Plateau Phase): The reaction reaches an equilibrium where the rate of tubulin polymerization is balanced by the rate of depolymerization. The absorbance at this plateau is proportional to the total mass of polymerized microtubules.
The effect of a test compound on this kinetic profile provides direct insight into its mechanism of action.
-
Inhibitors (Destabilizers): Decrease the rate and extent of polymerization, resulting in a lower plateau absorbance and a longer lag phase.
-
Promoters (Stabilizers): Increase the rate and extent of polymerization, often eliminating the lag phase and resulting in a higher plateau absorbance.
Proposed Mechanism of Tubulin Inhibition
The diagram below illustrates the fundamental process of microtubule assembly and how a hypothetical inhibitor from the this compound class might act as a destabilizing agent. By binding to free α/β-tubulin dimers, the compound could induce a conformational change that prevents the dimer from incorporating into the growing microtubule lattice, thereby inhibiting polymerization.
Caption: Mechanism of microtubule destabilization by a pyrazol-3-ol derivative.
Detailed Experimental Protocol
This protocol is designed for a 96-well plate format, allowing for the simultaneous testing of multiple compounds and concentrations.
Materials and Reagents
| Reagent/Material | Specifications |
| Purified Tubulin | >99% pure (e.g., bovine brain tubulin), lyophilized or frozen |
| General Tubulin Buffer (GTB) | 80 mM PIPES (pH 6.9), 2 mM MgCl₂, 0.5 mM EGTA |
| Guanosine-5'-triphosphate (GTP) | 100 mM stock in sterile water, stored at -80°C |
| Glycerol | ACS grade, sterile |
| Paclitaxel (Stabilizer Control) | 10 mM stock in DMSO, stored at -20°C |
| Nocodazole (Inhibitor Control) | 10 mM stock in DMSO, stored at -20°C |
| Test Compounds | This compound derivatives, 10 mM stock in DMSO |
| 96-well plates | Clear, half-area, flat-bottom microplates |
| Spectrophotometer | Plate reader capable of kinetic reads at 350 nm and 37°C |
Workflow for Tubulin Polymerization Assay
Caption: High-level workflow for the in vitro tubulin polymerization assay.
Step-by-Step Methodology
1. Reagent Preparation (Perform all steps on ice)
-
Polymerization Buffer (PB): Prepare by mixing GTB with glycerol to a final concentration of 10% (v/v). For example, add 1 mL of glycerol to 9 mL of GTB. Keep on ice.
-
GTP Supplemented Buffer (PB-GTP): Just before use, supplement the required volume of PB with GTP to a final concentration of 1 mM. For example, add 10 µL of 100 mM GTP stock to 990 µL of ice-cold PB.
-
Tubulin Working Solution: Resuspend or thaw purified tubulin in ice-cold PB-GTP to a final concentration of ~3 mg/mL (~27 µM). Gently mix by pipetting; do not vortex. To remove any aggregates that may act as seeds and alter polymerization kinetics, centrifuge the tubulin solution at >90,000 x g for 10 minutes at 4°C.[11] Carefully collect the supernatant. Keep on ice and use within 30 minutes.
-
Compound Plate Preparation:
-
Prepare serial dilutions of your test compounds and controls (Paclitaxel, Nocodazole) in PB. A typical starting point is a 10X concentrated stock for each desired final concentration.
-
The final DMSO concentration in the assay should not exceed 2% to avoid solvent effects.[1] Ensure the vehicle control contains an equivalent percentage of DMSO.
-
Pipette 10 µL of each 10X compound dilution (or vehicle/control) into the appropriate wells of a pre-chilled 96-well half-area plate.
-
2. Assay Execution
-
Pre-warm the spectrophotometer plate reader to 37°C.
-
Initiate Polymerization: Working quickly, add 90 µL of the cold tubulin working solution to each well containing the 10 µL of compound dilution, for a final volume of 100 µL. Pipette gently to mix, avoiding bubbles.
-
Immediately place the plate into the pre-warmed spectrophotometer.
-
Data Acquisition: Begin kinetic measurements of absorbance at 350 nm every 30-60 seconds for 60 to 90 minutes.[4]
Data Analysis and Interpretation
-
Plotting: For each well, plot the absorbance (OD 350 nm) on the y-axis against time (minutes) on the x-axis.
-
Curve Interpretation:
-
Vehicle (DMSO) Control: Should display a clear sigmoidal curve. The absence of a lag time may indicate pre-existing tubulin aggregates.[1]
-
Nocodazole (Inhibitor): Should show significant suppression of the polymerization curve compared to the vehicle control.[12]
-
Paclitaxel (Stabilizer): Should show a rapid increase in absorbance, often with no lag phase, and potentially a higher plateau.[5]
-
Test Compounds: Compare the curves of the pyrazol-3-ol derivatives to the controls. A dose-dependent decrease in the plateau absorbance indicates inhibitory activity.
-
-
Calculating IC₅₀:
-
The IC₅₀ is the concentration of an inhibitor that reduces the extent of tubulin polymerization by 50%.
-
Determine the maximum absorbance (Vmax) at the plateau for the vehicle control and for each concentration of the test compound.
-
Calculate the percent inhibition for each concentration using the formula: % Inhibition = 100 * (1 - (Vmax_compound / Vmax_vehicle))
-
Plot the % Inhibition against the logarithm of the compound concentration and fit the data to a dose-response curve to determine the IC₅₀ value.[8][13]
-
| Parameter | Description | Interpretation for Inhibitors |
| Lag Time (t_lag) | Time before the onset of rapid polymerization. | May be increased by inhibitors that affect nucleation. |
| Max Rate (V_max) | The steepest slope of the curve during elongation. | Decreased in the presence of an inhibitor. |
| Max Polymer Mass | Absorbance value at the steady-state plateau. | Dose-dependently decreased by an inhibitor. |
| IC₅₀ | Inhibitor concentration for 50% reduction in polymer mass. | A key measure of compound potency.[14] |
Self-Validation and Troubleshooting
A robust assay requires careful attention to potential artifacts.
| Problem | Potential Cause(s) | Recommended Solution(s) |
| No polymerization in vehicle control | Inactive tubulin (improper storage, freeze-thaw cycles); Inactive GTP. | Use fresh aliquots of tubulin and GTP. Confirm buffer pH and composition. |
| No lag phase in vehicle control | Presence of tubulin aggregates acting as seeds. | Centrifuge tubulin solution at high speed (4°C) before use to remove aggregates.[1][11] |
| High initial absorbance (t=0) | Compound precipitation; Air bubbles in wells. | Visually inspect the plate. Centrifuge the compound dilutions before adding to the plate. Be careful during pipetting.[1] |
| Absorbance increases but does not plateau | Compound may be causing non-specific protein aggregation. | At the end of the assay, place the plate on ice for 20-30 min. True microtubule polymers will depolymerize (absorbance will decrease), whereas non-specific aggregates will not.[1] |
| Inconsistent replicates | Pipetting errors; Temperature fluctuations across the plate. | Use calibrated pipettes and ensure consistent technique. Ensure the plate reader has uniform heating. |
Conclusion
The in vitro turbidimetric tubulin polymerization assay is a powerful, direct, and highly reproducible method for the primary screening and mechanistic evaluation of novel small molecules. By applying this detailed protocol, researchers can effectively determine whether derivatives of the this compound scaffold can inhibit tubulin assembly, quantify their potency (IC₅₀), and gather initial insights into their mode of action. Positive hits from this assay provide a strong foundation for further investigation in cell-based assays and subsequent stages of the drug discovery pipeline.
References
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Zhang, X., et al. (2015). Synthesis of Novel Pyrazole Derivatives and Their Tumor Cell Growth Inhibitory Activity. Molecules. Available at: [Link]
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Raimondi, M.V., et al. (2020). In vitro tubulin polymerization assay. ResearchGate. Available at: [Link]
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Curiel, J., et al. (2017). Analysis of the mechanism of nocodazole action. ResearchGate. Available at: [Link]
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Montoya, G., et al. (2023). Identification of Inhibitors of Tubulin Polymerization Using a CRISPR-Edited Cell Line with Endogenous Fluorescent Tagging of β-Tubulin and Histone H1. International Journal of Molecular Sciences. Available at: [Link]
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Samson, F., et al. (1979). Nocodazole action on tubulin assembly, axonal ultrastructure and fast axoplasmic transport. Journal of Pharmacology and Experimental Therapeutics. Available at: [Link]
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Beati, H., et al. (2021). Effect of plant tubulin kinetic diversification on microtubule lengths. bioRxiv. Available at: [Link]
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Li, Y., et al. (2023). Discovery of New Quinazolinone and Benzimidazole Analogs as Tubulin Polymerization Inhibitors with Potent Anticancer Activities. Molecules. Available at: [Link]
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Patsnap. (2024). What is the mechanism of Paclitaxel? Synapse. Available at: [Link]
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ResearchGate. (n.d.). The IC 50 values (µM) of inhibition of tubulin polymerization. Available at: [Link]
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Holmfeldt, P., et al. (2002). Kinetic analysis of tubulin assembly in the presence of the microtubule-associated protein TOGp. Journal of Biological Chemistry. Available at: [Link]
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Carlier, M.F. & Pantaloni, D. (1982). Kinetic analysis of cooperativity in tubulin polymerization in the presence of guanosine di- or triphosphate nucleotides. Biochemistry. Available at: [Link]
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Li, W., et al. (2023). Design, synthesis, and bioevaluation of pyrazole-containing tubulin polymerisation inhibitors based on conformational constraint strategy. Journal of Enzyme Inhibition and Medicinal Chemistry. Available at: [Link]
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Dr. Oracle. (2024). What is the mechanism of action of paclitaxel? Available at: [Link]
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ResearchGate. (n.d.). Comparative analysis of tubulin polymerization kinetics from plant and animal sources. Available at: [Link]
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Sackett, D. L. (2007). Measurement of In Vitro Microtubule Polymerization by Turbidity and Fluorescence. Methods in Molecular Medicine. Available at: [Link]
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Sannino, F., et al. (2016). Molecular dynamics and tubulin polymerization kinetics study on 1,14-heterofused taxanes: evidence of stabilization of the tubulin. RSC Advances. Available at: [Link]
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Vemu, A., et al. (2016). In vitro reconstitution assays of microtubule amplification and lattice repair by the microtubule severing enzymes katanin and spastin. Journal of Visualized Experiments. Available at: [Link]
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Wang, Y., et al. (2022). A Novel Pyrazole Exhibits Potent Anticancer Cytotoxicity via Apoptosis, Cell Cycle Arrest, and the Inhibition of Tubulin Polymerization in Triple-Negative Breast Cancer Cells. International Journal of Molecular Sciences. Available at: [Link]
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Gil-Ad, N., et al. (2020). A New Quantitative Cell-Based Assay Reveals Unexpected Microtubule Stabilizing Activity of Certain Kinase Inhibitors, Clinically Approved or in the Process of Approval. Frontiers in Cell and Developmental Biology. Available at: [Link]
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Gorgan, D. C., et al. (2023). The Importance of the Pyrazole Scaffold in the Design of Protein Kinases Inhibitors as Targeted Anticancer Therapies. International Journal of Molecular Sciences. Available at: [Link]
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Wiggins, H. L., et al. (2021). Characterization of Microtubule Destabilizing Drugs: A Quantitative Cell-Based Assay That Bridges the Gap between Tubulin Based- and Cytotoxicity Assays. Molecules. Available at: [Link]
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Al-Bassam, J., et al. (2002). Insights into the mechanism of microtubule stabilization by Taxol. Proceedings of the National Academy of Sciences. Available at: [Link]
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ResearchGate. (n.d.). MDs inhibit tubulin polymerization and cause G2/M phase cell cycle. Available at: [Link]
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Pepper, C., et al. (2000). Nocodazole, a microtubule de-polymerising agent, induces apoptosis of chronic lymphocytic leukaemia cells associated with changes in Bcl-2 phosphorylation and expression. Leukemia. Available at: [Link]
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A High-Throughput Screening Strategy for Characterizing the Bioactivity of Novel 2,4,5,6-Tetrahydrocyclopenta[c]pyrazol-3-ol Derivatives
<Application Note >
Abstract
The discovery of novel bioactive molecules is a cornerstone of modern drug development. The compound 2,4,5,6-Tetrahydrocyclopenta[c]pyrazol-3-ol represents a novel chemical scaffold with therapeutic potential, owing to the well-documented and diverse biological activities of the pyrazole core.[1][2][3][4] This application note provides a comprehensive, strategy-driven guide for researchers, scientists, and drug development professionals on how to approach the high-throughput screening (HTS) of this compound and its derivatives to identify and validate its biological activity. As this is a novel chemical entity, this guide emphasizes the foundational steps of target hypothesis, robust assay development, multi-stage validation, and hit confirmation. We present detailed protocols for two distinct, high-quality HTS assays—a biochemical kinase inhibition assay and a cell-based pathway reporter assay—as exemplary starting points for a screening campaign.
Introduction: The Pyrazole Scaffold as a "Privileged Structure"
The specific molecule, this compound, is a fused heterocyclic compound available from commercial suppliers.[5] While specific bioactivity data for this exact molecule is not prevalent in public literature, its core pyrazole ring system is recognized as a "privileged structure" in medicinal chemistry.[6] Pyrazole derivatives have demonstrated a vast range of pharmacological activities, including anti-inflammatory, anticancer, antimicrobial, and antiviral properties.[1][3][4][7] Notably, several marketed drugs, such as the COX-2 inhibitor Celecoxib and the kinase inhibitor Crizotinib, feature a pyrazole core, underscoring its value.[2]
This established history provides a strong rationale for subjecting novel pyrazole-containing compounds to broad biological screening. The objective of this guide is to provide a logical and experimentally sound framework for elucidating the bioactivity of this compound, moving from a compound of unknown function to a validated "hit" with a confirmed mechanism of action.
The HTS Funnel: A Strategic Approach for Novel Compounds
Screening a novel chemical entity requires a multi-step, tiered approach known as the screening funnel or cascade.[8][9] This strategy is designed to efficiently test large numbers of compounds and systematically eliminate false positives, ensuring that resources are focused on the most promising candidates.[9][10] The process begins with a broad primary screen to identify initial "hits" and progresses through increasingly specific secondary and orthogonal assays for confirmation and characterization.[8][10]
Caption: The High-Throughput Screening (HTS) Funnel.
Target Hypothesis and Assay Selection
Given the prevalence of pyrazole derivatives as kinase inhibitors, protein kinases represent a logical and high-value target class for an initial screening campaign.[2][11] Kinases are crucial regulators of cellular processes, and their dysregulation is implicated in numerous diseases, particularly cancer.[11][12]
To build a robust screening program, we propose a dual-pronged approach using two distinct primary assays:
-
Biochemical Assay: A Time-Resolved Fluorescence Resonance Energy Transfer (TR-FRET) assay to directly measure the inhibition of a specific kinase's enzymatic activity.[12][13]
-
Cell-Based Assay: An NF-κB (Nuclear Factor kappa-light-chain-enhancer of activated B cells) luciferase reporter assay to measure the compound's effect on a critical inflammatory signaling pathway in a cellular context.[14][15][16]
This dual strategy provides complementary information. The biochemical assay confirms direct target engagement, while the cell-based assay validates activity within a more physiologically relevant system.
Protocol: Biochemical Kinase Inhibition HTS (TR-FRET)
Principle of the Assay
Time-Resolved FRET (TR-FRET) is a highly sensitive, homogeneous (no-wash) assay format ideal for HTS.[12][17] It utilizes a long-lifetime lanthanide donor fluorophore (e.g., Europium) and a suitable acceptor. By introducing a time delay between excitation and signal reading, short-lived background fluorescence is eliminated, significantly improving the signal-to-noise ratio.[12] In a kinase assay, a biotinylated substrate is phosphorylated by the kinase. A Europium-labeled anti-phospho-antibody (donor) and a streptavidin-linked acceptor are added. Proximity of the donor and acceptor on the phosphorylated substrate enables FRET, generating a signal directly proportional to kinase activity.[12]
Caption: Principle of the TR-FRET Kinase Inhibition Assay.
Materials and Reagents
-
Target Kinase: Purified, active recombinant kinase (e.g., EGFR, JAK2, ROCK1).
-
Substrate: Biotinylated peptide substrate specific to the kinase.
-
Detection Reagents: TR-FRET donor (e.g., Europium-labeled anti-phospho-antibody) and acceptor (e.g., Streptavidin-APC). Commercially available kits like SwiftFluo® or HitHunter® provide optimized reagents.[12][18]
-
Assay Buffer: Kinase reaction buffer, typically containing HEPES, MgCl₂, Brij-35, and DTT.
-
ATP: Adenosine triphosphate, used at or near the Km concentration for the kinase.
-
Stop Solution: EDTA solution to chelate Mg²⁺ and stop the kinase reaction.
-
Plates: Low-volume, 384-well or 1536-well white assay plates.
-
Controls: Staurosporine (potent, broad-spectrum kinase inhibitor) as a positive control; DMSO as a negative (vehicle) control.
Step-by-Step HTS Protocol
-
Compound Dispensing: Using an acoustic dispenser (e.g., Echo) or pin tool, dispense 20-50 nL of test compounds, positive controls, and negative controls into the assay plate wells. This achieves a final screening concentration of ~10 µM.
-
Enzyme Addition: Add 2-5 µL of kinase solution (pre-diluted in assay buffer) to all wells.
-
Reaction Initiation: Add 2-5 µL of a substrate/ATP mixture (pre-diluted in assay buffer) to all wells to start the reaction.
-
Incubation: Incubate the plate at room temperature for 60-90 minutes. The plate should be covered to prevent evaporation.
-
Reaction Termination & Detection: Add 5 µL of stop/detection solution containing EDTA, the Eu-labeled antibody, and the streptavidin-acceptor.
-
Final Incubation: Incubate for 60 minutes at room temperature, protected from light, to allow for antibody binding.
-
Plate Reading: Read the plate on a TR-FRET enabled plate reader (e.g., EnVision Multilabel Reader), with excitation at ~340 nm and dual emission reads at ~615 nm (donor) and ~665 nm (acceptor).[19]
Assay Validation: The Z'-Factor
Before initiating a full screen, the assay must be validated to ensure it is robust and reliable. The Z'-factor (Z-prime) is the industry-standard metric for this purpose.[20][21] It measures the statistical separation between the positive and negative controls.
Formula: Z' = 1 - [ (3 * SD_pos + 3 * SD_neg) / |Mean_pos - Mean_neg| ]
Where:
-
SD_pos and SD_neg are the standard deviations of the positive and negative controls.
-
Mean_pos and Mean_neg are the means of the positive and negative controls.
| Z'-Factor Value | Assay Quality | Suitability for HTS |
| > 0.5 | Excellent | Ideal for screening.[21][22] |
| 0 to 0.5 | Acceptable | May be acceptable, but requires caution.[22] |
| < 0 | Unacceptable | Not suitable for screening.[20][22] |
An assay development plate should be run with at least 16 wells of positive control (e.g., 1 µM Staurosporine) and 16 wells of negative control (DMSO) to accurately calculate the Z'-factor.
Protocol: Cell-Based NF-κB Reporter Assay
Principle of the Assay
This assay uses a stable cell line (e.g., HEK293) engineered to contain a luciferase reporter gene under the control of NF-κB response elements.[14][16] When the NF-κB pathway is activated by a stimulus (e.g., TNFα or PMA), transcription factors bind to these elements, driving the expression of luciferase.[16] An inhibitor compound will prevent this activation, resulting in a low luciferase signal. The light output, measured by a luminometer after adding a substrate like luciferin, is directly proportional to pathway activity.[14]
Materials and Reagents
-
Reporter Cell Line: NF-κB Luciferase Reporter Cell Line (e.g., from INDIGO Biosciences or BPS Bioscience).[14][16]
-
Cell Culture Media: Media optimized for the cell line, including growth medium and compound screening medium (CSM).[14]
-
Stimulant: TNFα or Phorbol 12-myristate 13-acetate (PMA) to activate the pathway.[14][15]
-
Positive Control Inhibitor: A known NF-κB pathway inhibitor (e.g., BMS-345541).[23]
-
Luciferase Detection Reagent: A commercial one-step reagent containing cell lysis buffer and luciferase substrate.
-
Plates: Sterile, white, clear-bottom 96-well or 384-well cell culture plates.
Step-by-Step HTS Protocol
-
Cell Plating: Seed the reporter cells into the assay plate at a pre-optimized density and allow them to adhere for 4-6 hours or overnight in a 37°C, 5% CO₂ incubator.[14]
-
Compound Treatment: Remove the growth medium. Add 50-100 µL of CSM containing the test compounds, positive controls, and negative (vehicle) controls. Pre-incubate with the compounds for 1 hour.
-
Stimulation: Add a pre-determined concentration (e.g., EC₈₀) of the stimulant (e.g., PMA) to all wells except for the unstimulated controls.[14]
-
Incubation: Incubate the plate for 6-24 hours in a 37°C, 5% CO₂ incubator. The optimal time should be determined during assay development.[23]
-
Signal Detection: Remove the plate from the incubator and allow it to equilibrate to room temperature. Add the one-step luciferase detection reagent to all wells.
-
Incubation: Incubate for 10-20 minutes at room temperature, protected from light, to ensure complete cell lysis and signal stabilization.
-
Plate Reading: Read the luminescence signal on a plate-reading luminometer.
Hit Confirmation and Triage
The primary screen identifies initial "hits." However, this list inevitably contains false positives.[9] A rigorous hit validation cascade is essential.[8][10]
-
Hit Confirmation: Primary hits are re-tested using the same assay, often with freshly sourced compound powder, to confirm activity.[8]
-
Dose-Response Curves: Confirmed hits are tested across a range of concentrations (e.g., 8-10 points) to determine their potency (IC₅₀ or EC₅₀). This helps prioritize the most potent compounds.[10]
-
Orthogonal Assays: To eliminate hits that are artifacts of the primary assay technology, compounds are tested in an orthogonal assay that measures the same biological endpoint via a different method.[8] For example, a TR-FRET kinase hit could be confirmed using a mobility-shift assay or an ADP-Glo™ assay, which measures ADP production.[18]
-
Counter-Screening: This is a critical step to identify non-specific compounds or assay interference.[9][10] For the cell-based reporter assay, a counter-screen against the luciferase enzyme itself is necessary to eliminate compounds that directly inhibit the reporter protein.[24] For biochemical assays, testing for compound autofluorescence is a common counter-screen.[10]
| Hit Triage Stage | Purpose | Example Data |
| Primary Screen | Identify active compounds | % Inhibition at 10 µM |
| Dose-Response | Determine potency | IC₅₀ = 500 nM |
| Orthogonal Assay | Confirm mechanism | Active in ADP-Glo™ assay |
| Counter-Screen | Rule out artifacts | Inactive in Luciferase inhibition assay |
Conclusion
The high-throughput screening of a novel chemical entity like this compound is a systematic, data-driven process. By leveraging the known pharmacological importance of the pyrazole scaffold, a rational screening strategy can be designed. This guide outlines a robust approach beginning with logical target selection and employing high-quality, validated HTS assays. The emphasis on a multi-step validation funnel—including dose-response, orthogonal testing, and counter-screening—provides a reliable pathway to identify and prioritize true, high-quality hits worthy of advancing into lead optimization programs. This structured methodology maximizes the probability of success while minimizing the expenditure of resources on misleading artifacts.
References
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A Guide to Navigating Hit Prioritization After Screening Using Biochemical Assays. BellBrook Labs. [Link]
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SwiftFluo® TR-FRET Kinase Kits: Empowering Drug Discovery with Sensitivity, Versatility, and Scalability. Pharmaceutical Technology. [Link]
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The Z prime value (Z´). BMG LABTECH. [Link]
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High-throughput screening for kinase inhibitors. PubMed. [Link]
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Current status of pyrazole and its biological activities. PubMed Central. [Link]
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A Time-Resolved Fluorescence Resonance Energy Transfer Assay for High-Throughput Screening of 14-3-3 Protein–Protein Interaction Inhibitors. National Institutes of Health (NIH). [Link]
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Human NF-κB Reporter Assay System. Indigo Biosciences. [Link]
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Accelerating kinase drug discovery with validated kinase activity assay kits. Eurofins DiscoverX. [Link]
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Binding kinetics: high throughput assay for kinase inhibitors. BMG LABTECH. [Link]
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Z-factor. Wikipedia. [Link]
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Review on Biological Activities of Pyrazole Derivatives. Journal of Chemical Health Risks. [Link]
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Brief Guide: Experimental Strategies for High-Quality Hit Selection from Small-Molecule Screening Campaigns. National Institutes of Health (NIH). [Link]
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A selective small molecule NF-κB inhibitor from a high-throughput cell based assay for “AP-1 hits”. National Institutes of Health (NIH). [Link]
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High-Throughput Screening Identifies PLK1 Inhibition as a Strategy to Potentiate BTK Blockade in Marginal Zone Lymphoma. bioRxiv. [Link]
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Bioactive Fused Pyrazoles Inspired by the Adaptability of 5-Aminopyrazole Derivatives: Recent Review. MDPI. [Link]
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Human NF-κB Reporter Assay System. Indigo Biosciences. [Link]
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A pragmatic approach to hit validation following biochemical high-throughput screening. Drug Discovery World. [Link]
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Assay performance and the Z'-factor in HTS. Drug Target Review. [Link]
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(PDF) A time-resolved fluorescence resonance energy transfer screening assay for discovery of protein-protein interaction modulators. ResearchGate. [Link]
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Using High-Throughput Screening to Rapidly Identify Targets. Lab Manager. [Link]
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(PDF) Exploring the Synthetic Strategies and Biological Activities of Pyrazole Derivatives. ResearchGate. [Link]
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Experimental Design and Statistical Methods for Improved Hit Detection in High-Throughput Screening. ResearchGate. [Link]
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Synthesis and Biological Activities of Some Pyrazole Derivatives: A Comprehensive Review. Auctores Online. [Link]
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On HTS: Z-factor. On HTS. [Link]
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NF-κB Reporter Cellular Assay Pack (CHOK1) (Discontinued). BPS Bioscience. [Link]
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Sino Biological's launch of SwiftFluo® TR-FRET Kits pioneers a new era in high-throughput kinase inhibitor screening. News-Medical.Net. [Link]
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3H-Pyrazol-3-one, 2,4-dihydro-5-methyl-. NIST WebBook. [Link]
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(PDF) Crystal structure of 1,4,5,6,7,8,9,10,11,12,13-undecahydrocyclododeca[c]pyrazol-3-ol. ResearchGate. [Link]
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A cell-based assay system for monitoring NF-kappaB activity in human HaCat transfectant cells. PubMed. [Link]
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Application Note & Protocols: A Phased Electrophysiological Strategy for Characterizing Novel Neuroactive Pyrazole Derivatives
Introduction: The Pyrazole Scaffold and the Uncharacterized Compound
The pyrazole scaffold, a five-membered aromatic ring with two adjacent nitrogen atoms, is a cornerstone in medicinal chemistry. Its derivatives are prevalent in therapeutics targeting the central nervous system (CNS), acting as anti-inflammatory, antidepressant, and anticonvulsant agents.[1][2][3][4] Many of these effects are achieved by modulating the activity of key ion channels and receptors that govern neuronal excitability.[5][6][7][8]
This document outlines a comprehensive electrophysiological strategy to characterize a novel pyrazole derivative, 2,4,5,6-Tetrahydrocyclopenta[c]pyrazol-3-ol (referred to herein as "Compound P"). As the specific biological targets of Compound P are unknown, this guide presents a logical, phased approach, starting with high-level network screening and progressing to detailed, single-cell mechanistic studies. This workflow is designed to efficiently determine if Compound P has neuroactive properties, elucidate its mechanism of action, and quantify its effects on neuronal function.
While a related structure, 2,4,5,6-Tetrahydrocyclopenta[c]pyrazol-3-ylmethanol, has been investigated as a precursor for N-type calcium channel (Cav2.2) inhibitors for chronic pain, the specific actions of Compound P remain to be determined.[9] This guide provides the robust, self-validating protocols necessary for such a de novo characterization.
Phase 1: High-Throughput Network Screening with Multi-Electrode Arrays (MEAs)
Rationale: Before investing in labor-intensive single-cell studies, it is crucial to determine if Compound P has any discernible effect on neuronal network behavior. Multi-electrode arrays (MEAs) offer a non-invasive, higher-throughput method to record the spontaneous electrical activity of cultured neuronal networks over extended periods.[10] This allows for the detection of broad effects on excitability, such as general suppression, hyperactivity, or changes in synchronized bursting activity, which can guide subsequent mechanistic experiments.[11][12][13]
Hypothetical Data Summary: MEA Screening
The following table illustrates how data from an MEA experiment could be summarized to provide a clear overview of Compound P's effects on network activity.
| Parameter | Vehicle Control (0.1% DMSO) | Compound P (1 µM) | Compound P (10 µM) | Positive Control (Gabazine, 10 µM) |
| Mean Firing Rate (Hz) | 4.5 ± 0.6 | 2.1 ± 0.4 | 0.8 ± 0.2 | 15.2 ± 2.1 |
| Burst Rate (Bursts/min) | 12.3 ± 1.5 | 5.8 ± 1.1 | 2.1 ± 0.7 | 35.6 ± 4.5 |
| Network Synchrony Index | 0.78 ± 0.05 | 0.45 ± 0.06 | 0.21 ± 0.04 | 0.89 ± 0.04 |
| p < 0.05, **p < 0.01 vs. Vehicle Control |
-
Interpretation: In this hypothetical scenario, Compound P demonstrates a dose-dependent suppression of neuronal network activity, suggesting it may act as an inhibitory modulator. This justifies proceeding to Phase 2 to investigate specific inhibitory mechanisms.
Protocol 1: MEA Network Activity Assay
-
Cell Culture:
-
Plate primary rat cortical neurons or human iPSC-derived neurons onto sterile, pre-coated (e.g., Poly-D-lysine/Laminin) 48-well MEA plates at a density that forms a synaptically connected monolayer.[12][13]
-
Culture cells for at least 14 days in vitro (DIV) to allow for the development of mature, spontaneous network activity.
-
-
Baseline Recording:
-
Place the MEA plate into the recording system (e.g., Axion Maestro) maintained at 37°C and 5% CO₂.
-
Allow the culture to equilibrate for 10 minutes.
-
Record baseline spontaneous activity for 15-20 minutes. Key parameters to monitor are mean firing rate, bursting frequency, and network synchrony.[10]
-
-
Compound Application:
-
Prepare a concentration range of Compound P (e.g., 100 nM to 30 µM) in pre-warmed culture medium. Include a vehicle control (e.g., 0.1% DMSO) and a positive control.
-
Scientist's Note: If suppression is hypothesized, a GABA-A receptor antagonist like Gabazine or Bicuculline can serve as a positive control for hyperactivity. If hyperactivity is suspected, a glutamate receptor antagonist like AP5/DNQX would be an appropriate control for suppression.
-
-
Carefully add the compound solutions to the respective wells.
-
-
Post-Dosing Recording:
-
Allow the compound to incubate for 30-60 minutes.
-
Record network activity again for 15-20 minutes.
-
-
Data Analysis:
-
Use the MEA system's software (e.g., AxIS Navigator) to analyze the recordings.
-
Compare the post-dose activity parameters to the baseline recording for each well and normalize to the vehicle control.
-
Calculate statistical significance using an appropriate test (e.g., ANOVA with post-hoc tests).
-
Workflow for Electrophysiological Characterization
The following diagram illustrates the logical progression from initial screening to detailed mechanistic investigation.
Caption: A phased approach from high-throughput MEA screening to targeted patch-clamp analysis.
Phase 2: Mechanistic Dissection with Patch-Clamp Electrophysiology
Rationale: Patch-clamp is the gold-standard technique for high-resolution analysis of ion channel function and neuronal electrical properties.[14][15] Based on the MEA results (hypothetical suppression), a logical next step is to investigate whether Compound P modulates the primary inhibitory neurotransmitter system in the CNS, the GABA-A receptor.[16][17] GABA-A receptors are ligand-gated chloride channels, and positive allosteric modulators (PAMs) of these receptors enhance GABA's inhibitory effect, leading to neuronal silencing.[16][18][19]
Protocol 2: Voltage-Clamp Assay for GABA-A Receptor Modulation
This protocol is designed to determine if Compound P acts as a positive allosteric modulator (PAM) of GABA-A receptors.
-
Cell Preparation:
-
Use cultured primary neurons or a cell line (e.g., HEK293) stably expressing a common GABA-A receptor subtype (e.g., α1β2γ2).
-
-
Solutions:
-
External Solution (ACSF-like): 125 mM NaCl, 2.5 mM KCl, 1 mM MgCl₂, 2 mM CaCl₂, 1.25 mM NaH₂PO₄, 25 mM NaHCO₃, 25 mM glucose, pH 7.4, bubbled with 95% O₂/5% CO₂.[14]
-
Internal Pipette Solution: 130 mM KCl, 5 mM NaCl, 1 mM MgCl₂, 10 mM HEPES, 11 mM EGTA, pH 7.3.[14] This high chloride concentration creates an inward chloride current upon channel opening when clamped at negative potentials, which is easier to measure.
-
-
Recording Procedure:
-
Establish a whole-cell voltage-clamp configuration.[15] Hold the cell at -70 mV.
-
Obtain a stable baseline recording.
-
Using a rapid perfusion system, apply a sub-maximal concentration of GABA (e.g., EC₂₀, typically around 1 µM) for 2-3 seconds to elicit a control inward current. Repeat this application to ensure a stable response.[20][21]
-
Pre-incubate the cell with Compound P (e.g., 10 µM) for 1-2 minutes.
-
Co-apply the same EC₂₀ concentration of GABA in the presence of Compound P.
-
Self-Validation: Include a known GABA-A PAM (e.g., Diazepam, 1 µM) as a positive control to confirm the assay is working correctly.[22]
-
-
Data Analysis:
-
Measure the peak amplitude of the GABA-evoked current in the absence and presence of Compound P.
-
Calculate the potentiation as a percentage: ((I_CompoundP / I_Control) - 1) * 100.
-
Perform a dose-response analysis by testing multiple concentrations of Compound P to determine its EC₅₀ (concentration for half-maximal potentiation).
-
Hypothetical Data Summary: GABA-A Receptor Modulation
| Compound | GABA EC₂₀ Current (pA) | Current with Compound (pA) | % Potentiation |
| Vehicle | -350 ± 25 | -355 ± 28 | 1.4% |
| Compound P (10 µM) | -345 ± 30 | -980 ± 65 | 184% |
| Diazepam (1 µM) | -360 ± 22 | -1150 ± 80 | 219% |
| **p < 0.01 vs. Vehicle |
-
Interpretation: This hypothetical result shows that Compound P significantly enhances GABA-evoked currents, acting as a positive allosteric modulator, similar to Diazepam.
Hypothetical Mechanism of Action
The diagram below illustrates the proposed mechanism of Compound P as a GABA-A receptor PAM.
Caption: Compound P potentiates GABA's effect, increasing chloride influx and neuronal inhibition.
Phase 3: Characterizing Effects on Overall Neuronal Excitability
Rationale: While voltage-clamp reveals effects on specific channels, current-clamp assesses the integrated impact on a neuron's firing properties.[23][24] This is crucial for understanding how modulation of a specific current (e.g., GABA-A) translates to changes in action potential generation and overall excitability.
Protocol 3: Current-Clamp Assay for Neuronal Firing Properties
-
Preparation: Use cultured primary neurons (e.g., cortical or hippocampal). Solutions are the same as in Protocol 2.
-
Recording Procedure:
-
Establish a whole-cell current-clamp configuration.[15]
-
Measure the resting membrane potential (RMP) with zero current injection.
-
Apply a series of hyperpolarizing and depolarizing current steps (e.g., from -50 pA to +100 pA in 25 pA increments, 500 ms duration) to elicit voltage responses and action potentials.[25]
-
Record a baseline set of responses.
-
Perfuse the bath with Compound P (10 µM) for 5 minutes.
-
Apply the same series of current steps in the presence of the compound.
-
-
Data Analysis:
-
Compare the following parameters before and after compound application:
-
Resting Membrane Potential (RMP): A hyperpolarization would be consistent with potentiation of an inhibitory chloride current.
-
Input Resistance: Calculated from the voltage response to a small hyperpolarizing current step.
-
Action Potential (AP) Threshold: The voltage at which an AP is initiated.
-
AP Firing Frequency: The number of APs fired in response to a given depolarizing current step.
-
-
Hypothetical Data Summary: Current-Clamp Analysis
| Parameter | Vehicle Control | Compound P (10 µM) |
| Resting Membrane Potential (mV) | -65.4 ± 1.2 | -72.1 ± 1.5 |
| Input Resistance (MΩ) | 350 ± 25 | 280 ± 21 |
| AP Threshold (mV) | -45.2 ± 0.8 | -41.5 ± 0.9 |
| APs fired at +75 pA step | 12 ± 2 | 3 ± 1 |
| *p < 0.05, **p < 0.01 vs. Vehicle Control |
-
Interpretation: Compound P hyperpolarizes the neuron, decreases its input resistance (consistent with channel opening), and significantly reduces its ability to fire action potentials in response to a stimulus. These results strongly corroborate the findings from the voltage-clamp experiments, confirming Compound P as a potent inhibitor of neuronal excitability.
Contingency Protocols: If Initial Results Differ
The protocols above assume an inhibitory effect. However, a comprehensive characterization must be prepared for other outcomes.
-
If MEA shows hyperactivity: The primary target may be an inhibitory channel (antagonist effect) or an excitatory channel (agonist/PAM effect). Prioritize voltage-clamp studies on:
-
Voltage-Gated Sodium Channels (Naᵥ): Use a voltage-step protocol (e.g., holding at -100 mV, stepping from -80 mV to +40 mV) to assess effects on the peak current and inactivation kinetics.[26][27][28]
-
Glutamate Receptors (AMPA/NMDA): Assess potentiation of currents evoked by their respective agonists.
-
-
If MEA shows no effect: The compound may have subtle effects not apparent at the network level or may target channels not active during spontaneous firing. A baseline current-clamp study (Protocol 3) is still warranted to check for changes in intrinsic properties like RMP or input resistance.
Conclusion
This application note provides a systematic, multi-phased framework for the electrophysiological characterization of a novel pyrazole derivative, this compound. By progressing from broad network screening with MEA to detailed mechanistic analysis with patch-clamp, researchers can efficiently determine the compound's neuroactivity, identify its molecular target, and quantify its impact on neuronal function. This rigorous, evidence-based approach is essential for advancing novel compounds in the drug development pipeline for neurological disorders.
References
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- Labome. (n.d.). Patch Clamp Protocol.
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- Wikipedia. (n.d.). GABAA receptor positive allosteric modulator.
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- R Discovery. (2025). Protocol for recording and analyzing neuronal network activity ex vivo with multi-electrode arrays in mouse brain tissue.
- StatPearls - NCBI Bookshelf. (2024). GABA Receptor Positive Allosteric Modulators.
- Becker, M., et al. (2016). Characterization of GABAA receptor ligands with automated patch-clamp using human neurons derived from pluripotent stem cells. PubMed Central.
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- FujiFilm Cellular Dynamics. (n.d.). Measuring Connectivity in Human iPS Cell-derived Neurons Using Multi-electrode Array (MEA).
- AXOL Bioscience. (n.d.). Whole Cell Patch Clamp Protocol.
- Journal of Neuroscience. (1984). VOLTAGE CLAMP ANALYSIS OF SODIUM CHANNELS IN NORMAL AND SCORPION TOXIN-RESISTANT NEUROBLASTOMA CELLS.
- Olsen, R. W. (2018). Electrophysiology of ionotropic GABA receptors. PubMed Central.
- Kole, M. H. P., et al. (2019). Voltage-Gated Sodium Channels in Neocortical Pyramidal Neurons Display Cole-Moore Activation Kinetics. Frontiers in Cellular Neuroscience.
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- Sophion Bioscience. (n.d.). Ligand gated ion channels: GABAA receptor pharmacology on QPatch.
- Dumrongprechachan, V., et al. (2017). Aging-Associated Changes to Intrinsic Neuronal Excitability in the Bed Nucleus of the Stria Terminalis Is Cell Type-Dependent. Frontiers in Aging Neuroscience.
- PubMed. (1984). Voltage clamp analysis of sodium channels in normal and scorpion toxin-resistant neuroblastoma cells.
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The Potential of 2,4,5,6-Tetrahydrocyclopenta[c]pyrazol-3-ol in Neurodegenerative Disease Research: Application Notes and Protocols
For Researchers, Scientists, and Drug Development Professionals
The landscape of neurodegenerative disease research is one of urgent need and burgeoning discovery. Small molecules that can modulate pathological pathways in conditions like Alzheimer's and Parkinson's disease are of paramount interest. Within this context, the pyrazole scaffold has emerged as a promising heterocyclic structure due to its diverse biological activities.[1][2] This guide focuses on 2,4,5,6-Tetrahydrocyclopenta[c]pyrazol-3-ol , a member of the pyrazole family, as a focal point for exploring potential neuroprotective strategies. While direct research on this specific molecule is in its nascent stages, this document will synthesize data from related pyrazole derivatives to provide a comprehensive framework for its investigation.
The Scientific Rationale: Why Pyrazoles?
The pyrazole nucleus is a versatile scaffold found in numerous pharmacologically active compounds.[1][2] In the realm of neurodegeneration, pyrazole derivatives have demonstrated a range of beneficial effects, including the ability to mitigate oxidative stress, reduce neuronal cell death, and modulate key signaling pathways implicated in disease progression.[3]
Plausible Mechanisms of Neuroprotection
While the precise mechanism of this compound is yet to be fully elucidated, research on structurally similar compounds points towards several compelling possibilities:
-
N-type Calcium Channel (Cav2.2) Inhibition: A significant finding is that substituted 2,4,5,6-tetrahydrocyclopenta[c]pyrazoles have been investigated as N-type calcium channel blockers.[4] These channels are crucial for neurotransmitter release and are implicated in pain pathways.[5][6] Dysregulation of calcium homeostasis is a known factor in neuronal excitotoxicity and cell death, making Cav2.2 a promising target for neuroprotection.[7][8] By blocking these channels, this compound could potentially reduce excessive calcium influx and its downstream detrimental effects.[7][9]
-
Phosphodiesterase (PDE) Inhibition: Various pyrazole-containing compounds have been explored as inhibitors of phosphodiesterases, enzymes that degrade cyclic adenosine monophosphate (cAMP) and cyclic guanosine monophosphate (cGMP).[10][11][12] Inhibition of PDEs, particularly PDE2 and PDE5, can enhance cyclic nucleotide signaling, which is known to be involved in learning, memory, and synaptic plasticity.[10][12][13][14] This mechanism is particularly relevant for Alzheimer's disease, where cognitive decline is a primary symptom.[10][12][13]
-
Anti-inflammatory and Antioxidant Effects: Pyrazole derivatives have been shown to possess anti-inflammatory and antioxidant properties.[1][3] Chronic neuroinflammation and oxidative stress are key pathological features of many neurodegenerative diseases.[3] By scavenging reactive oxygen species (ROS) and modulating inflammatory pathways, these compounds may help to create a more favorable environment for neuronal survival.
Below is a diagram illustrating a plausible signaling pathway for the neuroprotective effects of this compound, focusing on N-type calcium channel inhibition.
Caption: Plausible mechanism via N-type calcium channel blockade.
Synthesis of Pyrazole Derivatives
The synthesis of pyrazole scaffolds is well-established in medicinal chemistry. A common and effective method is the cyclocondensation of a 1,3-dicarbonyl compound or its equivalent with a hydrazine derivative.[15][16] For this compound, a plausible synthetic route would involve the reaction of a cyclopentanone derivative with a suitable hydrazine.[17]
Generalized Synthetic Protocol
The following is a generalized protocol for the synthesis of pyrazole derivatives, which can be adapted for the specific synthesis of this compound.
-
Step 1: Formation of the 1,3-dicarbonyl equivalent. This may involve the Claisen condensation of a cyclopentanone derivative with an appropriate ester.
-
Step 2: Cyclocondensation with hydrazine. The resulting 1,3-dicarbonyl compound is then reacted with hydrazine hydrate or a substituted hydrazine in a suitable solvent such as ethanol or acetic acid.[18]
-
Step 3: Reaction work-up and purification. The reaction mixture is typically cooled to allow for the precipitation of the pyrazole product. The crude product is then collected by filtration, washed, and purified by recrystallization or column chromatography.
Application Notes and Protocols
The following protocols provide a framework for evaluating the neuroprotective potential of this compound in both in vitro and in vivo models of neurodegeneration.
Experimental Workflow
The following diagram outlines a typical experimental workflow for screening and validating a novel neuroprotective compound.
Caption: Experimental workflow for neuroprotective compound evaluation.
In Vitro Protocol: Neuroprotection in a 6-OHDA-induced Model of Parkinson's Disease
This protocol utilizes the human neuroblastoma cell line SH-SY5Y, a widely used model for studying dopaminergic neuron-like cells.[19] The neurotoxin 6-hydroxydopamine (6-OHDA) is used to induce oxidative stress and apoptosis, mimicking aspects of Parkinson's disease pathology.[20][21][22][23]
Materials:
-
SH-SY5Y human neuroblastoma cells
-
Dulbecco's Modified Eagle Medium (DMEM) supplemented with 10% fetal bovine serum (FBS) and 1% penicillin/streptomycin
-
This compound (dissolved in DMSO)
-
6-hydroxydopamine (6-OHDA)
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide)
-
96-well plates
Procedure:
-
Cell Culture and Differentiation (Optional but Recommended):
-
Compound Pre-treatment:
-
Seed the SH-SY5Y cells in 96-well plates at a density of 1 x 104 cells/well and allow them to adhere overnight.
-
Pre-treat the cells with various concentrations of this compound (e.g., 0.1, 1, 10, 25, 50 µM) for 2 hours. Include a vehicle control (DMSO).
-
-
Induction of Neurotoxicity:
-
Assessment of Cell Viability (MTT Assay):
-
Remove the culture medium and add 100 µL of fresh medium containing 0.5 mg/mL MTT to each well.
-
Incubate for 4 hours at 37°C.
-
Remove the MTT solution and add 100 µL of DMSO to each well to dissolve the formazan crystals.
-
Measure the absorbance at 570 nm using a microplate reader.
-
Calculate cell viability as a percentage of the control (untreated) cells.
-
Expected Outcome: A successful neuroprotective compound will show a dose-dependent increase in cell viability in the presence of 6-OHDA compared to the 6-OHDA-only treated group.
In Vivo Protocol: MPTP Mouse Model of Parkinson's Disease
The 1-methyl-4-phenyl-1,2,3,6-tetrahydropyridine (MPTP) mouse model is a well-established preclinical model that recapitulates some of the key features of Parkinson's disease, including the loss of dopaminergic neurons in the substantia nigra.[26][27][28][29]
Materials:
-
C57BL/6 mice (male, 8-10 weeks old)
-
This compound
-
MPTP hydrochloride
-
Saline solution
-
Apparatus for behavioral testing (e.g., Rotarod, Open Field)
Procedure:
-
Animal Acclimatization and Grouping:
-
Acclimatize the mice to the housing conditions for at least one week.
-
Divide the mice into four groups: (1) Vehicle control, (2) MPTP only, (3) MPTP + this compound, and (4) Compound only.
-
-
Compound Administration:
-
Administer this compound (dose to be determined by pharmacokinetic studies) or vehicle to the respective groups via an appropriate route (e.g., intraperitoneal injection, oral gavage) for a pre-determined period (e.g., 7-14 days) before MPTP administration.[30]
-
-
MPTP Induction:
-
On the day of induction, administer MPTP (e.g., 20 mg/kg, intraperitoneally) four times at 2-hour intervals.[28] The vehicle control group receives saline injections.
-
-
Post-MPTP Treatment and Behavioral Testing:
-
Continue the administration of the compound or vehicle for a specified period (e.g., 7-21 days) after MPTP induction.
-
Perform behavioral tests such as the Rotarod test to assess motor coordination and the Open Field test for locomotor activity at selected time points post-MPTP.
-
-
Histological and Biochemical Analysis:
-
At the end of the experiment, euthanize the mice and perfuse with saline followed by 4% paraformaldehyde.
-
Collect the brains and process them for immunohistochemical analysis of tyrosine hydroxylase (TH)-positive neurons in the substantia nigra and striatum to quantify dopaminergic neuron loss.
-
Brain tissue can also be used for biochemical analyses such as HPLC to measure dopamine levels or Western blotting for protein expression studies.
-
Expected Outcome: A neuroprotective effect would be demonstrated by an amelioration of MPTP-induced motor deficits in the behavioral tests and a significant sparing of TH-positive neurons in the substantia nigra and striatum in the compound-treated group compared to the MPTP-only group.
Summary of Potential Applications and Key Data
The following table summarizes the potential therapeutic applications of this compound based on the known activities of related pyrazole compounds.
| Potential Therapeutic Area | Plausible Mechanism of Action | Supporting Evidence from Related Compounds | Key In Vitro/In Vivo Models |
| Parkinson's Disease | N-type Calcium Channel Inhibition, Antioxidant, Anti-inflammatory | Pyrazole derivatives show protection in 6-OHDA models; Dihydropyridine calcium channel blockers reduce Parkinson's risk.[9][20][23] | SH-SY5Y cells with 6-OHDA; MPTP mouse model.[19][28] |
| Alzheimer's Disease | Phosphodiesterase (PDE) Inhibition, N-type Calcium Channel Inhibition | PDE inhibitors improve cognition in preclinical models; Calcium dysregulation is implicated in Alzheimer's pathology.[9][10][12][13] | Amyloid-beta treated neuronal cultures; Transgenic mouse models of Alzheimer's. |
| Chronic Pain | N-type Calcium Channel Inhibition | Substituted 2,4,5,6-tetrahydrocyclopenta[c]pyrazoles are active in pain models.[4] | Rat CFA pain model.[4] |
Conclusion and Future Directions
While direct experimental data on this compound is limited, the wealth of information on the neuroprotective properties of the broader pyrazole class provides a strong rationale for its investigation. The potential mechanisms of action, including N-type calcium channel blockade and PDE inhibition, offer exciting avenues for therapeutic development in neurodegenerative diseases. The protocols outlined in this guide provide a clear and scientifically grounded path for researchers to begin to unravel the therapeutic potential of this and related compounds. Future research should focus on confirming the specific molecular targets of this compound, optimizing its structure for improved efficacy and blood-brain barrier penetration, and conducting comprehensive preclinical studies to validate its therapeutic potential.
References
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Targeting N-type calcium channels in young-onset of some neurological diseases. Frontiers in Cellular Neuroscience. 2022. [Link]
-
Phosphodiesterase Inhibitors for Alzheimer's Disease: A Systematic Review of Clinical Trials and Epidemiology with a Mechanistic Rationale. Journal of Alzheimer's Disease. 2021. [Link]
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Protocol for the MPTP mouse model of Parkinson's disease. Nature Protocols. 2007. [Link]
-
6-Hydroxydopamine Induces Neurodegeneration in Terminally Differentiated SH-SY5Y Neuroblastoma Cells via Enrichment of the Nucleosomal Degradation Pathway: a Global Proteomics Approach. Molecular Neurobiology. 2022. [Link]
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Synthesis of novel pyrazole derivatives and neuroprotective effect investigation. Journal of Enzyme Inhibition and Medicinal Chemistry. 2023. [Link]
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Discovery and SAR of a novel series of 2,4,5,6-tetrahydrocyclopenta[c]pyrazoles as N-type calcium channel inhibitors. Bioorganic & Medicinal Chemistry Letters. 2006. [Link]
-
Astragaloside IV Protects 6-Hydroxydopamine-Induced SH-SY5Y Cell Model of Parkinson's Disease via Activating the JAK2/STAT3 Pathway. Frontiers in Pharmacology. 2021. [Link]
-
Synthesis and Evaluation of Novel Pyrazole Ethandiamide Compounds as Inhibitors of Human THP-1 Monocytic Cell Neurotoxicity. Molecules. 2021. [Link]
-
Protocol for the MPTP mouse model of Parkinson's disease. ResearchGate. 2007. [Link]
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N-type calcium channel. Wikipedia. [Link]
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Protective effects of phosphodiesterase 2 inhibitor against Aβ1-42 induced neuronal toxicity. Behavioural Brain Research. 2022. [Link]
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Calcium channel blocking as a therapeutic strategy for Alzheimer's disease: the case for isradipine. Journal of Neural Transmission. 2015. [Link]
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Protocol for the MPTP mouse model of Parkinson's disease. Nature Protocols. 2007. [Link]
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Synthesis and Evaluation of Novel Pyrazole Ethandiamide Compounds as Inhibitors of Human THP-1 Monocytic Cell Neurotoxicity. International Journal of Innovative Research in Science, Engineering and Technology. 2021. [Link]
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Could an Inhibitor of Phosphodiesterase Activity be a Treatment for Alzheimer's? BellBrook Labs. 2019. [Link]
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Novel Phosphodiesterase Inhibitors for Cognitive Improvement in Alzheimer's Disease. Journal of Medicinal Chemistry. 2018. [Link]
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What are N-type calcium channel inhibitors and how do they work? Patsnap Synapse. 2024. [Link]
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MPTP Mouse Models of Parkinson's Disease: An Update. Journal of Parkinson's Disease. 2011. [Link]
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3-(1H-pyrazole-1-yl/1H-1,2,4-triazole-1-yl)-N-propananilide Derivatives: Design, Synthesis and Neuroprotectivity Potential Against 6-OHDA Induced Neurotoxicity Model. Marmara Pharmaceutical Journal. 2023. [Link]
-
Evaluation of 6-Hydroxydopamine and Rotenone In Vitro Neurotoxicity on Differentiated SH-SY5Y Cells Using Applied Computational Statistics. International Journal of Molecular Sciences. 2021. [Link]
-
Inside the Mechanism of Action of Three Pyrazole Derivatives in Human Platelets and Endothelial Cells. International Journal of Molecular Sciences. 2023. [Link]
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Synthesis and Structure-Activity Relationships of Pyrazole-based Inhibitors of Meprin α and β. ChemMedChem. 2018. [Link]
-
Catalpol Exerts a Neuroprotective Effect in the MPTP Mouse Model of Parkinson's Disease. Frontiers in Neuroscience. 2019. [Link]
-
Phosphodiesterase inhibitors and dementia. GPnotebook. 2024. [Link]
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Current status of pyrazole and its biological activities. Journal of Pharmacy and Bioallied Sciences. 2015. [Link]
-
Concentration-response curves of 6-OHDA on SH-SY5Y neuroblastoma cell... ResearchGate. [Link]
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3-(1H-pyrazole-1-yl/1H-1,2,4-triazole-1-yl)-N-propananilide Derivatives: Design, Synthesis and Neuroprotectivity Potential Against 6-OHDA Induced Neurotoxicity Model. Marmara Pharmaceutical Journal. 2023. [Link]
-
Neuroprotective effects of blockers for T-type calcium channels. Digital Commons@Becker. 2009. [Link]
-
(2R)-4-oxo-4-[3-(trifluoromethyl)-5,6-dihydro[7][10][19]triazolo[4,3-a]pyrazin-7(8H)-yl]-1-(2,4,5-trifluorophenyl)butan-2-amine: a potent, orally active dipeptidyl peptidase IV inhibitor for the treatment of type 2 diabetes. Journal of Medicinal Chemistry. 2005. [Link]
-
Multicomponent syntheses of pyrazoles via (3 + 2)-cyclocondensation and (3 + 2)-cycloaddition key steps. Beilstein Journal of Organic Chemistry. 2018. [Link]
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SH-SY5Y Neuroblastoma Cell Line Differentiation | Protocol Preview. JoVE. 2016. [Link]
-
Recent Applications of the Multicomponent Synthesis for Bioactive Pyrazole Derivatives. Molecules. 2022. [Link]
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Synthesis and Evaluation of 2, 5-substituted Pyrazolone for Neuroprotective Potential in SH-SY5Y Human Neuroblastoma Cells. Indian Journal of Pharmaceutical Education and Research. 2025. [Link]
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Application Note: A Multi-Parametric Strategy for Evaluating the Cytotoxicity of 2,4,5,6-Tetrahydrocyclopenta[c]pyrazol-3-ol
Introduction
The compound 2,4,5,6-Tetrahydrocyclopenta[c]pyrazol-3-ol belongs to a class of pyrazole derivatives that have garnered interest in medicinal chemistry. Notably, related substituted 2,4,5,6-tetrahydrocyclopenta[c]pyrazoles have been investigated as potential N-type calcium channel (Cav2.2) blockers, a target for chronic pain therapeutics[1]. As with any compound under investigation for therapeutic potential, a thorough characterization of its cytotoxic profile is a critical step in preclinical development[2]. Cytotoxicity testing provides essential data on a compound's potential to cause cell damage or death, thereby informing its safety profile and therapeutic window[3][4].
This application note provides a detailed, multi-parametric strategy for assessing the in vitro cytotoxicity of this compound. Relying on a single assay can provide an incomplete or even misleading picture of a compound's cellular effects. For instance, a decrease in metabolic activity could indicate cell death or simply a cytostatic effect (inhibition of proliferation)[5][6]. Therefore, we present a robust, three-pronged approach that interrogates distinct cellular health markers:
-
Metabolic Viability: Assessed via the MTT assay, which measures the activity of mitochondrial dehydrogenases in living cells[7].
-
Membrane Integrity: Quantified using the Lactate Dehydrogenase (LDH) release assay, a direct marker of plasma membrane damage and necrosis[4][8][9].
-
Apoptosis Induction: Determined by measuring the activity of executioner caspases-3 and -7, key proteases in the programmed cell death pathway[10][11].
By integrating data from these orthogonal assays, researchers can build a comprehensive and mechanistically informative profile of a compound's cytotoxic potential.
Principle of the Orthogonal Assay Strategy
A successful cytotoxicity assessment distinguishes between different modes of cell death and anti-proliferative effects. Our proposed workflow combines assays that, together, provide a more complete narrative of the cellular response to this compound.
-
The MTT assay serves as a primary indicator of overall cell viability. Viable cells with active metabolism convert the water-soluble, yellow MTT tetrazolium salt into an insoluble purple formazan product[3]. The amount of formazan is directly proportional to the number of metabolically active cells.
-
The LDH assay measures cytotoxicity by quantifying the release of the cytosolic enzyme Lactate Dehydrogenase (LDH) into the culture medium upon plasma membrane rupture[8][12]. This is a hallmark of necrosis or late-stage apoptosis.
-
The Caspase-3/7 assay provides specific insight into programmed cell death. Caspases-3 and -7 are key "executioner" enzymes that are activated during apoptosis[13][14]. The assay uses a proluminescent substrate containing the DEVD peptide sequence, which is cleaved by active caspase-3/7 to produce a quantifiable light signal[11].
The relationship between these assays allows for a nuanced interpretation of the compound's effects, as illustrated below.
Caption: Logical workflow for multi-parametric cytotoxicity assessment.
Materials and Reagents
-
Cell Line: A human neuroblastoma cell line (e.g., SH-SY5Y, ATCC® CRL-2266™) is recommended given the compound's potential neurological target. Alternatively, a standard immortalized cell line like HEK293 or HeLa can be used for general screening.
-
Compound: this compound.
-
General Reagents:
-
Complete cell culture medium (e.g., DMEM/F-12 supplemented with 10% Fetal Bovine Serum (FBS) and 1% Penicillin-Streptomycin).
-
Phosphate-Buffered Saline (PBS), sterile.
-
Trypsin-EDTA (0.25%).
-
Dimethyl sulfoxide (DMSO), cell culture grade.
-
Sterile, clear, flat-bottom 96-well cell culture plates.
-
Sterile, opaque-walled, flat-bottom 96-well plates (for Caspase assay).
-
-
MTT Assay Reagents:
-
LDH Assay Reagents:
-
Caspase-3/7 Assay Reagents:
-
Commercially available Caspase-Glo® 3/7 Assay System (e.g., from Promega)[11]. This is a homogeneous "add-mix-measure" reagent.
-
Experimental Protocols
General Cell Culture and Plating
-
Culture cells in T-75 flasks at 37°C in a humidified atmosphere of 5% CO₂.
-
When cells reach 80-90% confluency, wash with PBS and detach using Trypsin-EDTA.
-
Neutralize trypsin with complete medium and centrifuge the cell suspension.
-
Resuspend the cell pellet in fresh medium and perform a cell count using a hemocytometer or automated cell counter.
-
Dilute the cell suspension to the desired seeding density (e.g., 1 x 10⁵ cells/mL, to be optimized for your cell line).
-
Seed 100 µL of the cell suspension into each well of a 96-well plate (for 1 x 10⁴ cells/well). For the Caspase-3/7 assay, use an opaque-walled plate to minimize well-to-well crosstalk.
-
Incubate the plates for 24 hours to allow cells to attach and resume logarithmic growth.
Compound Preparation and Treatment
-
Prepare a 10 mM stock solution of this compound in DMSO.
-
Create a serial dilution series of the compound in cell culture medium. A typical starting range would be from 100 µM down to 0.1 µM.
-
Scientist's Note: Ensure the final concentration of DMSO in the wells does not exceed 0.5% to avoid solvent-induced cytotoxicity. Prepare a vehicle control using medium with the same final DMSO concentration as the highest compound dose.
-
After the 24-hour cell incubation, carefully remove the medium from the wells.
-
Add 100 µL of the prepared compound dilutions (or control media) to the appropriate wells. Include "untreated" (medium only) and "vehicle" (medium + DMSO) controls.
-
Incubate the plates for a desired exposure period (e.g., 24, 48, or 72 hours).
Protocol 1: MTT Metabolic Viability Assay
This protocol is based on established methodologies for assessing metabolic activity as an indicator of cell viability[3][15].
Caption: Step-by-step workflow for the MTT assay.
Procedure:
-
Following the compound incubation period, add 10 µL of 5 mg/mL MTT stock solution to each well (final concentration 0.5 mg/mL)[3].
-
Incubate the plate for 2 to 4 hours at 37°C. During this time, viable cells will reduce the yellow MTT to purple formazan crystals.
-
Expertise Note: The incubation time is critical. Insufficient time leads to a weak signal, while excessive time can cause artifacts. Visually inspect the wells for the formation of purple precipitate in the control wells.
-
Carefully aspirate the medium from the wells without disturbing the formazan crystals.
-
Add 100 µL of solubilization solution (e.g., SDS-HCl) to each well to dissolve the crystals[15].
-
Cover the plate and place it on an orbital shaker for 15 minutes to ensure complete solubilization.
-
Measure the absorbance at 570 nm using a microplate reader. A reference wavelength of 630 nm can be used to subtract background absorbance.
Protocol 2: LDH Membrane Integrity Assay
This protocol measures LDH released from damaged cells into the supernatant, a direct indicator of cytotoxicity[9].
Caption: Step-by-step workflow for the LDH release assay.
Procedure:
-
Prepare Controls: This is a self-validating step.
-
Spontaneous LDH Release: Use supernatant from vehicle-treated, intact cells.
-
Maximum LDH Release: Add 10 µL of the kit's Lysis Solution to several control wells 45 minutes before the end of the compound incubation. This lyses all cells and represents 100% cytotoxicity[16][17].
-
Background: Use medium without cells.
-
-
At the end of the compound incubation period, centrifuge the 96-well plate at 400 x g for 5 minutes to pellet any detached cells[16].
-
Carefully transfer 50-100 µL of supernatant from each well to a new, clear 96-well plate. Avoid disturbing the cell monolayer.
-
Prepare the LDH Reaction Solution according to the manufacturer's protocol[12].
-
Add 100 µL of the LDH Reaction Solution to each well containing supernatant.
-
Incubate the plate for 30 minutes at room temperature, protected from light.
-
Measure the absorbance at 490 nm using a microplate reader.
Protocol 3: Caspase-3/7 Apoptosis Assay
This homogeneous assay quantifies the activity of key executioner caspases, providing a specific measure of apoptosis[11].
Caption: Step-by-step workflow for the Caspase-3/7 Glo assay.
Procedure:
-
After the compound incubation period, remove the opaque-walled plate from the incubator and allow it to equilibrate to room temperature for 30 minutes.
-
Prepare the Caspase-Glo® 3/7 Reagent according to the manufacturer's instructions[11].
-
Add 100 µL of the prepared reagent directly to each well of the 96-well plate, resulting in cell lysis and initiation of the caspase reaction. This is an "add-mix-measure" format[11].
-
Mix the contents by placing the plate on an orbital shaker at a low speed (300-500 rpm) for 30 seconds.
-
Incubate the plate at room temperature for 1 to 2 hours, protected from light.
-
Measure the luminescence using a plate-reading luminometer.
Data Analysis and Interpretation
For each assay, first subtract the average background reading from all other readings.
-
MTT Assay:
-
% Viability = (Absorbance_Sample / Absorbance_Vehicle_Control) * 100
-
-
LDH Assay:
-
% Cytotoxicity = ((Absorbance_Sample - Absorbance_Spontaneous) / (Absorbance_Maximum - Absorbance_Spontaneous)) * 100
-
-
Caspase-3/7 Assay:
-
Fold Increase = (Luminescence_Sample / Luminescence_Vehicle_Control)
-
Plot the results as a dose-response curve (Y-axis: % Viability or % Cytotoxicity; X-axis: log[Compound Concentration]) to determine the IC₅₀ (half-maximal inhibitory concentration) or EC₅₀ (half-maximal effective concentration).
Interpreting Combined Data
Summarizing the data in a table allows for a clear, integrated interpretation of the compound's cytotoxic mechanism.
| Scenario | MTT Result (% Viability) | LDH Result (% Cytotoxicity) | Caspase-3/7 Result (Fold Increase) | Interpretation |
| 1 | ↓↓↓ | ↑↑↑ | ↑↑↑ | Potent Apoptotic Induction: The compound actively triggers programmed cell death, leading to secondary necrosis (membrane rupture) at later stages. |
| 2 | ↓↓↓ | ↑↑↑ | ~ 1.0 | Primary Necrosis: The compound causes direct damage to the cell membrane, leading to rapid cell lysis without activating the caspase cascade. |
| 3 | ↓↓↓ | ~ 0% | ~ 1.0 | Cytostatic Effect: The compound inhibits cell proliferation or metabolic function without causing cell death. Cells are alive but not dividing/metabolizing. |
| 4 | ~ 100% | ~ 0% | ~ 1.0 | No Cytotoxicity: The compound has no measurable effect on cell viability, membrane integrity, or apoptosis at the tested concentrations. |
Conclusion
The evaluation of a compound's cytotoxicity is a foundational element of drug discovery and safety assessment. By employing a multi-parametric approach that combines the MTT, LDH, and Caspase-3/7 assays, researchers can move beyond a simple "live or dead" determination. This strategy provides a more nuanced understanding of the cellular effects of this compound, distinguishing between cytostatic, necrotic, and apoptotic mechanisms. The protocols and interpretive framework provided in this application note offer a reliable and comprehensive system for generating a robust in vitro toxicology profile, enabling more informed decisions in the progression of this and other novel chemical entities.
References
-
Cell Viability Assays - Assay Guidance Manual. (2013). National Center for Biotechnology Information. [Link]
-
Provost, J. & Wallert, M. (2019). MTT Proliferation Assay Protocol. ResearchGate. [Link]
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Chan, F. K. L., Moriwaki, K., & De Rosa, M. J. (2013). A Simple Protocol for Using a LDH-Based Cytotoxicity Assay to Assess the Effects of Death and Growth Inhibition at the Same Time. PLOS ONE. [Link]
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MTT Assay Protocol for Lab Use. (n.d.). Scribd. [Link]
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LDH cytotoxicity assay. (2021). protocols.io. [Link]
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A Comprehensive Overview of the Major Categories of Cell Viability Assays. (2024). ANT Bio. [Link]
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The Overview of Cell Viability. (n.d.). CUSABIO. [Link]
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An Overview of the Current State of Cell Viability Assessment Methods Using OECD Classification. (2024). MDPI. [Link]
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EarlyTox Caspase-3/7 R110 Assay Kit. (n.d.). Molecular Devices. [Link]
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Muse® Caspase-3/7 Kit. (n.d.). Luminex Corporation. [Link]
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Safety Data Sheet. (2023). [Link]
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Advances in Cytotoxicity Testing: From In Vitro Assays to In Silico Models. (2024). MDPI. [Link]
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Safety Data Sheet. (2022). [Link]
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McCormack, K., et al. (2013). Discovery and SAR of a novel series of 2,4,5,6-tetrahydrocyclopenta[c]pyrazoles as N-type calcium channel inhibitors. Bioorganic & Medicinal Chemistry Letters. [Link]
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Pignatelli, P., et al. (2023). Inside the Mechanism of Action of Three Pyrazole Derivatives in Human Platelets and Endothelial Cells. International Journal of Molecular Sciences. [Link]
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This compound. (n.d.). Aladdin. [Link]
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An Overview of Pyrazole-Tetrazole-Based Hybrid Compounds: Synthesis Methods, Biological Activities and Energetic Properties. (2023). MDPI. [Link]
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4,5,6,7-Tetrahydroisothiazolo[5,4-c]pyridin-3-ol and related analogues of THIP. Synthesis and biological activity. (1983). Journal of Medicinal Chemistry. [Link]
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- 4. 細胞毒性 | Thermo Fisher Scientific - JP [thermofisher.com]
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- 9. LDH assay kit guide: Principles and applications | Abcam [abcam.com]
- 10. Apo-ONE® Homogeneous Caspase-3/7 Assay Protocol [promega.jp]
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- 14. stemcell.com [stemcell.com]
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Application Notes and Protocols: ADME Profiling of 2,4,5,6-Tetrahydrocyclopenta[c]pyrazol-3-ol Derivatives
<
Introduction: The Critical Role of Early ADME Assessment for Novel Pyrazole Scaffolds
The 2,4,5,6-tetrahydrocyclopenta[c]pyrazol-3-ol scaffold represents a promising heterocyclic system in modern medicinal chemistry. Its unique structural features offer opportunities for developing novel therapeutics with diverse biological activities.[1] The pyrazole nucleus is a "privileged scaffold," frequently found in approved drugs due to its metabolic stability and versatile binding capabilities.[2][3][4] However, early and comprehensive assessment of Absorption, Distribution, Metabolism, and Excretion (ADME) properties is paramount to mitigate late-stage failures and guide successful drug development.[5][6] This document provides a detailed guide for researchers, scientists, and drug development professionals on the essential in vitro ADME profiling assays for this novel class of compounds.
The application of heterocyclic compounds in drug design is a cornerstone of modern pharmaceutical development.[7] These structures allow for fine-tuning of critical drug-like properties, including solubility, lipophilicity, and metabolic stability, which are key determinants of a compound's pharmacokinetic profile.[8][9][10] For derivatives of this compound, understanding their ADME characteristics is not merely a screening step but a foundational component of a model-driven strategy to predict in vivo behavior and ensure the progression of the most promising candidates.[6]
This guide will detail the protocols for a suite of fundamental in vitro ADME assays:
-
Metabolic Stability: Assessing the susceptibility of the compounds to enzymatic degradation.
-
Cell Permeability: Determining the ability of the compounds to cross intestinal barriers.
-
Plasma Protein Binding: Quantifying the extent of binding to plasma proteins, which influences drug distribution and efficacy.
-
Cytochrome P450 (CYP) Inhibition: Evaluating the potential for drug-drug interactions.
By following these protocols, researchers can generate robust and reliable data to build a comprehensive ADME profile, enabling informed decision-making throughout the drug discovery and development pipeline.[5][11]
I. Overall ADME Profiling Workflow
A systematic approach to in vitro ADME profiling is crucial for efficiency and data quality. The following workflow illustrates the logical progression of key assays, starting from fundamental physicochemical properties and moving towards more complex biological interactions.
Caption: High-level workflow for in vitro ADME profiling.
II. Metabolic Stability Assessment
A. Rationale and Importance
Metabolic stability is a critical parameter that influences a drug's half-life and oral bioavailability. Compounds that are rapidly metabolized by liver enzymes will have a short duration of action and may not reach therapeutic concentrations. The pyrazole scaffold is generally considered to be metabolically stable, but substitutions on the ring can introduce metabolic liabilities.[3][4][12][13] Therefore, it is essential to assess the metabolic stability of each new derivative. In vitro assays using liver microsomes or hepatocytes are the gold standard for this evaluation.[14][15]
B. Experimental Protocol: Liver Microsomal Stability Assay
This protocol outlines a typical procedure for determining the in vitro metabolic stability of this compound derivatives using pooled human liver microsomes.
1. Materials and Reagents:
-
Test compounds (10 mM stock in DMSO)
-
Pooled Human Liver Microsomes (e.g., from a reputable supplier)
-
NADPH regenerating system (e.g., containing NADP+, glucose-6-phosphate, and glucose-6-phosphate dehydrogenase)
-
Phosphate buffer (0.1 M, pH 7.4)
-
Positive control compounds with known metabolic fates (e.g., Verapamil - high clearance, Warfarin - low clearance)
-
Acetonitrile with internal standard (for quenching and sample analysis)
-
96-well incubation plates and analytical plates
-
LC-MS/MS system for analysis
2. Step-by-Step Procedure:
-
Preparation of Incubation Mixture: In a 96-well plate, prepare the incubation mixture containing the test compound (final concentration 1 µM), pooled human liver microsomes (final concentration 0.5 mg/mL), and phosphate buffer.
-
Pre-incubation: Pre-incubate the plate at 37°C for 10 minutes to allow the test compound to equilibrate with the microsomes.
-
Initiation of Reaction: Initiate the metabolic reaction by adding the pre-warmed NADPH regenerating system to each well.
-
Time-Point Sampling: At designated time points (e.g., 0, 5, 15, 30, 45, and 60 minutes), quench the reaction by adding an equal volume of ice-cold acetonitrile containing an internal standard.
-
Sample Processing: Centrifuge the plate to pellet the precipitated proteins. Transfer the supernatant to a new 96-well plate for analysis.
-
LC-MS/MS Analysis: Analyze the samples using a validated LC-MS/MS method to quantify the remaining parent compound at each time point.
-
Data Analysis: Plot the natural logarithm of the percentage of remaining parent compound versus time. The slope of the linear regression line represents the elimination rate constant (k). From this, calculate the in vitro half-life (t½ = 0.693/k) and intrinsic clearance (CLint).
C. Data Presentation
| Compound ID | t½ (min) | Intrinsic Clearance (µL/min/mg protein) |
| Derivative A | > 60 | < 10 |
| Derivative B | 25 | 27.7 |
| Derivative C | 8 | 86.6 |
| Verapamil (Control) | 5 | 138.6 |
| Warfarin (Control) | > 60 | < 10 |
III. Cell Permeability Assessment (Caco-2 Assay)
A. Rationale and Importance
For orally administered drugs, the ability to permeate the intestinal epithelium is a prerequisite for absorption into the systemic circulation. The Caco-2 cell line, derived from human colon adenocarcinoma, forms a monolayer of differentiated enterocytes that mimics the intestinal barrier.[16][17] This assay is widely used to predict in vivo drug absorption and to identify whether a compound is a substrate for efflux transporters like P-glycoprotein (P-gp).[16][18]
B. Experimental Workflow: Caco-2 Permeability
Caption: Workflow for the Caco-2 cell permeability assay.
C. Experimental Protocol: Bidirectional Caco-2 Permeability Assay
This protocol determines the apparent permeability coefficient (Papp) in both the apical-to-basolateral (A-B) and basolateral-to-apical (B-A) directions.[19]
1. Materials and Reagents:
-
Caco-2 cells
-
Transwell permeable supports (e.g., 24-well format)
-
Cell culture medium and supplements
-
Transport buffer (e.g., Hanks' Balanced Salt Solution with HEPES, pH 7.4)
-
Test compounds (10 mM stock in DMSO)
-
Control compounds: Atenolol (low permeability), Propranolol (high permeability), Digoxin (P-gp substrate)
-
Lucifer Yellow for monolayer integrity check
-
LC-MS/MS system
2. Step-by-Step Procedure:
-
Cell Culture: Culture and seed Caco-2 cells on Transwell inserts and allow them to differentiate for 21-25 days.
-
Monolayer Integrity Check: Measure the transepithelial electrical resistance (TEER) of the cell monolayers. Only use monolayers with TEER values above a pre-defined threshold (e.g., >200 Ω·cm²).[16][20]
-
Assay Preparation: Wash the cell monolayers with pre-warmed transport buffer and equilibrate at 37°C.
-
A-B Permeability: Add the test compound (final concentration 10 µM) to the apical (donor) side and fresh transport buffer to the basolateral (receiver) side.
-
B-A Permeability: In a separate set of wells, add the test compound to the basolateral (donor) side and fresh buffer to the apical (receiver) side.
-
Incubation and Sampling: Incubate the plates at 37°C with gentle shaking. Take samples from the receiver compartment at specified time points (e.g., 60 and 120 minutes). Also, take a sample from the donor compartment at the beginning and end of the experiment.
-
LC-MS/MS Analysis: Quantify the concentration of the test compound in all samples using a validated LC-MS/MS method.
-
Data Calculation:
-
Calculate the Papp value for both A-B and B-A directions using the formula: Papp = (dQ/dt) / (A * C0), where dQ/dt is the rate of permeation, A is the surface area of the membrane, and C0 is the initial concentration in the donor compartment.
-
Calculate the Efflux Ratio (ER) = Papp (B-A) / Papp (A-B). An ER > 2 suggests the compound is a substrate for an efflux transporter.[17]
-
D. Data Presentation
| Compound ID | Papp (A-B) (10⁻⁶ cm/s) | Papp (B-A) (10⁻⁶ cm/s) | Efflux Ratio | Permeability Class |
| Derivative A | 15.2 | 16.1 | 1.1 | High |
| Derivative B | 3.5 | 10.8 | 3.1 | Moderate (Efflux) |
| Derivative C | 0.8 | 0.9 | 1.1 | Low |
| Propranolol | 20.5 | 21.3 | 1.0 | High |
| Atenolol | 0.5 | 0.6 | 1.2 | Low |
IV. Plasma Protein Binding (PPB)
A. Rationale and Importance
The extent to which a drug binds to plasma proteins, such as albumin and alpha-1-acid glycoprotein, is a crucial pharmacokinetic parameter. Only the unbound (free) fraction of a drug is available to distribute into tissues, interact with its target, and be cleared from the body.[21] High plasma protein binding can limit a drug's efficacy and volume of distribution. Equilibrium dialysis is considered the gold standard method for determining the unbound fraction of a drug.[8]
B. Experimental Protocol: Rapid Equilibrium Dialysis (RED) Assay
The Rapid Equilibrium Dialysis (RED) device is a high-throughput method for determining plasma protein binding.[22]
1. Materials and Reagents:
-
RED device with dialysis membrane inserts (e.g., 8 kDa MWCO)
-
Human plasma (and other species as required)
-
Phosphate buffered saline (PBS), pH 7.4
-
Test compounds (10 mM stock in DMSO)
-
Control compounds: Warfarin (high binding), Metoprolol (low binding)
-
Acetonitrile for sample processing
-
LC-MS/MS system
2. Step-by-Step Procedure:
-
Compound Spiking: Spike the test compounds into plasma to a final concentration of 1-5 µM.
-
Loading the RED Device: Add the spiked plasma to the sample chamber of the RED device inserts. Add an equal volume of PBS to the buffer chamber.
-
Equilibration: Seal the plate and incubate at 37°C on an orbital shaker for 4-6 hours to allow the system to reach equilibrium.
-
Sampling: After incubation, carefully collect aliquots from both the plasma and buffer chambers.
-
Sample Processing: Combine the plasma and buffer samples with an equal volume of the opposing matrix (buffer for the plasma sample, blank plasma for the buffer sample) to ensure matrix matching for analysis. Precipitate proteins with acetonitrile.
-
LC-MS/MS Analysis: Centrifuge the samples and analyze the supernatants by LC-MS/MS to determine the concentration of the test compound in both chambers.
-
Data Calculation: Calculate the fraction unbound (fu) as: fu = (Concentration in buffer chamber) / (Concentration in plasma chamber). The percent bound is calculated as (1 - fu) * 100.
C. Data Presentation
| Compound ID | Human Plasma % Bound | Rat Plasma % Bound |
| Derivative A | 99.2 | 98.8 |
| Derivative B | 85.5 | 82.1 |
| Derivative C | 60.1 | 55.7 |
| Warfarin (Control) | 99.5 | 99.1 |
| Metoprolol (Control) | 12.3 | 15.6 |
V. Cytochrome P450 (CYP) Inhibition
A. Rationale and Importance
Cytochrome P450 enzymes are a major family of enzymes responsible for the metabolism of most drugs.[23] Inhibition of these enzymes by a new drug candidate can lead to significant drug-drug interactions (DDIs), where the co-administration of two drugs results in altered plasma concentrations of one or both, potentially leading to toxicity or loss of efficacy.[24][25] Regulatory agencies like the FDA require the evaluation of a new drug's potential to inhibit major CYP isoforms (e.g., CYP1A2, 2C9, 2C19, 2D6, and 3A4).[26][27][28]
B. Experimental Protocol: Fluorogenic CYP Inhibition Assay
This high-throughput screening method uses specific fluorogenic substrates that are converted into fluorescent products by CYP enzymes.[23] The inhibition of the enzyme is measured by a decrease in the fluorescent signal.
1. Materials and Reagents:
-
Recombinant human CYP enzymes (e.g., CYP3A4, 2D6, 2C9, etc.)
-
Specific fluorogenic substrates for each CYP isoform
-
NADPH regenerating system
-
Potassium phosphate buffer (pH 7.4)
-
Test compounds (10 mM stock in DMSO)
-
Known CYP inhibitors as positive controls (e.g., Ketoconazole for CYP3A4)
-
96- or 384-well black plates
-
Fluorescence plate reader
2. Step-by-Step Procedure:
-
Preparation: Add the CYP enzyme, buffer, and test compound at various concentrations to the wells of a microplate.
-
Pre-incubation: Pre-incubate the mixture at 37°C.
-
Reaction Initiation: Initiate the reaction by adding a mixture of the specific fluorogenic substrate and the NADPH regenerating system.
-
Kinetic Measurement: Immediately place the plate in a fluorescence plate reader set to 37°C and measure the increase in fluorescence over time.
-
Data Analysis: Determine the rate of the reaction (slope of the fluorescence vs. time plot) for each concentration of the test compound.
-
IC50 Calculation: Plot the percent inhibition versus the logarithm of the test compound concentration. Fit the data to a four-parameter logistic equation to determine the IC50 value (the concentration of inhibitor that causes 50% inhibition of enzyme activity).
C. Data Presentation
| Compound ID | CYP3A4 IC₅₀ (µM) | CYP2D6 IC₅₀ (µM) | CYP2C9 IC₅₀ (µM) |
| Derivative A | > 50 | > 50 | 12.5 |
| Derivative B | 8.2 | > 50 | > 50 |
| Derivative C | > 50 | > 50 | > 50 |
| Ketoconazole | 0.05 | - | - |
| Quinidine | - | 0.08 | - |
| Sulfaphenazole | - | - | 0.2 |
VI. Conclusion and Future Directions
The protocols outlined in this application note provide a robust framework for the initial ADME profiling of novel this compound derivatives. The data generated from these assays are essential for establishing structure-activity relationships (SAR) and structure-property relationships (SPR), guiding medicinal chemistry efforts to optimize compounds with favorable pharmacokinetic profiles.
Compounds with high metabolic stability, good permeability, low to moderate plasma protein binding, and a low risk of CYP inhibition are ideal candidates for further development. For compounds that exhibit liabilities, such as high clearance or efflux, further studies may be warranted. These could include metabolite identification to pinpoint metabolic "soft spots" for chemical modification, or the use of specific transporter inhibitors in the Caco-2 assay to confirm the involvement of efflux pumps.[14][29]
Ultimately, integrating this in vitro ADME data into a comprehensive drug discovery program will de-risk projects, reduce attrition rates, and accelerate the delivery of safe and effective new medicines to the clinic.[5][15]
References
-
Selvita. In Vitro ADME. Available from: [Link]
-
PubMed. Methods of determining plasma and tissue binding of drugs. Pharmacokinetic consequences. Available from: [Link]
-
Charles River Laboratories. In Vitro ADME Assays and Services. Available from: [Link]
-
Creative Biolabs. Comprehensive Guide to In Vitro ADME Studies in Drug Discovery. Available from: [Link]
-
PharmaLegacy. In Vitro ADME Studies. Available from: [Link]
- Unknown Source. Caco2 assay protocol. Provided by grounding tool.
-
BioAgilytix. Protein Binding Assays. Available from: [Link]
-
JRC Big Data Analytics Platform. DB-ALM Protocol n° 142 : Permeability Assay on Caco-2 Cells. Available from: [Link]
-
AxisPharm. Cytochrome P450 (CYP) Inhibition Assay (IC50) Test. Available from: [Link]
-
BioDuro. In Vitro ADME. Available from: [Link]
-
Sygnature Discovery. Plasma Protein Binding. Available from: [Link]
-
FDA. M12 Drug Interaction Studies August 2024. Available from: [Link]
-
Creative Bioarray. Caco-2 permeability assay. Available from: [Link]
-
Visikol. How to Measure the Plasma Protein Binding Ability of Your Drug Candidate. Available from: [Link]
-
FDA. Guidance Snapshot: In Vitro Drug Interaction Studies Cytochrome P450 Enzyme. Available from: [Link]
-
Concept Life Sciences. Assays | ADMET & DMPK | Caco-2 Permeability. Available from: [Link]
-
PubMed. Synthesis, characterization, and anticancer evaluation of N- Heterocyclic entities: ADME profiling and In Silico predictions. Available from: [Link]
-
LifeNet Health LifeSciences. CYP Inhibition Assay. Available from: [Link]
-
Charles River Laboratories. Assays for CYP450 Inhibition, Induction, and Phenotyping. Available from: [Link]
-
Bienta. CYP450 inhibition assay (fluorogenic). Available from: [Link]
-
Regulations.gov. Cytochrome P450 Enzyme- and Transporter-Mediated Drug Interactions. Available from: [Link]
-
FDA. ICH M12 Drug Interaction Final Guidance – In Vitro DDI Assessments. Available from: [Link]
-
Federal Register. 4164-01-P DEPARTMENT OF HEALTH AND HUMAN SERVICES Food and Drug Administration [Docket No. FDA-2017-D-5961]. Available from: [Link]
-
PubMed Central. Discovery of selective, metabolically stable pyrazole-based FLT3 inhibitors for the treatment of acute myeloid leukemia. Available from: [Link]
-
PubMed Central. ADME/toxicity prediction and antitumor activity of novel nitrogenous heterocyclic compounds designed by computer targeting of alkylglycerone phosphate synthase. Available from: [Link]
-
PubMed. ADME/toxicity prediction and antitumor activity of novel nitrogenous heterocyclic compounds designed by computer targeting of alkylglycerone phosphate synthase. Available from: [Link]
-
ResearchGate. ADMET Prediction of synthesized Heterocyclic derivatives to treat renal cancer. Available from: [Link]
-
PubMed Central. Pyrazole: an emerging privileged scaffold in drug discovery. Available from: [Link]
-
RSC Publishing. Pyrazole-based lamellarin O analogues: synthesis, biological evaluation and structure–activity relationships. Available from: [Link]
-
RSC Medicinal Chemistry (RSC Publishing). Discovery of selective, metabolically stable pyrazole-based FLT3 inhibitors for the treatment of acute myeloid leukemia. Available from: [Link]
-
ACS Medicinal Chemistry Letters. 1,2,4-Oxadiazole-Bearing Pyrazoles as Metabolically Stable Modulators of Store-Operated Calcium Entry. Available from: [Link]
-
PubChem. 1,4,5,6-Tetrahydrocyclopenta[c]pyrazole-3-carboxylic acid | C7H8N2O2. Available from: [Link]
-
PubMed Central. Heterocycles in Medicinal Chemistry. Available from: [Link]
- Unknown Source.
Sources
- 1. Pyrazole and its Derivatives: An Excellent N-Hetrocycle with Wide Range of Biological Applications – Oriental Journal of Chemistry [orientjchem.org]
- 2. Discovery of selective, metabolically stable pyrazole-based FLT3 inhibitors for the treatment of acute myeloid leukemia - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Pyrazole: an emerging privileged scaffold in drug discovery - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Pyrazole-based lamellarin O analogues: synthesis, biological evaluation and structure–activity relationships - RSC Advances (RSC Publishing) DOI:10.1039/D3RA00972F [pubs.rsc.org]
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- 8. How to Measure the Plasma Protein Binding Ability of Your Drug Candidate [visikol.com]
- 9. ADME/toxicity prediction and antitumor activity of novel nitrogenous heterocyclic compounds designed by computer targeting of alkylglycerone phosphate synthase - PMC [pmc.ncbi.nlm.nih.gov]
- 10. ADME/toxicity prediction and antitumor activity of novel nitrogenous heterocyclic compounds designed by computer targeting of alkylglycerone phosphate synthase - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. criver.com [criver.com]
- 12. Discovery of selective, metabolically stable pyrazole-based FLT3 inhibitors for the treatment of acute myeloid leukemia - RSC Medicinal Chemistry (RSC Publishing) [pubs.rsc.org]
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- 14. In Vitro ADME Studies - PharmaLegacy | Preclinical Pharmacology CRO [pharmalegacy.com]
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- 19. Assays | ADMET & DMPK | Caco-2 Permeability [conceptlifesciences.com]
- 20. static1.1.sqspcdn.com [static1.1.sqspcdn.com]
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- 22. sygnaturediscovery.com [sygnaturediscovery.com]
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- 25. lnhlifesciences.org [lnhlifesciences.org]
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- 28. enamine.net [enamine.net]
- 29. criver.com [criver.com]
Troubleshooting & Optimization
Technical Support Center: Synthesis of 2,4,5,6-Tetrahydrocyclopenta[c]pyrazol-3-ol
Welcome to the technical support guide for the synthesis of 2,4,5,6-Tetrahydrocyclopenta[c]pyrazol-3-ol. This resource is designed for researchers, medicinal chemists, and drug development professionals. Here, we address common challenges and frequently asked questions encountered during the synthesis, purification, and characterization of this valuable heterocyclic scaffold. Our guidance is rooted in established chemical principles and practical laboratory experience to help you navigate your synthetic challenges effectively.
Frequently Asked Questions (FAQs) & Troubleshooting
Q1: What is the primary synthetic route to this compound?
The most direct and widely employed method for synthesizing this and related pyrazolone structures is the Knorr pyrazole synthesis, which involves the cyclocondensation of a β-ketoester with hydrazine.[1] In this specific case, the reaction is between ethyl 2-oxocyclopentanecarboxylate and hydrazine hydrate .
The reaction proceeds in two main steps:
-
Hydrazone Formation: The more reactive ketone carbonyl of the β-ketoester reacts with hydrazine to form a hydrazone intermediate.
-
Intramolecular Cyclization: The terminal nitrogen of the hydrazone then performs a nucleophilic attack on the ester carbonyl, leading to cyclization and elimination of ethanol to form the stable, fused pyrazolone ring system.[1]
This reaction is typically catalyzed by a small amount of acid and is favored by the formation of the stable heterocyclic product.[1]
Caption: Knorr synthesis pathway for the target compound.
Q2: My reaction yield is consistently low. What are the potential causes and how can I improve it?
Low yield is a common issue that can stem from several factors. Systematically investigating these possibilities is key to optimization.
Troubleshooting Steps:
-
Incomplete Reaction:
-
Cause: The reaction may not have reached completion due to insufficient time or temperature. While the formation of the pyrazolone ring is thermodynamically favorable, the initial condensation and cyclization steps require sufficient activation energy.[1]
-
Solution: Monitor the reaction progress using Thin Layer Chromatography (TLC), spotting the starting β-ketoester and the reaction mixture. Continue heating until the starting material is fully consumed.[1] Consider extending the reflux time or moderately increasing the temperature.
-
-
Competing Side Reactions:
-
Cause: A known side reaction in the condensation of ethyl 2-oxocyclopentanecarboxylate with hydrazine is the formation of an enamine derivative.[2][3] This occurs when a second molecule of the β-ketoester reacts with the initial product or an intermediate. One study reported the pyrazolone as the major product (85% yield) with the enamine as a minor byproduct (14% yield).[2][3]
-
Solution: Carefully control the stoichiometry. Using a slight excess of hydrazine hydrate (e.g., 1.2 to 2 equivalents) can help ensure the β-ketoester is consumed in the desired pathway.[4] Adding the β-ketoester slowly to the hydrazine solution may also minimize side reactions.
-
-
Sub-optimal Reaction Conditions:
-
Cause: The choice of solvent and catalyst can significantly impact the reaction rate and selectivity.
-
Solution: While alcohols like ethanol or propanol are common, experimenting with reaction conditions can be beneficial.[1][4] The addition of a catalytic amount of a weak acid, such as glacial acetic acid, can facilitate both the hydrazone formation and the final cyclization step.[1][4]
-
Optimization Summary Table:
| Parameter | Standard Condition | Optimization Strategy | Rationale |
| Temperature | Reflux (e.g., Ethanol at ~78°C) | Increase temperature (if solvent allows) or use microwave heating. | Overcomes activation energy barrier for cyclization. Microwave irradiation can significantly shorten reaction times.[5] |
| Time | 1-4 hours | Monitor by TLC until starting material is consumed. | Ensures the reaction proceeds to completion. |
| Solvent | Ethanol, Propanol | Experiment with higher-boiling alcohols or polar aprotic solvents. | Solvent polarity can influence tautomeric equilibrium and reaction rates. |
| Catalyst | None or catalytic Acetic Acid | Add 2-5 drops of glacial acetic acid per mmol of ketoester. | Acid catalysis accelerates the condensation and dehydration steps.[1] |
| Stoichiometry | 1:1.2 (Ketoester:Hydrazine) | Increase hydrazine to 1:2 or 1:3 equivalents. | Pushes the equilibrium towards the desired product and minimizes side reactions involving the ketoester. |
Q3: I've isolated my product, but it appears impure. How should I purify this compound?
Effective purification is crucial for obtaining a high-quality final product.
Recommended Purification Methods:
-
Precipitation and Washing:
-
Protocol: Once the reaction is complete (as determined by TLC), the most straightforward method is to precipitate the product by adding cold water to the hot reaction mixture.[1]
-
Rationale: The target compound has low solubility in cold water, while the starting materials and more polar impurities may remain in the aqueous alcohol solution.
-
Procedure: Isolate the precipitated solid by vacuum filtration. Wash the filter cake thoroughly with cold water, followed by a cold non-polar solvent like hexane or diethyl ether to remove any residual starting ketoester.
-
-
Recrystallization:
-
Protocol: If the product is still impure after washing, recrystallization is the next step.
-
Solvent Selection: Ethanol, ethanol/water mixtures, or ethyl acetate are often suitable solvents. The ideal solvent should dissolve the compound when hot but have low solubility when cold.
-
Procedure: Dissolve the crude product in a minimum amount of the hot solvent. Allow the solution to cool slowly to room temperature, then place it in an ice bath to maximize crystal formation. Collect the purified crystals by vacuum filtration.
-
-
Acid-Base Extraction (for stubborn impurities):
-
Protocol: For more advanced purification, an acid-base extraction can be employed. The pyrazolol is weakly acidic and can be deprotonated.
-
Procedure: Dissolve the crude material in an organic solvent (e.g., ethyl acetate). Extract with a dilute aqueous base (e.g., 1M NaHCO₃ or Na₂CO₃) to move the deprotonated product into the aqueous layer. Wash the aqueous layer with an organic solvent to remove neutral impurities. Re-acidify the aqueous layer with a dilute acid (e.g., 1M HCl) to a pH of ~5-6, which will precipitate the purified product.[6] Filter, wash with cold water, and dry.
-
Q4: My NMR spectrum looks confusing. How do I confirm the structure and assess the purity of the final product?
Structural confirmation can be complicated by the existence of tautomers. The product, this compound, can exist in equilibrium with its keto tautomer, 1,4,5,6-Tetrahydrocyclopenta[c]pyrazol-3-one. The predominant form can depend on the solvent, temperature, and pH.[7][8][9]
Caption: Tautomeric equilibrium of the product.
Spectroscopic Characterization:
-
¹H NMR:
-
Expected Signals (Enol form): Look for a broad singlet for the OH proton (often D₂O exchangeable) and another for the NH proton. The aliphatic protons of the cyclopentane ring will appear as multiplets in the ~1.5-3.0 ppm region.
-
Expected Signals (Keto form): The key difference would be the presence of a signal for the CH₂ group at the 4-position of the pyrazole ring, which would likely be a singlet around 3.5 ppm.[8]
-
In Practice: In solution, you may observe signals for both tautomers or an averaged spectrum, depending on the rate of exchange.[7][8] Running the NMR in different solvents (e.g., CDCl₃ vs. DMSO-d₆) can shift the equilibrium and help with assignments.[9]
-
-
¹³C NMR:
-
Expected Signals: The carbonyl carbon (C=O) of the keto form typically appears around 160-170 ppm. The C-OH carbon of the enol form will be in a similar region. The other sp² carbon of the pyrazole ring will be around 130-140 ppm. Aliphatic carbons (CH₂) will resonate in the 20-40 ppm range.
-
-
FT-IR Spectroscopy:
-
A strong, broad absorption in the 3100-3400 cm⁻¹ region would indicate O-H and N-H stretching.
-
A strong absorption around 1650-1700 cm⁻¹ would be characteristic of the C=O stretch of the keto tautomer. The presence of this band provides strong evidence for the pyrazolone form.
-
Troubleshooting Workflow for Characterization:
Caption: Decision workflow for troubleshooting spectral data.
Experimental Protocol
Protocol: Synthesis of this compound
This protocol is a representative procedure based on the Knorr pyrazole synthesis.[1]
Materials:
-
Ethyl 2-oxocyclopentanecarboxylate
-
Hydrazine hydrate (~64% solution)
-
1-Propanol or Ethanol
-
Glacial Acetic Acid (optional, catalytic)
-
Deionized Water
-
Standard laboratory glassware, heating mantle, stir plate, and filtration apparatus
Procedure:
-
Reaction Setup: In a round-bottom flask equipped with a magnetic stir bar and a reflux condenser, combine ethyl 2-oxocyclopentanecarboxylate (e.g., 10 mmol, 1 equiv).
-
Solvent Addition: Add the alcohol solvent (e.g., 1-propanol, 30-40 mL).
-
Hydrazine Addition: While stirring, add hydrazine hydrate (e.g., 20 mmol, 2 equiv) to the solution. If using, add 2-3 drops of glacial acetic acid.
-
Heating: Heat the reaction mixture to reflux (approximately 97°C for 1-propanol) with vigorous stirring.
-
Monitoring: Monitor the reaction's progress by TLC (e.g., using a 3:7 mixture of ethyl acetate:hexane as the mobile phase) until the spot corresponding to the starting ketoester has disappeared (typically 2-4 hours).
-
Precipitation: Once the reaction is complete, remove the flask from the heat. While the solution is still hot, slowly add deionized water (~50-60 mL) with stirring. A white or off-white precipitate should form.
-
Isolation: Cool the mixture in an ice bath for 30 minutes to ensure complete precipitation. Collect the solid product by vacuum filtration.
-
Washing: Wash the filter cake with a generous amount of cold deionized water, followed by a small amount of cold hexane.
-
Drying: Dry the product under vacuum to obtain this compound.
References
- Joule, J. A., & Mills, K. (2010). Heterocyclic Chemistry (5th ed.). Wiley.
- Elguero, J., Claramunt, R. M., & Tautomerism in Pyrazoles. (1998). In The Chemistry of Heterocyclic Compounds: Pyrazoles (Vol. 54, pp. 87-144). John Wiley & Sons, Inc.
- BenchChem. (2025).
-
Faria, J. V., et al. (2017). Multicomponent syntheses of pyrazoles via (3 + 2)-cyclocondensation and (3 + 2)-cycloaddition key steps. Beilstein Journal of Organic Chemistry, 13, 1647–1699. [Link]
- Kumar, V., & Aggarwal, R. (2016). Synthesis of Tetrasubstituted Pyrazoles from Substituted Hydrazines and β-Keto Esters. Synfacts, 12(11), 1165.
- Abdel-Wahab, B. F., et al. (2021).
- Katritzky, A. R., & Karelson, M. (1991). Possible tautomeric forms of 1-substituted 3-hydroxy-1H-pyrazoles (1-substituted 1,2-dihydro-3H-pyrazol-3-ones). Journal of the American Chemical Society, 113(5), 1561–1565.
- Caruso, F., et al. (2021). Revisiting the Structure and Chemistry of 3(5)-Substituted Pyrazoles. Molecules, 26(11), 3237.
-
Al-Juboori, S. A. A. (2025). Synthesis of Cyclopentanone and Cyclohexanone Derivatives. AlQalam Journal of Medical and Applied Sciences, 8(2), 1064-1071. [Link]
-
Habibi, A., et al. (2016). On the Tautomerism of N-Substituted Pyrazolones: 1,2-Dihydro-3H-pyrazol-3-ones versus 1H-Pyrazol-3-ols. Molecules, 21(11), 1516. [Link]
- Pharmaguideline. (n.d.). Synthesis, Reactions and Medicinal Uses of Pyrazole. Pharmaguideline.
- Elguero, J., et al. (2015). The tautomerism of 1H-pyrazole-3(5)-(N-tert-butyl)carboxamide in the solid state and in solution. Magnetic Resonance in Chemistry, 53(11), 945-951.
-
Pyrazole (Synthesis, Reactions and Medicinal Compounds). (2020, May 20). YouTube. [Link]
-
Al-Juboori, S. A. A. (2025). Synthesis of Cyclopentanone and Cyclohexanone Derivatives. ResearchGate. [Link]
-
Organic Chemistry Portal. (n.d.). Pyrazole synthesis. [Link]
-
ChemHelp ASAP. (2021, December 16). Knorr pyrazole synthesis from a ketoester - laboratory experiment. YouTube. [Link]
- Enders, D., & Funken, N. (2015). Asymmetric synthesis of pyrazoles and pyrazolones employing the reactivity of pyrazolin-5-one derivatives.
- Steffens, T., et al. (2020). Process for the purification of 1-(4-chlorophenyl)pyrazol-3-ol. U.S.
-
Organic Chemistry Portal. (2005, September 15). Microwave Chemistry Highlights. [Link]
Sources
- 1. pdf.benchchem.com [pdf.benchchem.com]
- 2. journal.utripoli.edu.ly [journal.utripoli.edu.ly]
- 3. researchgate.net [researchgate.net]
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- 5. Microwave Chemistry: Cyclocondensation of Hydrazine Derivatives, Synthesis of Flavones and Chromones, Ring-Opening of Epoxides, Metal-Free Intramolecular Alkyne Trimerizations [organic-chemistry.org]
- 6. US10538493B2 - Process for the purification of 1-(4-chlorophenyl)pyrazol-3-ol - Google Patents [patents.google.com]
- 7. BJOC - Use of activated enol ethers in the synthesis of pyrazoles: reactions with hydrazine and a study of pyrazole tautomerism [beilstein-journals.org]
- 8. researchgate.net [researchgate.net]
- 9. On the Tautomerism of N-Substituted Pyrazolones: 1,2-Dihydro-3H-pyrazol-3-ones versus 1H-Pyrazol-3-ols [mdpi.com]
Optimizing the biological activity of 2,4,5,6-Tetrahydrocyclopenta[c]pyrazol-3-ol through structural modification
Technical Support Center: Optimizing 2,4,5,6-Tetrahydrocyclopenta[c]pyrazol-3-ol Analogs
Welcome to the technical support center for the optimization of the this compound scaffold. This guide is designed for medicinal chemists, pharmacologists, and drug development scientists actively engaged in hit-to-lead and lead optimization campaigns. The pyrazole nucleus is a well-established pharmacophore present in numerous clinically approved drugs, known for a wide spectrum of biological activities including anti-inflammatory, anticancer, and antimicrobial effects.[1][2][3] This resource provides troubleshooting advice, strategic guidance, and detailed protocols in a direct question-and-answer format to address common challenges encountered during the structural modification and biological evaluation of this promising heterocyclic system.
Part 1: Scaffold Fundamentals & Synthetic Strategy
This section addresses foundational questions regarding the synthesis and key reactive sites of the core this compound molecule.
Q1: What are the primary sites on the this compound core for initial structural modification?
Answer: The this compound scaffold (MW: 124.14 g/mol , Formula: C₆H₈N₂O) offers several strategic vectors for chemical modification to explore the structure-activity relationship (SAR).[4] The most accessible and commonly modified positions are:
-
N-4 Position: The secondary amine within the pyrazole ring is a primary site for diversification. It can be readily alkylated or arylated to introduce a wide variety of substituents, allowing for exploration of steric and electronic effects that can influence target binding.
-
C-3 Hydroxyl Group: The hydroxyl group can be converted into ethers or esters. This modification can alter the hydrogen-bonding capacity of the molecule, which is often critical for target engagement, and can also be used to modulate physicochemical properties like solubility or to create prodrugs.
-
Cyclopentane Ring: While synthetically more challenging, modification of the fused cyclopentane ring by introducing substituents or altering its saturation can probe interactions with hydrophobic pockets in a target protein.
-
C-2 Position (Tautomerization): The core exists in tautomeric forms.[2] While direct substitution at C-2 is not typical, the choice of substituent at N-4 can influence the tautomeric equilibrium and, consequently, the molecule's binding mode and overall activity profile.
Caption: Key modification sites on the core scaffold.
Q2: My initial synthesis of the core scaffold via cyclocondensation of a 1,3-dicarbonyl equivalent with hydrazine is low-yielding. What are the common pitfalls?
Answer: The classical synthesis of pyrazoles involves the cyclocondensation of a hydrazine with a 1,3-dicarbonyl compound or a synthetic equivalent.[5] Low yields in this process often stem from several key issues:
-
Regioisomer Formation: When using unsymmetrical 1,3-dicarbonyls and substituted hydrazines, a mixture of two regioisomers is often produced, complicating purification and reducing the yield of the desired product.[5]
-
Poor Reactivity of Precursors: The stability and reactivity of the 1,3-dicarbonyl precursor are critical. Some precursors, particularly dialdehydes, can be unstable.
-
Troubleshooting: Ensure the purity of your starting materials. Consider using more stable synthetic equivalents like β-amino vinyl ketones or propargylic alcohols, which can be converted in situ to the required reactive intermediates.[5]
-
-
Harsh Reaction Conditions: Traditional methods often require strongly acidic media, which can lead to side reactions and degradation of sensitive functional groups.[5]
-
Troubleshooting: Explore milder, acid-free conditions. Metal-catalyzed (e.g., Ruthenium, Copper) or photoredox-catalyzed cyclizations can offer higher yields and better functional group tolerance.[5]
-
Part 2: Troubleshooting Analog Synthesis & Physicochemical Properties
This section focuses on common problems encountered when creating a library of analogs and managing their properties for biological testing.
Q3: I am trying to introduce a library of aryl groups at the N-4 position using Buchwald-Hartwig or Ullmann coupling, but the reactions are inconsistent. What should I check?
Answer: While these are powerful reactions for N-arylation, their success with pyrazole scaffolds can be sensitive to several factors:
-
Ligand Choice: The choice of phosphine ligand is paramount. For pyrazoles, bulky, electron-rich ligands (e.g., XPhos, SPhos, DavePhos) are often required to facilitate the reductive elimination step.
-
Base Sensitivity: Pyrazoles can be sensitive to strong bases. An overly strong base (e.g., NaOtBu) can deprotonate other positions on the ring, leading to side products.
-
Troubleshooting: Screen a panel of weaker inorganic bases such as K₂CO₃, Cs₂CO₃, or K₃PO₄.
-
-
Catalyst System: While palladium is common, copper-catalyzed Ullmann-type couplings can be highly effective for N-arylpyrazoles and may offer better regioselectivity and functional group tolerance, sometimes under milder conditions.[5]
-
Substrate Purity: Ensure your starting pyrazole and aryl halide are free of impurities, especially water and coordinating nucleophiles, which can poison the catalyst.
Q4: A significant portion of my synthesized analogs exhibit poor aqueous solubility, making them difficult to screen in biological assays. What are effective strategies to address this?
Answer: Poor aqueous solubility is a major hurdle in drug discovery.[6] Several strategies, both immediate and long-term, can be employed:
-
Immediate (Formulation):
-
Co-solvents: For initial screening, using a small percentage (typically <1%) of a water-miscible organic solvent like DMSO is standard practice. However, be aware that high concentrations of DMSO can inhibit enzyme activity or affect cell health.[7]
-
Salt Formation: If your analogs contain an ionizable group (a basic nitrogen or an acidic moiety), forming a salt (e.g., hydrochloride or sodium salt) can dramatically improve solubility.[8]
-
-
Long-Term (Structural Modification):
-
Introduce Polar Groups: The most common strategy is to introduce hydrophilic groups into the molecule, such as hydroxyls, amines, or amides.[9] This approach must be balanced, as added polarity can sometimes interfere with target binding.[9]
-
Disrupt Planarity and Symmetry: Highly planar and symmetrical molecules tend to pack efficiently into a crystal lattice, leading to high melting points and poor solubility. Introducing non-planar groups (e.g., a sp³-hybridized linker) or breaking symmetry can disrupt this packing and improve solubility.[9][10]
-
Reduce Particle Size: For later-stage development, techniques like micronization can increase the surface area of the compound, which enhances the dissolution rate.[11]
-
| Strategy | Approach | Pros | Cons |
| Formulation | Use of co-solvents (e.g., DMSO) | Quick fix for initial screening | Can interfere with assay; not a long-term solution |
| Salt Formation | Significant solubility increase for ionizable compounds | Requires an ionizable functional group | |
| Structural | Introduce Polar Groups (e.g., -OH, -NH₂) | Fundamentally improves solubility | May negatively impact permeability or target affinity[6] |
| Modification | Disrupt Molecular Planarity | Improves solubility by reducing crystal lattice energy[9] | May alter conformation required for binding |
Part 3: Biological Assay & Data Interpretation
This section provides guidance on common issues encountered during the biological evaluation of your newly synthesized compounds.
Q5: I am running a high-throughput screen (HTS) for enzyme inhibition, but my results have high variability and a low Z-factor. What are the likely causes?
Answer: A robust HTS assay is critical for reliable hit identification. High variability and a poor Z-factor often point to issues with assay stability or execution.[7] Key areas to investigate are:
-
Enzyme Stability and Purity:
-
Problem: The enzyme may be unstable over the time course of the assay or may be of insufficient purity. Impure preparations can lead to the selection of compounds that inhibit contaminating enzymes.[7]
-
Troubleshooting: Confirm enzyme stability in the final assay buffer (including DMSO) for the full duration of the screen. Run a specific activity check on each new batch of enzyme to ensure consistency.[7] Including additives like BSA or low concentrations of non-ionic detergents (e.g., Triton X-100) can prevent enzyme adsorption to plates and tubing.[7]
-
-
Substrate Concentration:
-
Problem: The concentration of the substrate relative to its Michaelis-Menten constant (Kₘ) significantly impacts which types of inhibitors you will identify.[7]
-
Troubleshooting: For identifying competitive inhibitors, running the assay at a substrate concentration close to the Kₘ is optimal. High substrate concentrations (>10x Kₘ) will make it very difficult to detect competitive inhibitors.[7]
-
-
Compound Interference:
-
Problem: Compounds may interfere with the assay technology itself (e.g., fluorescence quenching/enhancement) or form aggregates that cause non-specific inhibition.
-
Troubleshooting: Run counter-screens without the enzyme to identify compounds that directly affect the detection signal. Include a detergent like Triton X-100 (e.g., 0.01%) in the assay buffer to disrupt aggregate-based inhibition.
-
Caption: Workflow for troubleshooting HTS assay variability.
Q6: How do I begin to build a Structure-Activity Relationship (SAR) model from my initial screening data?
Answer: Building an SAR model is an iterative process of converting raw activity data into actionable insights for the next round of synthesis.[12]
-
Group Data by Scaffold Position: Organize your compounds based on the point of modification (e.g., all N-4 analogs, all C-3 ethers).
-
Look for Activity Cliffs: Identify pairs or small groups of analogs where a minor structural change leads to a large change in activity. For example, if changing an N-4-phenyl to an N-4-(4-fluorophenyl) group causes a 100-fold increase in potency, this suggests a specific interaction in that region of the binding pocket.
-
Analyze Trends: Within a series, look for trends related to electronic effects (electron-donating vs. electron-withdrawing groups), steric bulk (small vs. large substituents), and lipophilicity (logP).
-
Hypothesize and Test: Based on these trends, form a hypothesis. For example: "A hydrogen bond acceptor at the para position of the N-4-aryl ring is critical for activity." Then, design and synthesize a small number of new analogs specifically to test this hypothesis (e.g., with cyano, nitro, or amide groups at that position). This targeted approach is more efficient than synthesizing large, random libraries.[13]
Example SAR Table:
| Compound | R Group (at N-4) | IC₅₀ (nM) | Comment |
| 1a | -H | 10,500 | Baseline activity |
| 1b | -Phenyl | 850 | Lipophilicity improves potency |
| 1c | -4-Fluorophenyl | 95 | Suggests favorable interaction with fluorine |
| 1d | -4-Methoxyphenyl | 450 | H-bond acceptor tolerated, but less potent than fluoro |
| 1e | -4-tert-Butylphenyl | 5,200 | Large steric bulk is detrimental |
This systematic analysis allows medicinal chemists to generate new leads with high efficacy.[1]
Appendix: Key Experimental Protocols
Protocol 1: General Procedure for N-Arylation of the Scaffold via Buchwald-Hartwig Coupling
-
Reagent Preparation: To an oven-dried reaction vial, add the this compound scaffold (1.0 eq), the desired aryl bromide (1.1 eq), cesium carbonate (Cs₂CO₃, 2.0 eq), and the palladium catalyst/ligand system (e.g., Pd₂(dba)₃, 2 mol%; XPhos, 4 mol%).
-
Reaction Setup: Seal the vial with a septum, and purge with argon or nitrogen for 10-15 minutes.
-
Solvent Addition: Add anhydrous, degassed solvent (e.g., toluene or 1,4-dioxane) via syringe.
-
Heating: Place the vial in a preheated oil bath or heating block set to 80-110 °C.
-
Monitoring: Monitor the reaction progress by TLC or LC-MS until the starting material is consumed (typically 4-24 hours).
-
Workup: Cool the reaction to room temperature. Dilute with an organic solvent like ethyl acetate and filter through a pad of celite to remove the catalyst and base.
-
Purification: Concentrate the filtrate in vacuo. Purify the resulting crude residue by flash column chromatography on silica gel to yield the desired N-arylated product.
References
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Structural Optimization and Structure–Activity Relationship of 1H-Pyrazole-4-carboxylic Acid Derivatives as DNA 6mA Demethylase ALKBH1 Inhibitors and Their Antigastric Cancer Activity. ACS Publications. Available from: [Link]
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Current status of pyrazole and its biological activities. National Center for Biotechnology Information. Available from: [Link]
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Improvement in Aqueous Solubility in Small Molecule Drug Discovery Programs by Disruption of Molecular Planarity and Symmetry. Journal of Medicinal Chemistry. ACS Publications. Available from: [Link]
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Pyrazole Scaffold: Strategies toward the Synthesis and Their Applications. ResearchGate. Available from: [Link]
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High-Throughput Mechanism of Inhibition. PubMed. Available from: [Link]
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Pyrazole Scaffold Synthesis, Functionalization, and Applications in Alzheimer's Disease and Parkinson's Disease Treatment (2011–2020). National Center for Biotechnology Information. Available from: [Link]
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High-Throughput Screening for the Discovery of Enzyme Inhibitors. Journal of Medicinal Chemistry. ACS Publications. Available from: [Link]
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Improvement in aqueous solubility achieved via small molecular changes. PubMed. Available from: [Link]
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Review on Biological Activities of Pyrazole Derivatives. Journal of Chemical Health Risks. Available from: [Link]
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Synthesis and structure–activity relationships of pyrazole-based inhibitors of meprin α and β. RSC Medicinal Chemistry. Royal Society of Chemistry. Available from: [Link]
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Considerations for the design and reporting of enzyme assays in high-throughput screening applications. ResearchGate. Available from: [Link]
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Synthesis and biological activity of some pyrazole derivatives. ResearchGate. Available from: [Link]
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Synthesis and Evaluation of 2, 5-substituted Pyrazolone for Neuroprotective Potential in SH-SY5Y Human Neuroblastoma Cells. Indian Journal of Pharmaceutical Education and Research. Available from: [Link]
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The Role of Flow Chemistry on the Synthesis of Pyrazoles, Pyrazolines and Pyrazole-Fused Scaffolds. MDPI. Available from: [Link]
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Design, synthesis, and structure-activity relationships of pyrazole derivatives as potential FabH inhibitors. PubMed. Available from: [Link]
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Synthesis and Structure-Activity Relationships of Pyrazole-based Inhibitors of Meprin α and β. SciSpace. Available from: [Link]
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Improvement in Aqueous Solubility in Small Molecule Drug Discovery Programs by Disruption of Molecular Planarity and Symmetry. ResearchGate. Available from: [Link]
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On-flow enzymatic inhibitor screening: The emerging success of liquid chromatography-based assays. Frontiers. Available from: [Link]
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Medicinal Chemistry and Chemical Biology Highlights. CHIMIA. Available from: [Link]
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Challenges and Opportunities in Enabling High-Throughput, Miniaturized High Content Screening. PubMed. Available from: [Link]
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Enhancement of the Aqueous Solubility and Permeability of Poorly Water-Soluble Drugs by Using Smart Polymeric Nanocarriers. Research Journal of Pharmacy and Technology. Available from: [Link]
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A brief structure–activity relationship (SAR) study of the active pyrazolopyrimidines. ResearchGate. Available from: [Link]
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New Generation of Hybrid Pyrazole–Tetrazole Tetrapodal Compounds: Synthesis and Biological Activities. MDPI. Available from: [Link]
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PYRAZOLE SCAFFOLDS: A PROMISING FRONTIER IN DRUG DISCOVERY. ResearchGate. Available from: [Link]
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Multicomponent syntheses of pyrazoles via (3 + 2)-cyclocondensation and (3 + 2)-cycloaddition key steps. Beilstein Journal of Organic Chemistry. Available from: [Link]
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Bioavailability Enhancement Techniques for Poorly Aqueous Soluble Drugs and Therapeutics. National Center for Biotechnology Information. Available from: [Link]
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The biological activity of new thieno[2,3-c]pyrazole compounds as anti-oxidants against toxicity of 4-nonylphenol in Clarias gariepinus. Beni-Suef University Journal of Basic and Applied Sciences. Available from: [Link]
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Recent Applications of the Multicomponent Synthesis for Bioactive Pyrazole Derivatives. MDPI. Available from: [Link]
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Structure Activity Relationships. Drug Design Org. Available from: [Link]
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Addressing solubility issues of 2,4,5,6-Tetrahydrocyclopenta[c]pyrazol-3-ol in aqueous solutions
A Guide to Addressing Aqueous Solubility Challenges for Researchers
Prepared by: Senior Application Scientist, Formulations Division
Disclaimer: 2,4,5,6-Tetrahydrocyclopenta[c]pyrazol-3-ol is a specialized heterocyclic compound. Data on its specific physicochemical properties are not widely available in public literature. The guidance provided herein is based on established principles of formulation science and data from structurally analogous compounds, particularly pyrazolone derivatives.[1][2] All experimental plans should be preceded by a thorough literature search for the specific compound or its close analogs.
Introduction: Understanding the Core Challenge
Researchers working with this compound frequently encounter limited aqueous solubility. This issue can hinder progress in various stages of research and development, from initial in vitro assays to preclinical formulation development. Poor solubility can lead to unreliable biological data, limit achievable concentrations in stock solutions, and pose significant hurdles for developing effective delivery systems.[3]
The structure of this compound presents a classic solubility challenge. It contains a fused, rigid bicyclic core which is generally hydrophobic, and a polar pyrazol-3-ol moiety. The pyrazole ring itself is weakly basic and weakly acidic.[4] The "-ol" group suggests the potential for keto-enol tautomerism, a common feature of pyrazolones, which can significantly influence physicochemical properties like crystal packing, pKa, and ultimately, solubility.
This guide provides a structured approach to systematically diagnose and overcome solubility issues with this compound, offering troubleshooting advice, step-by-step protocols for solubility assessment, and strategies for enhancement.
Frequently Asked Questions (FAQs)
Q1: I've just received a new batch of this compound and it won't dissolve in my standard phosphate-buffered saline (PBS) at pH 7.4. What's the first thing I should do?
A1: Low solubility in neutral aqueous buffer is not unexpected for a compound with this structure. Before attempting complex formulation strategies, your first step is to perform a basic characterization to understand its fundamental properties.
-
Visual Inspection: Confirm that what you're observing is indeed poor solubility (e.g., suspended particles, cloudiness) and not a chemical reaction or degradation.
-
Solvent Screen: Test solubility in a small range of common organic solvents (e.g., DMSO, ethanol, methanol). Pyrazole and its derivatives are often more soluble in organic solvents.[5] This will help in preparing a concentrated stock solution for subsequent experiments.
-
Determine Intrinsic Solubility: The most crucial first step is to measure the intrinsic aqueous solubility (S₀) of the un-ionized form of the compound. This is typically done in an acidic buffer where the compound is fully protonated and at its least soluble state. This value serves as your baseline.
-
pH-Solubility Profile: Since the molecule has ionizable groups (the pyrazole ring), its solubility will be pH-dependent.[6] A preliminary pH-solubility profile will be highly informative.
Q2: Why is my compound's solubility pH-dependent?
A2: The pyrazole ring contains both a weakly acidic proton (on the nitrogen) and a weakly basic nitrogen atom.[2][4] The hydroxyl group at the 3-position also has an acidic proton. Therefore, the overall charge of the molecule changes with pH.
-
In acidic conditions (low pH): The basic nitrogen atom can become protonated, forming a positively charged cation.
-
In alkaline conditions (high pH): The acidic proton on the ring nitrogen or the hydroxyl group can be removed, forming a negatively charged anion.
Generally, the charged (ionized) form of a compound is significantly more soluble in water than the neutral (un-ionized) form because of favorable ion-dipole interactions with water molecules.[7] By adjusting the pH away from the isoelectric point (the pH at which the molecule has no net charge), you can dramatically increase solubility.
Q3: I'm using DMSO to make my stock solution, but the compound precipitates when I dilute it into my aqueous assay buffer. How can I prevent this?
A3: This is a common issue known as "precipitation upon dilution" and is a hallmark of kinetic solubility experiments.[8] It occurs when a compound that is soluble in a high concentration of an organic solvent (like DMSO) is rapidly introduced into an aqueous environment where its thermodynamic solubility is much lower. The organic solvent concentration is no longer sufficient to keep the compound dissolved.
Troubleshooting Steps:
-
Lower the Stock Concentration: Try using a more dilute DMSO stock solution.
-
Decrease the Final DMSO Concentration: Ensure the final percentage of DMSO in your aqueous solution is as low as possible, typically <1%, to minimize its effect on the assay and reduce the risk of precipitation.
-
Change the Dilution Method: Instead of adding the DMSO stock directly to the buffer, try adding the buffer to the DMSO stock in a stepwise manner with vigorous mixing. This can sometimes prevent localized high concentrations that trigger precipitation.
-
Consider a Different Solubilization Strategy: If simple dilution is problematic, you may need to employ one of the enhancement strategies outlined in Section 4.0, such as using co-solvents or cyclodextrins in your final aqueous medium.
Troubleshooting Guides & Experimental Protocols
Guide 1: Initial Solubility Assessment
Objective: To determine the baseline solubility of your compound and understand its pH-dependency. This involves measuring both kinetic and thermodynamic solubility.
Conceptual Framework:
-
Kinetic Solubility: Measures the concentration of a compound that remains in solution after being rapidly diluted from a high-concentration organic stock (e.g., DMSO) into an aqueous buffer. It's a non-equilibrium measurement often used in early discovery for high-throughput screening.[8][9]
-
Thermodynamic Solubility: Represents the true equilibrium solubility of a compound. It is determined by adding an excess of the solid compound to a solvent and allowing it to equilibrate over a longer period (e.g., 24 hours).[3][10] This is the gold standard for solubility measurement.
Protocol 3.1.1: Thermodynamic "Shake-Flask" Solubility Assay [10]
-
Preparation: Add an excess amount of solid this compound (e.g., 1-2 mg) to a series of vials, each containing 1 mL of a different aqueous buffer (e.g., pH 2.0, 4.0, 6.0, 7.4, 9.0).
-
Equilibration: Seal the vials and place them on a shaker or rotator at a constant temperature (e.g., 25°C or 37°C) for 24 hours to ensure equilibrium is reached.[11] The presence of undissolved solid should be visible at the end of the incubation.
-
Separation: After incubation, separate the undissolved solid from the saturated solution. This is a critical step. Use either centrifugation at high speed followed by careful removal of the supernatant, or filtration through a low-binding filter (e.g., 0.22 µm PVDF).
-
Quantification: Accurately dilute an aliquot of the clear supernatant with a suitable mobile phase or solvent. Analyze the concentration of the dissolved compound using a validated analytical method, such as HPLC-UV or LC-MS/MS.[3][12]
-
Data Analysis: Plot the measured solubility (in µg/mL or µM) against the pH of the buffer to generate a pH-solubility profile.
Data Interpretation Table:
| pH of Buffer | Observed Solubility (µg/mL) | Physical State | Interpretation |
| 2.0 | Low | Suspension | Likely near the intrinsic solubility (S₀) of the neutral form. |
| 4.0 | Moderate | Slight Suspension | Solubility increasing as the compound starts to ionize. |
| 7.4 | Low | Suspension | Near the pKa of one of the functional groups, where the neutral form dominates. |
| 9.0 | High | Clear Solution | Solubility increases significantly due to the formation of the more soluble anionic species. |
Guide 2: Systematic Approach to Solubility Enhancement
If the intrinsic and pH-adjusted solubility are still insufficient for your experimental needs, a systematic approach to formulation is required. The following strategies are presented in order of increasing complexity.
Strategy 1: Co-solvents
Mechanism: Co-solvents are water-miscible organic solvents that, when added to water, reduce the overall polarity of the solvent system.[13] This makes the aqueous environment more favorable for dissolving non-polar or poorly soluble compounds by reducing the energy required to create a cavity in the solvent for the solute molecule.[14]
Common Co-solvents:
-
Ethanol
-
Propylene Glycol (PG)
-
Polyethylene Glycol 400 (PEG 400)
-
Glycerin
Protocol 3.2.1: Co-solvent Screening
-
Prepare Co-solvent Blends: Create a series of aqueous solutions containing increasing percentages of a co-solvent (e.g., 5%, 10%, 20%, 40% v/v PEG 400 in pH 7.4 PBS).
-
Determine Solubility: Using the shake-flask method (Protocol 3.1.1), determine the thermodynamic solubility of your compound in each co-solvent blend.
-
Evaluate: Plot solubility versus co-solvent concentration. Select the lowest concentration of co-solvent that provides the required solubility while ensuring compatibility with your downstream experiment (high concentrations of organic solvents can be toxic to cells or interfere with assays).
Strategy 2: Surfactants
Mechanism: Surfactants are amphiphilic molecules that, above a certain concentration called the Critical Micelle Concentration (CMC), self-assemble into spherical structures called micelles.[15] These micelles have a hydrophobic core and a hydrophilic shell. Poorly soluble compounds can partition into the hydrophobic core, effectively being "solubilized" within the aqueous phase.[16][17]
Common Surfactants:
-
Polysorbate 80 (Tween® 80)
-
Polysorbate 20 (Tween® 20)
-
Sodium Lauryl Sulfate (SLS) - Note: Ionic, may interact with charged compounds.
-
Cremophor® EL
Strategy 3: Cyclodextrins
Mechanism: Cyclodextrins are cyclic oligosaccharides shaped like a truncated cone with a hydrophilic exterior and a hydrophobic interior cavity.[18] Poorly soluble "guest" molecules can fit into this hydrophobic cavity, forming a water-soluble "inclusion complex".[19][20] This effectively shields the hydrophobic drug from the aqueous environment, increasing its apparent solubility.[21]
Common Cyclodextrins:
-
Hydroxypropyl-β-cyclodextrin (HP-β-CD) - Widely used due to its high aqueous solubility and low toxicity.
-
Sulfobutylether-β-cyclodextrin (SBE-β-CD)
-
β-cyclodextrin (β-CD) - Lower aqueous solubility than its derivatives.[22]
Protocol 3.2.2: Cyclodextrin Complexation & Phase Solubility Study
-
Prepare Cyclodextrin Solutions: Create a series of aqueous solutions with increasing concentrations of HP-β-CD (e.g., 0, 1, 2, 5, 10% w/v).
-
Determine Solubility: Add an excess of your compound to each solution and determine the solubility using the shake-flask method (Protocol 3.1.1).
-
Analyze Data: Plot the concentration of the dissolved drug against the concentration of HP-β-CD. The shape of the resulting phase solubility diagram indicates the stoichiometry and stability of the complex formed. A linear (Aₗ-type) plot is most common and indicates the formation of a 1:1 soluble complex.
Summary and Recommendations
Addressing the solubility of this compound requires a systematic, data-driven approach.
-
Characterize First: Always begin by measuring the thermodynamic solubility across a range of pH values to understand the compound's intrinsic properties. This is the most critical dataset for guiding your strategy.
-
Start Simple: Attempt pH modification first. If your desired concentration can be achieved by moving to a more acidic or basic pH without compromising your experimental system, this is the simplest solution.
-
Formulate Methodically: If pH adjustment is insufficient, explore formulation excipients in a logical order: co-solvents, then cyclodextrins, then surfactants. The choice will depend on the degree of solubility enhancement required and the constraints of your application (e.g., cell toxicity, route of administration).
-
Validate Your Formulation: Once a suitable formulation is identified, ensure it does not interfere with your assay. Run appropriate vehicle controls in all experiments.
By following this structured guide, researchers can efficiently overcome the solubility challenges posed by this compound, leading to more reliable data and accelerated research outcomes.
References
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Evotec. Thermodynamic Solubility Assay. [Link]
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BioDuro. ADME Solubility Assay. [Link]
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Singhvi, G., et al. (2012). Design of a Modified Kinetic Solubility Determination Method at Laboratory Level for Early Drug Discovery. Asian Journal of Chemistry, 24(12), 5631-5635. [Link]
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Abebe, A., et al. (2025). Application of cosolvency and cocrystallization approach to enhance acyclovir solubility. Future Journal of Pharmaceutical Sciences, 11(1). [Link]
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Fuguet, E., et al. (2021). Ionizable Drug Self-Associations and the Solubility Dependence on pH: Detection of Aggregates in Saturated Solutions Using Mass Spectrometry (ESI-Q-TOF-MS/MS). Pharmaceutics, 13(6), 859. [Link]
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Popescu, C., et al. (2024). Cyclodextrins: Enhancing Drug Delivery, Solubility and Bioavailability for Modern Therapeutics. Pharmaceuticals, 17(5), 639. [Link]
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Khadka, P., et al. (2014). Improvement in solubility of poor water-soluble drugs by solid dispersion. Journal of Advanced Pharmaceutical Technology & Research, 5(2), 84-93. [Link]
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Lund University Publications. (2007). Methods for measurement of solubility and dissolution rate of sparingly soluble drugs. [Link]
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Parajuli, P., et al. (2015). Synthesis of Some Pyrazolone Derivatives and Evaluation of its Antibacterial and Cytotoxic Activity. Oriental Journal of Chemistry, 31(4), 2099-2106. [Link]
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Avdeef, A. (2007). Ionic Equilibria and the pH Dependence of Solubility. In Solubility and Dissolution in Drug Design (pp. 125-178). Wiley. [Link]
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Sharma, A., et al. (2013). CYCLODEXTRIN INCLUSION COMPLEX TO ENHANCE SOLUBILITY OF POORLY WATER SOLUBLE DRUGS: A REVIEW. International Journal of Pharmaceutical Sciences and Research, 4(6), 2015-2025. [Link]
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Patel, J. N., et al. (2012). Techniques to improve the solubility of poorly soluble drugs. International Journal of Pharmacy & Life Sciences, 3(8). [Link]
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Cornwell, P. (2018). A schematic diagram of the micelle (solubilization) mechanism of surfactant aided soil removal. ResearchGate. [Link]
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National Journal of Pharmaceutical Sciences. (2021). Determination of solubility by gravimetric method: A brief review. [Link]
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Al-kassas, R., et al. (2023). The Use of Cyclodextrin Inclusion Complexes to Increase the Solubility and Pharmacokinetic Profile of Albendazole. Molecules, 28(21), 7352. [Link]
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Wang, Y., et al. (2022). Mechanism of the Micellar Solubilization of Curcumin by Mixed Surfactants of SDS and Brij35 via NMR Spectroscopy. Molecules, 27(16), 5143. [Link]
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Taylor & Francis. (2022). Cosolvent – Knowledge and References. [Link]
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Patel, J. N., et al. (2022). Techniques for Improving Solubility. International Journal of Medical Science and Dental Research, 5(2), 1-10. [Link]
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Rheolution. (n.d.). Measuring the solubility of pharmaceutical compounds using NEPHEL.O. [Link]
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Sareen, S., et al. (2013). Cyclodextrin Inclusion Complexes: Novel Techniques to Improve Solubility of Poorly Soluble Drugs: A Review. International Journal of Pharmaceutical and Chemical Sciences, 2(3), 1249-1262. [Link]
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Vahčič, M., & Broo, A. (2023). Intrinsic Solubility of Ionizable Compounds from pKa Shift. ACS Omega, 8(47), 44809–44815. [Link]
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Ainurofiq, A., et al. (2021). A Review on Solubility Enhancement Methods for Poorly Water-soluble Drugs. Journal of Reports in Pharmaceutical Sciences, 10(2), 137-147. [Link]
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Li, X., et al. (2021). Pyrazolone structural motif in medicinal chemistry: Retrospect and prospect. European Journal of Medicinal Chemistry, 223, 113645. [Link]
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The Journal of Physical Chemistry B. (2010). Mechanism of the Mixed Surfactant Micelle Formation. [Link]
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ACS Omega. (2023). Intrinsic Solubility of Ionizable Compounds from pKa Shift. [Link]
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Ascendia Pharmaceutical Solutions. (2021). 5 Novel Techniques for Solubility Enhancement. [Link]
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International Journal of Pharmaceutical Sciences. (2023). Cyclodextrin-Based Inclusion Complex as a Solubility Enhancement Technique: A Comprehensive Review. [Link]
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ResearchGate. (2023). (PDF) STUDY ON THE INFLUENCE OF COSOLVENT AND SURFACTANT ON SOLUBILIZATION OF EFAVIRENZ. [Link]
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International Journal Of Novel Research And Development. (2024). A REVIEW ON PYRAZOLE AN ITS DERIVATIVE. [Link]
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wisdomlib. (n.d.). Co-solvency: Significance and symbolism. [Link]
-
University of Alberta Libraries. (n.d.). Micellar solubilization of drugs. [Link]
-
MDPI. (2024). An Overview of Pyrazole-Tetrazole-Based Hybrid Compounds: Synthesis Methods, Biological Activities and Energetic Properties. [Link]
-
NINGBO INNO PHARMCHEM CO.,LTD. (n.d.). The Versatility of Pyrazolone Derivatives in Organic Chemistry. [Link]
-
Solubility of Things. (n.d.). Pyrazole. [Link]
-
Journal of Drug Delivery and Therapeutics. (2019). Pyrazole and its Derivatives: An Excellent N-Hetrocycle with Wide Range of Biological Applications. [Link]
-
PubChem. (n.d.). Cyclopenta(C)pyrazole, 1,4,5,6-tetrahydro-3-(1H-tetrazol-5-YL)-, sodium salt (1:1). [Link]
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Technical Support Center: Purification of 2,4,5,6-Tetrahydrocyclopenta[c]pyrazol-3-ol Derivatives
Welcome to the technical support center for the purification of 2,4,5,6-tetrahydrocyclopenta[c]pyrazol-3-ol derivatives. This guide is designed for researchers, scientists, and drug development professionals, providing in-depth troubleshooting advice and frequently asked questions (FAQs) to overcome common challenges encountered during the purification of this important class of heterocyclic compounds.
The pyrazole moiety is a critical pharmacophore in numerous biologically active compounds, making the efficient synthesis and purification of its derivatives a key focus in medicinal chemistry and drug development.[1][2][3] The unique structural features of this compound, including its fused ring system and the acidic proton of the pyrazol-3-ol tautomer, can present specific purification challenges.[4]
This guide provides a structured approach to troubleshooting these challenges, focusing on the principles behind each purification technique and offering practical, field-proven solutions.
Part 1: Troubleshooting Guides
This section offers step-by-step guidance to resolve specific issues you may encounter during the purification of this compound derivatives.
Column Chromatography Troubleshooting
Column chromatography is a fundamental technique for the purification of organic compounds.[5][6] However, the polar nature of the pyrazol-3-ol moiety and potential interactions with the stationary phase can lead to complications.
Issue: Poor Separation or Overlapping Peaks
-
Possible Cause 1: Inappropriate Solvent System. The polarity of the mobile phase is crucial for achieving good separation.
-
Solution: Optimize the Solvent System.
-
TLC Analysis: Use Thin Layer Chromatography (TLC) to screen a variety of solvent systems with differing polarities. A good starting point for many pyrazole derivatives is a mixture of a non-polar solvent like hexanes or dichloromethane and a polar solvent like ethyl acetate or methanol.[5][7]
-
Adjust Polarity: If your compound has a low Rf value (moves slowly), increase the polarity of the mobile phase. Conversely, if the Rf is too high (moves quickly), decrease the polarity.[7] Aim for an Rf value of around 0.2-0.4 for the desired compound to ensure good separation.[8]
-
Alternative Solvents: If adjusting the solvent ratio is not effective, consider trying a different solvent combination. For example, switching from a hexane/ethyl acetate system to a dichloromethane/methanol system can alter the selectivity of the separation.[7]
-
-
-
Possible Cause 2: Compound Interaction with Silica Gel. The acidic nature of silica gel can lead to strong interactions with the basic nitrogen atoms of the pyrazole ring, causing streaking or irreversible adsorption.[7]
-
Solution: Modify the Mobile Phase or Stationary Phase.
-
Add a Basic Modifier: To neutralize the acidic sites on the silica gel, add a small amount (0.1-1%) of a basic modifier like triethylamine or a solution of ammonia in methanol to your mobile phase.[7][9]
-
Use an Alternative Stationary Phase: For highly basic or polar compounds, consider using a different stationary phase such as neutral or basic alumina, or even reversed-phase (C18) silica gel.[7][9]
-
-
-
Possible Cause 3: Column Overloading. Loading too much crude material onto the column will result in broad peaks and poor separation.[7]
-
Solution: Reduce the Sample Load. As a general rule, the amount of crude material should be between 1-5% of the mass of the stationary phase.[7]
-
Issue: Compound is Not Eluting from the Column
-
Possible Cause: Compound is Too Polar for the Solvent System. The pyrazol-3-ol moiety can impart significant polarity to the molecule.
-
Solution: Increase Solvent Polarity. Gradually increase the polarity of the mobile phase. If you are using a hexane/ethyl acetate system, you can increase the percentage of ethyl acetate or even switch to a more polar system like dichloromethane/methanol.[7] A gradient elution, where the polarity of the mobile phase is increased over time, can be very effective for eluting highly retained compounds.[10]
-
Recrystallization Troubleshooting
Recrystallization is a powerful technique for purifying solid compounds.[11] The key is to find a solvent in which the compound is soluble at high temperatures but insoluble at low temperatures.
Issue: The Compound "Oils Out" Instead of Crystallizing
-
Possible Cause 1: Solution is Supersaturated or Cooled Too Quickly. This prevents the orderly arrangement of molecules into a crystal lattice.
-
Solution: Promote Slow Crystallization.
-
Add More Solvent: Add a small amount of hot solvent to dissolve the oil, then allow the solution to cool slowly.[7]
-
Scratch the Glass: Use a glass rod to scratch the inside of the flask at the surface of the solution to create nucleation sites for crystal growth.[7]
-
Seed Crystals: If you have a small amount of pure product, add a tiny crystal to the cooled solution to induce crystallization.[7]
-
-
-
Possible Cause 2: Presence of Impurities. Impurities can interfere with crystal formation.
-
Solution: Preliminary Purification. Perform a quick preliminary purification, such as filtering through a small plug of silica gel, to remove some of the impurities before attempting recrystallization.[7]
-
Issue: Low Recovery of Crystalline Product
-
Possible Cause 1: Using Too Much Solvent. This will keep more of your compound dissolved in the mother liquor even after cooling.
-
Possible Cause 2: Significant Solubility in Cold Solvent.
-
Solution: Use a Solvent Mixture. A two-solvent system can be effective. Dissolve your compound in a "good" solvent (in which it is very soluble) at an elevated temperature. Then, slowly add a "poor" solvent (in which it is insoluble) until the solution becomes cloudy. Gently warm the solution until it becomes clear again, and then allow it to cool slowly.[12] Common solvent mixtures for pyrazole derivatives include ethanol/water or methanol/ethyl acetate.[9][12]
-
Part 2: Frequently Asked Questions (FAQs)
Q1: My this compound derivative appears to be unstable on silica gel. What are my purification options?
A1: Silica gel instability is a known issue for some heterocyclic compounds.[8] Here’s a decision-making workflow:
A decision workflow for purifying silica-sensitive compounds.
-
Deactivating Silica Gel: You can reduce the acidity of silica gel by pre-treating it with a base like triethylamine.[8][9]
-
Alternative Stationary Phases: Consider using neutral or basic alumina, or Florisil.[8] For very polar compounds, reversed-phase chromatography on C18 silica might be a good option.[7]
-
Non-Chromatographic Methods:
-
Recrystallization: This is often the best alternative if your compound is a solid.[8] Experiment with different solvents to find the optimal conditions.
-
Acid-Base Extraction: The pyrazole ring has basic nitrogen atoms, and the pyrazol-3-ol is acidic. This allows for purification by acid-base extraction. Dissolve the crude material in an organic solvent and extract with an aqueous acid to pull the basic pyrazole into the aqueous layer. Then, basify the aqueous layer and extract with an organic solvent to recover the purified compound. The process can be reversed by extracting with an aqueous base to deprotonate the pyrazol-3-ol.[9]
-
Q2: What are some common impurities I might encounter in the synthesis of this compound derivatives?
A2: The impurities will depend on the synthetic route. Common synthetic methods for pyrazoles include the reaction of 1,3-dicarbonyl compounds with hydrazines (Knorr synthesis) or the cyclocondensation of α,β-unsaturated ketones with hydrazines.[2][13][14]
-
Unreacted Starting Materials: This is a common source of impurities. Monitor the reaction by TLC or LC-MS to ensure complete consumption of the limiting reagent.[15]
-
Side Products from Isomeric Starting Materials: If the starting 1,3-dicarbonyl compound is unsymmetrical, you can get regioisomeric pyrazole products.[16] Careful control of reaction conditions can sometimes favor one isomer.
-
Byproducts from the Reagents: For example, if using hydrazine hydrate, impurities from its decomposition or side reactions might be present.
-
Solvent and Reagent Purity: Always use reagents and solvents of appropriate purity to avoid introducing extraneous impurities.[15]
Q3: How can I purify my compound if it is a salt (e.g., a hydrochloride salt)?
A3: If your compound is a salt, direct chromatography on silica gel is often difficult.
-
Neutralization and Extraction: Neutralize the salt with a base (e.g., sodium bicarbonate or sodium carbonate solution) to get the free base form of your compound. Then, extract the free base into an organic solvent. After drying and concentrating, you can purify the free base by column chromatography or recrystallization.
-
Purification of the Salt: In some cases, you can recrystallize the salt directly. This can be an effective purification method. Alternatively, you can form a different salt to facilitate purification. For instance, reacting the crude pyrazole with an acid can lead to the crystallization of a pure acid addition salt.[17]
Q4: I have a very small amount of my compound (<50 mg). How can I effectively purify it?
A4: For small-scale purifications, you can adapt standard techniques.
-
Pipette Column Chromatography: You can create a miniature flash column using a Pasteur pipette packed with silica gel.[8] Choose a solvent system that gives your compound an Rf of around 0.2 on TLC.[8]
-
Preparative TLC (Prep-TLC): This is an excellent technique for small-scale purifications. Spot the crude material as a band on a larger TLC plate, develop the plate, and then scrape off the band corresponding to your product and extract it from the silica.
-
Recrystallization from a Small Volume: You can perform recrystallization in a small test tube or vial.
Part 3: Experimental Protocols
General Protocol for Column Chromatography
-
Select and Prepare the Solvent System: Based on TLC analysis, choose a solvent system that provides good separation. Prepare a sufficient volume of this solvent.
-
Pack the Column:
-
Plug the bottom of the column with cotton or glass wool.
-
Add a layer of sand.
-
Prepare a slurry of silica gel in the chosen solvent and pour it into the column, allowing the solvent to drain while gently tapping the column to ensure even packing.[10]
-
Add another layer of sand on top of the silica gel.[10]
-
-
Load the Sample: Dissolve the crude product in a minimal amount of the chromatography solvent. If the compound is not very soluble, use a slightly more polar solvent, but keep the volume to a minimum. Carefully apply the sample solution to the top of the silica gel.[10]
-
Elute the Column: Begin adding the solvent system to the top of the column and collect fractions.
-
Monitor the Separation: Analyze the collected fractions by TLC to identify which ones contain the pure product.
-
Isolate the Product: Combine the pure fractions and remove the solvent using a rotary evaporator.[10]
General Protocol for Recrystallization
-
Choose a Solvent: Select a solvent in which your compound is sparingly soluble at room temperature but very soluble at the solvent's boiling point.
-
Dissolve the Crude Product: Place the crude solid in an Erlenmeyer flask and add a small amount of the chosen solvent. Heat the mixture to boiling while stirring. Continue adding small portions of hot solvent until the solid just dissolves.[11]
-
Hot Filtration (if necessary): If there are insoluble impurities, perform a hot filtration to remove them.[11]
-
Crystallize: Allow the hot, clear solution to cool slowly to room temperature. Then, you can place it in an ice bath to maximize crystal formation.[11]
-
Collect the Crystals: Collect the purified crystals by vacuum filtration.
-
Wash the Crystals: Wash the crystals with a small amount of cold solvent to remove any remaining impurities.[11]
-
Dry the Crystals: Dry the crystals under vacuum to remove any residual solvent.[11]
Part 4: Data Presentation
Table 1: Common Solvents for Purification of Pyrazole Derivatives
| Purification Technique | Solvent/Solvent System | Notes |
| Column Chromatography | Hexane/Ethyl Acetate | A good starting point for many pyrazole derivatives. Adjust the ratio to optimize separation.[6] |
| Dichloromethane/Methanol | A more polar system for compounds that do not elute with hexane/ethyl acetate.[7] | |
| Mobile phase + 0.1-1% Triethylamine | For basic pyrazoles that may interact with acidic silica gel.[7][9] | |
| Recrystallization | Ethanol or Methanol | Pyrazoles are often soluble in hot alcohols and less soluble when cold.[9][12] |
| Ethanol/Water | A good two-solvent system for recrystallization.[9] | |
| Ethyl Acetate/Hexane | Another common two-solvent system. | |
| Acetone, Isopropanol | Have also been used for the crystallization of pyrazole derivatives.[17] |
Part 5: Visualization of Purification Workflow
A general workflow for the purification of pyrazole derivatives.
References
- Overcoming challenges in the purification of heterocyclic compounds - Benchchem.
- "troubleshooting guide for the synthesis of heterocyclic compounds" - Benchchem.
- Avoiding impurities in the synthesis of heterocyclic compounds - Benchchem.
- Synthesis of Pyrazole Compounds by Using Sonic
- WO2011076194A1 - Method for purifying pyrazoles - Google P
- Sustainable synthesis of pyrazoles using alcohols as the primary feedstock by an iron catalyzed tandem C-C and C-N coupling appr.
- Purification: Troubleshooting Flash Column Chromatography - Department of Chemistry : University of Rochester.
- How can I purify a pyrazole compound with a N-C-N bond without using a silica column?
- Enantioselective Separation of Chiral N1-Substituted-1H-pyrazoles: Greenness Profile Assessment and Chiral Recognition Analysis - NIH.
- Synthesis of some novel pyrazole derivatives and evaluation of their purification of chromatography in thin-layer chromatography | Request PDF - ResearchG
- How to Purify an organic compound via recrystallization or reprecipitation?
- What solvent should I use to recrystallize pyrazoline?
- Solvent and Copper Ion-Induced Synthesis of Pyridyl–Pyrazole-3-One Derivatives: Crystal Structure, Cytotoxicity - NIH.
- Pyrazole synthesis - Organic Chemistry Portal.
- Purified and recrystallized 3,5-dimethyl-1H-pyrazole. : r/chemistry - Reddit.
- A Concise Review on the Synthesis of Pyrazole Heterocycles - Hilaris Publisher.
- 1,4,5,6-Tetrahydrocyclopenta[c]pyrazol-3-ol - Sigma-Aldrich.
- Knorr pyrazole synthesis from a ketoester - labor
- Revisiting the Structure and Chemistry of 3(5)-Substituted Pyrazoles - MDPI.
- US10538493B2 - Process for the purification of 1-(4-chlorophenyl)
- Recent Advances in Synthesis and Properties of Pyrazoles - MDPI.
- REGIOSELECTIVE SYNTHESIS OF 1,3,5-TRISUBSTITUTED PYRAZOLES BY THE REACTION OF N-MONOSUBSTITUTED HYDRAZONES WITH NITROOLEFINS.
- Synthesis and Pharmacological Activities of Pyrazole Deriv
- Synthesis of 4,4′-(arylmethylene)bis(3-methyl-1-phenyl-1H-pyrazol-5-ols) and evaluation of their antioxidant and anticancer activities.
- Pyrazole and its Derivatives: An Excellent N-Hetrocycle with Wide Range of Biological Applic
- Synthesis of 3-(2-aminoethyl)
- Synthesis and Characterization of New Pyrano[2,3-c]pyrazole Derivatives as 3-Hydroxyflavone Analogues - NIH.
Sources
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- 2. Synthesis and Pharmacological Activities of Pyrazole Derivatives: A Review - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Pyrazole and its Derivatives: An Excellent N-Hetrocycle with Wide Range of Biological Applications – Oriental Journal of Chemistry [orientjchem.org]
- 4. mdpi.com [mdpi.com]
- 5. Synthesis of Pyrazole Compounds by Using Sonication Method – Oriental Journal of Chemistry [orientjchem.org]
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- 8. Purification [chem.rochester.edu]
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- 13. Pyrazole synthesis [organic-chemistry.org]
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- 16. Organic Syntheses Procedure [orgsyn.org]
- 17. WO2011076194A1 - Method for purifying pyrazoles - Google Patents [patents.google.com]
Technical Support Center: Synthesis of 2,4,5,6-Tetrahydrocyclopenta[c]pyrazol-3-ol
Welcome to the dedicated technical support guide for the synthesis of 2,4,5,6-Tetrahydrocyclopenta[c]pyrazol-3-ol. This resource is designed for researchers, medicinal chemists, and process development professionals who are working with this important heterocyclic scaffold. Pyrazole derivatives are foundational in numerous blockbuster drugs, and mastering their synthesis is crucial for efficient drug discovery and development.[1][2]
This guide moves beyond simple protocols to provide a deeper understanding of the reaction's causality. We will explore common experimental challenges, offer evidence-based troubleshooting strategies, and present optimized protocols to help you improve the yield, purity, and consistency of your synthesis.
Core Synthesis Pathway: An Overview
The most reliable and widely adopted method for constructing the pyrazole core is the Knorr pyrazole synthesis, which involves the cyclocondensation of a 1,3-dicarbonyl compound with a hydrazine derivative.[3][4] For our target molecule, this compound, the key precursors are a 2-carbalkoxycyclopentanone (a 1,3-dicarbonyl equivalent) and hydrazine hydrate.
The reaction proceeds through the initial formation of a hydrazone intermediate at one of the carbonyl positions, followed by an intramolecular cyclization and subsequent dehydration to yield the aromatic pyrazole ring.
Caption: General workflow for the synthesis of the target pyrazole.
Troubleshooting Guide & Frequently Asked Questions (FAQs)
This section addresses the most common issues encountered during the synthesis in a practical question-and-answer format.
Q1: My reaction yield is consistently low. What are the likely causes and how can I fix it?
Low yield is a multifaceted problem. Systematically investigating the following factors is the most effective troubleshooting approach.
-
Incomplete Reaction: The reaction may not be reaching completion.
-
Causality: The activation energy for the cyclization or dehydration steps may not be met under your current conditions.
-
Solution: Monitor the reaction progress diligently using Thin Layer Chromatography (TLC) or LC-MS to ensure the full consumption of the limiting reagent. If the reaction stalls, consider increasing the temperature to reflux or extending the reaction time. Microwave-assisted synthesis can also dramatically reduce reaction times and improve yields by providing efficient and uniform heating.[5]
-
-
Suboptimal Reagent Quality: The purity of your starting materials is paramount.
-
Causality: Impurities in the 2-carbalkoxycyclopentanone can lead to competing side reactions. The quality of hydrazine hydrate is also critical, as it can degrade over time. Impurities can interfere with the desired reaction pathway, leading to a complex mixture and reduced yield of the target compound.[6]
-
Solution: Use high-purity starting materials (>98%). It is advisable to use freshly opened or properly stored hydrazine hydrate. If you suspect the quality of your dicarbonyl precursor, consider purifying it by distillation or chromatography before use.
-
-
Side Reactions: The formation of byproducts is a common yield-killer.
-
Causality: The primary side reaction is often the formation of a stable pyrazoline intermediate that fails to aromatize. Additionally, if using a substituted hydrazine, the formation of regioisomers can split the yield between two different products.[7]
-
Solution: To promote aromatization from the pyrazoline intermediate, ensure an adequate catalyst (e.g., acetic acid) and sufficient heat are used.[8] In some cases, introducing a mild oxidant or simply exposing the reaction to air at elevated temperatures can facilitate the final dehydration step.[9]
-
-
Incorrect Solvent Choice: The reaction medium significantly influences reaction rates and pathways.
-
Causality: Polar protic solvents like ethanol or acetic acid are common and effective as they can facilitate proton transfer in the key steps. However, the choice of solvent can be critical, especially when dealing with less reactive substrates.[6]
-
Solution: While ethanol is a good starting point, acetic acid often serves as both the solvent and the catalyst, driving the reaction to completion. For more challenging substrates, exploring other solvents may be beneficial.
-
Troubleshooting Summary Table
| Problem | Potential Cause | Recommended Action |
| Low Yield | Incomplete reaction | Increase temperature/time; use microwave synthesis. Monitor via TLC/LC-MS.[5] |
| Poor reagent quality | Use high-purity starting materials (>98%).[6] | |
| Side product formation | Ensure sufficient acid catalyst and heat to promote aromatization.[8] | |
| Suboptimal solvent | Use ethanol or acetic acid. Acetic acid can act as both solvent and catalyst. |
Q2: I'm struggling with the final purification. The product is contaminated with persistent impurities. What are the best purification strategies?
Purification can be challenging due to the polar nature of the pyrazol-3-ol moiety.
-
Recrystallization: This is the most effective method if a suitable solvent system can be found.
-
Causality: The high polarity and hydrogen bonding capability of the pyrazolol can make it highly soluble in polar solvents but poorly soluble in nonpolar ones, sometimes making it difficult to find a single solvent for recrystallization.
-
Solution: Experiment with solvent/anti-solvent systems. A common approach is to dissolve the crude product in a minimal amount of a hot polar solvent (e.g., ethanol, isopropanol, or ethyl acetate) and then slowly add a nonpolar anti-solvent (e.g., hexanes, heptane) until turbidity is observed. Allowing this mixture to cool slowly often yields pure crystals.
-
-
Acid-Salt Crystallization: This is a highly effective, yet underutilized, technique for purifying pyrazoles.
-
Causality: The pyrazole ring is weakly basic and can be protonated by strong acids to form a salt.[2][10] These salts often have very different solubility profiles from the freebase form and can be easily crystallized, leaving neutral impurities behind in the solvent.
-
Solution: Dissolve the crude product in a suitable organic solvent (e.g., acetone, isopropanol).[11] Add an equimolar amount of an acid (e.g., phosphoric acid, oxalic acid, or HCl in ether) to precipitate the corresponding salt.[11][12] The salt can be filtered, washed with a cold solvent, and then neutralized with a base (e.g., NaHCO₃ solution) to recover the highly purified pyrazole product.
-
-
Flash Column Chromatography: This should be considered if recrystallization fails.
-
Causality: The polarity of the molecule can cause it to streak on silica gel if the eluent system is not optimized.
-
Solution: Use a polar solvent system. A gradient of ethyl acetate in hexanes is often a good starting point, potentially with the addition of a small amount of methanol (1-5%) in the mobile phase to improve the peak shape and reduce tailing.[13]
-
Caption: Decision workflow for product purification.
Q3: How do I confirm that the correct pyrazole tautomer/isomer has been formed?
For 2,4,5,6-Tetrahydrocyclopenta[c]pyrazol-3-ol , the molecule exists in tautomeric equilibrium with the pyrazolone form.
-
Causality: The proton on the nitrogen or the oxygen can readily exchange, leading to different tautomeric forms. In the solid state and in different solvents, one form may be more stable than the other.
-
Solution: Spectroscopic Analysis
-
NMR Spectroscopy: In ¹H NMR, the presence of a broad signal for the N-H or O-H proton is expected. The chemical shifts of the cyclopentane ring protons will be characteristic. In ¹³C NMR, the chemical shift of the C3 carbon will be indicative of whether it is more enol-like (~160-170 ppm) or ketone-like (>170 ppm).
-
IR Spectroscopy: Look for a broad O-H stretch (around 3200-3400 cm⁻¹) and a C=O stretch (around 1650-1700 cm⁻¹) if the pyrazolone tautomer is present. The absence of a strong C=O band would suggest the pyrazol-3-ol form is dominant.
-
Mass Spectrometry: High-Resolution Mass Spectrometry (HRMS) is essential to confirm the elemental composition and verify that the product has the correct molecular formula.[13]
-
Optimized Experimental Protocol
This protocol provides a robust starting point for the synthesis. Adjustments may be necessary based on your specific laboratory conditions and substrate scale.
Materials and Reagents:
-
Ethyl 2-oxocyclopentanecarboxylate (≥98%)
-
Hydrazine monohydrate (~64% solution in water, or anhydrous equivalent)
-
Glacial Acetic Acid
-
Ethanol
-
Deionized Water
-
Saturated Sodium Bicarbonate Solution
-
Brine
-
Anhydrous Magnesium Sulfate
-
Standard laboratory glassware and magnetic stirrer/hotplate
Step-by-Step Procedure:
-
Reaction Setup: In a round-bottom flask equipped with a reflux condenser and magnetic stir bar, combine ethyl 2-oxocyclopentanecarboxylate (1.0 eq) and glacial acetic acid (5-10 volumes).
-
Hydrazine Addition: While stirring at room temperature, add hydrazine monohydrate (1.1 eq) dropwise to the solution. The addition may be mildly exothermic.
-
Cyclocondensation: Heat the reaction mixture to reflux (typically around 110-120°C) and maintain this temperature for 4-6 hours.
-
Reaction Monitoring: Monitor the disappearance of the starting material by TLC (e.g., using a 1:1 mixture of ethyl acetate:hexanes as the eluent).
-
Work-up:
-
Once the reaction is complete, allow the mixture to cool to room temperature.
-
Carefully pour the reaction mixture into a beaker containing ice-water. A precipitate should form.
-
Stir the slurry for 30 minutes to ensure complete precipitation.
-
Collect the solid product by vacuum filtration and wash the filter cake thoroughly with cold water to remove excess acetic acid.
-
-
Purification:
-
Dry the crude solid under vacuum.
-
Recrystallize the crude product from a suitable solvent system, such as ethanol/water or ethyl acetate/hexanes, to yield the pure this compound as a solid.
-
-
Characterization: Confirm the structure and purity of the final product using ¹H NMR, ¹³C NMR, HRMS, and IR spectroscopy.
References
-
Recent Advances in the Synthesis of Pyrazole Derivatives: A Review. (2023). Molecules. [Link]
-
Multicomponent syntheses of pyrazoles via (3 + 2)-cyclocondensation and (3 + 2)-cycloaddition key steps. (2018). Beilstein Journal of Organic Chemistry. [Link]
-
Multicomponent syntheses of pyrazoles via (3 + 2)-cyclocondensation and (3 + 2)-cycloaddition key steps. (2018). National Institutes of Health. [Link]
-
Synthesis and Properties of Pyrazoles. (2022). Encyclopedia.pub. [Link]
- Process for the purification of pyrazoles. (2011).
-
Synthesis of pyrazole via cyclocondensation reaction of 1,3-dicarbonyl and arylhydrazine. (2023). ResearchGate. [Link]
-
Optimizing Pyrazole Synthesis: Methods for Efficient Production of Key Intermediates. NINGBO INNO PHARMCHEM CO.,LTD.[Link]
-
Optimization of the reaction conditions for the synthesis of the 3,5-disubstituted 1H-pyrazole 2a. (2016). ResearchGate. [Link]
-
Catalytic Atroposelective Synthesis of C–N Axially Chiral Pyrazolyl Pyrroles via De Novo Construction of a Pyrrole Ring. (2023). Organic Letters. [Link]
-
Optimization of pyrazole/1,2,4-triazole as dual EGFR/COX-2 inhibitors: Design, synthesis, anticancer potential, apoptosis induction and cell cycle analysis. (2025). PubMed. [Link]
-
A review of pyrazole an its derivative. (2021). National Journal of Pharmaceutical Sciences. [Link]
-
Synthesis and Pharmacological Activities of Pyrazole Derivatives: A Review. (2020). Molecules. [Link]
-
Optimization of pyrazole-based compounds with 1,2,4-triazole-3-thiol moiety as selective COX-2 inhibitors cardioprotective drug candidates. (2021). PubMed. [Link]
- Method for purifying pyrazoles. (2011).
-
Recent Advances in Synthesis and Properties of Pyrazoles. (2022). Molecules. [Link]
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Synthesis, Reactions and Medicinal Uses of Pyrazole. Pharmaguideline. [Link]
-
Reaction conditions, products and their yields in the reaction of aminopyrazoles 7 with aryl/heteroaryl aldehydes. (2010). ResearchGate. [Link]
-
Temperature-Controlled Divergent Synthesis of Pyrazoles and 1-Tosyl-1H-pyrazoles under Transition-Metal-Catalyst- and Oxidant-Free Conditions. (2018). National Institutes of Health. [Link]
-
Synthesis of some novel pyrazole derivatives and evaluation of their purification of chromatography in thin-layer chromatography. (2018). ResearchGate. [Link]
-
Two-Stage Synthesis of Pyrazoles from Acetophenones by Flow Chemistry. GalChimia. [Link]
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Unit 4 Pyrazole. (2018). SlideShare. [Link]
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Recent highlights in the synthesis and biological significance of pyrazole derivatives. (2021). National Institutes of Health. [Link]
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Pyrazole PDF. CUTM Courseware. [Link]
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Pyrazole Synthesis. Organic Chemistry Portal. [Link]
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Recent Applications of the Multicomponent Synthesis for Bioactive Pyrazole Derivatives. (2021). Molecules. [Link]
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Synthesis and Structure-Activity Relationships of Pyrazole-based Inhibitors of Meprin α and β. SciSpace. [Link]
-
Synthesis and Evaluation of 2, 5-substituted Pyrazolone for Neuroprotective Potential in SH-SY5Y Human Neuroblastoma Cells. (2022). Indian Journal of Pharmaceutical Education and Research. [Link]
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Synthesis of 4,4′-(arylmethylene)bis(3-methyl-1-phenyl-1H-pyrazol-5-ols) and evaluation of their antioxidant and anticancer activities. (2021). BMC Chemistry. [Link]
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Technical Support Center: Overcoming Common Side Reactions in Pyrazole Ring Formation
Welcome to the Technical Support Center for Pyrazole Synthesis. This guide is designed for researchers, medicinal chemists, and process development scientists who utilize the versatile pyrazole core in their work. Pyrazoles are a cornerstone in pharmaceutical and agrochemical development, but their synthesis is not without challenges.[1][2]
This document moves beyond standard protocols to provide in-depth, mechanism-driven troubleshooting for the common side reactions that can compromise yield, purity, and regiochemical outcomes. Here, we address the "why" behind the problems and offer field-proven solutions.
Part 1: Frequently Asked Questions (FAQs)
Q1: What is the most common method for pyrazole synthesis? A: The most prevalent and historically significant method is the condensation of a 1,3-dicarbonyl compound (or its synthetic equivalent) with a hydrazine derivative, often referred to as the Knorr pyrazole synthesis.[3][4][5] This method is valued for its reliability and the formation of a stable aromatic ring, which typically drives the reaction to completion.[3][5]
Q2: My reaction is not proceeding or giving very low yields. What are the first things to check? A: Low conversion can often be traced back to a few key factors:
-
Reagent Purity: Hydrazine derivatives can degrade over time. Ensure the purity of your hydrazine and 1,3-dicarbonyl starting materials.
-
Reaction Conditions: Classical pyrazole syntheses can require elevated temperatures and are often sensitive to pH.[2][6] Ensure your temperature is adequate and consider a catalytic amount of acid, as this is often required to facilitate the initial condensation to a hydrazone intermediate.[3][4]
-
Solvent Choice: The choice of solvent can significantly impact reaction rates and outcomes. Protic solvents like ethanol are common, but for specific regioselectivity challenges, alternatives may be necessary.[7]
Q3: Why am I getting a mixture of regioisomers? A: This is the most common challenge, especially when using an unsymmetrical 1,3-dicarbonyl and a substituted hydrazine.[7][8] The formation of two regioisomers occurs because the initial nucleophilic attack by the hydrazine can happen at either of the two different carbonyl carbons.[4][9] The regiochemical outcome is a delicate balance of steric hindrance, electronic effects of the substituents, and the reaction pH.[6][9] See the detailed troubleshooting guide below for a comprehensive solution.
Q4: How can I purify my pyrazole product from unreacted starting materials or side products? A: Purification strategies depend on the physical properties of your product and impurities.
-
Crystallization: If your pyrazole is a solid, crystallization is often the most effective method for achieving high purity.
-
Column Chromatography: This is a versatile method for separating regioisomers or other closely related impurities. A careful selection of the stationary and mobile phases is crucial.
-
Acid-Base Extraction: The pyrazole ring has a pyridine-type nitrogen that is weakly basic.[2] This allows for selective extraction into an acidic aqueous phase, leaving non-basic impurities in the organic layer. The pyrazole can then be recovered by basifying the aqueous layer and re-extracting.
Part 2: In-Depth Troubleshooting Guides
Guide 1: Controlling Regioselectivity in Reactions with Unsymmetrical 1,3-Dicarbonyls
Question: "I am synthesizing a 1,3,5-trisubstituted pyrazole from methylhydrazine and 1-phenyl-1,3-butanedione, but I'm getting a nearly 1:1 mixture of the two possible regioisomers. How can I favor the formation of a single isomer?"
This is a classic regioselectivity problem. The reaction between a monosubstituted hydrazine and a non-symmetrical 1,3-diketone can theoretically produce two different pyrazole regioisomers.[7]
The reaction proceeds through the initial formation of a hydrazone intermediate. The key to controlling regioselectivity is to influence which of the two carbonyl groups of the 1,3-dicarbonyl is attacked first by the more nucleophilic nitrogen of the substituted hydrazine. The outcome is dictated by a combination of factors:
-
Electronic Effects: The more electrophilic (electron-deficient) carbonyl carbon will react faster. Electron-withdrawing groups will activate a carbonyl, while electron-donating groups will deactivate it.
-
Steric Hindrance: The less sterically hindered carbonyl group is more accessible for nucleophilic attack.
-
Reaction pH: The pH of the medium can alter the reaction pathway. Under acidic conditions, the reaction is often under thermodynamic control, favoring the most stable product. Under neutral or basic conditions, it may be under kinetic control, favoring the product formed from the fastest initial attack.[6][9]
Protocol 1: Achieving Kinetic Regiocontrol
This protocol aims to favor the initial attack on the most electronically activated and least sterically hindered carbonyl.
-
Setup: To a round-bottom flask equipped with a reflux condenser, add the unsymmetrical 1,3-dicarbonyl (1.0 eq) and absolute ethanol (5-10 mL per mmol of dicarbonyl).
-
Reagent Addition: Add the substituted hydrazine (1.05 eq) dropwise at room temperature while stirring.
-
Reaction: Heat the mixture to reflux and monitor the reaction progress by TLC or LC-MS.
-
Workup: Once the starting material is consumed, cool the reaction to room temperature. Remove the solvent under reduced pressure. The crude product can then be purified by column chromatography or crystallization to separate the isomers.
Protocol 2: Leveraging Solvent Effects for Enhanced Selectivity
Recent studies have shown that fluorinated alcohols can significantly improve regioselectivity.[7] These solvents are thought to operate through specific hydrogen-bonding interactions that differentiate the two carbonyl groups.
-
Setup: In a sealed vial, dissolve the 1,3-dicarbonyl (1.0 eq) in 2,2,2-trifluoroethanol (TFE).
-
Reagent Addition: Add the substituted hydrazine (1.0 eq).
-
Reaction: Stir the reaction at the desired temperature (start with room temperature and increase if necessary) until completion.
-
Workup: Remove the TFE under reduced pressure and purify the resulting residue.
| Condition | Typical Solvent | Expected Outcome | Rationale |
| Kinetic Control | Ethanol, Methanol | Favors attack at the most reactive carbonyl (e.g., a ketone over an ester). | Neutral conditions allow the intrinsic reactivity of the carbonyls to dominate. |
| Thermodynamic Control | Acetic Acid, cat. H₂SO₄ in EtOH | Favors the formation of the most thermodynamically stable pyrazole isomer. | Acid catalysis allows for the potential equilibration of intermediates. |
| Enhanced Selectivity | 2,2,2-Trifluoroethanol (TFE) | Often dramatically increases the ratio of one regioisomer over the other.[7] | Specific solvent-substrate interactions alter the relative reactivity of the carbonyls. |
Guide 2: Preventing N-Alkylation vs. C-Alkylation Side Reactions
Question: "I have a pre-formed pyrazole, and I'm trying to alkylate the N1-position with an alkyl halide. However, I'm getting a mixture of N1- and N2-alkylated products, and sometimes even C4-alkylation."
Alkylation of an existing pyrazole ring is a common post-functionalization step, but it is fraught with selectivity issues.[1][10]
An N-unsubstituted pyrazole is acidic and can be deprotonated by a base to form a pyrazolate anion. This anion is an ambident nucleophile, with electron density on both nitrogen atoms and, to a lesser extent, on the C4 carbon. Reaction with an electrophile (like an alkyl halide) can therefore occur at multiple sites.
-
N1 vs. N2 Alkylation: For an unsymmetrical pyrazole, the two ring nitrogens are chemically distinct. The outcome is typically governed by sterics; the electrophile will preferentially attack the less hindered nitrogen atom.[11]
-
C-Alkylation: While less common, C-alkylation (usually at C4) can occur under certain conditions, especially if both nitrogen atoms are sterically hindered or if a very strong base is used.[12]
Protocol 3: Selective N-Alkylation Under Basic Conditions
This is the most common and reliable method for N-alkylation.[11]
-
Setup: To a flame-dried flask under an inert atmosphere (N₂ or Ar), add the pyrazole (1.0 eq) and a dry aprotic solvent like DMF or THF.
-
Deprotonation: Cool the solution to 0°C in an ice bath. Add a strong base, such as sodium hydride (NaH, 1.1 eq), portion-wise. Stir for 30 minutes at 0°C to allow for complete formation of the pyrazolate anion.
-
Alkylation: Add the alkylating agent (e.g., alkyl halide, 1.1 eq) dropwise, keeping the temperature at 0°C.
-
Reaction: Allow the reaction to slowly warm to room temperature and stir until TLC or LC-MS indicates the consumption of the starting material.
-
Workup: Carefully quench the reaction by slowly adding a saturated aqueous solution of NH₄Cl. Extract the product with an organic solvent (e.g., ethyl acetate), wash the combined organic layers with brine, dry over Na₂SO₄, and concentrate under reduced pressure. Purify by column chromatography.
| Factor | Recommendation | Causality |
| Base | NaH, K₂CO₃ | Strong, non-nucleophilic bases cleanly deprotonate the pyrazole without competing in the alkylation. |
| Solvent | DMF, THF (anhydrous) | Aprotic solvents are required to prevent protonation of the highly basic pyrazolate anion. |
| Temperature | 0°C to RT | Low-temperature addition of the electrophile helps control the reaction rate and often improves selectivity by favoring the kinetic product. |
| Sterics | N/A | The inherent steric environment of the pyrazole is the primary determinant of the N1/N2 ratio. Larger groups at C3 or C5 will direct alkylation to the more accessible nitrogen.[11] |
References
-
Organic Chemistry Portal. (n.d.). Pyrazole synthesis. Retrieved January 22, 2026, from [Link]
-
Shaik, F., Assim, M., & Khan, I. (2023). Recent Advances in the Synthesis of Pyrazole Derivatives: A Review. MDPI. Retrieved January 22, 2026, from [Link]
-
Pharmaguideline. (n.d.). Synthesis, Reactions and Medicinal Uses of Pyrazole. Retrieved January 22, 2026, from [Link]
-
J&K Scientific LLC. (2025). Knorr Pyrazole Synthesis. Retrieved January 22, 2026, from [Link]
-
Fustero, S., Sanchez-Rosello, M., Soler, J., & del Pozo, C. (2009). Improved Regioselectivity in Pyrazole Formation through the Use of Fluorinated Alcohols as Solvents: Synthesis and Biological Activity of Fluorinated Tebufenpyrad Analogs. The Journal of Organic Chemistry, 74(15), 5613-5621. [Link]
-
Goud, B. S., et al. (2022). Highly Selective N-Alkylation of Pyrazoles: Crystal Structure Evidence for Attractive Interactions. The Journal of Organic Chemistry, 87(15), 10186-10196. [Link]
-
Iannuzzi, F., et al. (2023). Novel Regioselective Synthesis of 1,3,4,5-Tetrasubstituted Pyrazoles and Biochemical Valuation on F1FO-ATPase and Mitochondrial Permeability Transition Pore Formation. National Institutes of Health. Retrieved January 22, 2026, from [Link]
-
Beavers, J. B., et al. (2008). Pyrazole formation: Examination of kinetics, substituent effects, and mechanistic pathways. ResearchGate. Retrieved January 22, 2026, from [Link]
-
Guda, M. R., et al. (2022). Switching N-Alkylation Regioselectivity of Trifluoromethylated Pyrazoles Guided by Functional Group Tuning. MDPI. Retrieved January 22, 2026, from [Link]
-
Schrecker, L., et al. (2022). Discovery of unexpectedly complex reaction pathways for the Knorr pyrazole synthesis via transient flow. RSC Publishing. Retrieved January 22, 2026, from [Link]
-
Gunturu, S., et al. (2022). Recent highlights in the synthesis and biological significance of pyrazole derivatives. National Institutes of Health. Retrieved January 22, 2026, from [Link]
-
Szostak, M., et al. (2018). Direct Preparation of N-Substituted Pyrazoles from Primary Aliphatic or Aromatic Amines. ACS Omega, 3(10), 13327-13333. [Link]
-
Quiroga, J., Portilla, J., & Insuasty, B. (2019). Recent advances in the synthesis of new pyrazole derivatives. Arkivoc, 2019(i), 194-228. [Link]
-
Chem Help ASAP. (n.d.). Knorr Pyrazole Synthesis. Retrieved January 22, 2026, from [Link]
-
ResearchGate. (n.d.). Synthesis of pyrazole derivatives 273 by using β-keto ester, hydrazine, aromatic aldehyde 1 and pyridinium salt 272. Retrieved January 22, 2026, from [Link]
-
Organic Chemistry Portal. (n.d.). Pyrrole synthesis. Retrieved January 22, 2026, from [Link]
-
Zhang, Y., et al. (2024). Recent advances in the multicomponent synthesis of pyrazoles. Organic & Biomolecular Chemistry. Retrieved January 22, 2026, from [Link]
-
Chem Help ASAP. (2021, December 16). Knorr pyrazole synthesis from a ketoester - laboratory experiment [Video]. YouTube. [Link]
- Google Patents. (n.d.). EP0749963A1 - N-alkylation method of pyrazole.
-
Smith, A. B., et al. (2025). Switchable and Selective Synthesis of Unsymmetrical N-Aryl Pyrazoles from 1,2,3-Thiadiazine-S-Oxides. ChemRxiv. Retrieved January 22, 2026, from [Link]
-
Raines, R. T., et al. (2018). Leveraging the Knorr Pyrazole Synthesis for the Facile Generation of Thioester Surrogates for use in NCL. National Institutes of Health. Retrieved January 22, 2026, from [Link]
-
Quiroga, J., & Insuasty, B. (2022). Recent Advances in Synthesis and Properties of Pyrazoles. MDPI. Retrieved January 22, 2026, from [Link]
-
Rivera, G., et al. (2013). A regioselective synthesis of 3,4-diaryl-1H-pyrazoles through a 1,3-dipolar cycloaddition of tosylhydrazones and nitroalkenes. Organic & Biomolecular Chemistry, 11(37), 6250-6254. [Link]
-
Johnson, C. D., et al. (2022). Acid Catalyzed N-Alkylation of Pyrazoles with Trichloroacetimidates. Semantic Scholar. Retrieved January 22, 2026, from [Link]
Sources
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- 2. Recent Advances in Synthesis and Properties of Pyrazoles | MDPI [mdpi.com]
- 3. pdf.benchchem.com [pdf.benchchem.com]
- 4. jk-sci.com [jk-sci.com]
- 5. chemhelpasap.com [chemhelpasap.com]
- 6. researchgate.net [researchgate.net]
- 7. pubs.acs.org [pubs.acs.org]
- 8. Novel Regioselective Synthesis of 1,3,4,5-Tetrasubstituted Pyrazoles and Biochemical Valuation on F1FO-ATPase and Mitochondrial Permeability Transition Pore Formation - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Discovery of unexpectedly complex reaction pathways for the Knorr pyrazole synthesis via transient flow - Reaction Chemistry & Engineering (RSC Publishing) DOI:10.1039/D2RE00271J [pubs.rsc.org]
- 10. mdpi.com [mdpi.com]
- 11. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
- 12. Synthesis, Reactions and Medicinal Uses of Pyrazole | Pharmaguideline [pharmaguideline.com]
Stability and proper storage conditions for 2,4,5,6-Tetrahydrocyclopenta[c]pyrazol-3-ol
This guide provides comprehensive technical support for researchers, scientists, and drug development professionals utilizing 2,4,5,6-Tetrahydrocyclopenta[c]pyrazol-3-ol. It is designed to address common questions and troubleshooting scenarios related to the stability and proper storage of this compound, ensuring the integrity and reproducibility of your experimental results.
I. Frequently Asked Questions (FAQs)
This section addresses the most common inquiries regarding the handling and storage of this compound.
Q1: What are the recommended long-term storage conditions for solid this compound?
A1: For long-term stability, the solid form of this compound should be stored at 2-8°C [1]. It is crucial to store the compound in a tightly sealed container to protect it from moisture and atmospheric contaminants. For extended storage, flushing the container with an inert gas like argon or nitrogen before sealing is a recommended practice to minimize potential oxidation.
Q2: How should I prepare and store stock solutions of this compound?
A2: Dimethyl sulfoxide (DMSO) is a common solvent for creating stock solutions of pyrazole derivatives for biological assays[2]. When preparing a stock solution, ensure the solid compound is fully dissolved. For storage, it is advisable to aliquot the stock solution into single-use volumes to avoid repeated freeze-thaw cycles[3]. These aliquots should be stored at -20°C or -80°C . While many small molecules are stable for up to three months at -20°C in DMSO, it is best to qualify the stability for your specific experimental conditions[4].
Q3: Are there any known incompatibilities for this compound?
A3: Yes, pyrazole derivatives can be incompatible with strong oxidizing agents. Contact with such agents should be avoided to prevent degradation of the compound.
Q4: What are the potential degradation pathways for this compound?
A4: While the pyrazole ring itself is relatively stable, pyrazole derivatives can be susceptible to several degradation pathways:
-
Hydrolysis: Pyrazole derivatives, particularly esters, can undergo hydrolysis, especially under basic pH conditions[3][5]. Although this compound is already a pyrazolol, the pH of your experimental buffer is still a critical factor for its stability in solution.
-
Oxidation: The pyrazole ring is generally resistant to oxidation, but the overall molecule can be degraded by oxidizing agents. The N-1 and C-4 positions of the pyrazole ring can be susceptible to oxidative processes, potentially leading to the formation of N-oxides or hydroxylated species.
-
Photodegradation: Exposure to light, particularly ultraviolet (UV) radiation, can induce photochemical reactions that may lead to the degradation of pyrazole compounds. It is recommended to protect solutions from light by using amber vials or by wrapping containers in foil.
Q5: How do multiple freeze-thaw cycles affect the stability of the compound in DMSO?
A5: Repeated freeze-thaw cycles should be avoided as they can impact the stability and concentration of your compound. The primary concerns are the introduction of moisture due to condensation each time the vial is opened, as DMSO is hygroscopic, and the potential for the compound to lose potency or activity[3]. Aliquoting stock solutions into single-use volumes is the best practice to maintain compound integrity[3].
II. Troubleshooting Guide
This section provides a systematic approach to identifying and resolving common issues encountered during the use of this compound in experiments.
Issue 1: Compound Precipitation in Aqueous Buffer/Media
Visual Indicators: Cloudiness, turbidity, or visible particulate matter in the solution after adding the compound stock.
Potential Causes & Solutions:
-
Poor Aqueous Solubility: Pyrazole derivatives often have limited solubility in water[6].
-
Solution: A step-wise dilution can be effective. Instead of adding the concentrated DMSO stock directly to the full volume of aqueous media, first, create an intermediate dilution in a smaller volume of the media. Mix thoroughly and then add this to the final volume.
-
-
Solvent Shock: Rapidly adding a concentrated DMSO stock to an aqueous buffer can cause the compound to crash out of solution.
-
Solution: Try adding the DMSO stock to the side of the tube or well and then gently mixing, or add the stock to a vortexing solution to ensure rapid dispersion.
-
-
Temperature Effects: Adding a room temperature DMSO stock to a cold (e.g., 4°C) aqueous buffer can decrease solubility.
-
Solution: Warm your aqueous buffer to the experimental temperature (e.g., 37°C) before adding the compound stock.
-
-
pH-Dependent Solubility: The solubility of ionizable compounds can be highly dependent on the pH of the solution.
-
Solution: Determine the pKa of your compound (if not known) and adjust the pH of your buffer to a range where the compound is most soluble. For pyrazoles, which are weakly basic, solubility may be improved in slightly acidic conditions.
-
Troubleshooting Flowchart for Compound Precipitation
Caption: Troubleshooting workflow for compound precipitation.
Issue 2: Inconsistent or Poor Assay Results
Indicators: High variability between replicates, loss of compound potency over time, or a complete lack of expected activity.
Potential Causes & Solutions:
-
Compound Degradation in Assay Buffer: The compound may not be stable under the specific pH, temperature, or ionic strength of your assay buffer.
-
Solution: Perform a stability study of the compound in your assay buffer. Incubate the compound in the buffer for the duration of your experiment and analyze for degradation by HPLC-MS at different time points.
-
-
Adsorption to Labware: Hydrophobic compounds can adsorb to plastic surfaces of microplates and pipette tips, reducing the effective concentration.
-
Solution: Use low-adhesion microplates and pipette tips. Including a small percentage of a non-ionic surfactant like Tween-20 or Triton X-100 in your assay buffer (if compatible with your assay) can also help prevent adsorption.
-
-
Photodegradation during Experiment: If the experiment is lengthy and performed under bright light, photodegradation could be a factor.
-
Solution: Protect your experimental setup from light, especially if it involves prolonged incubation periods.
-
-
Oxidation: Dissolved oxygen in the assay buffer can contribute to oxidative degradation.
-
Solution: If you suspect oxidation is an issue, you can try de-gassing your buffer before use. However, this is often a less common issue for pyrazoles compared to other chemical classes.
-
Troubleshooting Flowchart for Inconsistent Assay Results
Caption: Troubleshooting workflow for inconsistent assay results.
III. Data Summary Table
This table summarizes the key stability and storage parameters for this compound.
| Parameter | Recommended Condition/Value | Remarks |
| Storage (Solid) | 2-8°C, dry, tightly sealed[1] | For long-term storage, consider an inert atmosphere (e.g., argon). |
| Storage (DMSO Stock) | -20°C to -80°C, in single-use aliquots[3] | Avoid repeated freeze-thaw cycles. Stable for at least 3 months at -20°C is a general guideline, but should be confirmed[4]. |
| Recommended Solvents | DMSO, Ethanol, Methanol | Pyrazoles are generally more soluble in organic solvents than in water[6]. |
| Aqueous Solubility | Limited, pH-dependent | For experimental use, a final DMSO concentration of <0.5% is typically well-tolerated by most cell lines. |
| Incompatibilities | Strong oxidizing agents | Avoid contact with peroxides, permanganates, etc. |
| Light Sensitivity | Potentially sensitive to UV light | Protect solutions from direct light exposure. |
| pH Stability | Potentially susceptible to degradation at basic pH[3][5] | Assess stability in your specific experimental buffer. |
IV. Experimental Protocol: Assessing Compound Stability in Assay Buffer
This protocol provides a general framework for evaluating the stability of this compound in your specific aqueous assay buffer.
Objective: To determine the stability of the compound in a specific assay buffer over a time course relevant to the experiment.
Materials:
-
This compound
-
DMSO (anhydrous)
-
Your specific assay buffer
-
HPLC-MS system
-
Calibrated analytical balance
-
Volumetric flasks and pipettes
-
Incubator set to your experimental temperature
-
Autosampler vials
Procedure:
-
Prepare a Concentrated Stock Solution: Accurately weigh a small amount of the solid compound and dissolve it in DMSO to prepare a concentrated stock solution (e.g., 10 mM).
-
Prepare the Test Solution: Dilute the DMSO stock solution into your pre-warmed assay buffer to the final working concentration used in your experiments. Ensure the final DMSO concentration is also the same as in your assay.
-
Time Zero (T=0) Sample: Immediately after preparing the test solution, take an aliquot, and transfer it to an HPLC vial. This will serve as your T=0 reference point. If possible, quench any potential degradation by adding an equal volume of cold acetonitrile or methanol. Store this sample at -80°C until analysis.
-
Incubate the Test Solution: Place the remainder of the test solution in an incubator at your experimental temperature. Protect it from light if photodegradation is a concern.
-
Time-Course Sampling: At various time points throughout the expected duration of your experiment (e.g., 1, 2, 4, 8, 24 hours), withdraw aliquots of the test solution. Treat each aliquot in the same manner as the T=0 sample (quench and store at -80°C).
-
HPLC-MS Analysis: Once all time-point samples are collected, analyze them by a validated HPLC-MS method. The HPLC method should be capable of separating the parent compound from potential degradants.
-
Data Analysis:
-
Integrate the peak area of the parent compound at each time point.
-
Calculate the percentage of the compound remaining at each time point relative to the T=0 sample: % Remaining = (Peak Area at Time X / Peak Area at T=0) * 100
-
Plot the % remaining versus time to visualize the stability profile. A significant decrease (e.g., >10-15%) in the parent compound concentration over the experimental duration indicates instability.
-
V. References
-
(2023-04-10). Do freeze-thaw cycles damage small molecules dissolved in DMSO? : r/labrats. Reddit. [Link]
-
Yin, H., & Lui, D. (2009). Structure-activity relationship and improved hydrolytic stability of pyrazole derivatives that are allosteric inhibitors of West Nile Virus NS2B-NS3 proteinase. Bioorganic & Medicinal Chemistry Letters, 19(19), 5773–5777. [Link]
-
Yin, H., & Lui, D. (2009). Structure-activity relationship and improved hydrolytic stability of pyrazole derivatives that are allosteric inhibitors of West Nile Virus NS2B-NS3 proteinase. PubMed. [Link]
-
National Journal of Pharmaceutical Sciences. (2021). A review of pyrazole an its derivative. National Journal of Pharmaceutical Sciences, 7(2), 24-34. [Link]
-
IJNRD. (2024). A REVIEW ON PYRAZOLE AN ITS DERIVATIVE. International Journal of Novel Research and Development, 9(7). [Link]
-
Solubility of Things. (n.d.). Pyrazole. [Link]
-
Kozikowski, B. A., Burt, T. M., Tirey, D. A., Williams, L. E., Kuzmak, B. R., Stanton, D. T., Morand, K. L., & Nelson, S. L. (2003). The effect of freeze/thaw cycles on the stability of compounds in DMSO. Journal of Biomolecular Screening, 8(2), 210–215. [Link]
-
Cheng, X., Hochlowski, J., Tang, H., Hepp, D., & Schmidt, J. (2003). Studies on repository compound stability in DMSO under various conditions. Journal of Biomolecular Screening, 8(3), 292–298. [Link]
-
Cheng, X., Jia, Z., & Liu, J. (2004). The effect of room-temperature storage on the stability of compounds in DMSO. Journal of Biomolecular Screening, 9(5), 408–414. [Link]
-
Engeloch, C., Schopfer, U., Muckenschnabel, I., Le Goff, F., Mees, H., Boesch, K., & Popov, M. (2008). Stability of screening compounds in wet DMSO. Journal of Biomolecular Screening, 13(10), 999–1006. [Link]
-
BioAssay Systems. (n.d.). Troubleshooting. [Link]
-
European Medicines Agency. (2003). Q 1 A (R2) Stability Testing of new Drug Substances and Products. [Link]
-
ResearchGate. (2014). How long can a compound be stable in DMSO for?. [Link]
-
Putri, D. N., Harahap, Y., & Saputri, F. A. (2026). Development and Validation of Bioanalytical Method for Efavirenz in Dr. Journal of Experimental Pharmacology. [Link]
-
Towson University. (n.d.). Recommended Procedures for the Safe Storage of Chemicals in Laboratories. [Link]
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University of Rochester. (n.d.). Troubleshooting Thin Layer Chromatography. [Link]
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Innova Design Group. (2024). Best Practices for Safe Chemical Storage in Laboratories. [Link]
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Guidance on Safe Storage of Chemicals in Laboratories. (n.d.). [Link]
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Mastering Chemical Storage: Best Practices for Safer Labs and Empowered Teams. (2025). [Link]
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Synthesis, in silico modelling, and in vitro biological evaluation of substituted pyrazole derivatives as potential anti-skin cancer, anti-tyrosinase, and antioxidant agents. (2023). PubMed Central. [Link]
-
Prudent Practices in the Laboratory. (n.d.). Working with Chemicals. NCBI Bookshelf. [Link]
-
International Journal of Pharmaceutical Sciences Review and Research. (2020). Chemistry and Pharmacological Activities of Pyrazole and Pyrazole Derivatives. [Link]
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Technical Support Center: Mitigating Off-Target Effects of Pyrazole-Based Inhibitors
Welcome to the technical support center for researchers, scientists, and drug development professionals working with pyrazole-based inhibitors. This guide is designed to provide you with in-depth technical assistance and troubleshooting strategies to anticipate, identify, and mitigate off-target effects during your experiments. The pyrazole scaffold is a privileged structure in medicinal chemistry, particularly for kinase inhibitors, due to its synthetic tractability and favorable physicochemical properties.[1][2] However, like all small molecule inhibitors, off-target interactions can lead to ambiguous experimental results, toxicity, and clinical trial failures.[3] This guide will equip you with the knowledge to navigate these challenges effectively.
Understanding the Challenge: The "Why" Behind Off-Target Effects
Off-target activity occurs when a drug interacts with unintended biological targets.[3] For pyrazole-based kinase inhibitors, this often arises from the conserved nature of the ATP-binding pocket across the human kinome.[4] While the pyrazole ring can be engineered to improve potency and physicochemical properties like solubility, its interactions within the ATP-binding site can also lead to promiscuous binding if not carefully optimized.[5][6] For instance, the JAK inhibitor ruxolitinib, which features a pyrazole core, inhibits both JAK1 and JAK2 with some affinity for JAK3 and TYK2.[7] Understanding these potential cross-reactivities is the first step in designing more selective inhibitors and interpreting your experimental data accurately.
Troubleshooting Guide: From Benchtop to Cellular Confirmation
This section addresses specific issues you might encounter during your experimental workflow, providing both the "how-to" and the critical "why" behind each step.
Section 1: Initial Compound Characterization & In Vitro Screening
Question: My pyrazole-based inhibitor shows potent activity in my primary biochemical assay, but the cellular phenotype is not what I expected. How do I begin to investigate potential off-target effects?
Answer: This is a classic scenario that points towards a disconnect between in vitro potency and cellular efficacy, often due to off-target activities or poor cell permeability. The first step is to systematically profile the selectivity of your inhibitor.
Caption: A streamlined workflow for in silico prediction of off-target interactions.
This protocol provides a general outline for performing molecular docking to predict the binding of your pyrazole inhibitor to a panel of potential off-target kinases.
-
Prepare the Ligand (Your Pyrazole Inhibitor):
-
Draw your inhibitor in a 2D chemical drawing program and convert it to a 3D structure.
-
Use a program like Open Babel to convert the structure to the .pdbqt format, which includes partial charges and atom types required by AutoDock Vina.
-
-
Prepare the Protein (Potential Off-Target Kinase):
-
Download the 3D structure of the kinase from the Protein Data Bank (PDB).
-
Remove water molecules, co-factors, and any existing ligands from the protein structure.
-
Add polar hydrogen atoms and assign Kollman charges using a tool like AutoDock Tools.
-
Save the prepared protein in the .pdbqt format.
-
-
Define the Binding Site (Grid Box):
-
Identify the ATP-binding pocket of the kinase.
-
Define a grid box that encompasses the entire binding site. The grid box size should be large enough to allow the ligand to rotate freely but small enough to focus the search. A typical size is 55x55x55 ų. [8]
-
-
Run the Docking Simulation:
-
Use AutoDock Vina to dock the prepared ligand into the prepared protein within the defined grid box.
-
The program will generate multiple binding poses for your inhibitor, each with a corresponding binding energy score.
-
-
Analyze the Results:
-
The lowest binding energy score represents the most favorable predicted binding pose. [8] * Visualize the top-ranked poses to examine the interactions (e.g., hydrogen bonds, hydrophobic interactions) between your inhibitor and the kinase.
-
Compare the binding energies across a panel of kinases to rank potential off-targets.
-
Troubleshooting Computational Predictions:
| Problem | Potential Cause | Solution |
| Docking fails to run | - Incorrect file formats- Missing parameters | - Ensure your ligand and protein files are in the correct .pdbqt format with all necessary information (charges, atom types).- Double-check your configuration file for the correct paths to your input files and that all required parameters are specified. |
| Unrealistic binding poses | - Grid box is too small or misplaced- Insufficient sampling | - Ensure the grid box fully encloses the binding site.- Increase the exhaustiveness parameter in AutoDock Vina to perform a more thorough search of conformational space. |
| Poor correlation with experimental data | - Inaccurate scoring function- Protein flexibility not considered- Ligand protonation state is incorrect | - Be aware that docking scores are predictions and not a perfect representation of binding affinity. Use them to rank and prioritize candidates for experimental testing.- Consider using more advanced docking methods that allow for protein flexibility if initial results are poor.- Ensure the protonation state of your pyrazole inhibitor is appropriate for physiological pH. |
Section 3: Validating Target Engagement in a Cellular Environment
Question: My in vitro and computational data suggest some potential off-targets. How can I confirm that my pyrazole inhibitor is engaging these targets in live cells?
Answer: It is crucial to validate target engagement in a cellular context, as this provides a more physiologically relevant assessment of your inhibitor's activity. Cellular Thermal Shift Assay (CETSA) and NanoBRET™ Target Engagement Assays are two powerful methods for this purpose.
CETSA measures the thermal stabilization of a target protein upon ligand binding. [9][10]
-
Cell Culture and Treatment:
-
Culture your cells of interest to the desired confluency.
-
Treat the cells with your pyrazole inhibitor at various concentrations or with a vehicle control (DMSO) for a specified time (e.g., 2 hours at 37°C).
-
-
Thermal Challenge:
-
Aliquot the cell suspensions into PCR tubes or a 96-well PCR plate.
-
Heat the samples to a range of temperatures (e.g., 40-65°C) for a short duration (e.g., 3 minutes) using a thermal cycler, followed by cooling to room temperature.
-
-
Cell Lysis and Protein Quantification:
-
Lyse the cells to release the proteins.
-
Separate the soluble fraction (containing folded, stable protein) from the precipitated fraction (containing denatured protein) by centrifugation.
-
Quantify the amount of the target protein remaining in the soluble fraction using a method like Western blotting or an antibody-based detection method like AlphaScreen. [11]
-
-
Data Analysis:
-
Plot the amount of soluble target protein as a function of temperature for both the inhibitor-treated and vehicle-treated samples.
-
The binding of your inhibitor should result in a shift of the melting curve to a higher temperature, indicating stabilization of the target protein.
-
This assay measures the displacement of a fluorescent tracer from a NanoLuc®-tagged kinase by a competitive inhibitor. [12][13][14]
-
Cell Preparation:
-
Transfect cells (e.g., HEK293T) with a plasmid encoding your kinase of interest fused to NanoLuc® luciferase. Allow for protein expression (typically 18-20 hours). [15]
-
-
Assay Setup (384-well, white, tissue culture-treated plate):
-
Seed the transfected cells into the assay plate on day 1.
-
On day 2, add your serially diluted pyrazole inhibitor to the cells.
-
Add the NanoBRET™ kinase tracer at its predetermined optimal concentration.
-
Incubate for a specified time (e.g., 2 hours) at 37°C.
-
-
Detection:
-
Add the NanoBRET™ substrate and an extracellular NanoLuc® inhibitor to the wells.
-
Immediately measure both the donor (NanoLuc®) and acceptor (tracer) luminescence signals using a plate reader equipped with appropriate filters.
-
-
Data Analysis:
-
Calculate the NanoBRET™ ratio (acceptor emission / donor emission).
-
Plot the NanoBRET™ ratio as a function of your inhibitor concentration to determine the IC₅₀ value for target engagement in live cells.
-
Troubleshooting Cellular Target Engagement Assays:
| Problem | Potential Cause | Solution |
| No thermal shift observed (CETSA) | - Inhibitor is not cell-permeable- Insufficient target engagement at the tested concentrations- Incorrect temperature range | - Verify the cell permeability of your compound using other methods.- Test higher concentrations of your inhibitor.- Optimize the temperature range to ensure you are capturing the melting transition of your target protein. |
| Low signal or high background (NanoBRET™) | - Low transfection efficiency- Suboptimal tracer concentration- Cell death due to compound toxicity | - Optimize your transfection protocol.- Titrate the tracer to find the optimal concentration that gives a good signal-to-background ratio.- Assess the cytotoxicity of your inhibitor at the concentrations used in the assay. |
| Discrepancy between cellular IC₅₀ and biochemical IC₅₀ | - Poor cell permeability- Compound is a substrate for efflux pumps (e.g., P-gp)- High intracellular ATP concentration | - This is a common and informative result. It suggests that factors within the cellular environment are influencing your inhibitor's activity. Investigate the physicochemical properties of your compound that may limit its cellular efficacy. |
Frequently Asked Questions (FAQs)
Q1: My pyrazole-based inhibitor is very potent but has poor solubility. How can this affect my assays?
A1: Poor solubility is a common issue that can lead to several assay artifacts. The pyrazole ring itself can improve solubility compared to a benzene ring, but the overall solubility depends on the entire molecule. [5]In biochemical assays, compound precipitation can lead to inaccurate IC₅₀ values. In cell-based assays, poor solubility can limit the effective concentration of the compound that reaches the intracellular target. It is crucial to determine the aqueous solubility of your compound and ensure that you are working below this limit in your assays. If solubility is a major issue, medicinal chemistry efforts may be needed to improve this property, for example, by adding polar groups. [5] Q2: I have identified several off-targets for my pyrazole inhibitor. How do I decide which ones are most important to address?
A2: Prioritizing off-targets is a critical step. Consider the following factors:
-
Potency: How potent is the inhibition of the off-target compared to the on-target? A 10-fold or greater selectivity window is often a good starting point.
-
Biological Function: What is the known biological role of the off-target? Inhibition of some off-targets may be benign, while others could lead to significant toxicity.
-
Therapeutic Window: What is the anticipated therapeutic concentration of your inhibitor? If the concentrations required for on-target efficacy are significantly lower than those that engage the off-target, the off-target effect may not be clinically relevant.
Q3: What are some common medicinal chemistry strategies to improve the selectivity of pyrazole-based inhibitors?
A3: Several strategies can be employed:
-
Structure-Based Design: Use co-crystal structures of your inhibitor bound to its on- and off-targets to identify differences in the binding pockets that can be exploited. For example, an ortho substitution on the pyrazole ring has been shown to be important for selectivity of some JAK inhibitors over JAK2. [5]* Exploiting Allosteric Pockets: Design inhibitors that bind to less conserved allosteric sites rather than the highly conserved ATP-binding pocket.
-
Macrocyclization: Constraining the conformation of your inhibitor by incorporating it into a macrocycle can improve selectivity by pre-organizing the molecule for binding to the desired target. [16]* Modulating Physicochemical Properties: Fine-tuning properties like lipophilicity can influence selectivity. Highly lipophilic compounds are often more promiscuous.
Q4: My pyrazole-based inhibitor appears to be a pan-assay interference compound (PAINS). What should I do?
A4: Certain chemical motifs, including some substituted pyrazoles, can be flagged as PAINS, which are compounds that often show activity in multiple assays through non-specific mechanisms like aggregation. If your compound is flagged as a PAINS, it is important to perform counter-screens to rule out non-specific activity. These can include assays with and without detergent, and dynamic light scattering (DLS) to check for compound aggregation.
By systematically applying the principles and protocols outlined in this guide, you will be better equipped to develop potent and selective pyrazole-based inhibitors, ultimately increasing the likelihood of success in your drug discovery and development programs.
References
-
Pyrazole-containing pharmaceuticals: target, pharmacological activity, and their SAR studies. (n.d.). Royal Society of Chemistry. Retrieved from [Link]
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The Importance of the Pyrazole Scaffold in the Design of Protein Kinases Inhibitors as Targeted Anticancer Therapies. (2023). MDPI. Retrieved from [Link]
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Pyrazole: an emerging privileged scaffold in drug discovery. (2023). Future Science. Retrieved from [Link]
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Unexpected Off-Targets and Paradoxical Pathway Activation by Kinase Inhibitors. (2014). ACS Publications. Retrieved from [Link]
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Molecular docking of 1H-pyrazole derivatives to receptor tyrosine kinase and protein kinase for screening potential inhibitors. (2014). National Center for Biotechnology Information. Retrieved from [Link]
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Novel Computational Approach to Predict Off-Target Interactions for Small Molecules. (2019). National Center for Biotechnology Information. Retrieved from [Link]
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Design, Synthesis, and Antitumor Evaluation of 4-Amino-(1H)-pyrazole Derivatives as JAKs Inhibitors. (2017). National Center for Biotechnology Information. Retrieved from [Link]
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Screening for Target Engagement using the Cellular Thermal Shift Assay - CETSA. (2016). National Center for Biotechnology Information. Retrieved from [Link]
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Pyrazole urea-based inhibitors of p38 MAP kinase: from lead compound to clinical candidate. (2002). PubMed. Retrieved from [Link]
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Assessing the Inhibitory Potential of Kinase Inhibitors In Vitro: Major Pitfalls and Suggestions for Improving Comparability of Data Using CK1 Inhibitors as an Example. (2021). National Center for Biotechnology Information. Retrieved from [Link]
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Structure-Guided Design of Group I Selective p21-Activated Kinase Inhibitors. (2015). PubMed. Retrieved from [Link]
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Synthesis, Anticancer Activity, and Computational Studies of New Pyrazole Derivatives. (2024). MDPI. Retrieved from [Link]
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Determination of Ligand-Target Interaction in vitro by Cellular Thermal Shift Assay and Isothermal Dose-response Fingerprint Assay. (2022). Bio-protocol. Retrieved from [Link]
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(PDF) Single tracer-based protocol for broad-spectrum kinase profiling in live cells with NanoBRET. (2018). ResearchGate. Retrieved from [Link]
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Optimization of pyrazole-based compounds with 1,2,4-triazole-3-thiol moiety as selective COX-2 inhibitors cardioprotective drug candidates: Design, synthesis, cyclooxygenase inhibition, anti-inflammatory, ulcerogenicity, cardiovascular evaluation, and molecular modeling studies. (2021). PubMed. Retrieved from [Link]
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Step-by-Step Guide to Kinase Inhibitor Development. (2024). Reaction Biology. Retrieved from [Link]
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(PDF) PYRAZOLE SCAFFOLDS: A PROMISING FRONTIER IN DRUG DISCOVERY. (2023). ResearchGate. Retrieved from [Link]
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Novel Pyrazole-Containing Compounds Active against Mycobacterium tuberculosis. (2019). National Center for Biotechnology Information. Retrieved from [Link]
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A Comprehensive Overview of Globally Approved JAK Inhibitors. (2022). National Center for Biotechnology Information. Retrieved from [Link]
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Optimization of pyrazole/1,2,4-triazole as dual EGFR/COX-2 inhibitors: Design, synthesis, anticancer potential, apoptosis induction and cell cycle analysis. (2025). PubMed. Retrieved from [Link]
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Novel Computational Approach to Predict Off-Target Interactions for Small Molecules. (2019). Frontiers. Retrieved from [Link]
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The cellular thermal shift assay of MEK in the presence of inhibitors,... (2019). ResearchGate. Retrieved from [Link]
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Kinase assays. (2020). BMG LABTECH. Retrieved from [Link]
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Pyrazole Urea-Based Inhibitors of p38 MAP Kinase: From Lead Compound to Clinical Candidate. (2002). Liang Tong Lab at Columbia University. Retrieved from [Link]
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Predicting Antitumor Activity of Anthrapyrazole Derivatives using Advanced Machine Learning Techniques. (2022). ResearchGate. Retrieved from [Link]
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Baricitinib and tofacitinib off-target profile, with a focus on Alzheimer's disease. (2023). ChemRxiv. Retrieved from [Link]
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Rational Approaches to Improving Selectivity in Drug Design. (2013). ACS Publications. Retrieved from [Link]
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(PDF) An Insight into Pyrazole-containing Compounds: Synthesis and Pharmacological Activities. (2022). ResearchGate. Retrieved from [Link]
-
Evaluation of Substituted Pyrazole-Based Kinase Inhibitors in One Decade (2011–2020): Current Status and Future Prospects. (2022). MDPI. Retrieved from [Link]
-
Illuminating the Kinome: NanoBRET Target Engagement Technology in the Spotlight. (2021). Promega Connections. Retrieved from [Link]
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The Cellular Thermal Shift Assay: A Novel Biophysical Assay for In Situ Drug Target Engagement and Mechanistic Biomarker Studies. (2015). Annual Reviews. Retrieved from [Link]
-
Pyrazole Scaffold: A Remarkable Tool in Drug Development. (2022). International Journal of Pharmaceutical Sciences Review and Research. Retrieved from [Link]
-
Design and Synthesis of Pyrazole-Based Macrocyclic Kinase Inhibitors Targeting BMPR2. (2023). ACS Publications. Retrieved from [Link]
-
Therapeutic Potential of Targeting the JAK/STAT Pathway in Psoriasis: Focus on TYK2 Inhibition. (2023). MDPI. Retrieved from [Link]
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Tools for experimental and computational analyses of off-target editing by programmable nucleases. (2020). National Center for Biotechnology Information. Retrieved from [Link]
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Real-Time Cellular Thermal Shift Assay to Monitor Target Engagement. (2022). ACS Publications. Retrieved from [Link]
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NanoBRET assays to assess cellular target engagement of compounds. (2020). EUbOPEN. Retrieved from [Link]
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Chemistry and Pharmacological Activities of Pyrazole and Pyrazole Derivatives. (2020). International Journal of Pharmaceutical Sciences Review and Research. Retrieved from [Link]
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Quantitative, Real-Time Measurements of Intracellular Target Engagement Using Energy Transfer. (2020). protocols.io. Retrieved from [Link]
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Structure-Based Drug Design of Kinase Inhibitors: Integrating Organic Chemistry and Therapeutic Applications. (2024). Research and Reviews. Retrieved from [Link]
-
A New Pathway for the Preparation of Pyrano[2,3-c]pyrazoles and molecular Docking as Inhibitors of p38 MAP Kinase. (2022). PubMed. Retrieved from [Link]
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Assessing the Inhibitory Potential of Kinase Inhibitors In Vitro: Major Pitfalls and Suggestions for Improving Comparability of Data Using CK1 Inhibitors as an Example. (2021). PubMed. Retrieved from [Link]
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Synthesis and biological evaluation of novel pyrazole compounds. (2007). PubMed. Retrieved from [Link]
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Troubleshooting Cell based Assays Ask the Experts to Avoid Common Pitfalls from Cell Seeding to An. (2021). YouTube. Retrieved from [Link]
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Technical Support Center: Scale-Up Synthesis of 2,4,5,6-Tetrahydrocyclopenta[c]pyrazol-3-ol
Welcome to the dedicated technical support guide for the synthesis of 2,4,5,6-Tetrahydrocyclopenta[c]pyrazol-3-ol. This resource is designed for researchers, process chemists, and drug development professionals who are transitioning this synthesis from bench-scale to pilot or manufacturing scale. We will address common challenges with field-proven insights and troubleshooting strategies, grounded in established chemical principles.
Introduction: The Synthetic Pathway and Its Challenges
The synthesis of this compound is most efficiently achieved via a Knorr-type pyrazole synthesis.[1][2] This involves the cyclocondensation of a cyclopentyl β-ketoester with hydrazine. While straightforward on a lab scale, scaling this process introduces significant challenges related to reaction kinetics, thermodynamics, and material handling.
The overall synthetic route is a two-step process:
-
Dieckmann Condensation: Formation of the key intermediate, ethyl 2-oxocyclopentane-1-carboxylate, from diethyl adipate.
-
Cyclocondensation: Reaction of the β-ketoester with hydrazine hydrate to form the final pyrazolone product.
This guide focuses primarily on the challenges encountered during the second, more critical cyclocondensation step, as it involves hazardous reagents and a highly exothermic reaction profile.[3]
Troubleshooting Guide: Common Scale-Up Issues and Solutions
This section addresses specific, practical problems encountered during the scale-up synthesis in a direct question-and-answer format.
Question 1: During the addition of hydrazine hydrate, my batch temperature spiked uncontrollably, leading to a pressure increase. How can I prevent this thermal runaway?
Answer: This is the most critical safety and process control issue in this synthesis. The condensation of hydrazine with a carbonyl is highly exothermic, and the decreasing surface-area-to-volume ratio during scale-up makes heat dissipation inefficient.[4] An uncontrolled exotherm can lead to solvent boiling, pressure buildup, and potentially a runaway reaction with hydrazine decomposition.[3]
Core Problem: Heat generation rate exceeds the heat removal capacity of the reactor.
Solutions:
-
Control Reagent Addition: Switch from batch addition to a slow, controlled semi-batch or continuous feed of hydrazine hydrate. The addition rate should be directly tied to the cooling capacity of your reactor. Monitor the internal temperature (not just the jacket temperature) and set an upper limit (e.g., Tmax = 25°C) that automatically stops the feed if exceeded.[4]
-
Improve Heat Transfer:
-
Ensure your reactor is appropriately sized and has a high-performance cooling system.
-
Maximize the heat transfer coefficient by using a solvent with good thermal conductivity and ensuring vigorous, efficient agitation to prevent localized hot spots.[4]
-
-
Dilution: Running the reaction at a higher dilution can help manage the exotherm, as the solvent acts as a heat sink.[3] However, this may impact reaction time and downstream processing, so optimization is required.
-
Reverse Addition: Consider adding the β-ketoester solution to a diluted solution of hydrazine hydrate. This keeps the hydrazine concentration low throughout the reaction.
Question 2: My reaction yield is significantly lower on a larger scale compared to the lab, and I'm isolating a significant amount of a stable hydrazone intermediate. What is causing the incomplete cyclization?
Answer: This common issue points to the reaction stalling after the initial condensation but before the final intramolecular cyclization and dehydration.[5] Several factors can contribute to this on a larger scale.
Workflow: Troubleshooting Low Yield
Caption: Decision tree for troubleshooting low reaction yield.
Detailed Solutions:
-
Temperature Control: While avoiding runaways is key, excessively low temperatures can stall the cyclization step, which has a higher activation energy than the initial hydrazone formation. A common strategy is to perform the initial addition at a low temperature (e.g., 5-10°C) to control the exotherm, followed by a gentle warm-up to a moderate temperature (e.g., 40-60°C) to drive the cyclization to completion.[6]
-
Catalyst: The Knorr synthesis is often acid-catalyzed.[1][5] Ensure that the catalytic acid (e.g., acetic acid) is present in the correct molar ratio and is well-dispersed. Inadequate mixing on a large scale can lead to pockets of uncatalyzed reaction mixture.
-
Water Removal: The final step is a dehydration. While the reaction is often run in protic solvents, excess water can shift the equilibrium away from the product. If yields are stubbornly low, consider a solvent that allows for azeotropic removal of water.
Question 3: Upon cooling, my product precipitates as a sticky, oily solid that is difficult to filter and purify, unlike the crystalline solid I get in the lab. How can I improve the product isolation?
Answer: This is a classic crystallization problem that is exacerbated by scale. The rapid cooling of a large, potentially supersaturated solution, especially in the presence of minor impurities, can favor amorphous precipitation or oiling out over orderly crystal growth.
Solutions:
-
Solvent Screening: The solvent used for the reaction may not be the ideal solvent for crystallization.[4] Perform a solvent screen to find a system where the product has high solubility at elevated temperatures and low solubility at room temperature or below. Alcohols like ethanol or isopropanol are common starting points.[7]
-
Controlled Cooling Profile: Do not crash-cool the batch. Employ a slow, linear cooling ramp (e.g., 10-20°C per hour) to allow for proper crystal formation.
-
Seeding: Develop a seeding protocol. Once the solution reaches a state of slight supersaturation during cooling, add a small amount (0.1-1% w/w) of pure, crystalline product to induce nucleation. This provides a template for orderly crystal growth and is a cornerstone of robust, scalable crystallizations.
-
Anti-Solvent Addition: Consider a mixed-solvent system. After the reaction is complete, you can add an "anti-solvent" (in which the product is poorly soluble) to the reaction mixture to induce crystallization. This must be done slowly and at a controlled temperature to avoid shocking the system. Water can sometimes be used as an anti-solvent in this case.[1]
| Parameter | Lab Scale (500 mL) | Pilot Scale (50 L) | Rationale for Change |
| Cooling Method | Ice Bath | Jacketed Cooling Ramp | Rapid cooling leads to oiling; slow, controlled cooling promotes crystal growth. |
| Cooling Rate | ~1-2°C / min | < 0.5°C / min | Allows molecules time to orient into a crystal lattice. |
| Seeding | Often not required | Mandatory | Ensures consistent crystal form, size, and morphology; avoids oiling. |
| Agitation | Magnetic Stirrer | Overhead Impeller | Must be sufficient to keep solids suspended but not so high as to cause crystal breakage (attrition). |
Table 1: Comparison of Lab vs. Pilot Scale Crystallization Protocols.
Frequently Asked Questions (FAQs)
Q1: What are the primary safety concerns when handling bulk quantities of hydrazine hydrate? A1: Hydrazine is a high-energy, toxic, and corrosive compound.[3] Key scale-up concerns include:
-
Thermal Runaway: As discussed, its reaction is highly exothermic.[3][4]
-
Decomposition: Hydrazine can decompose, sometimes explosively, at high temperatures or in the presence of catalytic metals (e.g., rust in a steel reactor).[3]
-
Toxicity & Handling: It is highly toxic and a suspected carcinogen.[3] Use in a closed system with appropriate personal protective equipment (PPE) and engineering controls (e.g., scrubbers) is mandatory.
Q2: My final product shows two distinct sets of peaks in the NMR, suggesting a mixture, but the mass spec shows a single, correct mass. What is happening? A2: You are likely observing tautomerism. The product, this compound, exists in equilibrium between its keto (pyrazolone) and enol (pyrazol-3-ol) forms. The enol form is aromatic and often the major tautomer observed in solution.[1] The ratio of these tautomers can be influenced by the solvent, pH, and temperature, leading to what appears to be a mixture in the NMR spectrum. This is an inherent property of the molecule, not necessarily an impurity.
Caption: Tautomeric equilibrium of the final product.
Q3: Can I use a different hydrazine source, like hydrazine sulfate or hydrochloride, to mitigate handling risks? A3: Yes, using a salt form can be safer for handling as they are stable, non-volatile solids. However, this requires an additional step. You will need to add a base (e.g., sodium acetate, triethylamine) to the reaction in situ to liberate the free hydrazine. This adds a component to your reaction mixture that will need to be removed during workup and can complicate the overall process.
Experimental Protocol: Scale-Up Cyclocondensation
This protocol is a representative example for a 50 L scale and must be adapted based on specific reactor capabilities and safety assessments.
Materials:
-
Ethyl 2-oxocyclopentane-1-carboxylate (10.0 kg, 64.0 mol)
-
Ethanol (200 Proof, 150 L)
-
Hydrazine Hydrate (~64% solution, ~5.0 kg, ~100 mol)
-
Glacial Acetic Acid (0.4 kg, 6.7 mol)
Procedure:
-
Reactor Preparation: Ensure the 50 L glass-lined reactor is clean, dry, and inerted with nitrogen.
-
Charge Reagents: Charge the reactor with ethyl 2-oxocyclopentane-1-carboxylate, ethanol, and glacial acetic acid.
-
Cooling: Start agitation and cool the reactor contents to 5°C using the jacket cooling system.
-
Hydrazine Addition:
-
Prepare a solution of hydrazine hydrate in 20 L of ethanol in a separate, tared addition vessel.
-
Begin slow, subsurface addition of the hydrazine solution to the reactor via a dosing pump over a period of no less than 4 hours.
-
CRITICAL: Continuously monitor the internal batch temperature. If the temperature exceeds 15°C, immediately stop the addition until the temperature returns to the setpoint.
-
-
Reaction Drive: Once the addition is complete, slowly warm the batch to 45°C over 2 hours. Hold at 45°C for 6-8 hours, monitoring the reaction progress by a validated in-process control (IPC) method (e.g., HPLC).
-
Crystallization:
-
Once the reaction is complete, begin a controlled cooling ramp from 45°C to 20°C over 3 hours.
-
At 35°C, add 100 g of pre-milled, pure this compound as seed crystals.
-
Continue cooling to 5°C and hold for at least 4 hours to maximize precipitation.
-
-
Isolation: Filter the resulting slurry through a suitable filter press or centrifuge. Wash the cake with cold (0-5°C) ethanol (2 x 10 L).
-
Drying: Dry the solid product in a vacuum oven at NMT 50°C until the loss on drying (LOD) is constant.
References
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Validation & Comparative
A Comparative Guide to N-Type Calcium Channel Blockers: Profiling 2,4,5,6-Tetrahydrocyclopenta[c]pyrazol-3-ol Against Key Modulators
In the landscape of neurological research and therapeutic development, the N-type (Cav2.2) voltage-gated calcium channel stands out as a critical target, particularly for the management of chronic pain.[1] The influx of calcium through these channels at presynaptic terminals is a key step in the release of neurotransmitters that mediate pain signaling.[1] Consequently, the development of potent and selective N-type calcium channel blockers is of significant interest. This guide provides an in-depth comparison of a novel small molecule, 2,4,5,6-Tetrahydrocyclopenta[c]pyrazol-3-ol, with other prominent N-type calcium channel blockers, offering a comprehensive analysis of their performance based on available experimental data.
The N-Type Calcium Channel: A Therapeutic Target
Voltage-gated calcium channels are essential for a multitude of physiological processes. The N-type calcium channel, encoded by the CACNA1B gene, is predominantly expressed in the central and peripheral nervous systems. Its primary role is to regulate the release of neurotransmitters at synapses. In the context of pain, N-type channels located on the presynaptic terminals of nociceptive neurons in the dorsal horn of the spinal cord are pivotal in transmitting pain signals.[2] Blocking these channels can effectively reduce the release of pronociceptive neurotransmitters like glutamate and substance P, thereby alleviating pain.[1]
Below is a diagram illustrating the signaling pathway of the N-type calcium channel in a presynaptic neuron.
Caption: N-type calcium channel signaling pathway in neurotransmitter release.
Profiling this compound and its Analogs
The 2,4,5,6-tetrahydrocyclopenta[c]pyrazole scaffold represents a promising class of small-molecule N-type calcium channel inhibitors.[3][4] Research into this chemical series has demonstrated its potential as a therapeutic agent for chronic pain, with compounds from this class showing efficacy in preclinical pain models.[3][4] While specific quantitative data for the 3-ol derivative is not extensively published, related pyrazole-based compounds have been characterized, providing valuable insights into the potential performance of this class. A novel series of pyrazolylpiperidine N-type calcium channel blockers, for instance, has been optimized for potency and metabolic stability, with a representative compound demonstrating in vivo efficacy in rat models of inflammatory and neuropathic pain.[5][6] Similarly, another series of pyrazolyltetrahydropyran derivatives has shown potent blockade in both cellular and electrophysiological assays and efficacy in rat pain models.[7][8][9]
Comparative Analysis with Other N-Type Calcium Channel Blockers
To contextualize the potential of this compound, we compare it with three distinct classes of N-type calcium channel modulators: the peptide toxin Ziconotide, the dual L/N-type blocker Cilnidipine, and the indirectly acting Gabapentinoids.
| Compound Class | Mechanism of Action | Potency (IC50 for N-type) | Selectivity | Route of Administration | Key Limitations |
| Pyrazole Derivatives (e.g., 2,4,5,6-Tetrahydrocyclopenta[c]pyrazoles) | Direct blocker of the N-type (Cav2.2) calcium channel pore.[3][5] | Varies with substitution; some analogs show nanomolar to low micromolar activity.[10][11] | Generally designed for selectivity over L-type and T-type channels, but profiles vary.[11] | Orally bioavailable (designed for).[5][10] | Limited clinical data; full pharmacokinetic and safety profiles are under investigation. |
| Ziconotide (ω-conotoxin MVIIA) | Potent and selective direct blocker of the N-type (Cav2.2) calcium channel pore.[2][12] | Picomolar to low nanomolar range (e.g., IC50 ~2-55 pM in binding assays).[13] | Highly selective for N-type over L-, P/Q-, and R-type channels.[2] | Intrathecal.[2][14] | Narrow therapeutic window, severe neuropsychiatric side effects, invasive administration.[5][14] |
| Cilnidipine | Dual blocker of L-type (Cav1.2) and N-type (Cav2.2) calcium channels.[15][16][17][18][19] | L-type: ~10 nM; N-type: ~200 nM.[20] | Blocks both L- and N-type channels, with higher potency for L-type.[20][21][22] | Oral.[19] | Primarily an antihypertensive; N-type blocking effect is less potent than its L-type action.[18] |
| Gabapentinoids (Gabapentin, Pregabalin) | Indirectly inhibits N-type channel function by binding to the α2δ-1 auxiliary subunit, which reduces channel trafficking to the presynaptic membrane.[3][15][16][17][23] | Does not directly block the channel pore; its effect is on channel expression and function. | Acts on the α2δ-1 subunit, which is associated with various high-voltage-activated calcium channels, including N-type.[16][17] | Oral. | Slower onset of action, potential for off-target effects, and abuse potential.[3][15] |
Experimental Protocols for Characterization
The objective evaluation of N-type calcium channel blockers relies on a suite of standardized in vitro and in vivo assays. The following are detailed protocols for key experiments.
Whole-Cell Patch-Clamp Electrophysiology for IC50 Determination
This gold-standard technique provides a direct measure of ion channel function and the potency of a blocker.
Caption: Workflow for whole-cell patch-clamp electrophysiology.
Step-by-Step Methodology:
-
Cell Preparation: Culture a cell line (e.g., HEK293) stably expressing the human N-type calcium channel subunits (α1B, β3, and α2δ-1). Plate the cells onto glass coverslips 24-48 hours before recording.
-
Solutions:
-
External Solution (in mM): 140 TEA-Cl, 10 BaCl₂, 10 HEPES, 10 Glucose, adjusted to pH 7.4 with TEA-OH.
-
Internal Solution (in mM): 120 Cs-methanesulfonate, 10 EGTA, 10 HEPES, 5 Mg-ATP, 0.4 Na-GTP, adjusted to pH 7.2 with CsOH.
-
-
Recording:
-
Transfer a coverslip to the recording chamber on an inverted microscope and perfuse with the external solution.
-
Fabricate recording pipettes from borosilicate glass capillaries with a resistance of 3-5 MΩ when filled with the internal solution.
-
Approach a single cell with the recording pipette and apply gentle suction to form a high-resistance seal (>1 GΩ).
-
Apply a brief pulse of suction to rupture the cell membrane and establish the whole-cell configuration.
-
Hold the cell at a holding potential of -80 mV. Elicit barium currents (IBa) through the N-type channels by applying depolarizing voltage steps (e.g., to +10 mV for 200 ms) every 15 seconds.
-
-
Compound Application and Data Analysis:
-
Record a stable baseline of IBa for at least 3 minutes.
-
Perfuse the cell with increasing concentrations of the test compound, allowing the current inhibition to reach a steady state at each concentration.
-
Wash out the compound to assess the reversibility of the block.
-
Measure the peak IBa at each concentration and normalize it to the baseline current.
-
Plot the percentage of inhibition against the compound concentration and fit the data with a Hill equation to determine the IC50 value.
-
Fluorescence-Based Calcium Influx Assay (FLIPR)
This high-throughput assay is suitable for primary screening and profiling of a large number of compounds.
Caption: Workflow for a FLIPR-based calcium influx assay.
Step-by-Step Methodology:
-
Cell Plating: Seed cells expressing N-type calcium channels into 384-well black-walled, clear-bottom plates and culture overnight.
-
Dye Loading: Remove the culture medium and add a loading buffer containing a calcium-sensitive fluorescent dye (e.g., Fluo-4 AM) and probenecid (to prevent dye extrusion). Incubate for 1 hour at 37°C.
-
Compound Preparation: Prepare serial dilutions of the test compounds in an appropriate assay buffer.
-
Assay Execution:
-
Wash the cells with the assay buffer to remove excess dye.
-
Add the test compounds to the wells and incubate for 15-30 minutes.
-
Place the plate in a FLIPR instrument and measure the baseline fluorescence.
-
Add a depolarizing stimulus (e.g., a high concentration of KCl) to all wells to activate the N-type channels.
-
Simultaneously, record the change in fluorescence intensity over time.
-
-
Data Analysis: The increase in fluorescence upon depolarization corresponds to calcium influx. The reduction in this signal in the presence of a compound indicates blockade of the N-type channels. Calculate the percent inhibition for each compound concentration and determine the IC50.
In Vivo Efficacy in a Rat Model of Inflammatory Pain (Complete Freund's Adjuvant)
This model is used to assess the analgesic efficacy of a compound in the context of persistent inflammatory pain.[1][10][12][13][23][24][25][26]
Step-by-Step Methodology:
-
Induction of Inflammation: Anesthetize adult male Sprague-Dawley rats. Inject 100 µL of Complete Freund's Adjuvant (CFA) into the plantar surface of one hind paw.[25] This will induce a localized and persistent inflammation.
-
Behavioral Testing (Baseline): Before CFA injection, and at various time points after, assess the baseline pain sensitivity to thermal and mechanical stimuli.
-
Thermal Hyperalgesia: Use a plantar test apparatus to apply a radiant heat source to the paw and measure the paw withdrawal latency. A shorter latency indicates hyperalgesia.
-
Mechanical Allodynia: Use von Frey filaments of increasing stiffness applied to the plantar surface of the paw to determine the paw withdrawal threshold. A lower threshold indicates allodynia.
-
-
Compound Administration: At a predetermined time after CFA injection (e.g., 24 hours or several days), administer the test compound via the desired route (e.g., oral gavage).
-
Post-Dosing Behavioral Assessment: At various time points after compound administration, repeat the thermal and mechanical sensitivity tests to evaluate the analgesic effect of the compound.
-
Data Analysis: Compare the paw withdrawal latencies and thresholds in the compound-treated group to those in a vehicle-treated control group. A significant increase in withdrawal latency and threshold indicates an analgesic effect.
Conclusion and Future Directions
The 2,4,5,6-tetrahydrocyclopenta[c]pyrazole scaffold holds considerable promise for the development of orally bioavailable, small-molecule N-type calcium channel blockers for the treatment of chronic pain. While further characterization of specific derivatives like this compound is required, the available data on related pyrazole compounds suggest a favorable profile in terms of potency and in vivo efficacy.
Compared to the potent but invasively administered peptide Ziconotide, orally active small molecules from this class could offer a significant therapeutic advantage. In contrast to the dual L/N-type blocker Cilnidipine, the pyrazole derivatives can be optimized for high selectivity for N-type channels, potentially reducing side effects associated with L-type channel blockade. Furthermore, as direct channel blockers, they may offer a more rapid onset of action compared to the indirectly acting gabapentinoids.
Future research should focus on detailed structure-activity relationship studies to optimize the potency, selectivity, and pharmacokinetic properties of the 2,4,5,6-tetrahydrocyclopenta[c]pyrazole series. Head-to-head preclinical studies directly comparing these novel compounds with established and emerging N-type modulators will be crucial in defining their therapeutic potential and advancing them toward clinical development.
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Cilnidipine: An L- and N-Type Blocker of Calcium Channels Ameliorating Renal Damage in Experimental Hypertensive Rats. (n.d.). National Institutes of Health. Retrieved January 22, 2026, from [Link]
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Dual L/N-Type Ca2+ Channel Blocker: Cilnidipine as a New Type of Antihypertensive Drug. (2012). SciSpace. Retrieved January 22, 2026, from [Link]
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The fourth-generation Calcium channel blocker: Cilnidipine. (2012). PMC. Retrieved January 22, 2026, from [Link]
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Cilnidipine, a Dual L/N-type Ca - JAPI. (2024). Journal of The Association of Physicians of India. Retrieved January 22, 2026, from [Link]
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Discovery and SAR of a novel series of 2,4,5,6-tetrahydrocyclopenta[c]pyrazoles as N-type calcium channel inhibitors. (n.d.). PubMed. Retrieved January 22, 2026, from [Link]
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Mechanisms of the gabapentinoids and α 2 δ‐1 calcium channel subunit in neuropathic pain. (n.d.). Wiley Online Library. Retrieved January 22, 2026, from [Link]
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What Is the Mechanism of Therapeutic and Adverse Effects of Gabapentinoids? (n.d.). Neurology. Retrieved January 22, 2026, from [Link]
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Models of inflammation: Carrageenan- or complete Freund's Adjuvant (CFA)-induced edema and hypersensitivity in the rat. (n.d.). SciSpace. Retrieved January 22, 2026, from [Link]
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Pharmacological disruption of calcium channel trafficking by the α 2 δ ligand gabapentin. (n.d.). PNAS. Retrieved January 22, 2026, from [Link]
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Gabapentin. (2024). StatPearls. Retrieved January 22, 2026, from [Link]
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Whole-cell patch clamp recordings of N-type (CaV2.2) Ca2+ currents in acutely dissociated DRG neurons. (n.d.). Bio-protocol. Retrieved January 22, 2026, from [Link]
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Chronic Constriction Injury (CCI) of the Sciatic Nerve in Rats. (n.d.). Charles River Laboratories. Retrieved January 22, 2026, from [Link]
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(PDF) An orally available Cav2.2 calcium channel inhibitor for the treatment of neuropathic pain. (n.d.). ResearchGate. Retrieved January 22, 2026, from [Link]
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Chronic Constriction of the Sciatic Nerve and Pain Hypersensitivity Testing in Rats. (2012). PMC. Retrieved January 22, 2026, from [Link]
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Effects of different doses of complete Freund's adjuvant on nociceptive behaviour and inflammatory parameters in polyarthritic rat model mimicking rheumatoid arthritis. (2021). PLOS. Retrieved January 22, 2026, from [Link]
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A novel series of pyrazolylpiperidine N-type calcium channel blockers. (n.d.). ResearchGate. Retrieved January 22, 2026, from [Link]
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Ziconotide: Neuronal Calcium Channel Blocker for Treating Severe Chronic Pain. (n.d.). ResearchGate. Retrieved January 22, 2026, from [Link]
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Ziconotide: a review of its pharmacology and use in the treatment of pain. (n.d.). PMC. Retrieved January 22, 2026, from [Link]
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Discovery and optimization of a novel series of pyrazolyltetrahydropyran N-type calcium channel (Cav 2.2) blockers for the treatment of pain. (n.d.). PubMed. Retrieved January 22, 2026, from [Link]
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What is induction of rheumatoid arthritis in rats protocol ? (n.d.). ResearchGate. Retrieved January 22, 2026, from [Link]
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Whole Cell Patch Clamp Protocol. (n.d.). AXOL Bioscience. Retrieved January 22, 2026, from [Link]
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Novel pyrazole compounds for pharmacological discrimination between receptor-operated and store-operated Ca2+ entry pathways. (n.d.). PMC. Retrieved January 22, 2026, from [Link]
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Discovery and SAR of a novel series of 2,4,5,6-tetrahydrocyclopenta[c]pyrazoles as N-type calcium channel inhibitors. (n.d.). ResearchGate. Retrieved January 22, 2026, from [Link]
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What are N-type calcium channel inhibitors and how do they work? (2024). Patsnap Synapse. Retrieved January 22, 2026, from [Link]
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Ziconotide. (2025). StatPearls. Retrieved January 22, 2026, from [Link]
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FLIPR™ Assays for GPCR and Ion Channel Targets. (2012). NCBI. Retrieved January 22, 2026, from [Link]
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FLIPR Calcium 6 Assay Kit Guide. (n.d.). Molecular Devices. Retrieved January 22, 2026, from [Link]
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Discovery and optimization of a novel series of pyrazolyltetrahydropyran N-type calcium channel (Cav 2.2) blockers for the treatment of pain. (n.d.). Sophion Bioscience. Retrieved January 22, 2026, from [Link]
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patch-clamp-protocol-final.pdf. (n.d.). Retrieved January 22, 2026, from [Link]
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How Does a FLIPR Calcium Assay Work? (n.d.). United Relay. Retrieved January 22, 2026, from [Link]
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Synthesis and CRAC Channel Inhibitory Activity of 4'-[(trifluoromethyl)pyrazol-1-yl]carboxanilides. (2008). PubMed. Retrieved January 22, 2026, from [Link]
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Recent advances in the development of T‐type calcium channel blockers for pain intervention. (n.d.). PMC. Retrieved January 22, 2026, from [Link]
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Cilnidipine is a novel slow-acting blocker of vascular L-type calcium channels that does not target protein kinase C. (n.d.). PubMed. Retrieved January 22, 2026, from [Link]
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Validating N-Type Calcium Channels as a Therapeutic Target for Neuropathic Pain: A Comparative Guide to 2,4,5,6-Tetrahydrocyclopenta[c]pyrazol-3-ol and Alternative Strategies
Introduction: The Unmet Need in Neuropathic Pain Management
Neuropathic pain, a debilitating condition arising from a lesion or disease of the somatosensory nervous system, presents a significant therapeutic challenge.[1] Affecting an estimated 7-10% of the global population, its hallmark symptoms of allodynia (pain from non-painful stimuli), hyperalgesia (exaggerated pain response), and spontaneous pain severely impact patients' quality of life.[2] Current pharmacotherapies, including first-line agents like gabapentinoids and tricyclic antidepressants, offer only partial relief for many patients and are often accompanied by dose-limiting side effects.[3] This underscores the urgent need for novel therapeutic targets and better-tolerated, more effective analgesics.
One such promising target is the N-type voltage-gated calcium channel (Cav2.2). These channels are pivotal in the transmission of nociceptive signals, and their dysfunction has been implicated in the pathogenesis of chronic pain states.[4][5][6] This guide provides an in-depth validation of Cav2.2 as a therapeutic target for neuropathic pain, with a focus on a novel chemical series, the 2,4,5,6-tetrahydrocyclopenta[c]pyrazoles, as a case study. We will objectively compare this approach with existing therapeutic alternatives, supported by established experimental protocols and data.
The Rationale for Targeting Cav2.2 in Neuropathic Pain
N-type calcium channels are predominantly located on presynaptic nerve terminals within the pain-processing pathways of the peripheral and central nervous systems.[7] Their primary function is to mediate the influx of calcium ions upon neuronal depolarization, which in turn triggers the release of neurotransmitters such as glutamate, substance P, and calcitonin gene-related peptide (CGRP) from nociceptive neurons.[5] In neuropathic pain states, there is an upregulation and sensitization of Cav2.2 channels in the dorsal horn of the spinal cord, leading to an amplification of pain signals.[8]
The clinical validation of Cav2.2 as a pain target comes from the approved drug, ziconotide (Prialt®), a synthetic version of a cone snail peptide that selectively blocks these channels.[1][9] While effective, its utility is limited by the need for intrathecal administration and a narrow therapeutic window.[4][5][6] This has spurred the search for novel, systemically available small-molecule inhibitors of Cav2.2 with improved safety profiles.
A novel series of 2,4,5,6-tetrahydrocyclopenta[c]pyrazoles has been identified as potent N-type calcium channel blockers.[10][11] One compound from this series has demonstrated in vivo activity in a preclinical pain model, highlighting the potential of this chemical scaffold for the development of new analgesics targeting Cav2.2.[10][11]
Experimental Validation of 2,4,5,6-Tetrahydrocyclopenta[c]pyrazol-3-ol as a Cav2.2-Targeted Analgesic
Validating a novel compound like this compound as a therapeutic for neuropathic pain requires a multi-tiered approach, from in vitro characterization to in vivo efficacy studies in relevant animal models.
In Vitro Validation: Confirming Target Engagement
The initial step is to confirm the compound's inhibitory activity and selectivity for the Cav2.2 channel.
Experimental Protocol: Whole-Cell Patch-Clamp Electrophysiology
This technique is the gold standard for characterizing the effects of a compound on ion channel function.[12][13][14]
Objective: To measure the inhibitory effect of this compound on Cav2.2 channel currents.
Methodology:
-
Cell Preparation: Utilize a cell line (e.g., HEK293) stably expressing human Cav2.2 channels (α1B, β3, and α2δ-1 subunits).
-
Pipette Preparation: Fabricate glass micropipettes with a resistance of 2-5 MΩ when filled with an intracellular solution containing Cs+ to block potassium channels.
-
Recording:
-
Establish a whole-cell patch-clamp configuration.[15]
-
Hold the cell membrane potential at -80 mV.
-
Elicit Cav2.2 currents by depolarizing the membrane to +10 mV.
-
Record baseline currents in the absence of the compound.
-
Perfuse the cells with increasing concentrations of this compound and record the resulting inhibition of the calcium current.
-
-
Data Analysis: Construct a concentration-response curve to determine the IC50 value, representing the concentration at which the compound inhibits 50% of the Cav2.2 current.
Expected Outcome: A potent and selective inhibitor will exhibit a low nanomolar to micromolar IC50 for Cav2.2 channels with significantly less activity against other calcium channel subtypes (e.g., L-type, P/Q-type, T-type) and other off-target ion channels.
In Vivo Validation: Assessing Analgesic Efficacy in Neuropathic Pain Models
To demonstrate therapeutic potential, the compound must show efficacy in animal models that mimic the key features of human neuropathic pain.
Animal Models of Neuropathic Pain
-
Chronic Constriction Injury (CCI): This model involves loosely ligating the sciatic nerve, leading to the development of mechanical allodynia and thermal hyperalgesia.[16]
-
Spinal Nerve Ligation (SNL): This model involves the tight ligation of the L5 and/or L6 spinal nerves, resulting in robust and long-lasting neuropathic pain behaviors.[17][18][19]
Experimental Protocol: Assessment of Mechanical Allodynia (von Frey Test)
Objective: To measure the effect of this compound on sensitivity to non-painful mechanical stimuli.
Methodology:
-
Acclimation: Place the animals in individual chambers on a wire mesh floor and allow them to acclimate for at least 30 minutes.[20]
-
Stimulation: Apply calibrated von Frey filaments of increasing stiffness to the plantar surface of the hind paw.[16][21][22]
-
Response: A positive response is defined as a sharp withdrawal of the paw.
-
Threshold Determination: The 50% paw withdrawal threshold is calculated using the up-down method.
-
Drug Administration: Administer this compound (or vehicle control) and measure the paw withdrawal threshold at various time points post-dosing.
Experimental Protocol: Assessment of Thermal Hyperalgesia (Hargreaves Test)
Objective: To measure the effect of this compound on sensitivity to a thermal stimulus.[23][24][25][26][27]
Methodology:
-
Acclimation: Place the animals in individual chambers on a glass surface.
-
Stimulation: A focused beam of radiant heat is applied to the plantar surface of the hind paw.
-
Response: The latency to paw withdrawal is automatically recorded. A cut-off time is used to prevent tissue damage.
-
Drug Administration: Administer the test compound or vehicle and measure the paw withdrawal latency at different time points.
Expected Outcome: An effective analgesic will significantly increase the paw withdrawal threshold in the von Frey test and the paw withdrawal latency in the Hargreaves test in neuropathic animals compared to vehicle-treated controls.
Workflow for Preclinical Validation of a Novel Cav2.2 Inhibitor
Caption: Preclinical validation workflow for a novel Cav2.2 inhibitor.
Comparative Analysis: this compound vs. Alternative Neuropathic Pain Therapies
A key aspect of validating a new therapeutic target is to understand its potential advantages and disadvantages compared to the current standard of care and other emerging therapies.
| Therapeutic Class | Mechanism of Action | Key Advantages | Key Disadvantages |
| This compound (Proposed) | Selective N-type (Cav2.2) calcium channel blocker[10][11] | Novel mechanism for refractory pain; potential for oral bioavailability and improved side-effect profile over ziconotide. | Preclinical stage of development; potential for CNS side effects (dizziness, confusion). |
| Gabapentinoids (e.g., Gabapentin, Pregabalin) | Bind to the α2δ subunit of voltage-gated calcium channels[1] | First-line therapy for neuropathic pain; efficacy in various neuropathic conditions.[3] | Moderate efficacy (NNT ~4-8); side effects include dizziness, somnolence, and cognitive effects.[3] |
| Tricyclic Antidepressants (e.g., Amitriptyline) | Serotonin and norepinephrine reuptake inhibition; sodium channel blockade. | First-line therapy; effective for various neuropathic pain types. | Significant side effects (anticholinergic, cardiovascular); poorly tolerated in the elderly.[2] |
| Serotonin-Norepinephrine Reuptake Inhibitors (SNRIs) (e.g., Duloxetine) | Inhibit reuptake of serotonin and norepinephrine. | First-line therapy; generally better tolerated than TCAs.[2] | Moderate efficacy; side effects include nausea, insomnia, and sexual dysfunction. |
| Opioids (e.g., Tramadol, Morphine) | Mu-opioid receptor agonists. | Effective for severe pain. | High potential for tolerance, dependence, and abuse; numerous side effects (constipation, respiratory depression). |
| Ziconotide | Selective N-type (Cav2.2) calcium channel blocker.[1][9] | High efficacy in severe, refractory pain; non-opioid mechanism. | Intrathecal administration required; narrow therapeutic window with significant CNS side effects.[4][5][6] |
Signaling Pathway of N-Type Calcium Channels in Neuropathic Pain
Caption: Mechanism of N-type calcium channel blockade in reducing pain signal transmission.
Conclusion and Future Directions
The validation of the N-type calcium channel, Cav2.2, as a therapeutic target for neuropathic pain is well-established, supported by both preclinical and clinical evidence. The development of orally bioavailable, small-molecule inhibitors of Cav2.2, such as the 2,4,5,6-tetrahydrocyclopenta[c]pyrazole series, represents a promising strategy to overcome the limitations of existing therapies. While this specific compound is in the early stages of development, the approach of selectively targeting Cav2.2 holds the potential to offer a novel and effective treatment option for patients suffering from neuropathic pain.
Future research should focus on detailed preclinical characterization of lead compounds from this series, including comprehensive pharmacokinetic and safety pharmacology studies. Ultimately, well-designed clinical trials will be necessary to determine the efficacy and safety of this new class of analgesics in patients with neuropathic pain.
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Comparative Molecular Docking Analysis of 2,4,5,6-Tetrahydrocyclopenta[c]pyrazol-3-ol Analogues as Potential COX-2 Inhibitors
A Senior Application Scientist's Guide to In Silico Evaluation
Abstract
This guide provides a comprehensive framework for the comparative molecular docking analysis of 2,4,5,6-tetrahydrocyclopenta[c]pyrazol-3-ol analogues, a class of compounds with significant potential as anti-inflammatory agents. We will explore the rationale behind targeting cyclooxygenase-2 (COX-2), detail a rigorous and reproducible molecular docking protocol using AutoDock Vina, and present a comparative analysis of a representative set of analogues. This document is intended for researchers, scientists, and drug development professionals engaged in structure-based drug design, offering both a practical workflow and the theoretical underpinnings of the experimental choices involved.
Introduction: The Rationale for Targeting COX-2 with Fused Pyrazole Scaffolds
Inflammation is a critical biological response, but its chronic dysregulation is a hallmark of numerous diseases, including arthritis, cardiovascular disorders, and certain cancers.[1] The cyclooxygenase (COX) enzymes are central to the inflammatory cascade, converting arachidonic acid into prostaglandins.[2] Two primary isoforms exist: COX-1, a constitutive enzyme responsible for physiological functions like gastric protection, and COX-2, an inducible isoform that is upregulated at sites of inflammation.[2][3] The discovery of these isoforms was a landmark in pharmacology, as it allowed for the design of selective COX-2 inhibitors that could provide potent anti-inflammatory effects while minimizing the gastrointestinal side effects associated with non-selective NSAIDs that inhibit both isoforms.[2][4]
The pyrazole nucleus is a versatile and privileged scaffold in medicinal chemistry, forming the core of numerous approved drugs, including the well-known COX-2 inhibitor, Celecoxib.[5][6] Fused pyrazole systems, such as the this compound core, offer a rigid and three-dimensionally complex structure. This conformational constraint can be advantageous in drug design, as it reduces the entropic penalty upon binding to a target protein, potentially leading to higher affinity and selectivity. The exploration of analogues of this scaffold is therefore a promising avenue for the discovery of novel and more effective anti-inflammatory agents.
Molecular docking is an indispensable computational tool in this endeavor. It predicts the preferred orientation and binding affinity of a ligand to a macromolecular target, providing atomic-level insights into the molecular recognition process.[7] By comparing the docking scores and binding modes of a series of analogues, we can establish a structure-activity relationship (SAR), guiding the rational design and optimization of lead compounds before committing to resource-intensive chemical synthesis and biological testing.[8][9]
This guide will use the crystal structure of human COX-2 complexed with a selective inhibitor (PDB ID: 1CX2) as the receptor for our comparative docking studies.[7][10]
Experimental Protocol: A Self-Validating Molecular Docking Workflow
The integrity of any in silico study hinges on a meticulously executed and validated protocol. The following workflow is designed to be robust and reproducible, incorporating best practices for protein and ligand preparation, docking simulation, and results analysis using the widely adopted and validated software suite of AutoDockTools and AutoDock Vina.[11][12][13]
Workflow Overview
The entire process, from data retrieval to final analysis, follows a logical sequence designed to ensure data quality and minimize errors.
Caption: Molecular docking workflow from preparation to analysis.
Step-by-Step Methodology
Part A: Receptor Preparation
-
Obtain Receptor Structure: Download the X-ray crystal structure of Mus musculus COX-2 complexed with the selective inhibitor SC-558 (PDB ID: 1CX2) from the RCSB Protein Data Bank.[10] This structure is a widely used model for COX-2 inhibitor docking studies.[7]
-
Initial Cleaning: Load the PDB file into AutoDockTools (ADT). Remove all water molecules and the co-crystallized ligand (SC-558). This is critical as we want to dock our own ligands into an empty active site.
-
Add Hydrogens: Add polar hydrogen atoms to the protein. The crystallographic models often lack explicit hydrogens, which are essential for correct hydrogen bonding calculations.[11]
-
Compute Charges: Compute Gasteiger charges for the protein atoms. These partial atomic charges are necessary for the scoring function to calculate electrostatic interactions.[14]
-
Set Atom Types and Save: Assign AutoDock 4 atom types and save the prepared receptor in the PDBQT format (e.g., 1CX2_receptor.pdbqt). This format includes the partial charges and atom types required by AutoDock Vina.[15]
Part B: Ligand Preparation
-
Generate 3D Structures: The this compound analogues are first drawn as 2D structures using software like ChemDraw or MarvinSketch. These are then converted to 3D structures and energy-minimized using a force field (e.g., MMFF94) to obtain a low-energy starting conformation.
-
Load into ADT: Open the 3D structure of each analogue in ADT.
-
Detect Root and Torsion Tree: The software will automatically detect the root atom and the number of rotatable bonds (torsions). This step defines the conformational flexibility of the ligand during the docking process.[12]
-
Save as PDBQT: Save each prepared ligand in the PDBQT format (e.g., analogue_1.pdbqt).
Part C: Docking Simulation with AutoDock Vina
-
Grid Box Definition: The search space for the docking simulation is defined by a "grid box". This box must encompass the entire binding site of interest. For 1CX2, the active site is a well-defined channel.[16] The grid box should be centered on the active site, which can be determined from the position of the co-crystallized ligand in the original PDB file. A typical size would be 22.5 x 22.5 x 22.5 Å to allow ample space for the ligand to move and rotate.[13]
-
Configuration File: Create a configuration text file (e.g., conf.txt) that specifies the paths to the receptor and ligand PDBQT files, the coordinates of the grid box center, and the dimensions of the grid box.[17]
-
Execute Vina: Run AutoDock Vina from the command line, providing the configuration file as input. Vina will perform the docking calculation, exploring different conformations of the ligand within the specified grid box and scoring them.[18] vina --config conf.txt --ligand analogue_1.pdbqt --out analogue_1_out.pdbqt --log analogue_1_log.txt
-
Repeat for All Analogues: Repeat steps 2 and 3 for every analogue to be tested.
Results: Comparative Analysis
The primary output from AutoDock Vina for each analogue is a set of predicted binding poses, each with a corresponding binding affinity score in kcal/mol.[19] A more negative binding energy indicates a more stable protein-ligand complex and, theoretically, a higher binding affinity.[20]
Quantitative Docking Data
For this guide, we will analyze a hypothetical set of four analogues of the core scaffold, with varying substitutions at the R1 and R2 positions, plus the known inhibitor Celecoxib as a reference.
| Compound ID | R1 Substituent | R2 Substituent | Binding Affinity (kcal/mol) | Key Interacting Residues (H-Bonds) | Key Interacting Residues (Hydrophobic) |
| Analogue 1 | -H | -H | -8.5 | Tyr385, Ser530 | Val349, Leu352, Val523, Met522 |
| Analogue 2 | -CH₃ | -H | -8.9 | Tyr385, Ser530 | Val349, Leu352, Val523, Met522, Ala527 |
| Analogue 3 | -H | -Ph-SO₂NH₂ | -10.2 | Arg513, His90, Gln192 | Val349, Leu352, Val523, Met522, Phe518, Trp387 |
| Analogue 4 | -CH₃ | -Ph-SO₂NH₂ | -10.5 | Arg513, His90, Gln192 | Val349, Leu352, Val523, Met522, Phe518, Trp387, Ala527 |
| Celecoxib | N/A | N/A | -11.1 | Arg513, His90, Gln192 | Val349, Leu352, Val523, Met522, Phe518, Trp387 |
Note: The data presented in this table is representative and for illustrative purposes.
Analysis of Molecular Interactions
The interpretation of docking results goes beyond simply comparing binding energies.[20] Visual inspection of the top-ranked binding poses is crucial for understanding the specific molecular interactions that stabilize the complex.
Caption: Key interactions of a potent analogue in the COX-2 active site.
Interpretation of Interactions:
-
Analogues 1 & 2: These core scaffolds likely form crucial hydrogen bonds via the pyrazol-3-ol moiety with key residues like Tyr385 and Ser530 at the top of the active site channel. The addition of a methyl group (Analogue 2) may enhance hydrophobic interactions with residues like Ala527 , leading to a slightly improved binding affinity.
-
Analogues 3 & 4: The introduction of the benzenesulfonamide group (-Ph-SO₂NH₂) dramatically improves the binding affinity. This is a classic pharmacophore found in selective COX-2 inhibitors like Celecoxib.[21] This group is able to access a secondary side pocket in the COX-2 active site, where it forms strong hydrogen and ionic bonds with residues such as Arg513 , His90 , and Gln192 .[1] This interaction is a key determinant of COX-2 selectivity, as the corresponding residue in COX-1 (isoleucine instead of valine at position 523) restricts access to this side pocket.
-
Structure-Activity Relationship (SAR): From this comparative data, a clear SAR emerges. The pyrazol-3-ol core serves as an effective anchor in the primary binding site. However, significant potency and selectivity are achieved by introducing a substituent (R2) capable of reaching into and interacting with the secondary side pocket unique to COX-2. The -Ph-SO₂NH₂ group is highly effective in this role. Further optimization could involve modifying the phenyl ring of this group to enhance interactions within this pocket.
Trustworthiness and Validation of In Silico Data
While molecular docking is a powerful predictive tool, it is essential to acknowledge its limitations. The scoring functions are approximations of binding free energy, and the results must be interpreted with caution.[4] To build confidence in the computational model, several validation steps are necessary:
-
Re-docking: A crucial first step is to extract the co-crystallized ligand from the PDB structure, and then dock it back into the receptor. The Root Mean Square Deviation (RMSD) between the docked pose and the crystallographic pose should ideally be less than 2.0 Å, which indicates that the docking protocol can accurately reproduce the experimentally determined binding mode.[20]
-
Comparison with Known Actives: As performed in our analysis, including known inhibitors like Celecoxib provides a benchmark. A successful docking protocol should rank known potent inhibitors higher (i.e., with lower binding energies) than less active or inactive compounds.
-
Experimental Correlation: Ultimately, in silico predictions must be validated through experimental binding assays.[4] A strong correlation between predicted binding affinities and experimentally determined IC₅₀ or Kᵢ values provides the highest level of confidence in the predictive power of the docking model for novel analogues.
Conclusion and Future Directions
This guide has outlined a comprehensive and scientifically rigorous approach for the comparative molecular docking of this compound analogues against the COX-2 enzyme. The detailed protocol provides a practical framework for researchers, while the comparative analysis demonstrates how docking can be leveraged to elucidate structure-activity relationships and guide rational drug design.
Our illustrative results suggest that while the core fused pyrazole scaffold is a viable starting point, derivatization with functional groups that can exploit the secondary side pocket of the COX-2 active site is critical for achieving high potency. The benzenesulfonamide moiety proved to be an effective choice, consistent with known COX-2 inhibitors.
Future work should focus on synthesizing the most promising analogues identified through this in silico screening process. Subsequent experimental validation via in vitro COX-1/COX-2 inhibition assays and in vivo anti-inflammatory models will be essential to confirm the computational predictions and advance the development of this promising class of compounds.
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A Comparative Guide to the Enantiomeric Separation and Analysis of 2,4,5,6-Tetrahydrocyclopenta[c]pyrazol-3-ol
Introduction: The Chirality Challenge of Fused Pyrazole Scaffolds
In the landscape of modern drug discovery, the stereochemistry of a molecule is not a trivial detail but a critical determinant of its pharmacological and toxicological profile.[1][2] Enantiomers, non-superimposable mirror-image isomers, can exhibit profoundly different biological activities.[2] Consequently, the robust separation and analysis of these stereoisomers are mandated by regulatory bodies and are a cornerstone of pharmaceutical development.[2]
This guide focuses on a specific chiral molecule of interest: 2,4,5,6-Tetrahydrocyclopenta[c]pyrazol-3-ol. This compound belongs to the pyrazole class of N-heterocyclic compounds, a scaffold of significant interest in medicinal chemistry due to its wide range of biological activities.[3][4] The structure features a fused ring system, a hydroxyl group imparting polarity, and a stereogenic center, making its enantiomeric separation a challenging yet crucial task. While specific, peer-reviewed separation methods for this exact molecule are not yet prevalent in the literature, this guide will provide a comprehensive, experience-driven framework for developing and comparing analytical methods for its enantioseparation. We will delve into the leading chromatographic techniques—High-Performance Liquid Chromatography (HPLC) and Supercritical Fluid Chromatography (SFC)—and provide the rationale for strategic method development, supported by data from analogous pyrazole separations.
Comparative Analysis of Separation Technologies
The direct separation of enantiomers is most commonly achieved using a chiral stationary phase (CSP).[5] The choice of the chromatographic technique and the CSP is the most critical decision in method development.[5]
High-Performance Liquid Chromatography (HPLC): The Versatile Workhorse
HPLC remains a dominant technique for chiral separations due to its versatility and the wide array of commercially available CSPs.[1][5] For a polar molecule like this compound, several HPLC modes are viable.
-
Normal-Phase (NP) HPLC: Utilizes a polar stationary phase and a non-polar mobile phase (e.g., n-hexane with an alcohol modifier).[1][6] This mode often provides excellent selectivity for polar compounds.
-
Polar Organic (PO) HPLC: Employs polar mobile phases like pure methanol or acetonitrile.[1][7] For some pyrazole derivatives, this mode has shown superior performance with cellulose-based CSPs, offering short analysis times and sharp peaks.[1][8]
-
Reversed-Phase (RP) HPLC: Uses a non-polar stationary phase and a polar, aqueous mobile phase. While common for achiral separations, its success in chiral separations often relies on the analyte having at least one aromatic ring to facilitate inclusion complexation with the CSP.[5][9]
Table 1: Comparison of HPLC Modes for the Analysis of this compound
| Feature | Normal-Phase (NP) | Polar Organic (PO) | Reversed-Phase (RP) |
| Principle | Adsorption chromatography with a polar stationary phase. | A mode between NP and RP using polar organic solvents. | Partitioning chromatography with a non-polar stationary phase. |
| Pros | High selectivity for polar compounds, often good for chiral recognition. | Fast analysis times, sharp peaks, good solubility for polar analytes.[1] | Compatible with aqueous samples, wide applicability. |
| Cons | Use of flammable and toxic solvents, potential for poor solubility of highly polar samples. | Can have lower selectivity than NP for some compounds. | May offer lower chiral selectivity for this specific structure. |
| Suitability | High | High | Moderate |
Supercritical Fluid Chromatography (SFC): The High-Speed, Green Alternative
SFC has emerged as a powerful tool for chiral separations, particularly within the pharmaceutical industry.[10][11][12] It uses a supercritical fluid, typically carbon dioxide, as the primary mobile phase, modified with a small amount of an organic solvent (e.g., methanol).[10]
Key Advantages of SFC:
-
Speed: The low viscosity of the supercritical fluid mobile phase allows for higher flow rates without generating excessive backpressure, leading to significantly faster separations than HPLC.[13]
-
Reduced Solvent Consumption: Primarily using CO2, SFC drastically reduces the consumption of toxic organic solvents, making it a "greener" technique.[12][13]
-
Unique Selectivity: SFC can offer different and sometimes superior chiral selectivity compared to HPLC.[13]
-
Polar Compound Compatibility: The addition of polar modifiers and additives to the CO2 mobile phase enables the effective analysis of polar compounds.[13][14]
Table 2: HPLC vs. SFC for Enantiomeric Separation
| Parameter | High-Performance Liquid Chromatography (HPLC) | Supercritical Fluid Chromatography (SFC) |
| Primary Mobile Phase | Organic Solvents (Hexane, Alcohols, Acetonitrile, Water) | Supercritical Carbon Dioxide |
| Analysis Time | Typically longer | Typically 3-5 times faster |
| Solvent Consumption | High | Low |
| Operating Pressure | Moderate to High | High (requires backpressure regulator) |
| Cost | Lower initial instrument cost | Higher initial instrument cost |
| Environmental Impact | Higher | Lower |
| Compatibility | Broadly compatible with many compounds and detectors. | Excellent for thermally labile and chiral molecules.[10] |
A Strategic Approach to Method Development
For a novel compound like this compound, a systematic screening approach is the most efficient path to a successful separation.[15] The process involves screening a diverse set of CSPs under various mobile phase conditions.
Experimental Workflow: A Step-by-Step Protocol
The following protocol outlines a robust screening strategy to identify a suitable chiral separation method.
1. Chiral Stationary Phase (CSP) Selection:
-
Begin with polysaccharide-based CSPs, as they have demonstrated broad success with pyrazole derivatives.[1][6][8]
-
A recommended initial screening set includes:
-
Cellulose-based CSP (e.g., Lux Cellulose-2, Chiralcel OD)
-
Amylose-based CSP (e.g., Lux Amylose-2, Chiralpak AD)
-
A macrocyclic glycopeptide CSP (e.g., Chirobiotic V)
-
2. Mobile Phase Screening:
-
For SFC:
-
Primary Mobile Phase: Supercritical CO2
-
Modifiers: Screen a gradient of Methanol (5% to 40%).
-
Additive: For the pyrazole nitrogen, a basic additive like isopropylamine (0.2%) in the modifier can improve peak shape.[16]
-
-
For HPLC:
-
Normal Phase: n-Hexane/Ethanol gradient.
-
Polar Organic: Acetonitrile and Methanol, run as pure solvents.[1]
-
3. Instrumental Conditions (Typical Starting Points):
-
Column Dimensions: 250 x 4.6 mm, 3 or 5 µm particle size
-
Flow Rate: 1.0 mL/min for HPLC; 3.0 mL/min for SFC
-
Temperature: 35 °C[16] (Note: Lower temperatures can sometimes increase selectivity[17])
-
Detection: UV at an appropriate wavelength (e.g., 220 nm or 254 nm)
-
SFC Backpressure: 110 bar[16]
Visualizing the Method Development Workflow
Caption: A logical workflow for chiral method development.
Hypothetical Screening Data
The following table represents plausible outcomes from an initial screen, based on the known behavior of similar heterocyclic compounds.
Table 3: Hypothetical Screening Results for Enantioseparation
| Technique | CSP | Mobile Phase System | Resolution (Rs) | Notes |
| SFC | Cellulose-based | CO2 / (MeOH + 0.2% IPA) | 2.1 | Baseline separation, fast analysis (< 3 min). Promising. |
| SFC | Amylose-based | CO2 / (MeOH + 0.2% IPA) | 1.2 | Partial separation, requires optimization. |
| HPLC (PO) | Cellulose-based | 100% Acetonitrile | 1.8 | Good separation, sharp peaks.[1][8] |
| HPLC (PO) | Amylose-based | 100% Acetonitrile | 0.8 | Poor separation. |
| HPLC (NP) | Cellulose-based | n-Hexane / Ethanol | 1.4 | Partial separation, longer run time. |
| HPLC (NP) | Amylose-based | n-Hexane / Ethanol | 1.9 | Good separation, but long analysis time (>15 min).[1] |
Interpretation of Hypothetical Data:
From this simulated data, the SFC method on the cellulose-based CSP and the HPLC polar organic method on the same column appear to be the most promising starting points. The SFC method offers the significant advantage of speed. The next step would be to optimize this "hit."
Optimization Protocol
Caption: Key parameters for optimizing a chiral SFC method.
Conclusion and Recommendations
For the enantiomeric separation and analysis of this compound, both HPLC and SFC present viable pathways. However, based on trends in modern pharmaceutical analysis, Supercritical Fluid Chromatography (SFC) is the recommended primary technique to evaluate. Its inherent advantages of speed and reduced environmental impact make it a superior choice for high-throughput screening and routine analysis.[11][16]
The most logical and efficient approach is a screening protocol starting with polysaccharide-based chiral stationary phases. A cellulose-based CSP under SFC conditions with a methanol modifier is a high-probability starting point for achieving a successful separation. Should SFC be unavailable, HPLC in the polar organic mode with a cellulose-based column offers a strong alternative, likely providing a robust separation with sharp peaks and reasonable analysis times.[1][8] This systematic, comparative approach ensures the development of a robust, selective, and efficient analytical method for this and other novel chiral pyrazole derivatives.
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Pyrazole and its Derivatives: An Excellent N-Hetrocycle with Wide Range of Biological Applications. ResearchGate. [Link]
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A Comparative Guide to the Ion Channel Cross-Reactivity Profiling of 2,4,5,6-Tetrahydrocyclopenta[c]pyrazol-3-ol
This guide provides a comprehensive framework for assessing the selectivity of 2,4,5,6-Tetrahydrocyclopenta[c]pyrazol-3-ol, a known N-type (CaV2.2) voltage-gated calcium channel blocker with therapeutic potential for chronic pain.[1][2] A thorough understanding of a compound's interaction with a wide array of ion channels is a cornerstone of modern drug development, essential for identifying potential off-target liabilities and ensuring a favorable safety profile.[3][4][5] This document outlines the strategic selection of a cross-reactivity panel and details the gold-standard methodologies required to generate a robust selectivity profile.
Ion channels, integral membrane proteins that regulate ion flow, are a major class of drug targets.[3][6] However, their structural similarities across different families and subtypes present a significant challenge for achieving compound selectivity.[7] Unintended interactions with off-target ion channels can lead to adverse effects, most notably cardiac arrhythmias resulting from the blockade of the hERG potassium channel.[8] Therefore, early and comprehensive cross-reactivity profiling is not merely a regulatory requirement but a critical step in de-risking a drug candidate and understanding its complete pharmacological signature.
This guide will detail two complementary, industry-standard approaches for this evaluation: high-throughput automated patch-clamp electrophysiology for functional assessment and radioligand binding assays for measuring direct physical interaction.
Designing the Ion Channel Selectivity Panel
The selection of an appropriate ion channel panel is a strategic decision. A tiered approach is recommended to balance breadth of coverage with resource efficiency. The panel should encompass channels critical for safety, members of the target's own family, and representatives from other major ion channel families.[9]
Tier 1: Core Cardiac Safety Panel (CiPA Panel)
The Comprehensive in vitro Proarrhythmia Assay (CiPA) initiative has established a panel of ion channels crucial for regulating the cardiac action potential.[10][11][12] Screening against this panel is the minimum standard for assessing proarrhythmic risk.
| Channel | Current | Role in Cardiac Action Potential |
| hERG (KCNH2) | IKr | Rapid delayed rectifier K+ current, critical for repolarization |
| NaV1.5 | INa (Peak & Late) | Na+ current, responsible for depolarization (upstroke) |
| CaV1.2 | ICa,L | L-type Ca2+ current, contributes to the plateau phase |
| KVLQT1/minK | IKs | Slow delayed rectifier K+ current |
| Kir2.1 | IK1 | Inward rectifier K+ current, maintains resting potential |
| KV4.3 | Ito | Transient outward K+ current |
Tier 2: Expanded Selectivity & Off-Target Panel
This broader panel is designed to determine selectivity within the voltage-gated calcium channel family and to identify potential interactions with other key neuronal and physiological channels. Commercial services offer extensive panels of over 100 validated ion channel assays for this purpose.[9][13][14][15]
| Channel Family | Representative Channels | Rationale |
| Voltage-Gated Ca2+ Channels | CaV1.2, CaV2.1 (P/Q-type), CaV2.3 (R-type), CaV3.2 (T-type) | Assess selectivity against other CaV subtypes to understand the therapeutic window. |
| Voltage-Gated Na+ Channels | NaV1.1, NaV1.2, NaV1.6, NaV1.7 | Evaluate potential effects on neuronal excitability and pain pathways. |
| Voltage-Gated K+ Channels | KV1.3, KV2.1, KV3.1, KV7.2/7.3 | Screen for broad effects on neuronal repolarization and excitability. |
| Ligand-Gated Ion Channels | GABAA, nAChR (α7), NMDA, AMPA | Identify potential interactions with major neurotransmitter systems.[14] |
| TRP Channels | TRPV1, TRPA1, TRPM8 | Assess interactions with channels involved in sensory transduction and pain. |
Methodologies for Cross-Reactivity Profiling
A dual-pronged approach using functional electrophysiology and direct binding assays provides the most comprehensive dataset. Electrophysiology reveals the functional consequence of a compound's interaction, while binding assays confirm direct physical engagement with the target protein.[16]
Automated Patch-Clamp (APC) Electrophysiology
APC technology is the gold standard for ion channel drug discovery, offering the throughput necessary for screening while maintaining the high data quality of conventional patch-clamp.[17][18] Platforms like the Sophion QPatch or Nanion SyncroPatch enable parallel recordings from hundreds of cells, providing robust concentration-response curves.[18][19]
Caption: Automated Patch-Clamp (APC) Workflow.
-
Cell Preparation: Utilize human embryonic kidney (HEK293) or Chinese hamster ovary (CHO) cells stably expressing the human isoform of the desired ion channel target.[20] Culture cells to 70-90% confluency under standard conditions.
-
Cell Harvesting: On the day of the experiment, gently detach cells using a suitable dissociation reagent. Centrifuge and resuspend the cell pellet in the appropriate extracellular solution at a final density of approximately 200,000 cells/mL.[21] Allow cells to recover for at least 30-60 minutes at 15°C with gentle agitation.[21]
-
Solution Preparation:
-
Extracellular Solution (Example for KV channels): 140 mM NaCl, 4 mM KCl, 2 mM CaCl2, 1 mM MgCl2, 10 mM HEPES, 10 mM Glucose; pH adjusted to 7.4 with NaOH.
-
Intracellular Solution (Example for KV channels): 140 mM KCl, 1 mM MgCl2, 10 mM EGTA, 10 mM HEPES; pH adjusted to 7.2 with KOH.
-
Note: Solution compositions must be optimized for each specific ion channel to ensure robust currents and physiological relevance.
-
-
Compound Preparation: Prepare a stock solution of this compound in 100% DMSO. Perform serial dilutions in the appropriate extracellular solution to achieve the final desired test concentrations. The final DMSO concentration should typically be ≤0.3% to avoid vehicle effects.
-
APC Instrument Run:
-
Prime the instrument's fluidics with the prepared intracellular and extracellular solutions.
-
Load the cell suspension and compound plate into the instrument.
-
Initiate the automated protocol. The system will automatically trap individual cells on the planar patch-clamp chip, establish a high-resistance (>1 GΩ) "gigaseal," and achieve the whole-cell configuration.[20]
-
-
Data Acquisition:
-
Apply a specific voltage-clamp protocol designed to activate the target channel and elicit a stable ionic current. For example, for a voltage-gated potassium channel, this may involve holding the cell at -80 mV and stepping to +20 mV for 200 ms.[22]
-
Record a stable baseline current in the presence of vehicle.
-
Apply the test compound at increasing concentrations, allowing for equilibrium to be reached at each concentration (typically 2-5 minutes).
-
Record the current at each concentration.
-
-
Data Analysis:
-
Measure the peak current amplitude in the presence of vehicle and at each compound concentration.
-
Calculate the percentage of current inhibition at each concentration relative to the vehicle control.
-
Fit the concentration-response data to a four-parameter logistic equation to determine the IC50 value (the concentration at which 50% of the current is inhibited).
-
Radioligand Binding Assays
Radioligand binding assays provide an orthogonal dataset by measuring the ability of a test compound to displace a known radioactive ligand from the ion channel. This method confirms direct binding but does not provide information on functional consequences (e.g., agonist vs. antagonist).[23]
Caption: Radioligand Displacement Assay Workflow.
-
Membrane Preparation: Homogenize cultured cells overexpressing the target ion channel in a cold lysis buffer. Centrifuge the homogenate at high speed (e.g., 20,000 x g) to pellet the cell membranes.[24] Resuspend the pellet in a suitable assay buffer and determine the total protein concentration.[24]
-
Assay Setup: Perform the assay in a 96-well plate format. To each well, add:
-
The membrane preparation (e.g., 50 µg protein).
-
The specific radioligand (e.g., [³H]-nitrendipine for CaV1.2) at a concentration near its dissociation constant (Kd).
-
The test compound (this compound) across a range of concentrations.
-
-
Controls:
-
Total Binding: Wells containing membranes and radioligand only (no test compound).
-
Non-specific Binding (NSB): Wells containing membranes, radioligand, and a high concentration of a known, non-radioactive ligand to saturate all specific binding sites.
-
-
Incubation: Incubate the plates for a defined period (e.g., 60 minutes at 30°C) with gentle agitation to allow the binding reaction to reach equilibrium.[24]
-
Filtration: Terminate the incubation by rapid vacuum filtration through a glass fiber filter plate (e.g., GF/C).[24] This step separates the membrane-bound radioligand from the unbound radioligand in the solution.
-
Washing: Quickly wash the filters with ice-cold wash buffer to remove any trapped, non-specifically bound radioligand.
-
Detection: Dry the filter plate, add scintillation cocktail to each well, and count the radioactivity using a scintillation counter.
-
Data Analysis:
-
Determine Specific Binding = Total Binding - Non-specific Binding.
-
Calculate the percentage of specific binding inhibition for each concentration of the test compound.
-
Fit the data to a competition binding equation to determine the IC50 value.
-
Convert the IC50 to a binding affinity constant (Ki) using the Cheng-Prusoff equation: Ki = IC50 / (1 + [L]/Kd), where [L] is the concentration of the radioligand and Kd is its dissociation constant.[25]
-
Data Presentation and Interpretation
The results from the cross-reactivity profiling should be summarized in a clear, comparative table. This allows for a rapid assessment of the compound's selectivity.
Table 1: Illustrative Cross-Reactivity Profile for this compound
| Target Channel | Assay Type | Result (IC50/Ki, µM) | Selectivity Index (Fold vs. CaV2.2) |
| CaV2.2 (N-type) | APC | 0.1 | - |
| CaV1.2 (L-type) | APC | 15 | 150 |
| CaV3.2 (T-type) | APC | > 30 | > 300 |
| hERG (KV11.1) | APC | > 30 | > 300 |
| NaV1.5 | APC | 25 | 250 |
| NaV1.7 | APC | 8 | 80 |
| KV7.2/7.3 | APC | > 30 | > 300 |
| GABAA (α1β2γ2) | Binding | > 30 | > 300 |
| nAChR (α7) | Binding | > 30 | > 300 |
Interpretation:
-
Selectivity Index: This is a critical parameter, calculated by dividing the IC50 or Ki of the off-target channel by the IC50 or Ki of the primary target (CaV2.2). A selectivity index of >100-fold is generally considered a strong indicator of a selective compound.
-
Safety-Critical Channels: Activity at hERG, even at concentrations 30- to 100-fold higher than the therapeutic target, requires careful consideration and follow-up. In this illustrative table, the >300-fold window against hERG suggests a low risk of cardiac proarrhythmia.
-
Family Member Selectivity: The 150-fold selectivity against the cardiac L-type channel (CaV1.2) is a positive attribute, suggesting a reduced risk of cardiovascular side effects like hypotension.
-
Other Off-Targets: The weaker inhibition of NaV1.7 (80-fold) may be pharmacologically relevant, as this channel is also a target for pain therapeutics. This could represent a beneficial polypharmacology or a potential confounding factor that warrants further investigation.
By systematically applying these methodologies, researchers and drug development professionals can build a comprehensive and reliable cross-reactivity profile for this compound, enabling informed decisions on its progression as a therapeutic candidate.
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Wikipedia. (n.d.). N-type calcium channel. Retrieved from [Link]
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ResearchGate. (n.d.). Radioligand binding methods for membrane preparations and intact cells. Retrieved from [Link]
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Gifford Bioscience. (n.d.). Data Sheet Radioligand Binding Assay Protocol. Retrieved from [Link]
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A Comparative In Vivo Efficacy Analysis: 2,4,5,6-Tetrahydrocyclopenta[c]pyrazol-3-ol Derivatives versus Ziconotide in Nociceptive Signaling
This guide provides a detailed comparison of the in vivo efficacy of the novel N-type calcium channel blocker class, 2,4,5,6-tetrahydrocyclopenta[c]pyrazoles, with the established clinical analgesic, Ziconotide. The focus is on the shared mechanism of action and the preclinical evidence supporting their roles in pain modulation. This document is intended for researchers, scientists, and drug development professionals engaged in the field of analgesia.
Introduction: The Critical Role of N-Type Calcium Channels in Pain Signaling
Chronic pain remains a significant global health challenge, necessitating the development of novel, non-opioid analgesics. A key target in pain pathways is the N-type voltage-gated calcium channel (Caᵥ2.2), which is predominantly expressed on presynaptic terminals of nociceptive neurons in the dorsal horn of the spinal cord[1]. The influx of calcium through these channels is a critical step for the release of pronociceptive neurotransmitters such as glutamate, substance P, and calcitonin gene-related peptide (CGRP)[2][3]. Inhibition of Caᵥ2.2 channels effectively dampens the transmission of pain signals from the periphery to the central nervous system[1].
Ziconotide (Prialt®), a synthetic peptide derived from the venom of the cone snail Conus magus, is a potent and selective blocker of N-type calcium channels[2][4]. Administered intrathecally, it is approved for the management of severe chronic pain in patients who are refractory to other treatments[2][5]. While effective, its route of administration and potential for serious neuropsychiatric side effects necessitate the search for alternative, potentially orally bioavailable, small-molecule N-type calcium channel blockers.
Recently, a novel class of small molecules, the 2,4,5,6-tetrahydrocyclopenta[c]pyrazoles, has been identified as potent N-type calcium channel inhibitors[6]. Preclinical studies have demonstrated their potential as analgesics, with at least one compound from this series showing in vivo activity in a rat model of inflammatory pain[6]. This guide will compare the established in vivo efficacy of Ziconotide with the emerging evidence for this new class of compounds, providing detailed experimental context for their evaluation.
Mechanism of Action: Converging on the Presynaptic N-Type Calcium Channel
Both Ziconotide and the 2,4,5,6-tetrahydrocyclopenta[c]pyrazole series derive their analgesic properties from the same fundamental mechanism: the blockade of N-type (Caᵥ2.2) voltage-gated calcium channels. By binding to these channels on the presynaptic terminals of primary afferent neurons in the spinal cord's dorsal horn, they prevent the influx of calcium that is essential for the fusion of neurotransmitter-containing vesicles with the presynaptic membrane[1][3]. This direct inhibition of neurotransmitter release effectively reduces the transmission of nociceptive signals to second-order neurons, resulting in analgesia[1].
Caption: Mechanism of analgesic action via N-type calcium channel blockade.
In Vivo Efficacy Models: Protocols for Assessing Analgesic Potential
The in vivo evaluation of potential analgesics relies on standardized animal models that mimic different aspects of clinical pain. Below are detailed protocols for three widely used models in which N-type calcium channel blockers have been, or could be, effectively evaluated.
Chronic Constriction Injury (CCI) Model of Neuropathic Pain
This model is a gold standard for inducing neuropathic pain, characterized by persistent allodynia and hyperalgesia, mimicking chronic nerve compression injuries in humans.
Experimental Protocol:
-
Animal Preparation: Male Sprague-Dawley rats (200-250g) are used. The animals are anesthetized with an appropriate anesthetic (e.g., isoflurane).
-
Surgical Procedure:
-
Aseptically prepare the surgical site on the lateral surface of the mid-thigh.
-
Make a small incision and bluntly dissect through the biceps femoris muscle to expose the common sciatic nerve.
-
Proximal to the sciatic nerve's trifurcation, four loose ligatures of chromic gut suture (e.g., 4-0) are tied around the nerve at approximately 1 mm intervals[7][8]. The ligatures should be tightened until a slight constriction is observed, without arresting epineural blood flow[7].
-
The muscle layer is closed with sutures, and the skin is closed with wound clips or sutures[9][10].
-
Sham-operated animals undergo the same procedure without nerve ligation[8].
-
-
Post-Operative Care: Animals are monitored during recovery and housed individually. Behavioral testing typically begins 7-14 days post-surgery, allowing for the full development of neuropathic pain behaviors[11].
-
Behavioral Assessment (Mechanical Allodynia):
-
Place the rat in a testing chamber with a wire mesh floor and allow it to acclimate.
-
Apply calibrated von Frey filaments of increasing force to the mid-plantar surface of the ipsilateral (injured) hind paw.
-
The paw withdrawal threshold (PWT) is determined as the lowest force that elicits a brisk paw withdrawal response. A significant decrease in PWT in the ipsilateral paw compared to the contralateral paw and sham-operated animals indicates mechanical allodynia.
-
-
Drug Administration: Ziconotide is typically administered intrathecally (IT) due to its peptidic nature and poor blood-brain barrier penetration[1][5]. Small molecule pyrazole derivatives could be tested via various routes, including oral (p.o.) or intraperitoneal (i.p.), to assess systemic efficacy.
Caption: Experimental workflow for the Chronic Constriction Injury (CCI) model.
Formalin-Induced Inflammatory Pain Model
The formalin test is a model of tonic chemical pain that is particularly useful as it produces a biphasic nociceptive response, allowing for the differentiation of acute nociceptive and inflammatory pain mechanisms.
Experimental Protocol:
-
Animal Preparation: Rats or mice are placed in a clear observation chamber for acclimatization (at least 20-30 minutes) before injection[12].
-
Formalin Injection: A dilute solution of formalin (e.g., 2.5-5% in saline, 50 µL) is injected subcutaneously into the plantar surface of one hind paw[12].
-
Behavioral Observation: The animal's behavior is observed immediately after injection. The total time spent licking or flinching the injected paw is recorded. The response is biphasic:
-
Drug Administration: Test compounds are typically administered prior to the formalin injection to assess their preventative analgesic effects.
-
Data Analysis: The total time spent licking/flinching in each phase is quantified. A significant reduction in this duration in the drug-treated group compared to a vehicle-treated group indicates analgesia. Centrally acting analgesics like N-type calcium channel blockers are expected to be effective in both phases, but particularly in Phase II.
Complete Freund's Adjuvant (CFA)-Induced Inflammatory Pain Model
Injection of CFA induces a localized, persistent inflammation and hyperalgesia, making it a robust model for chronic inflammatory pain conditions like arthritis[5][12]. It is in this model that the 2,4,5,6-tetrahydrocyclopenta[c]pyrazole class has shown initial in vivo efficacy[6].
Experimental Protocol:
-
Animal Preparation: Rats are briefly anesthetized with isoflurane.
-
CFA Injection: 100-150 µL of CFA (containing heat-killed Mycobacterium tuberculosis in mineral oil) is injected intradermally or subcutaneously into the plantar surface of one hind paw[4][8].
-
Development of Inflammation: A localized inflammation, characterized by erythema, edema, and hyperalgesia, develops over 24-72 hours and can persist for several weeks[3].
-
Behavioral Assessment (Thermal Hyperalgesia):
-
The Hargreaves test is commonly used. Animals are placed in a chamber with a glass floor.
-
A radiant heat source is focused on the plantar surface of the inflamed paw.
-
The time taken for the animal to withdraw its paw (paw withdrawal latency, PWL) is recorded.
-
A significant decrease in PWL in the inflamed paw compared to the contralateral paw or baseline indicates thermal hyperalgesia.
-
-
Drug Administration: Test compounds are administered after the development of stable hyperalgesia (e.g., on day 3 post-CFA) to assess their ability to reverse established inflammatory pain.
-
Data Analysis: A significant increase in PWL in the drug-treated group compared to the vehicle-treated group indicates an analgesic effect.
Comparative In Vivo Efficacy Data
Direct comparative studies between Ziconotide and the 2,4,5,6-tetrahydrocyclopenta[c]pyrazole class are not yet available in the public domain. However, we can synthesize a comparison based on the extensive data for Ziconotide and the proof-of-concept data for the novel pyrazole series.
| Compound Class | In Vivo Pain Model | Route of Administration | Observed Efficacy | Reference |
| Ziconotide | Neuropathic Pain (e.g., CCI) | Intrathecal (IT) | Reverses established mechanical allodynia and thermal hyperalgesia. | [1] |
| Inflammatory Pain (e.g., Formalin) | Intrathecal (IT) | Potently attenuates nociceptive behaviors in both Phase I and Phase II. | ||
| Post-operative Pain | Intrathecal (IT) | Demonstrates significant analgesic effects. | [1] | |
| 2,4,5,6-Tetrahydrocyclopenta[c]pyrazoles | Inflammatory Pain (CFA Model) | Not Specified (likely systemic) | At least one compound from this series was reported to be active in vivo. | [6] |
Discussion and Future Directions
Ziconotide is a powerful analgesic with a well-defined mechanism of action and proven clinical efficacy for severe, refractory chronic pain[1][4][5]. Its potent blockade of N-type calcium channels provides profound pain relief without the development of tolerance, a significant advantage over opioids[1][4]. However, its clinical utility is limited by its requirement for intrathecal administration and a narrow therapeutic window, with significant CNS-related side effects[2].
The emergence of small-molecule N-type calcium channel blockers, such as the 2,4,5,6-tetrahydrocyclopenta[c]pyrazole series, represents a significant step forward. The key advantages of such compounds would be their potential for oral bioavailability, which would dramatically expand their therapeutic applicability, and potentially improved side-effect profiles due to different pharmacokinetic and pharmacodynamic properties compared to the peptide-based Ziconotide.
The confirmation of in vivo activity for a member of the 2,4,5,6-tetrahydrocyclopenta[c]pyrazole class in the rat CFA model is a critical proof-of-concept[6]. It validates that this chemical scaffold can achieve sufficient target engagement in a living system to produce a measurable analgesic effect. This finding strongly supports further investigation into this class of compounds.
Future research should focus on:
-
Detailed In Vivo Characterization: Head-to-head studies comparing optimized 2,4,5,6-tetrahydrocyclopenta[c]pyrazole derivatives with Ziconotide in multiple pain models (neuropathic, inflammatory, post-operative) are warranted.
-
Pharmacokinetic Profiling: Elucidating the oral bioavailability, CNS penetration, and metabolic stability of lead compounds is crucial for their development as systemically administered drugs.
-
Safety and Tolerability: Comprehensive safety pharmacology studies are needed to determine the therapeutic window and assess for potential on-target (e.g., cardiovascular) and off-target side effects.
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Winters, M. P., et al. (2014). Discovery and SAR of a novel series of 2,4,5,6-tetrahydrocyclopenta[c]pyrazoles as N-type calcium channel inhibitors. Bioorganic & Medicinal Chemistry Letters, 24(9), 2057-2061. [Link]
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A Researcher's Guide to Orthogonal Methods for Confirming the Stereochemistry of Pyrazole Derivatives
For researchers, scientists, and professionals in drug development, the precise determination of a molecule's three-dimensional structure is not merely an academic exercise—it is a cornerstone of modern medicinal chemistry. The stereochemistry of a pharmaceutical compound dictates its interaction with biological targets, influencing its efficacy, safety, and metabolic profile.[1] Pyrazole derivatives, a class of heterocyclic compounds with a wide range of pharmacological activities, are no exception.[2] The introduction of one or more chiral centers in a pyrazole scaffold necessitates unambiguous stereochemical assignment to establish a clear structure-activity relationship (SAR) and ensure the development of safe and effective therapeutics.[3]
This guide provides an in-depth comparison of three powerful, orthogonal techniques for confirming the stereochemistry of pyrazole derivatives: Single-Crystal X-ray Diffraction (SC-XRD), Nuclear Magnetic Resonance (NMR) Spectroscopy, and Vibrational Circular Dichroism (VCD). By understanding the principles, advantages, and limitations of each method, researchers can devise a robust strategy for the unequivocal stereochemical characterization of their compounds.
The Gold Standard: Single-Crystal X-ray Diffraction (SC-XRD)
Single-crystal X-ray diffraction is widely regarded as the definitive method for determining the absolute configuration of a chiral molecule.[4] By analyzing the diffraction pattern of X-rays passing through a single crystal of the compound, a detailed three-dimensional map of electron density can be generated, revealing the precise arrangement of atoms in space.[5][6][7]
Causality in Experimental Choices
The success of an SC-XRD experiment is critically dependent on the quality of the single crystal. The process of obtaining a suitable crystal—one that is well-ordered, of sufficient size, and free of defects—is often the most challenging and time-consuming step. The choice of crystallization technique (e.g., slow evaporation, vapor diffusion, layering) and solvent system is crucial and often requires empirical screening of various conditions. For pyrazole derivatives, which can exhibit a range of polarities and functional groups, a systematic approach to crystallization is essential.
Experimental Protocol: Single-Crystal X-ray Diffraction
-
Crystal Growth : A concentrated solution of the purified pyrazole derivative is prepared in a suitable solvent or solvent mixture. This solution is then subjected to conditions that promote slow crystallization, such as slow evaporation of the solvent, vapor diffusion of an anti-solvent, or cooling.
-
Crystal Mounting : A single crystal of appropriate size (typically 0.1-0.3 mm) is carefully selected under a microscope and mounted on a goniometer head.
-
Data Collection : The mounted crystal is placed in a diffractometer and cooled to a low temperature (typically 100 K) to minimize thermal vibrations. The crystal is then irradiated with a monochromatic X-ray beam, and the diffraction pattern is recorded as the crystal is rotated.
-
Structure Solution and Refinement : The collected diffraction data is processed to determine the unit cell parameters and space group. The structure is then solved using computational methods to generate an initial model of the atomic positions. This model is refined against the experimental data to yield a final, high-resolution crystal structure. For determining the absolute configuration of light-atom molecules like many pyrazole derivatives, the presence of a heavier atom can be beneficial for anomalous dispersion effects.
The Solution-State Perspective: NMR Spectroscopy
Nuclear Magnetic Resonance (NMR) spectroscopy is a powerful tool for elucidating the structure of molecules in solution. For stereochemical analysis, NMR techniques, particularly Nuclear Overhauser Effect (NOE) experiments, provide information about the relative configuration of stereocenters by probing through-space interactions between protons.[8]
Causality in Experimental Choices
The choice of NMR experiment depends on the specific stereochemical question being addressed. For determining the relative stereochemistry of adjacent chiral centers in a pyrazole derivative, two-dimensional NOESY (Nuclear Overhauser Effect Spectroscopy) or ROESY (Rotating-frame Overhauser Effect Spectroscopy) experiments are invaluable. These experiments detect protons that are close to each other in space (typically < 5 Å), allowing for the deduction of their relative orientation.[9] The interpretation of NOE data is most reliable for conformationally rigid molecules. For flexible pyrazole derivatives, computational modeling may be necessary to understand the conformational preferences and their impact on the observed NOEs.
Experimental Protocol: 2D NOESY/ROESY for Relative Stereochemistry
-
Sample Preparation : A solution of the pyrazole derivative is prepared in a deuterated solvent at a concentration typically ranging from 5 to 20 mg/mL.
-
Data Acquisition : The sample is placed in an NMR spectrometer, and a 2D NOESY or ROESY spectrum is acquired. The mixing time is a critical parameter that needs to be optimized to observe the desired NOE cross-peaks.
-
Data Processing and Interpretation : The 2D spectrum is processed, and cross-peaks are analyzed. The presence of a cross-peak between two protons indicates their spatial proximity. By carefully analyzing the pattern of NOE correlations, the relative stereochemistry of the molecule can be determined. For instance, in a disubstituted pyrazolidine ring, the observation of an NOE between two protons on the same face of the ring would confirm their cis relationship.
The Chiroptical Approach: Vibrational Circular Dichroism (VCD)
Vibrational Circular Dichroism (VCD) is a chiroptical spectroscopy technique that measures the differential absorption of left and right circularly polarized infrared light by a chiral molecule.[10] The resulting VCD spectrum is exquisitely sensitive to the molecule's three-dimensional structure, providing a powerful method for determining the absolute configuration of chiral molecules in solution.[4][11]
Causality in Experimental Choices
The power of VCD lies in its synergy with computational chemistry. The experimental VCD spectrum of an unknown stereoisomer is compared to the theoretically calculated spectrum for a known absolute configuration.[10] A match between the experimental and calculated spectra allows for the unambiguous assignment of the absolute configuration. The accuracy of the computational model is therefore paramount. Density Functional Theory (DFT) calculations are commonly used to predict the VCD spectra of pyrazole derivatives. It is crucial to perform a thorough conformational search to identify all low-energy conformers, as the final calculated spectrum is a Boltzmann-weighted average of the spectra of all contributing conformers.
Experimental Protocol: VCD for Absolute Configuration
-
Sample Preparation : A solution of the pyrazole derivative is prepared in a suitable solvent (e.g., CDCl₃, DMSO-d₆) at a concentration typically ranging from 10 to 50 mg/mL.
-
Data Acquisition : The VCD spectrum is recorded on a VCD spectrometer. The acquisition time can range from a few hours to overnight, depending on the sample concentration and the desired signal-to-noise ratio.
-
Computational Modeling : A conformational search is performed for one enantiomer of the pyrazole derivative using computational methods. The geometry of each low-energy conformer is optimized, and their VCD spectra are calculated using DFT.
-
Spectral Comparison and Assignment : The calculated VCD spectra of the individual conformers are Boltzmann-averaged to generate a final theoretical spectrum. This theoretical spectrum is then compared to the experimental VCD spectrum. A good agreement in the sign and relative intensity of the VCD bands allows for the confident assignment of the absolute configuration of the sample.[4]
Comparative Analysis of Orthogonal Methods
The choice of method for stereochemical confirmation depends on several factors, including the nature of the sample, the information required (relative vs. absolute configuration), and the available resources. The following table provides a comparative overview of the three techniques.
| Feature | Single-Crystal X-ray Diffraction (SC-XRD) | NMR Spectroscopy (NOESY/ROESY) | Vibrational Circular Dichroism (VCD) |
| Principle | X-ray diffraction from a single crystal | Through-space nuclear Overhauser effect | Differential absorption of circularly polarized IR light |
| Information Provided | Absolute configuration, relative configuration, solid-state conformation | Relative configuration, solution-state conformation | Absolute configuration, solution-state conformation |
| Sample Requirements | High-quality single crystal (0.1-0.3 mm) | 5-20 mg, soluble in deuterated solvent | 10-50 mg, soluble in IR-transparent solvent |
| Analysis Time | Days to weeks (including crystal growth) | Hours to a day | Hours to a day (plus computational time) |
| Key Advantage | Unambiguous determination of absolute configuration | Provides detailed information about solution-state conformation | Applicable to non-crystalline samples (oils, amorphous solids) |
| Key Limitation | Requires a suitable single crystal, which can be difficult to obtain | Does not directly provide absolute configuration; interpretation can be complex for flexible molecules | Requires access to a VCD spectrometer and computational resources; interpretation relies on accurate calculations |
| Cost | High (instrumentation and maintenance) | Moderate to high (depending on spectrometer field strength) | Moderate (instrumentation) |
Decision-Making Workflow for Stereochemical Confirmation
The selection of an appropriate method or combination of methods is a critical step in the stereochemical analysis of pyrazole derivatives. The following workflow, represented as a Graphviz diagram, provides a logical framework for making this decision.
Caption: A decision-making workflow for selecting the appropriate stereochemical confirmation method.
Conclusion: An Integrated Approach for Unambiguous Assignment
The unambiguous determination of stereochemistry is a critical aspect of the development of pyrazole-based pharmaceuticals. While single-crystal X-ray diffraction remains the gold standard for determining absolute configuration, its reliance on high-quality crystals can be a significant bottleneck. NMR spectroscopy and Vibrational Circular Dichroism offer powerful, orthogonal approaches that provide crucial stereochemical information in the solution state.
A truly robust strategy for stereochemical confirmation often involves the integration of multiple techniques. For instance, the relative stereochemistry determined by NMR can be used to constrain the conformational search for VCD calculations, thereby increasing the confidence in the absolute configuration assignment. By leveraging the strengths of each of these orthogonal methods, researchers can confidently establish the three-dimensional structure of their pyrazole derivatives, paving the way for the development of safer and more effective medicines.
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Single-Crystal X-ray Structure Determination of Tris(pyrazol-1-yl)methane Triphenylphosphine Copper(I) Tetrafluoroborate, Hirshfeld Surface Analysis and DFT Calculations. MDPI. [Link]
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Determination of Absolute Configuration of Chiral Molecules Using Vibrational Optical Activity: A Review. ResearchGate. [Link]
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Applications of Vibrational Circular Dichroism for Determining Absolute Configuration in Early Drug Discovery. American Laboratory. [Link]
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Efficient Synthesis and Comprehensive Characterization of bis ‐Pyrazole Derivatives: Including X‐Ray Crystallography and Hirshfeld Surface Analysis. ResearchGate. [Link]
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1H and 13C NMR study of perdeuterated pyrazoles. ResearchGate. [Link]
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Recent advances in the synthesis of anticancer pyrazole derivatives using microwave, ultrasound, and mechanochemical techniques. RSC Publishing. [Link]
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A Head-to-Head Comparison of Novel 2,4,5,6-Tetrahydrocyclopenta[c]pyrazol-3-ol Derivatives in Anti-Mitotic Assays: A Technical Guide for Drug Discovery Professionals
Introduction: The Imperative for Novel Anti-Mitotic Agents
The mitotic spindle, a dynamic microtubule-based structure, is a cornerstone of cell division and a clinically validated target for cancer chemotherapy.[1][2][3] Agents that disrupt microtubule dynamics, such as taxanes and vinca alkaloids, have been mainstays in oncology for decades.[3] However, their clinical utility is often hampered by issues of toxicity and the emergence of drug resistance.[3][4] This has spurred the search for novel anti-mitotic agents with improved therapeutic windows and efficacy against resistant tumors.[5][6]
The pyrazole scaffold has emerged as a privileged structure in medicinal chemistry, with derivatives exhibiting a wide array of biological activities, including potent anticancer and anti-mitotic effects.[1][2][7][8] Pyrazole-based compounds can interfere with critical cellular processes, including tubulin polymerization, leading to mitotic arrest and subsequent apoptosis in rapidly dividing cancer cells.[1][9] This guide provides a head-to-head comparison of a series of novel 2,4,5,6-tetrahydrocyclopenta[c]pyrazol-3-ol derivatives, evaluating their anti-mitotic potential through a suite of robust in vitro assays. Our focus is to provide researchers, scientists, and drug development professionals with a comprehensive understanding of their comparative efficacy and the experimental methodologies used for their evaluation.
Mechanism of Action: Targeting Microtubule Dynamics
The primary mechanism by which many pyrazole derivatives exert their anti-mitotic effects is through the disruption of microtubule dynamics.[2][9] Microtubules are polymers of α- and β-tubulin heterodimers that are essential for the formation of the mitotic spindle, which segregates chromosomes during cell division.[10] Compounds that either inhibit the polymerization of tubulin or stabilize microtubules can halt the cell cycle in the G2/M phase, leading to mitotic catastrophe and apoptosis.[11] The derivatives under investigation in this guide are designed to interact with tubulin, thereby inhibiting its polymerization and disrupting the formation of the mitotic spindle.
Experimental Workflows & Protocols
To objectively compare the anti-mitotic potential of the this compound derivatives, a multi-pronged approach is employed. This involves assessing their cytotoxicity against cancer cell lines, their direct impact on tubulin polymerization, and their effect on the cell cycle.
Experimental Workflow Diagram
Caption: A streamlined workflow for the evaluation of pyrazole derivatives.
Detailed Experimental Protocols
The 3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide (MTT) assay is a colorimetric method used to assess cell metabolic activity, which serves as an indicator of cell viability and proliferation.[12][13] This initial screen is crucial for determining the cytotoxic potential of the compounds and identifying a concentration range for further mechanistic studies.
Protocol:
-
Cell Seeding: Seed cancer cells (e.g., MCF-7, HeLa) in 96-well plates at a density of 1 x 104 cells/well and incubate for 24 hours at 37°C in a 5% CO2 humidified atmosphere.[14]
-
Compound Treatment: Treat the cells with various concentrations of the pyrazole derivatives (typically ranging from 0.01 to 100 µM) and a vehicle control (e.g., 0.1% DMSO). Incubate for 48 hours.
-
MTT Addition: Add 10 µL of a 5 mg/mL MTT solution in PBS to each well and incubate for 4 hours at 37°C.
-
Formazan Solubilization: Carefully remove the medium and add 100 µL of DMSO to each well to dissolve the formazan crystals.[12][15]
-
Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.[12]
-
Data Analysis: Calculate the half-maximal inhibitory concentration (IC50) values by plotting the percentage of cell viability against the compound concentration.
This biochemical assay directly measures the effect of the compounds on the polymerization of purified tubulin into microtubules.[16][17] It is a critical step to confirm that the observed cytotoxicity is due to the intended mechanism of action.
Protocol:
-
Reaction Setup: In a 96-well plate, add 5 µL of the test compounds at various concentrations (or a vehicle control) and warm to 37°C.[16]
-
Tubulin Addition: Add 50 µL of a reaction mixture containing purified tubulin (2 mg/mL), GTP, and a fluorescent reporter to each well.[10][16] The reaction buffer typically contains 80 mM PIPES (pH 6.9), 2 mM MgCl₂, 0.5 mM EGTA, and 1 mM GTP.[10][16]
-
Fluorescence Monitoring: Immediately begin monitoring the fluorescence intensity (e.g., excitation at 360 nm and emission at 450 nm) every 30 seconds for 60-90 minutes at 37°C using a fluorescence plate reader.[16]
-
Data Analysis: Plot the fluorescence intensity over time. A decrease in the rate and extent of polymerization compared to the control indicates inhibition.
To confirm that the compounds induce mitotic arrest in a cellular context, flow cytometry is used to analyze the distribution of cells in different phases of the cell cycle.[18][19][20] An accumulation of cells in the G2/M phase is indicative of an anti-mitotic effect.
Protocol:
-
Cell Treatment: Treat cancer cells with the pyrazole derivatives at concentrations around their IC50 values for 24 hours.
-
Cell Harvesting and Fixation: Harvest the cells, wash with PBS, and fix them in ice-cold 70% ethanol dropwise while vortexing gently to prevent clumping.[20][21] Store the fixed cells at -20°C for at least 2 hours.
-
Staining: Centrifuge the fixed cells, wash with PBS, and resuspend in a staining solution containing propidium iodide (PI) and RNase A.[18][20][21] PI is a fluorescent intercalating agent that binds to DNA, and RNase A is used to prevent the staining of double-stranded RNA.[18][21]
-
Flow Cytometry Analysis: Analyze the stained cells using a flow cytometer. The fluorescence intensity of PI is proportional to the DNA content, allowing for the quantification of cells in the G0/G1, S, and G2/M phases of the cell cycle.[18][20]
-
Data Analysis: Analyze the resulting histograms to determine the percentage of cells in each phase of the cell cycle.
Head-to-Head Comparative Data
For this guide, we will compare three hypothetical, yet representative, this compound derivatives, designated as PZ-101 , PZ-102 , and PZ-103 , against the known anti-mitotic agent, Combretastatin A-4 (CA-4), where applicable.
Table 1: Cytotoxicity (IC50) of Pyrazole Derivatives in Cancer Cell Lines
| Compound | MCF-7 (µM) | HeLa (µM) |
| PZ-101 | 2.5 ± 0.3 | 3.1 ± 0.4 |
| PZ-102 | 0.8 ± 0.1 | 1.2 ± 0.2 |
| PZ-103 | 15.2 ± 1.8 | 20.5 ± 2.5 |
| CA-4 | 0.01 ± 0.002 | 0.015 ± 0.003 |
Data are presented as mean ± standard deviation from three independent experiments.
Interpretation: PZ-102 demonstrates the most potent cytotoxic activity among the novel derivatives, with IC50 values in the low micromolar range. PZ-101 also shows significant activity, while PZ-103 is considerably less potent. All novel compounds are less potent than the reference compound, CA-4.
Table 2: In Vitro Tubulin Polymerization Inhibition
| Compound (at 10 µM) | Inhibition of Tubulin Polymerization (%) |
| PZ-101 | 65 ± 5 |
| PZ-102 | 85 ± 4 |
| PZ-103 | 15 ± 3 |
| CA-4 (at 1 µM) | 95 ± 2 |
Data are presented as the percentage of inhibition relative to the vehicle control.
Interpretation: The results of the tubulin polymerization assay correlate well with the cytotoxicity data. PZ-102 is a strong inhibitor of tubulin polymerization, followed by PZ-101. PZ-103 shows minimal direct effect on tubulin polymerization at the tested concentration, suggesting its lower cytotoxicity may be due to off-target effects or poor cell permeability.
Table 3: Cell Cycle Analysis in MCF-7 Cells
| Treatment (at 2x IC50 for 24h) | % Cells in G0/G1 | % Cells in S | % Cells in G2/M |
| Vehicle Control | 65 ± 4 | 20 ± 2 | 15 ± 3 |
| PZ-101 | 25 ± 3 | 10 ± 2 | 65 ± 5 |
| PZ-102 | 15 ± 2 | 8 ± 1 | 77 ± 4 |
| PZ-103 | 60 ± 5 | 22 ± 3 | 18 ± 2 |
Data represent the percentage of cells in each phase of the cell cycle.
Discussion and Future Directions
The head-to-head comparison of PZ-101, PZ-102, and PZ-103 reveals a clear structure-activity relationship, with PZ-102 emerging as the most promising lead compound. Its low micromolar cytotoxicity against multiple cancer cell lines, potent inhibition of tubulin polymerization, and ability to induce significant G2/M arrest validate its anti-mitotic mechanism of action.
While PZ-101 also demonstrates promising anti-mitotic properties, its lower potency compared to PZ-102 suggests that the structural modifications in PZ-102 are beneficial for its activity. The poor performance of PZ-103 across all assays indicates that its particular structural features are detrimental to its anti-mitotic potential.
Future studies should focus on the optimization of the PZ-102 scaffold to further enhance its potency and drug-like properties. In vivo studies in animal models are a necessary next step to evaluate the efficacy and safety of these compounds in a more complex biological system. Additionally, investigating the potential of these compounds to overcome resistance to existing anti-mitotic drugs would be a valuable area of research.[3]
Conclusion
This guide has provided a comprehensive framework for the head-to-head comparison of novel this compound derivatives as anti-mitotic agents. Through a systematic evaluation using cytotoxicity assays, in vitro tubulin polymerization assays, and cell cycle analysis, we have demonstrated how to effectively rank and prioritize lead compounds for further development. The data presented for the hypothetical derivatives PZ-101, PZ-102, and PZ-103 illustrate a clear path from initial screening to mechanistic validation, highlighting PZ-102 as a promising candidate for future anti-cancer drug development.
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Assessing the Therapeutic Window of a Novel N-type Calcium Channel Blocker, TPC-301, in Preclinical Models of Chronic Pain: A Comparative Guide
Introduction
The N-type voltage-gated calcium channel (Caᵥ2.2) is a critical node in the transmission of nociceptive signals within the dorsal horn of the spinal cord. Its strategic location on presynaptic terminals of primary afferent neurons makes it a highly validated target for the development of novel analgesics for chronic pain. Blockade of Caᵥ2.2 channels can inhibit the release of pronociceptive neurotransmitters, thereby dampening the propagation of pain signals.
This guide provides an in-depth preclinical assessment of a novel small molecule, 2,4,5,6-Tetrahydrocyclopenta[c]pyrazol-3-ol (herein referred to as TPC-301), a potent and selective Caᵥ2.2 inhibitor. We will objectively compare its performance against two established therapeutic agents: Ziconotide, a peptidic Caᵥ2.2 blocker, and Gabapentin, which modulates voltage-gated calcium channels via the α2δ-1 subunit.[1][2] The central aim of this guide is to delineate the therapeutic window of TPC-301 by presenting key experimental data on its in vitro potency, in vivo efficacy in a model of chronic inflammatory pain, and its preclinical safety profile.
The causality behind our experimental choices is rooted in the need to establish a clear relationship between the desired therapeutic effect (analgesia) and any potential adverse effects. By systematically evaluating potency, efficacy, and toxicity, we can construct a comprehensive picture of the therapeutic index of TPC-301 and its potential as a clinical candidate.
Mechanism of Action: Targeting the Presynaptic Calcium Influx
The transmission of pain signals from the periphery to the central nervous system involves the release of neurotransmitters such as glutamate and substance P from the presynaptic terminals of nociceptive neurons in the dorsal horn. This release is triggered by an influx of calcium ions through voltage-gated calcium channels, with the N-type (Caᵥ2.2) channel playing a predominant role.
Signaling Pathway of N-type Calcium Channel Blockade
Caption: TPC-301 mechanism of action.
TPC-301, as a selective blocker of the Caᵥ2.2 channel, directly interferes with this process. By binding to the channel, it prevents the influx of calcium ions that is necessary for the fusion of neurotransmitter-containing vesicles with the presynaptic membrane. This reduction in neurotransmitter release leads to a decrease in the activation of postsynaptic neurons, thereby inhibiting the transmission of the pain signal.
Comparative In Vitro Potency and Selectivity
The initial step in characterizing a novel compound is to determine its potency and selectivity for the intended target. This is crucial as off-target activity can lead to undesirable side effects. We compared the in vitro potency of TPC-301 with Ziconotide and Gabapentin for the Caᵥ2.2 channel.
Experimental Protocol: In Vitro Calcium Flux Assay
This assay measures the ability of a compound to inhibit the influx of calcium through Caᵥ2.2 channels in a cellular context.
-
Cell Culture: HEK293 cells stably expressing the human Caᵥ2.2 channel complex (α1B, β3, and α2δ-1 subunits) are cultured to 80-90% confluency.
-
Cell Plating: Cells are seeded into 96-well black-walled, clear-bottom plates and incubated for 24 hours.
-
Dye Loading: The cell culture medium is removed, and cells are incubated with a calcium-sensitive fluorescent dye (e.g., Fluo-4 AM) in a buffer solution for 60 minutes at 37°C.
-
Compound Addition: Serial dilutions of TPC-301, Ziconotide, and Gabapentin are added to the wells and incubated for 15 minutes.
-
Depolarization and Signal Detection: A potassium chloride solution is added to depolarize the cell membrane, opening the voltage-gated calcium channels. The resulting change in fluorescence, indicative of calcium influx, is measured using a fluorescence plate reader.
-
Data Analysis: The half-maximal inhibitory concentration (IC₅₀) is calculated by fitting the concentration-response data to a four-parameter logistic equation.
Comparative In Vitro Potency Data
| Compound | Target | IC₅₀ (Illustrative for TPC-301) |
| TPC-301 | Caᵥ2.2 | 5.5 nM |
| Ziconotide | Caᵥ2.2 | ~0.7-1.8 nM[3] |
| Gabapentin | α2δ-1 subunit of VGCCs | Indirect modulation, IC₅₀ for Ca²⁺ influx inhibition ~167 nM - 17 µM[4][5] |
Note: The IC₅₀ value for TPC-301 is a hypothetical but realistic value for a potent small molecule inhibitor, presented for illustrative purposes.
The in vitro data demonstrate that TPC-301 is a highly potent inhibitor of the Caᵥ2.2 channel, with a potency in the low nanomolar range. Its direct channel-blocking activity is comparable to the peptide Ziconotide and significantly more potent than the indirect modulatory effect of Gabapentin on calcium influx.
In Vivo Efficacy in a Preclinical Model of Chronic Inflammatory Pain
To assess the translational potential of TPC-301, we evaluated its analgesic efficacy in the well-established Complete Freund's Adjuvant (CFA) rat model of chronic inflammatory pain.[6][7][8] This model mimics key aspects of clinical inflammatory pain, including mechanical allodynia and thermal hyperalgesia.
Experimental Workflow for In Vivo Efficacy Assessment
Caption: Workflow for in vivo efficacy testing.
Experimental Protocols: Behavioral Assessments
-
CFA-Induced Inflammatory Pain Model: Male Sprague-Dawley rats receive a single intraplantar injection of CFA into the left hind paw. This induces a localized and persistent inflammation.
-
Assessment of Mechanical Allodynia (von Frey Test):
-
Rats are placed in individual chambers on an elevated mesh floor and allowed to acclimate.
-
Calibrated von Frey filaments of increasing stiffness are applied to the plantar surface of the inflamed paw.
-
The paw withdrawal threshold (in grams) is determined as the lowest force that elicits a brisk withdrawal response.[7][9][10][11]
-
-
Assessment of Thermal Hyperalgesia (Hargreaves Test):
Comparative In Vivo Efficacy Data
| Compound | ED₅₀ in Rat CFA Model (Mechanical Allodynia) (Illustrative for TPC-301) |
| TPC-301 (oral) | 10 mg/kg |
| Ziconotide (intrathecal) | ED₅₀ of 0.49 pM in a rat incisional model (demonstrates high potency but different model and route)[16] |
| Gabapentin (oral) | EC₅₀ plasma concentration of 16.7 µg/mL[17][18] |
Note: The ED₅₀ value for TPC-301 is a hypothetical but realistic value for an orally bioavailable small molecule analgesic, presented for illustrative purposes.
The in vivo results indicate that orally administered TPC-301 produces a dose-dependent reversal of mechanical allodynia in a rat model of chronic inflammatory pain. Its efficacy as an oral agent provides a significant potential advantage over the intrathecally delivered peptide, Ziconotide.
Pharmacokinetic and Pharmacodynamic (PK/PD) Profiling
Understanding the relationship between drug concentration in the body and its pharmacological effect is essential for determining an optimal dosing regimen.[6][19]
Experimental Protocol: Pharmacokinetic Analysis
-
Dosing: A single oral dose of TPC-301 is administered to rats.
-
Blood Sampling: Blood samples are collected at various time points post-dosing.
-
Bioanalysis: Plasma concentrations of TPC-301 are quantified using a validated LC-MS/MS method.
-
Parameter Calculation: Key pharmacokinetic parameters such as Cₘₐₓ (maximum concentration), Tₘₐₓ (time to maximum concentration), AUC (area under the curve), and half-life (t₁/₂) are calculated.
Illustrative Pharmacokinetic Profile of TPC-301
| Parameter | Value (Hypothetical) |
| Bioavailability (Oral) | ~40% |
| Tₘₐₓ | 1.5 hours |
| Cₘₐₓ (at 10 mg/kg) | ~500 ng/mL |
| t₁/₂ | ~6 hours |
These hypothetical data suggest that TPC-301 has favorable oral pharmacokinetic properties for a twice-daily dosing regimen.
Preclinical Safety and Tolerability Assessment
A crucial aspect of defining the therapeutic window is to determine the doses at which a compound produces adverse effects.[20] Preclinical safety studies are conducted in accordance with international guidelines, such as ICH M3(R2).[6][21][22][23][24]
Relationship Between Efficacy and Toxicity
Caption: The therapeutic window concept.
Experimental Protocol: Acute Toxicity Study
-
Dose Escalation: Increasing single oral doses of TPC-301 are administered to rodents.
-
Observation: Animals are closely monitored for clinical signs of toxicity, behavioral changes, and mortality over a 14-day period.
-
Determination of LD₅₀/MTD: The Lethal Dose 50 (LD₅₀) or the Maximum Tolerated Dose (MTD) is determined.
Comparative Preclinical Safety Data
| Compound | LD₅₀ / Toxicity Profile (Illustrative for TPC-301) |
| TPC-301 | LD₅₀ (oral, rat) > 500 mg/kg |
| Ziconotide | Narrow therapeutic window with significant CNS side effects (dizziness, confusion, nausea)[16][25][26] |
| Gabapentin | LD₅₀ (oral, rat) > 8000 mg/kg; human overdose reported at ~49g[27][28] |
Note: The LD₅₀ value for TPC-301 is a hypothetical but favorable value for a preclinical candidate, presented for illustrative purposes.
The preclinical safety data suggest that TPC-301 has a wide safety margin, with an LD₅₀ significantly higher than its effective dose.
Defining the Therapeutic Window: The Therapeutic Index
The therapeutic index (TI) is a quantitative measure of a drug's safety, calculated as the ratio of the toxic dose to the effective dose.[11][15][17][22][24] A higher TI indicates a wider margin of safety.
Therapeutic Index (TI) = LD₅₀ / ED₅₀
Comparative Therapeutic Index
| Compound | Therapeutic Index (Illustrative for TPC-301) |
| TPC-301 | > 50 |
| Ziconotide | Narrow |
| Gabapentin | Wide |
Based on the illustrative preclinical data, TPC-301 demonstrates a promising therapeutic window, with a high therapeutic index. This suggests that doses required for analgesic efficacy are substantially lower than those that are likely to cause significant toxicity.
Conclusion
This comparative guide has provided a comprehensive preclinical assessment of TPC-301, a novel small molecule N-type calcium channel blocker. The experimental data, though illustrative for TPC-301, highlight a promising profile characterized by:
-
High in vitro potency for the Caᵥ2.2 channel.
-
Robust in vivo efficacy in a validated model of chronic inflammatory pain with oral administration.
-
Favorable pharmacokinetic properties supporting a convenient dosing schedule.
-
A wide therapeutic window as indicated by a high therapeutic index.
Compared to Ziconotide, TPC-301 offers the significant advantage of oral bioavailability. In comparison to Gabapentin, TPC-301's direct and potent mechanism of action may translate to greater efficacy in specific patient populations.
Further preclinical development, including chronic toxicology and safety pharmacology studies, is warranted to fully characterize the safety profile of TPC-301 and support its progression into clinical trials for the treatment of chronic pain.
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Bridging the Gap: A Guide to Establishing In Vitro to In Vivo Correlation for Novel 2,4,5,6-Tetrahydrocyclopenta[c]pyrazol-3-ol Analogs as Potential N-Type Calcium Channel Blockers
This guide provides a comprehensive framework for researchers, scientists, and drug development professionals on establishing a robust in vitro to in vivo correlation (IVIVC) for novel compounds within the 2,4,5,6-tetrahydrocyclopenta[c]pyrazole class. While direct experimental data for 2,4,5,6-Tetrahydrocyclopenta[c]pyrazol-3-ol is not extensively available in public literature, this document leverages established IVIVC principles and the known pharmacology of related pyrazole-based compounds to present a detailed, experience-driven roadmap. We will use the potential activity of this class as N-type calcium channel (Cav2.2) inhibitors, a validated target for chronic pain, as a guiding example.[1]
The journey from a promising hit in an in vitro screen to a candidate with demonstrable in vivo efficacy is a critical and often challenging phase of drug discovery. An IVIVC serves as a predictive mathematical model that connects in vitro properties, such as potency or dissolution rate, with in vivo responses like plasma concentration and pharmacological effect.[2][3][4] Establishing a strong IVIVC is not merely an academic exercise; it is a strategic tool that can streamline development, reduce reliance on extensive animal studies, and provide a rationale for formulation optimization and quality control.[5][6][7]
This guide will detail the logical progression of experiments, from initial in vitro characterization to in vivo pharmacokinetic and pharmacodynamic studies, and the subsequent mathematical modeling required to bridge the data sets.
Part 1: Foundational In Vitro Characterization
The initial step is to thoroughly characterize the compound's activity and properties in controlled, cell-free, and cell-based in vitro systems. This phase is about understanding the fundamental interaction between the compound and its biological target.
Primary Target Engagement and Potency
For our example, the primary target is the N-type calcium channel (Cav2.2). The goal is to quantify the compound's ability to inhibit channel function.
Recommended Assay: Automated Patch-Clamp Electrophysiology
-
Rationale: This technique provides a direct measure of ion channel function with high throughput and precision. It allows for the determination of key potency parameters like IC50 (half-maximal inhibitory concentration).
-
Experimental Protocol:
-
Cell Line: Utilize a stable cell line expressing human Cav2.2 channels (e.g., HEK293 cells).
-
Apparatus: Employ an automated patch-clamp system.
-
Voltage Protocol: Apply a voltage step protocol that elicits a robust calcium current. A typical protocol would be a step to +20 mV from a holding potential of -80 mV.
-
Compound Application: Prepare a serial dilution of the test compound (e.g., from 1 nM to 100 µM). Perfuse each concentration onto the cells and measure the resulting inhibition of the calcium current.
-
Data Analysis: Plot the percent inhibition against the compound concentration and fit the data to a four-parameter logistic equation to determine the IC50 value.
-
Secondary Assays and Selectivity Profiling
To ensure the compound's activity is specific to the target, it is crucial to assess its effect on related ion channels and other potential off-targets.
-
Counter-Screening: Test the compound against other voltage-gated calcium channels (e.g., L-type, P/Q-type) and a panel of common off-targets (e.g., hERG potassium channel, various GPCRs).
-
Rationale: Demonstrating selectivity is critical for a favorable safety profile. Off-target activity can lead to undesirable side effects in vivo.
In Vitro ADME Properties
Understanding the compound's absorption, distribution, metabolism, and excretion (ADME) properties is essential for predicting its in vivo behavior.
| In Vitro ADME Parameter | Experimental Method | Rationale |
| Solubility | Kinetic or thermodynamic solubility assays | Poor solubility can limit oral absorption and in vivo exposure. |
| Permeability | Parallel Artificial Membrane Permeability Assay (PAMPA) or Caco-2 cell monolayer assay | Predicts the ability of the compound to be absorbed across the intestinal wall. |
| Metabolic Stability | Incubation with liver microsomes or hepatocytes | Determines the rate at which the compound is metabolized, which influences its half-life in vivo.[1] |
| Plasma Protein Binding | Equilibrium dialysis or ultracentrifugation | High plasma protein binding can reduce the amount of free drug available to interact with the target. |
Part 2: In Vivo Evaluation
Once a compound demonstrates promising in vitro properties (e.g., high potency, good selectivity, and favorable ADME profile), the next step is to evaluate its performance in a living organism.
Pharmacokinetic (PK) Studies
The primary goal of PK studies is to understand what the body does to the drug. This involves measuring the drug's concentration in plasma over time after administration.
-
Experimental Protocol (Rodent Model):
-
Animal Model: Use a standard rodent model, such as Sprague-Dawley rats.
-
Dosing: Administer the compound via both intravenous (IV) and oral (PO) routes in separate groups of animals. The IV dose provides a baseline for absolute bioavailability.
-
Blood Sampling: Collect blood samples at multiple time points (e.g., 0.08, 0.25, 0.5, 1, 2, 4, 8, and 24 hours post-dose).
-
Bioanalysis: Use a validated LC-MS/MS (Liquid Chromatography with tandem Mass Spectrometry) method to quantify the drug concentration in the plasma samples.
-
Data Analysis: Calculate key PK parameters such as clearance (CL), volume of distribution (Vd), half-life (t1/2), Cmax (maximum concentration), Tmax (time to maximum concentration), and oral bioavailability (%F).
-
Pharmacodynamic (PD) and Efficacy Studies
PD studies aim to understand what the drug does to the body. For our example of an N-type calcium channel blocker, an in vivo model of chronic pain would be appropriate.
-
Recommended Model: Complete Freund's Adjuvant (CFA) Induced Inflammatory Pain Model
-
Rationale: The CFA model is a well-established and validated model of inflammatory pain where N-type calcium channels are known to play a role.[1]
-
-
Experimental Protocol:
-
Induction: Induce inflammation by injecting CFA into the hind paw of rats.
-
Compound Administration: After the development of hypersensitivity, administer the test compound orally.
-
Efficacy Readout: Measure the reversal of thermal or mechanical hypersensitivity at various time points after dosing.
-
Dose-Response: Test multiple dose levels to establish a dose-response relationship and determine the ED50 (effective dose for 50% of the maximal response).
-
Part 3: Establishing the In Vitro to In Vivo Correlation (IVIVC)
With both in vitro and in vivo data in hand, the final step is to build a mathematical model that correlates the two. A Level A correlation, which establishes a point-to-point relationship, is the most rigorous and useful type of IVIVC.[2][4][7]
The IVIVC Workflow
The following diagram illustrates the workflow for establishing an IVIVC, integrating the experimental data gathered in the previous sections.
Caption: Hypothetical plot showing a strong IVIVC.
Interpreting and Applying the IVIVC
A validated IVIVC model allows researchers to:
-
Predict In Vivo Efficacy: Use in vitro potency data for new analogs to predict their likely effective dose in vivo.
-
Set Quality Control Specifications: Establish meaningful in vitro dissolution or potency specifications that are predictive of in vivo performance. [5]* Support Formulation Changes: Justify minor changes in drug formulation without the need for additional in vivo bioequivalence studies, potentially leading to a biowaiver. [2][7]
Conclusion
Establishing an in vitro to in vivo correlation is a cornerstone of modern, efficient drug development. For novel chemical series like the 2,4,5,6-tetrahydrocyclopenta[c]pyrazoles, a systematic approach that integrates in vitro pharmacology and ADME profiling with in vivo pharmacokinetic and pharmacodynamic studies is paramount. By building a predictive mathematical model that bridges these domains, research teams can make more informed decisions, accelerate the selection of promising clinical candidates, and ultimately increase the probability of success in developing new therapeutics.
References
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Dara, P., & J, M. (2016). In vitro-In vivo Correlation: Perspectives on Model Development. PubMed Central. [Link]
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Patel, R. (2025). In vivo–In Vitro correlation (IVIVC) in drug development: bridging preclinical and clinical outcomes for regulatory approvals. ResearchGate. [Link]
-
U.S. Food and Drug Administration. (2025). CMC Perspectives of In Vitro / In Vivo Correlation (IVIVC) in Drug Development. U.S. Food and Drug Administration. [Link]
-
Pharma Models. (2014). Harnessing the In-Vitro-In-Vivo Correlation in Drug Development. Pharma Models. [Link]
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Perrier, J. (2020). In vitro-In vivo Correlation (IVIVC), a strategic tool in drug development. PhInc. Modeling. [Link]
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Cardot, J-M., Beyssac, E., & Alric, M. (n.d.). In Vitro–In Vivo Correlation: Importance of Dissolution in IVIVC. Springer. [Link]
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Safety Operating Guide
Navigating the Uncharted: A Guide to the Proper Disposal of 2,4,5,6-Tetrahydrocyclopenta[c]pyrazol-3-ol
The Precautionary Principle: Handling Chemicals with Incomplete Data
The absence of a comprehensive Safety Data Sheet (SDS) for 2,4,5,6-Tetrahydrocyclopenta[c]pyrazol-3-ol necessitates that we operate under the precautionary principle. This means we must assume the substance is hazardous until proven otherwise. Pyrazole derivatives, as a class, are known for their diverse biological activities, which can include antimicrobial, anti-inflammatory, and even anticancer properties.[1][2][3][4][5] This inherent bioactivity underscores the potential for unforeseen physiological effects. The parent compound, pyrazole, is known to be harmful if swallowed, a skin and eye irritant, and has demonstrated hepatotoxic effects in animal studies.[6][7][8]
Therefore, all handling and disposal procedures for this compound must be conducted with the assumption that it may possess similar or other unknown hazards. All unknown or uncharacterized chemical waste should be treated as hazardous waste.[9][10][11]
Core Disposal Protocol: A Step-by-Step Guide
This protocol is designed to ensure the safe and compliant disposal of this compound. It is imperative that these steps are followed in coordination with your institution's Environmental Health and Safety (EHS) office.[9][12][13]
Part 1: Personal Protective Equipment (PPE) and Hazard Assessment
Before beginning any disposal-related activities, a thorough hazard assessment must be conducted, and appropriate PPE must be worn.
Required PPE:
| Equipment | Specification | Rationale |
| Eye Protection | Chemical safety goggles or a face shield | Protects against potential splashes of the compound, which should be assumed to be an eye irritant. |
| Hand Protection | Nitrile gloves (or other chemically resistant gloves) | Prevents skin contact. Given the potential for skin irritation, this is a critical barrier. |
| Body Protection | A standard laboratory coat | Protects against accidental spills and contamination of personal clothing. |
| Respiratory Protection | Use in a well-ventilated area, preferably a chemical fume hood. | Minimizes the risk of inhaling any dust or vapors, as the respiratory effects are unknown. |
Part 2: Waste Segregation and Containerization
Proper segregation is fundamental to safe chemical waste management. Never mix different types of chemical waste unless their compatibility is certain.[9]
-
Designate a Waste Container:
-
Use a new, clean, and chemically compatible container. A high-density polyethylene (HDPE) or glass container is generally suitable.
-
Ensure the container has a secure, leak-proof lid.
-
The container should be clearly labeled.
-
-
Labeling:
-
Federal, state, and local regulations prohibit the transportation, storage, or disposal of unknown wastes.[14]
-
Attach a hazardous waste label to the container before adding any waste.
-
The label must include:
-
The full chemical name: "this compound"
-
The words "Hazardous Waste"
-
An accumulation start date (the date the first drop of waste enters the container).
-
Known or suspected hazards (e.g., "Potential Irritant," "Assumed Toxic"). Check the appropriate hazard boxes on the label.[11]
-
-
Part 3: The Disposal Workflow
The following workflow outlines the decision-making process for the disposal of this compound.
Caption: Disposal workflow for this compound.
Part 4: Spill Management
In the event of a spill, the following procedure should be enacted immediately:
-
Alert Personnel: Immediately notify others in the vicinity.
-
Evacuate: If the spill is large or in a poorly ventilated area, evacuate the immediate area.
-
Don PPE: Before attempting to clean the spill, don the appropriate PPE as outlined above.
-
Containment:
-
For solid spills , gently cover with an absorbent material to prevent dust from becoming airborne.
-
For liquid spills (if the compound is in solution), absorb with a chemical spill kit absorbent (e.g., vermiculite, sand).
-
-
Cleanup: Carefully sweep or scoop the absorbed material into the designated hazardous waste container.
-
Decontaminate: Clean the spill area with an appropriate solvent, followed by soap and water. All cleaning materials must also be disposed of as hazardous waste.
-
Report: Report the incident to your laboratory supervisor and EHS office.
The Role of Institutional EHS
Your institution's Environmental Health and Safety (EHS) office is your primary resource for waste disposal.[15] They are responsible for the final collection, storage, and disposal of hazardous waste in a manner that complies with all relevant regulations, including those from the Environmental Protection Agency (EPA) under the Resource Conservation and Recovery Act (RCRA).[15]
-
Never dispose of this compound in the regular trash.
-
Always contact your EHS office for pickup of hazardous waste containers.[11]
By adhering to these protocols, you ensure a safe laboratory environment, protect our shared ecosystem, and uphold the rigorous standards of our scientific community. The responsible management of chemical waste is a testament to the integrity of our research.
References
-
Columbia University. (n.d.). Preventing and Handling of Unknown Chemicals In Research Laboratories. Retrieved from [Link]
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Purdue University. (n.d.). Unknown Chemicals - Environmental Health and Safety. Retrieved from [Link]
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Michigan State University. (n.d.). Unknowns | Environmental Health & Safety. Retrieved from [Link]
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University of Pennsylvania. (n.d.). LABORATORY CHEMICAL WASTE MANAGEMENT GUIDELINES. Retrieved from [Link]
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University of British Columbia. (n.d.). Unknown Laboratory Chemicals Disposal. Retrieved from [Link]
-
The University of Maryland, Baltimore. (2015, May 14). Disposal of Unknown Chemical Waste. Retrieved from [Link]
-
Journal of Chemical Health Risks. (n.d.). Review on Biological Activities of Pyrazole Derivatives. Retrieved from [Link]
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Laboratory Waste Management Guidelines. (n.d.). Retrieved from [Link]
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Structural Optimization and Biological Activity of Pyrazole Derivatives. (n.d.). PubMed Central. Retrieved from [Link]
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Haz-Map. (n.d.). Pyrazole - Hazardous Agents. Retrieved from [Link]
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University of British Columbia. (n.d.). In-Laboratory Treatment of Chemical Waste. Retrieved from [Link]
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University of North Carolina at Chapel Hill. (n.d.). Laboratory Safety Manual - Chapter 12: Laboratory Waste Management Plan. Retrieved from [Link]
-
National Institutes of Health. (n.d.). Design, synthesis and biological evaluation of novel pyrazole-based compounds as potential chemotherapeutic agents. Retrieved from [Link]
-
National Institutes of Health. (n.d.). Novel Pyrazole-Containing Compounds Active against Mycobacterium tuberculosis. Retrieved from [Link]
-
PubChem. (n.d.). 6-(4-chlorophenyl)-3-(2,4,5,6-tetrahydrocyclopenta[c]pyrazol-3-yl). Retrieved from [Link]
-
MDPI. (n.d.). Biological Validation of Novel Polysubstituted Pyrazole Candidates with in Vitro Anticancer Activities. Retrieved from [Link]
-
National Institutes of Health. (2023, August 28). Design, Synthesis and Antifungal Activities of Novel Pyrazole Analogues Containing the Aryl Trifluoromethoxy Group. Retrieved from [Link]
-
PubChem. (n.d.). 1,4,5,6-Tetrahydrocyclopenta[c]pyrazole-3-carboxylic acid. Retrieved from [Link]
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A Comprehensive Guide to the Safe Handling of 2,4,5,6-Tetrahydrocyclopenta[c]pyrazol-3-ol
For Research Use Only. Not for use in diagnostic procedures.
This guide provides essential safety and handling information for 2,4,5,6-Tetrahydrocyclopenta[c]pyrazol-3-ol, tailored for researchers, scientists, and drug development professionals. The following procedures are based on the known hazards of this compound and established best practices for handling pyrazole derivatives.
Due to the limited availability of a comprehensive Safety Data Sheet (SDS) for this specific compound, a conservative approach assuming a significant hazard profile is mandatory. The hazard statements associated with this compound are H302 (Harmful if swallowed), H315 (Causes skin irritation), H319 (Causes serious eye irritation), and H332 (Harmful if inhaled)[1].
Pre-Handling Operations: Engineering Controls and Personal Protective Equipment (PPE)
A multi-layered approach to personal protection is crucial when handling this compound to prevent exposure through inhalation, skin and eye contact, and ingestion.
Primary Engineering Controls:
-
Chemical Fume Hood: All manipulations of this compound, including weighing, reconstitution, and transfers, must be conducted within a certified chemical fume hood to minimize inhalation risk[2].
-
Safety Shower and Eyewash Station: Ensure that a safety shower and eyewash station are readily accessible and have been recently tested.
Personal Protective Equipment (PPE):
A comprehensive PPE strategy is your primary defense against exposure. The following table outlines the minimum required PPE.
| Body Part | Required PPE | Rationale |
| Eyes/Face | Chemical splash goggles and a face shield | Standard safety glasses are insufficient. Chemical splash goggles provide a seal around the eyes to protect against splashes and vapors. A face shield worn over goggles is required when there is a heightened risk of splashing[3]. |
| Hands | Double gloving with nitrile gloves | Double gloving provides an extra layer of protection against potential tears or rapid permeation. For any suspected contamination, the outer glove should be removed and replaced immediately[4]. |
| Body | Flame-resistant laboratory coat | A flame-resistant lab coat provides protection against splashes and potential ignition sources[3]. Ensure the coat is fully buttoned. |
| Respiratory | A NIOSH-approved respirator | When engineering controls are not sufficient, a surgical N-95 respirator can provide both respiratory and splash protection[5]. |
Donning and Doffing PPE Workflow:
Proper procedure for putting on and taking off PPE is critical to prevent cross-contamination.
Caption: Sequential workflow for donning and doffing Personal Protective Equipment.
Safe Handling and Operational Plan
Adherence to a strict operational plan is necessary to ensure safety during the handling of this compound.
Step-by-Step Handling Protocol:
-
Preparation: Before handling the compound, ensure all necessary PPE is correctly donned and the chemical fume hood is functioning properly. Prepare all necessary equipment and reagents to minimize movement in and out of the hood.
-
Weighing: If the compound is a solid, carefully weigh the required amount in the fume hood. Use anti-static weighing paper or a container to prevent dispersal of the powder.
-
Dissolution: If preparing a solution, add the solvent to the solid slowly to avoid splashing. Ensure the container is appropriately sized to prevent spills.
-
Reaction: If using the compound in a reaction, ensure the reaction vessel is secure and that any potential exothermic reactions are anticipated and can be controlled.
-
Post-Handling: After handling, decontaminate all surfaces and equipment. Wipe down the work area in the fume hood with an appropriate solvent and then a cleaning agent.
Emergency Procedures:
-
Skin Contact: Immediately flush the affected area with copious amounts of water for at least 15 minutes and remove contaminated clothing. Seek medical attention.
-
Eye Contact: Immediately flush eyes with plenty of water for at least 15 minutes, lifting the upper and lower eyelids occasionally. Seek immediate medical attention.
-
Inhalation: Move the individual to fresh air. If breathing is difficult, provide oxygen. Seek medical attention[6].
-
Ingestion: Do NOT induce vomiting. If the person is conscious, rinse their mouth with water and give them a small amount of water to drink. Seek immediate medical attention[2].
Disposal Plan
Proper disposal of this compound and any contaminated materials is critical to prevent environmental contamination and ensure regulatory compliance.
Waste Segregation and Disposal Workflow:
Caption: Waste segregation and disposal workflow for this compound.
Key Disposal Considerations:
-
Waste Containers: All waste must be collected in clearly labeled, sealed, and appropriate containers. Do not mix incompatible waste streams[7].
-
Contaminated Materials: Any materials that have come into contact with this compound, such as gloves, pipette tips, and paper towels, must be disposed of as hazardous chemical waste[8].
-
Empty Containers: "Empty" containers that held the compound must be triple-rinsed with a suitable solvent. The rinsate must be collected and disposed of as hazardous liquid waste[7].
-
Institutional Guidelines: Always follow your institution's specific guidelines for hazardous waste disposal. Contact your institution's Environmental Health and Safety (EHS) department for specific procedures.
By adhering to these guidelines, researchers can safely handle this compound, minimizing personal risk and ensuring environmental responsibility.
References
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- HAZARDOUS CHEMICAL USED IN ANIMALS - Campus Operations.
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- Safety Data Sheet(SDS).
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- Considerations for personal protective equipment when handling cytotoxic drugs.
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- 2,4,5,6-Tetrahydrocyclopenta[c]pyrazol-3-aMine - Guidechem.
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- Management of Waste - Prudent Practices in the Laboratory - NCBI Bookshelf - NIH.
- 3H-Pyrazol-3-one, 2,4-dihydro-5-methyl-2-phenyl-: Human health tier II assessment - Australian Industrial Chemicals Introduction Scheme (AICIS).
- Laboratory Waste Disposal Handbook - University of Essex.
- 6-(4-chlorophenyl)-3-(2,4,5,6-tetrahydrocyclopenta[c]pyrazol-3-yl) - PubChem.
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Retrosynthesis Analysis
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Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
